molecular formula C9H11NO4S B1309641 3-(dimethylsulfamoyl)benzoic Acid CAS No. 7326-73-0

3-(dimethylsulfamoyl)benzoic Acid

Cat. No.: B1309641
CAS No.: 7326-73-0
M. Wt: 229.26 g/mol
InChI Key: ZYUAOEFMKIYOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylsulfamoyl)benzoic Acid is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(dimethylsulfamoyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(dimethylsulfamoyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(dimethylsulfamoyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUAOEFMKIYOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407259
Record name 3-(Dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7326-73-0
Record name 3-(Dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-dimethylsulfamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: A Key Building Block for Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(dimethylsulfamoyl)benzoic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical properties, synthesis, and critical role as a structural motif in the creation of targeted therapeutics. We will explore the causality behind its synthetic route and its application in the development of potent and selective bioactive molecules, supported by established protocols and quantitative data.

Introduction and Strategic Importance

3-(Dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0) is a substituted aromatic carboxylic acid featuring a dimethylsulfamoyl group at the meta-position.[1][2][3] While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its function as a molecular scaffold. The presence of two distinct and reactive functional groups—the carboxylic acid and the sulfonamide—at a defined meta-orientation on a stable phenyl ring makes it an ideal starting point for building complex molecules with specific three-dimensional arrangements.

The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents.[4] Concurrently, the dimethylsulfamoyl moiety offers a stable, polar, and hydrogen-bond accepting group that can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This dual functionality allows for the systematic exploration of chemical space in lead optimization campaigns.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research. The key physicochemical data for 3-(dimethylsulfamoyl)benzoic acid are summarized below.

PropertyValueReference(s)
CAS Number 7326-73-0[1][2]
Molecular Formula C₉H₁₁NO₄S[1][2]
Molecular Weight 229.25 g/mol [1]
IUPAC Name 3-(dimethylsulfamoyl)benzoic acid[1]
Synonyms 3-(N,N-Dimethylsulfamoyl)benzoic acid, 3-Carboxy-N,N-dimethylbenzenesulfonamide[1]
SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O[2]
Appearance Typically a white to off-white solidN/A

Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

The most direct and common synthesis of 3-(dimethylsulfamoyl)benzoic acid involves the reaction of a commercially available precursor, 3-(chlorosulfonyl)benzoic acid, with dimethylamine.[1][5] This reaction is a classic nucleophilic acyl substitution at the sulfonyl chloride.

Synthetic Workflow

The workflow is a straightforward, two-component reaction that is efficient and high-yielding. The causality is clear: the highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic dimethylamine.

SynthesisWorkflow cluster_reaction Reaction Conditions reagent1 3-(Chlorosulfonyl)benzoic Acid (CAS: 4025-64-3) product 3-(Dimethylsulfamoyl)benzoic Acid (CAS: 7326-73-0) reagent1->product 1.0 equiv reagent2 Dimethylamine (2.0 M in THF) reagent2->product ~3.3 equiv Nucleophilic Attack solvent DCM solvent->product Solvent temp Room Temperature temp->product Condition

Caption: Synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; the reaction progress can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)[5]

  • Dimethylamine (2.0 M solution in THF, ~3.3 eq)[1]

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (e.g., 2.60 g, 12 mmol) in dichloromethane (20 mL).[1]

  • Amine Addition: To the stirred solution at room temperature, add the dimethylamine solution (20 mL, 40 mmol) dropwise. An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[1]

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Workup - Acidification: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. This step is critical to protonate the carboxylic acid, making it less water-soluble and facilitating its extraction into the organic phase.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Application as a Scaffold in Drug Discovery

The strategic value of 3-(dimethylsulfamoyl)benzoic acid is demonstrated by its use as a foundational element in the synthesis of highly active and selective drug candidates. Its derivatives have shown significant promise in targeting complex diseases.[6][7][8]

Case Study: P2Y₁₄ Receptor Antagonists for Acute Lung Injury

Recent research has identified the P2Y₁₄ receptor (P2Y₁₄R) as a key target for inflammatory diseases, including acute lung injury (ALI).[6] Scientists have designed and synthesized a series of novel 3-sulfonamido benzoic acid derivatives as potent P2Y₁₄R antagonists. This work highlights the utility of the core scaffold.

The logical progression from the simple building block to a potent drug candidate involves attaching a more complex amine to the sulfonyl chloride (instead of dimethylamine) and subsequently coupling an amine to the carboxylic acid.

DrugScaffold cluster_mods Synthetic Modifications scaffold 3-Sulfonamido Benzoic Acid Scaffold mod1 Amide Coupling (at Carboxylic Acid) scaffold->mod1 mod2 Sulfonamide Formation (from Sulfonyl Chloride) scaffold->mod2 derivative Potent P2Y14R Antagonist (e.g., Compound 25l) mod1->derivative mod2->derivative target P2Y14 Receptor derivative->target Antagonizes (IC50 = 5.6 nM) disease Acute Lung Injury (ALI) target->disease Mediates Inflammation

Caption: From chemical scaffold to a targeted therapeutic candidate.

Quantitative Biological Data of a Key Derivative

The success of using this scaffold is quantified by the high potency of the resulting compounds. The data below is for a lead compound from the P2Y₁₄R antagonist study, demonstrating the scaffold's ability to orient substituents for optimal target engagement.

CompoundTargetAssayIC₅₀ ValueReference
Compound 25l P2Y₁₄ ReceptorCalcium Mobilization5.6 ± 0.3 nM[6]

This sub-nanomolar potency underscores the effectiveness of the 3-sulfonamido benzoic acid core in generating high-affinity ligands.[6] The study also noted that this lead compound exhibited favorable solubility and pharmacokinetic properties, further validating the strategic utility of the core scaffold.[6]

Safety and Handling

As with any laboratory chemical, proper handling of 3-(dimethylsulfamoyl)benzoic acid is essential. The compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Measures (Prevention):

    • Wash hands and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, or vapors.

    • Use only outdoors or in a well-ventilated area.

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a dry, cool environment.

Conclusion and Future Outlook

3-(Dimethylsulfamoyl)benzoic acid represents a strategically valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for developing compound libraries targeting a range of biological systems. The demonstrated success in creating potent P2Y₁₄R antagonists is a compelling proof-of-concept for its application.[6] Future research efforts may leverage this scaffold to develop novel therapeutics for other diseases where the benzoic acid and sulfonamide pharmacophores are known to be beneficial, including various cancers and infectious diseases.[7][10] Its utility as a foundational core for generating molecules with desirable potency and drug-like properties ensures its continued relevance in the field.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . National Institutes of Health (NIH). [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S | Appchem . Appchem. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid . AbacipharmTech. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury . PubMed. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis . ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies . PubMed. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction) . YouTube. [Link]

  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 . PubChem. [Link]

Sources

An In-depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 3-(dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0), a bifunctional organic compound featuring both a carboxylic acid and a dimethylsulfonamide group. This unique substitution pattern, particularly the meta-relationship of the two functional groups on the benzene ring, makes it a valuable building block and intermediate in medicinal chemistry and materials science. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, its anticipated spectroscopic profile, and its applications in research and development. The information is curated for researchers, chemists, and professionals in drug discovery, providing expert insights into its handling, characterization, and strategic use.

Chemical Identity and Structure

Nomenclature and Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. 3-(Dimethylsulfamoyl)benzoic acid is cataloged under several identifiers across chemical databases, ensuring its unambiguous specification.

IdentifierValueSource
CAS Number 7326-73-0[1][2]
Molecular Formula C₉H₁₁NO₄S[3][4]
Molecular Weight 229.25 g/mol [4]
IUPAC Name 3-(dimethylsulfamoyl)benzoic acid[5]
Synonyms 3-(N,N-Dimethylsulfamoyl)benzoic acid, 3-Carboxy-N,N-dimethylbenzenesulfonamide[4]
SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O[3]
InChIKey ZYUAOEFMKIYOPZ-UHFFFAOYSA-N[3][5]
Molecular Structure Elucidation

The structure of 3-(dimethylsulfamoyl)benzoic acid consists of a central benzene ring substituted at the 1- and 3- positions. The carboxyl group (-COOH) imparts acidic properties, while the N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) introduces a polar, non-ionizable moiety that can participate in hydrogen bonding as an acceptor. This meta-substitution pattern is critical, as it dictates the electronic and steric environment of the molecule, influencing its reactivity and interactions with biological targets.

Caption: Chemical structure of 3-(dimethylsulfamoyl)benzoic acid.

Physicochemical and Computational Properties

The physical and computed properties of a compound are predictive of its behavior in experimental settings, from solubility in reaction solvents to its potential as a drug candidate.

Physical Properties

These empirical data points are crucial for designing experimental conditions such as reaction temperature, solvent selection for purification, and appropriate storage.

PropertyValueSource
Physical Form Off-white solid[4]
Melting Point 174-176 °C[4]
Boiling Point 417.1 ± 47.0 °C (Predicted)[4]
Density 1.368 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.69 ± 0.10 (Predicted)[4]

The predicted pKa of ~3.69 suggests it is a moderately strong organic acid, a property conferred by the electron-withdrawing nature of the sulfamoyl group.[4]

Computational Descriptors

In silico modeling provides insights into a molecule's behavior in a biological context, guiding drug development efforts.

DescriptorValueSignificanceSource
XLogP3 0.5Indicates good hydrophilicity, often favorable for solubility in aqueous media.[5]
Topological Polar Surface Area (TPSA) 83.1 ŲSuggests potential for good cell permeability and oral bioavailability.[5]
Hydrogen Bond Donor Count 1The carboxylic acid -OH group.[5]
Hydrogen Bond Acceptor Count 5The two sulfonyl oxygens, the sulfonamide nitrogen, and the two carboxyl oxygens.[5]
Rotatable Bond Count 3Provides moderate conformational flexibility.[5]

Synthesis and Purification

Retrosynthetic Analysis & Rationale

A logical and efficient synthesis route is paramount. The synthesis of sulfamoyl benzoic acids is commonly achieved via a two-step process starting from a readily available benzoic acid derivative.[6] The primary strategy involves the chlorosulfonation of a suitable benzoic acid precursor, followed by amination with dimethylamine. This approach is robust and scalable.

workflow start 3-Sulfobenzoic acid reagent1 + Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H) intermediate 3-(Chlorosulfonyl)benzoic acid reagent2 + Dimethylamine (HN(CH₃)₂) + Base (e.g., Pyridine) reagent1->intermediate Chlorosulfonation product 3-(Dimethylsulfamoyl)benzoic acid reagent2->product Amination

Caption: General synthetic workflow for 3-(dimethylsulfamoyl)benzoic acid.

Experimental Protocol: Synthesis of 3-(Dimethylsulfamoyl)benzoic acid

This protocol is a representative procedure based on established methodologies for sulfonamide synthesis.[6] Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate. The use of a base like pyridine is crucial to neutralize the HCl byproduct of the amination step, driving the reaction to completion.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Dimethylamine (2.0 M solution in THF)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Amination: Slowly add dimethylamine solution (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(dimethylsulfamoyl)benzoic acid as a solid.

Purification and Characterization

The trustworthiness of any subsequent research relies on the purity of the synthesized compound. Recrystallization is an effective method for purifying this solid compound, leveraging solubility differences between the product and impurities. The final product's identity and purity must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the results with expected values.

Spectroscopic Profile (Anticipated)

While specific experimental spectra are proprietary to individual labs, the expected spectroscopic features can be reliably predicted from the molecule's structure. These predictions are essential for chemists to confirm the identity of their synthesized material.

  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals. The aromatic protons will appear as complex multiplets in the δ 7.5-8.5 ppm region. A sharp singlet corresponding to the six protons of the two N-methyl groups should appear around δ 2.7 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield of δ 10 ppm.[7]

  • IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. A very broad O-H stretch from the carboxylic acid dimer is expected from ~3300 to 2500 cm⁻¹.[8][9] A strong C=O stretch will be present around 1700-1680 cm⁻¹.[8] Two characteristic strong absorptions for the sulfonyl group (S=O asymmetric and symmetric stretching) should be observed near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 229.[3] Common fragmentation patterns would include the loss of a hydroxyl radical (-OH, m/z 212), a carboxyl group (-COOH, m/z 184), and cleavage of the C-S bond.

Applications in Research and Development

The primary utility of 3-(dimethylsulfamoyl)benzoic acid lies in its role as a versatile intermediate. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the dimethylsulfamoyl group provides a stable, polar handle.

  • Medicinal Chemistry: Sulfonamide-containing compounds are a cornerstone of drug discovery. Research into structurally related sulfamoyl benzamides has identified them as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in pathological conditions like thrombosis, inflammation, and cancer.[6] 3-(Dimethylsulfamoyl)benzoic acid serves as a key starting material for building libraries of such potential therapeutic agents.

  • Organic Synthesis: It acts as a bifunctional building block, allowing for sequential or orthogonal chemical modifications at its two distinct functional sites.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds (e.g., substituted benzoic acids and sulfonamides) can inform best practices.[10][11]

  • Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

References

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 . Appchem. [Link]

  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474 . PubChem. [Link]

  • 3-[(Dimethylsulfamoyl)amino]benzoic acid | C9H12N2O4S | CID 13489999 . PubChem. [Link]

  • 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S) . PubChemLite. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases . National Institutes of Health (NIH). [Link]

  • 3-Dimethylsulfamoylbenzoic acid - 98% . Aladdin Scientific. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid . AbacipharmTech. [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 . PubChem. [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy . MDPI. [Link]

  • Three-component reaction of benzoic acid 1, amides 2 and DMSO (3) . ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) . Human Metabolome Database. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity . Amazon. [Link]

  • Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester . Cheméo. [Link]

  • Infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

  • 3-[(dimethylamino)methyl]benzoic acid (155412-73-0) . Chemchart. [Link]

  • What is Benzoic Acid used for? . Patsnap Synapse. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... . ResearchGate. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry . International Journal of Advanced Research. [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid) . Zeitschrift für Naturforschung. [Link]

  • 1H proton nmr spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]

  • Benzoic acid, 3-methyl- . NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(dimethylsulfamoyl)benzoic acid, with the CAS number 7326-73-0 , is an organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2] Structurally, it is a benzoic acid derivative featuring a dimethylsulfamoyl group at the meta-position. This compound serves as a crucial scaffold and intermediate in the synthesis of various biologically active molecules. Its unique chemical architecture allows for the exploration of diverse chemical spaces, leading to the discovery of novel therapeutic agents. This guide provides a comprehensive overview of 3-(dimethylsulfamoyl)benzoic acid, including its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
CAS Number 7326-73-0[1][2]
Molecular Formula C9H11NO4S[1][2]
Molecular Weight 229.25 g/mol [1][2]
Appearance White to off-white crystalline powder
Purity Typically ≥98%[3]

Synthesis of 3-(dimethylsulfamoyl)benzoic acid

The synthesis of 3-(dimethylsulfamoyl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a dimethylsulfamoylating agent. A common and effective method is the reaction of 3-chlorosulfonylbenzoic acid with dimethylamine.

Experimental Protocol: Synthesis from 3-Chlorosulfonylbenzoic Acid

This protocol outlines a representative method for the laboratory-scale synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Materials:

  • 3-Chlorosulfonylbenzoic acid

  • Dimethylamine (40% solution in water)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chlorosulfonylbenzoic acid in dichloromethane. Cool the solution in an ice bath.

  • Addition of Dimethylamine: While stirring, slowly add an excess of 40% aqueous dimethylamine solution to the flask. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl to remove excess dimethylamine.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(dimethylsulfamoyl)benzoic acid.

Causality Behind Experimental Choices:

  • The use of an excess of dimethylamine ensures the complete conversion of the sulfonyl chloride.

  • The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • The acidic wash is crucial for removing the basic dimethylamine from the reaction mixture, simplifying the purification process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-Chlorosulfonylbenzoic_acid 3-Chlorosulfonylbenzoic acid Reaction Reaction in DCM 3-Chlorosulfonylbenzoic_acid->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Product 3-(dimethylsulfamoyl)benzoic acid Purification->Product

Caption: Synthesis workflow for 3-(dimethylsulfamoyl)benzoic acid.

Analytical Characterization

The identity, purity, and concentration of 3-(dimethylsulfamoyl)benzoic acid can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its quantitative analysis.

Experimental Protocol: HPLC Analysis

This protocol provides a standard method for the analysis of 3-(dimethylsulfamoyl)benzoic acid.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with a pump, autosampler, column oven, and DAD or UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-(dimethylsulfamoyl)benzoic acid (1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 3-(dimethylsulfamoyl)benzoic acid in methanol to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak for 3-(dimethylsulfamoyl)benzoic acid by comparing its retention time with that of the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

Analytical_Workflow Start Sample/Standard Preparation Dissolve in Methanol & Filter Start->Preparation HPLC_Injection Inject into HPLC System Preparation->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection at 230 nm Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Result Concentration Report Data_Analysis->Result LPA2_Signaling_Pathway SBA_Analogue Sulfamoyl Benzoic Acid Analogue (e.g., from 3-(dimethylsulfamoyl)benzoic acid) LPA2_Receptor LPA2 Receptor (GPCR) SBA_Analogue->LPA2_Receptor Agonist Binding G_Protein G Protein Activation (Gαi, Gαq, Gα12/13) LPA2_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_Protein->Downstream_Effectors Cellular_Responses Cellular Responses (Anti-apoptosis, Proliferation, Mucosal Protection) Downstream_Effectors->Cellular_Responses

Caption: LPA2 receptor signaling pathway activated by SBA analogues.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-(dimethylsulfamoyl)benzoic acid. The following information is based on available safety data sheets (SDS). [4][5]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4][5]* Prevention:

    • Wash hands thoroughly after handling. [4][5] * Wear protective gloves, protective clothing, eye protection, and face protection. [4][5] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [4][5] * Use only outdoors or in a well-ventilated area. [4]* First Aid:

    • If on skin: Wash with plenty of water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [4][5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [4][5]

Conclusion

3-(dimethylsulfamoyl)benzoic acid is a valuable compound for researchers and scientists in the field of drug discovery. Its straightforward synthesis, well-defined analytical methods, and, most importantly, its role as a scaffold for the development of potent and selective LPA2 receptor agonists, highlight its significance. The insights provided in this guide aim to facilitate its effective use in the laboratory and to inspire further research into its therapeutic potential. The continued exploration of sulfamoyl benzoic acid derivatives holds promise for the development of novel treatments for a range of diseases.

References

  • Blagg, J., & Peretto, I. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

  • Shankara, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7344-7355. [Link]

  • Tigyi, G., & Parrill, A. L. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • McNally, J. J., & Le, C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1:2 mol mol⁻¹) or ChCl/Gly (1:2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. ResearchGate. [Link]

  • IIST. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research in Science and Technology. [Link]

  • Tigyi, G., & Parrill, A. L. (2015). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. PubMed Central. [Link]

  • ResearchGate. (2025). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]

  • PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. PubChem. [Link]

  • PubMed. (n.d.). A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. PubMed. [Link]

  • PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Human Metabolome Database. [Link]

  • AbacipharmTech. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. AbacipharmTech. [Link]

  • Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Appchem. [Link]

  • National Center for Biotechnology Information. (n.d.). LPA receptor agonists and antagonists (WO2010051053). National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity, C9H11NO4S, 25 grams. Oakwood Chemical. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Wiley Analytical Science. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Wiley Analytical Science. [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • PubChem. (n.d.). 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. PubChem. [Link]

  • PubMed. (2014). Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzoic acid and sorbic acid in seasoning by capillary electrophoresis with a new triethylamine aminated polychloromethyl styrene nanolatex coated capillary column. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). ResearchGate. [Link]

  • Centre for Food Safety. (2019). Method of Test for Preservatives in Foods. Centre for Food Safety. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(dimethylsulfamoyl)benzoic acid, a key building block in pharmaceutical and materials science. This document details the primary, field-proven synthetic route, encompassing the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, followed by its amination with dimethylamine. The guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers and professionals in chemical synthesis and drug development.

Introduction: The Significance of 3-(Dimethylsulfamoyl)benzoic Acid

3-(Dimethylsulfamoyl)benzoic acid (CAS 7326-73-0) is a bifunctional organic compound featuring both a carboxylic acid and a dimethylsulfamoyl group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in numerous diuretic, anti-inflammatory, and anticancer agents.[2] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger molecular scaffolds. The strategic placement of these groups in the meta position on the benzene ring influences the molecule's three-dimensional structure and electronic properties, which is a critical consideration in rational drug design.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially scalable synthesis of 3-(dimethylsulfamoyl)benzoic acid is a two-step process. The first step involves the electrophilic aromatic substitution of benzoic acid to introduce a chlorosulfonyl group, yielding 3-(chlorosulfonyl)benzoic acid. The second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with dimethylamine to form the desired sulfonamide.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid via Chlorosulfonation

The synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3), is achieved through the direct chlorosulfonation of benzoic acid.[3][4] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism: The carboxylic acid group on the benzene ring is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The directing effect favors the substitution at the meta position. The reaction proceeds by the in-situ formation of the electrophile, chlorosulfonium ion (ClSO₂⁺), from chlorosulfonic acid. This strong electrophile then attacks the benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.[5]

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

  • Materials:

    • Benzoic acid

    • Chlorosulfonic acid

    • Crushed ice

    • Deionized water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), carefully add chlorosulfonic acid (3 molar equivalents).

    • Cool the flask in an ice-water bath to maintain a low temperature.

    • Slowly add benzoic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the internal temperature is maintained below 20 °C.

    • After the complete addition of benzoic acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

    • Once the reaction is complete, cool the mixture back down in an ice bath.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • Slowly and cautiously pour the reaction mixture onto the ice-water slurry with vigorous stirring. A white precipitate of 3-(chlorosulfonyl)benzoic acid will form.

    • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

    • The crude 3-(chlorosulfonyl)benzoic acid can be used directly in the next step or purified by recrystallization from a suitable solvent like a mixture of toluene and hexane.

Data Summary for Step 1

ParameterValue
Starting Material Benzoic Acid
Reagent Chlorosulfonic Acid
Reaction Type Electrophilic Aromatic Substitution
Key Intermediate 3-(Chlorosulfonyl)benzoic acid
CAS Number 4025-64-3
Molecular Formula C₇H₅ClO₄S
Molecular Weight 220.63 g/mol
Appearance White to off-white solid
Melting Point 128-130 °C

Diagram of the Synthesis of 3-(Chlorosulfonyl)benzoic Acid

G benzoic_acid Benzoic Acid intermediate 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->intermediate Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (HSO3Cl) chlorosulfonic_acid->intermediate

Caption: Synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid via Amination

The second and final step is the nucleophilic substitution reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine to form the desired 3-(dimethylsulfamoyl)benzoic acid.[2]

Mechanism: The highly electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by the nucleophilic nitrogen atom of dimethylamine. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide bond. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]

Experimental Protocol: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

  • Materials:

    • 3-(Chlorosulfonyl)benzoic acid

    • Aqueous solution of dimethylamine (e.g., 40%) or dimethylamine hydrochloride

    • Sodium carbonate or another suitable base (if using dimethylamine hydrochloride)

    • Deionized water

    • 10% Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

    • In a separate beaker, prepare a solution of dimethylamine. If using an aqueous solution of dimethylamine, use a molar excess (e.g., 2-3 equivalents). If using dimethylamine hydrochloride, use a molar excess along with an equivalent amount of a base like sodium carbonate to liberate the free amine.

    • Cool the flask containing the 3-(chlorosulfonyl)benzoic acid solution in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add the dimethylamine solution to the chilled sulfonyl chloride solution over a period of 15-20 minutes, maintaining the low temperature.

    • After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the reaction mixture to a pH of 2-3 by the slow addition of 10% hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3-(dimethylsulfamoyl)benzoic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[6][7][8][9][10]

Data Summary for Step 2

ParameterValue
Starting Material 3-(Chlorosulfonyl)benzoic acid
Reagent Dimethylamine
Reaction Type Nucleophilic Acyl Substitution
Product 3-(Dimethylsulfamoyl)benzoic acid
CAS Number 7326-73-0
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White crystalline solid

Diagram of the Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

G sulfonyl_chloride 3-(Chlorosulfonyl)benzoic Acid product 3-(Dimethylsulfamoyl)benzoic Acid sulfonyl_chloride->product Nucleophilic Substitution dimethylamine Dimethylamine ((CH3)2NH) dimethylamine->product

Caption: Final step in the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Trustworthiness and Self-Validation

The described two-step synthesis is a well-established and reliable method. The progress of each reaction can be conveniently monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The purity of the intermediate and the final product can be readily assessed by measuring their melting points and comparing them to literature values. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can unequivocally confirm the identity and purity of the synthesized compounds. The purification of the final product by recrystallization is a robust method that typically yields high-purity material suitable for further applications.

Conclusion

This technical guide has detailed the primary and most practical synthetic route to 3-(dimethylsulfamoyl)benzoic acid. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and key data, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The described pathway is both efficient and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

References

  • Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Mosher Chemical. (n.d.). 3-(Chlorosulfonyl)-benzoic acid. Retrieved January 11, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Chlorosulfonyl)benzoic acid. PubChem. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved January 11, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 3-(CHLOROSULFONYL)BENZOIC ACID. Retrieved January 11, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 11, 2026, from [Link]

  • Aladdin Scientific. (n.d.). 3-Dimethylsulfamoylbenzoic acid - 98%. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid | PDF. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • VAST JOURNALS SYSTEM. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.
  • Google Patents. (n.d.). CN109896984A - A kind of production technology of dimethylaminosulfonyl chloride.
  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to the Mechanism of Action of NU7026, a Potent Inhibitor of DNA-Dependent Protein Kinase (DNA-PK)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to DNA lesions such as double-strand breaks (DSBs). The DNA Damage Response (DDR) is a sophisticated signaling network that detects and repairs this damage. A key pathway in this response is the Non-Homologous End Joining (NHEJ) pathway, which is critically dependent on the catalytic activity of the DNA-dependent protein kinase (DNA-PK). In many cancers, an upregulation of DNA-PK contributes to resistance to genotoxic therapies like radiation and chemotherapy. This guide provides an in-depth examination of the mechanism of action of NU7026, a potent and selective small molecule inhibitor of DNA-PK. We will detail its molecular interactions, cellular consequences, and the validated experimental protocols required to rigorously characterize its function as a promising chemosensitizer and radiosensitizer.

Introduction: Targeting the DNA Damage Response

The DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] It plays a central role in the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway.[2] Elevated expression of DNA-PK has been observed in various tumor cells, correlating with resistance to radiotherapy and certain chemotherapeutic agents.[1] This makes DNA-PK a compelling target for therapeutic intervention, particularly for strategies aimed at sensitizing cancer cells to existing treatments.

NU7026 (also known as LY293646) emerged as a specific inhibitor of DNA-PK.[3] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity essential for the NHEJ pathway. By inhibiting DNA-PK, NU7026 prevents the repair of therapy-induced DSBs, leading to the accumulation of lethal DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5] This guide will elucidate this mechanism through a review of its biochemical and cellular activities, supported by detailed experimental methodologies.

Molecular Mechanism of Action: Competitive Inhibition of DNA-PK

The primary mechanism of NU7026 is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition is competitive with respect to ATP, meaning NU7026 binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.

Kinase Specificity and Potency

The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity against other kinases. NU7026 is a potent inhibitor of DNA-PK with a reported IC50 value of approximately 0.23 µM in cell-free assays.[1][3][4][6] Its selectivity has been profiled against other members of the PIKK family, demonstrating significantly lower potency against PI3K (IC50 ≈ 13 µM) and minimal activity against ATM and ATR (IC50 > 100 µM).[1] This selectivity is crucial for minimizing off-target effects and isolating the biological consequences to DNA-PK inhibition.

Kinase TargetIC50 Value (µM)Selectivity vs. DNA-PKReference
DNA-PK 0.23 1x [1][4]
PI3K13.0~57-60x[1][4]
ATM> 100> 435x[1]
ATR> 100> 435x[1]
The Non-Homologous End Joining (NHEJ) Pathway

The following diagram illustrates the canonical NHEJ pathway and highlights the critical intervention point of NU7026.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Recognition & End Bridging cluster_2 Processing & Ligation cluster_3 Repair Outcome DSB DNA Ends Ku Ku70/80 Complex DSB->Ku Binds DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits & Activates Artemis Artemis DNAPKcs->Artemis Phosphorylates & Activates Ligase XRCC4-Ligase IV XLF DNAPKcs->Ligase Recruits Artemis->DSB Processes Ends Repaired Repaired DNA Ligase->Repaired Ligation NU7026 NU7026 NU7026->DNAPKcs Inhibits (ATP Competitive) Workflow step1 Step 1: Biochemical Assay In Vitro DNA-PK Kinase Assay step2 Step 2: Cellular Target Engagement Western Blot for p-DNA-PKcs (S2056) step1->step2 Validate in cellular context outcome1 Determine IC50 Confirm Direct Inhibition step1->outcome1 step3 Step 3: Cellular Damage Assessment γH2AX Foci Formation Assay step2->step3 Assess downstream effect outcome2 Confirm Inhibition of Kinase Activity in Cells step2->outcome2 step4 Step 4: Functional Outcome Assay Clonogenic Survival Assay step3->step4 Correlate damage to viability outcome3 Quantify Unrepaired DNA Double-Strand Breaks step3->outcome3 outcome4 Measure Radiosensitization Determine Dose Enhancement Factor step4->outcome4

Caption: Experimental workflow for characterizing a DNA-PK inhibitor.

Protocol 1: In Vitro DNA-PK Kinase Assay

Objective: To determine the IC50 of NU7026 against purified DNA-PK enzyme. This is the foundational experiment to confirm direct, cell-free target inhibition.

Principle: This assay measures the transfer of phosphate from ATP to a specific peptide substrate by DNA-PK. The amount of product (ADP) generated is quantified, typically via a luminescence-based system (e.g., ADP-Glo™). Inhibition is measured as a reduction in signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X DNA-PK Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 25 mM MgCl2, 100 mM KCl, 2 mM DTT).

    • Prepare a 2X substrate/ATP/DNA mix containing a specific DNA-PK peptide substrate, ATP (at Km concentration), and a double-stranded DNA oligonucleotide activator.

    • Serially dilute NU7026 in DMSO, then further dilute in kinase buffer to create 2X final concentrations. Include a DMSO-only vehicle control.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of 2X NU7026 dilutions or vehicle control to appropriate wells.

    • Add 2.5 µL of purified DNA-PK enzyme (pre-diluted in kinase buffer) to all wells except the "no enzyme" background control.

    • Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction:

    • Add 5 µL of the 2X substrate/ATP/DNA mix to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detect Activity:

    • Stop the reaction and measure ADP production using a commercial detection kit (e.g., Promega ADP-Glo™) according to the manufacturer's protocol. [7]This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize data with the vehicle control set to 100% activity.

    • Plot percent inhibition versus log[NU7026] concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Target Engagement (γH2AX Foci Assay)

Objective: To visually quantify the inhibition of DSB repair in cells. An increase in the number and persistence of γH2AX foci after irradiation indicates failed repair.

Principle: The histone variant H2AX is rapidly phosphorylated at Serine 139 (becoming γH2AX) at the sites of DSBs. These foci recruit other repair proteins. While foci formation is a marker of damage, their persistence over time (e.g., 24 hours post-damage) is a robust indicator of repair inhibition. [8][9] Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., N87 gastric cancer cells) onto glass coverslips in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with NU7026 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Expose cells to a defined dose of ionizing radiation (e.g., 2-4 Gy).

    • Return cells to the incubator for desired time points (e.g., 1 hour and 24 hours) to allow for repair.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides.

  • Imaging and Analysis:

    • Acquire images using a high-content imager or fluorescence microscope.

    • Quantify the average number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A significant increase in foci in the NU7026 + IR group at 24 hours compared to the IR-only group demonstrates inhibition of DSB repair. [8]

Protocol 3: Clonogenic Survival Assay

Objective: To determine the ability of NU7026 to sensitize cancer cells to radiation, a gold-standard measure of functional cytotoxicity. [10] Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony (typically defined as ≥50 cells). A decrease in the number of colonies formed after treatment reflects cell death or loss of reproductive integrity.

Methodology:

  • Cell Plating and Treatment:

    • Prepare a single-cell suspension.

    • Plate a precise number of cells into 6-well plates. The number of cells plated must be adjusted for each radiation dose to yield a countable number of colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.). [10][11] * Allow cells to attach for 4-6 hours.

    • Treat cells with a fixed, non-toxic concentration of NU7026 (e.g., 10 µM) or vehicle control for 1-2 hours prior to irradiation. [3]2. Irradiation:

    • Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • Replace the media after 24 hours with fresh media (without the inhibitor).

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Aspirate media, wash with PBS, and fix/stain colonies with a solution of crystal violet in methanol for 30-60 minutes.

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of colonies (≥50 cells) in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.

    • Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded x PE) for each treatment condition.

    • Plot the log(SF) versus radiation dose for both vehicle and NU7026-treated groups.

    • Dose Enhancement Factor (DEF): Calculate the ratio of radiation doses required to achieve a specific level of cell kill (e.g., SF=0.1) with and without the drug. A DEF > 1 indicates radiosensitization. [8]

Conclusion and Future Directions

NU7026 serves as a prototypical inhibitor of DNA-PK, demonstrating a clear mechanism of action rooted in the competitive inhibition of ATP binding. This leads to the abrogation of the NHEJ pathway, resulting in persistent DNA damage, cell cycle arrest, and sensitization of cancer cells to genotoxic therapies. The experimental workflow detailed herein provides a robust framework for validating these mechanisms for NU7026 or novel DNA-PK inhibitors.

Future research will focus on developing next-generation DNA-PK inhibitors with improved pharmacokinetic properties and selectivity profiles. Furthermore, identifying predictive biomarkers to stratify patient populations most likely to respond to DNA-PK inhibition remains a critical goal for translating these scientific findings into clinical success.

References

  • Niazi, M.T., et al. (2014). Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87. Curr Oncol, 21(2), 91-6. Available from: [Link]

  • Willmore, E., et al. (2004). A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood, 103(12), 4659-65. Available from: [Link]

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Available from: [Link]

  • ASH Publications. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood. Available from: [Link]

  • Chaplin, J.H., et al. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research. Available from: [Link]

  • PubChem. 3-[(Dimethylsulfamoyl)amino]benzoic acid. Available from: [Link]

  • Lattrich, C., et al. (2021). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. Cancers (Basel). Available from: [Link]

  • bioRxiv. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. Available from: [Link]

  • Ahmed, K.M., et al. (2018). Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic. Translational Cancer Research. Available from: [Link]

  • Sun, Y., et al. (2018). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. Molecular Cancer Therapeutics. Available from: [Link]

  • JoVE. Video: Clonogenic Assay: Adherent Cells. Available from: [Link]

  • Wang, M., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Cancers (Basel). Available from: [Link]

  • Creative Biolabs. DNA-PK Inhibitor based DNA Damage Response targeting Therapeutic Development Service. Available from: [Link]

  • Cheong, J.H., et al. (2015). Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway. International Journal of Radiation Oncology, Biology, Physics. Available from: [Link]

  • ICE Bioscience. DNA Damage Response & Synthetic Lethality. Available from: [Link]

  • McGill Radiobiology. Experimental Protocol for Clonogenic Survival Assay. Available from: [Link]

  • Van Gent, D.C. (2017). Ex vivo DNA damage response assays in tumor slices to predict therapy response. Journal of Aging and Geriatric Medicine. Available from: [Link]

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • PubChem. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. Available from: [Link]

Sources

The Multifaceted Biological Activities of Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The sulfamoylbenzoic acid framework represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its inherent structural features, a synergistic combination of a benzoic acid moiety and a sulfonamide group, provide a unique platform for fine-tuning pharmacological activity through targeted chemical modifications. This adaptability has led to the discovery and development of drugs spanning multiple therapeutic areas, from diuretics and antihypertensives to anticancer and antibacterial agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the vast biological activities of sulfamoylbenzoic acid derivatives. We will delve into the core mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships, all grounded in authoritative scientific literature. Our objective is to not only summarize the current state of knowledge but also to inspire and inform the design of the next generation of therapeutics based on this remarkable chemical entity.

I. The Architectural Blueprint: Understanding the Sulfamoylbenzoic Acid Core

The fundamental structure of sulfamoylbenzoic acid, characterized by a benzene ring substituted with both a carboxylic acid and a sulfamoyl group, is the key to its pharmacological versatility. The relative positions of these two functional groups, along with the nature of the substituents on the sulfamoyl nitrogen and the aromatic ring, dictate the molecule's interaction with specific biological targets. This guide will primarily focus on derivatives of 4-sulfamoylbenzoic acid and 5-sulfamoylbenzoic acid, which are the most extensively studied isomers.

Caption: Core structure of sulfamoylbenzoic acid derivatives.

II. Diuretic and Antihypertensive Activity: Targeting Renal Ion Transport

Perhaps the most well-established therapeutic application of sulfamoylbenzoic acid derivatives is their role as potent diuretics, with furosemide serving as a quintessential example.[1] Their primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2][3][4] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion.

Mechanism of Action: A Closer Look at NKCC2 Inhibition

The sulfamoyl group is crucial for binding to the chloride-binding site of the NKCC2 transporter. The diuretic effect is dose-dependent, and some derivatives have been developed to exhibit potent antihypertensive activity with minimal diuretic side effects.[5][6]

Diuretic_Mechanism cluster_tubule Thick Ascending Limb Epithelial Cell Lumen Tubular Lumen Ions_In Na+, K+, 2Cl- Reabsorption Cell Blood Blood Cell->Blood Ion Transport NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Derivative Sulfamoylbenzoic Acid Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->NKCC2 Ions_Out Increased Excretion of Na+, K+, Cl-, H2O Inhibition->Ions_Out leads to Ions_In->Cell via NKCC2 Diuresis Diuretic Effect Ions_Out->Diuresis

Caption: Mechanism of diuretic action of sulfamoylbenzoic acid derivatives.

Experimental Protocol: In Vivo Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic potential of test compounds.[7][8][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages for urine collection

  • Test compound (sulfamoylbenzoic acid derivative)

  • Standard diuretic (e.g., Furosemide, 20 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Immediately after administration, place the rats individually in metabolic cages.

  • Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measure the total volume of urine for each animal.

  • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

Data Analysis:

  • Diuretic Index: (Urinary excretion of test group) / (Urinary excretion of control group)

  • Natriuretic and Kaliuretic Activity: Measure the excretion of sodium and potassium ions.

Structure-Activity Relationship (SAR) for Diuretic Activity
  • Sulfamoyl Group: An unsubstituted sulfamoyl group at the 5-position is generally essential for high diuretic activity.[10]

  • Carboxylic Acid Group: The carboxylic acid at the 1-position is crucial for activity.

  • Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., Cl, CF3) at the 4-position enhance diuretic potency.[10]

  • Substituents on the Amino Group (for 2- or 3-aminosulfamoylbenzoic acids): The nature of the substituent on the amino group can significantly influence activity and duration of action.

III. Antibacterial Activity: Disrupting Folate Synthesis

The sulfonamide moiety is a well-known pharmacophore responsible for antibacterial activity. Sulfamoylbenzoic acid derivatives, as a subclass of sulfonamides, exhibit bacteriostatic effects by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[11] This pathway is essential for the biosynthesis of nucleic acids and certain amino acids, and its disruption halts bacterial growth and replication.[11]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfamoylbenzoic acid derivatives are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. They bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Derivative Sulfamoylbenzoic Acid Derivative Inhibition Derivative->Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action via DHPS inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the microtiter plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antibacterial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivative 1S. aureus32-512[15]
Sulfonamide Derivative 2S. aureus64-512[15]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeS. aureus ATCC 6538125[13]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeB. subtilis ATCC 6683125[13]
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideS. aureus32[1]
N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamideS. aureus64[1]
Structure-Activity Relationship (SAR) for Antibacterial Activity
  • Para-amino Group: A free para-amino group (or a group that can be metabolized to a free amino group in vivo) is generally required for activity, mimicking PABA.

  • Sulfonamide Moiety: The sulfonamide group is essential for binding to the DHPS enzyme.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzoic acid ring can influence the compound's potency and spectrum of activity. Electron-withdrawing groups can sometimes enhance activity.[8][16][17]

IV. Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence highlights the potential of sulfamoylbenzoic acid derivatives as anticancer agents. Their mechanisms of action are diverse and appear to be cell-type dependent, involving the induction of cell cycle arrest, apoptosis, and the inhibition of key enzymes involved in tumor progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells
  • Carbonic Anhydrase Inhibition: Several sulfamoylbenzoic acid derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[12] These enzymes play a critical role in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and metastasis.

  • Cell Cycle Arrest and Apoptosis: Studies have shown that some derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, and trigger apoptosis (programmed cell death) in various cancer cell lines.[18]

  • Inhibition of Tubulin Polymerization: Certain derivatives have been found to inhibit tubulin polymerization, a process essential for microtubule formation and cell division, leading to mitotic arrest and cell death.[18]

Anticancer_Mechanism cluster_mechanisms Anticancer Mechanisms Derivative Sulfamoylbenzoic Acid Derivative CA_Inhibition Carbonic Anhydrase (CA IX, XII) Inhibition Derivative->CA_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Derivative->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Derivative->Apoptosis Tubulin_Inhibition Tubulin Polymerization Inhibition Derivative->Tubulin_Inhibition Tumor_Growth_Inhibition Inhibition of Tumor Growth CA_Inhibition->Tumor_Growth_Inhibition Disrupts pH Homeostasis Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Tubulin_Inhibition->Tumor_Growth_Inhibition

Caption: Multifaceted anticancer mechanisms of sulfamoylbenzoic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-dichloro-5-sulfamoylbenzoic acid derivative 11MDA-MB-231108.4[12]
2,4-dichloro-5-sulfamoylbenzoic acid derivative 12MDA-MB-231113.2[12]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1RXF393 (renal)7.01[14]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1HT29 (colon)24.3[14]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1LOX IMVI (melanoma)9.55[14]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 5MCF-7100[2]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidCervical cancer17.84[2]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative 2MCF-718.7[2]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative 14MCF-715.6[2]

V. Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications

The inhibition of carbonic anhydrases (CAs) is a hallmark of many sulfamoyl-containing compounds, and sulfamoylbenzoic acid derivatives are no exception.[20] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing vital roles in various physiological processes.

Mechanism of Action: Binding to the Zinc Ion

The unsubstituted sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (pH 7.4)

  • Test compound and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well plate and a microplate reader

Procedure:

  • Add buffer, enzyme, and various concentrations of the test compound or standard inhibitor to the wells of a 96-well plate.

  • Pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate.

  • Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time.

Data Analysis:

  • Calculate the initial reaction rates.

  • Determine the IC50 or Ki value for each compound.

Quantitative Data: Carbonic Anhydrase Inhibition
Compound/DerivativeIsozymeKi (nM)Reference
Lasamide Derivative 9hCA I-[12]
Lasamide Derivative 16hCA II-[12]
Lasamide Derivatives (1-16)hCA IX3.4 - 43.3[12]
Lasamide Derivative 11hCA IX10.7[12]
Lasamide Derivative 16hCA IX3.4[12]
Benzenesulfonamide derivative 13ahCA II7.6[7]
Sulfonyl Semicarbazide derivative 11hCA II71.8[21]
Sulfonyl Semicarbazide derivativeshCA II3.5 - 14.4[21]
Sulfonyl Semicarbazide derivative 10hCA IX20.5[21]
Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibition
  • Unsubstituted Sulfonamide: A primary (unsubstituted) sulfonamide group is essential for potent inhibition.

  • Aromatic/Heterocyclic Moiety: The nature of the aromatic ring and its substituents significantly influences the affinity and selectivity for different CA isozymes.[7][21][22]

  • Tail Appendages: Modifications to the part of the molecule distal to the sulfonamide group (the "tail") can be used to achieve isoform selectivity.

VI. Emerging Activities: LPA2 Receptor Agonism and Beyond

Recent research has expanded the known biological activities of sulfamoylbenzoic acid derivatives to include their role as specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2).[23] LPA2 activation is involved in various cellular processes, including cell survival and mucosal protection, making these compounds promising leads for conditions like radiation-induced intestinal injury.[23]

Mechanism of Action: LPA2 Receptor Activation

These derivatives bind to and activate the LPA2 G-protein coupled receptor, initiating downstream signaling cascades that can include calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the LPA2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and a known LPA2 agonist

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Add the test compound at various concentrations.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

VII. Conclusion and Future Directions

The sulfamoylbenzoic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its chemical tractability and the diverse biological targets it can be tailored to interact with ensure its continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve therapeutic indices. The exploration of novel biological activities and the application of advanced computational modeling techniques will undoubtedly unlock the full potential of this versatile chemical class. This guide serves as a foundational resource for scientists dedicated to advancing the field of medicinal chemistry and developing innovative treatments for a wide range of human diseases.

VIII. References

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140.

  • BenchChem. (2025). Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper.

  • Abcam. (n.d.). MTT assay protocol.

  • D'Ascenzio, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91.

  • Akhtar, M. J., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 94, 103434.

  • Alam, M. S., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.

  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40.

  • Gzella, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6296.

  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Biharean Biologist, 2(1), 1-5.

  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.

  • Pharmacy 180. (n.d.). SAR of Loop Diuretics.

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

  • ResearchGate. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.

  • Alam, M. S., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.

  • Feit, P. W., et al. (1973). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 16(2), 127-30.

  • El-Sayed, M. A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmaceutical Sciences, 57(9), 1455-78.

  • MedChemExpress. (n.d.). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor PMID: 25100502.

  • BenchChem. (2025). Application Notes and Protocols for Chloraminophenamide as a Diuretic Agent.

  • Angapelly, S., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 25(17), 3984.

  • Abdel-Gawad, H., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863.

  • YouTube. (2020, October 3). SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action | BP 501T | L~22.

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

  • PubMed. (n.d.). The Na-K-Cl cotransporters.

  • Feit, P. W. (1976). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 26(6), 1031-3.

  • ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.

  • Singh, S. K., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(6), 606-617.

  • Ellison, D. H., & Loffing, J. (2019). Regulation of the Renal NaCl Cotransporter and Its Role in Potassium Homeostasis. Physiological Reviews, 99(4), 1769-1807.

Sources

An In-Depth Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylsulfamoyl)benzoic acid, a substituted benzoic acid derivative, has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a sulfonamide group, position it as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its potential as a modulator of key biological targets. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their exploration of this promising compound.

Chemical Identity and Physicochemical Properties

3-(Dimethylsulfamoyl)benzoic acid is a white to off-white solid. A clear understanding of its fundamental properties is crucial for its effective application in research and development.

PropertyValueReference
CAS Number 7326-73-0[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O[2]
InChI Key ZYUAOEFMKIYOPZ-UHFFFAOYSA-N[2]
Appearance White to off-white solid
Purity Typically ≥98%

Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

The primary synthetic route to 3-(dimethylsulfamoyl)benzoic acid involves the reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine. This nucleophilic substitution reaction is a robust and widely applicable method for the formation of sulfonamides.

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step logical process, starting from benzoic acid. The initial electrophilic substitution introduces the sulfonyl chloride group, which is then subjected to nucleophilic substitution to yield the final product.

G benzoic_acid Benzoic Acid chlorosulfonation Electrophilic Aromatic Substitution benzoic_acid->chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation sulfonyl_chloride 3-(Chlorosulfonyl)benzoic Acid chlorosulfonation->sulfonyl_chloride nucleophilic_substitution Nucleophilic Acyl Substitution sulfonyl_chloride->nucleophilic_substitution dimethylamine Dimethylamine dimethylamine->nucleophilic_substitution final_product 3-(Dimethylsulfamoyl)benzoic Acid nucleophilic_substitution->final_product

Caption: Synthetic pathway for 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocol: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Dimethylamine (40% solution in water or as a gas)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Dimethylamine: Slowly add dimethylamine (2.2 equivalents) to the cooled solution. If using a solution of dimethylamine, add it dropwise. If using gaseous dimethylamine, bubble it through the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

    • Acidify the combined aqueous layers to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized 3-(dimethylsulfamoyl)benzoic acid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Drug Discovery: A Focus on P2Y14 Receptor Antagonism

While direct biological activity of 3-(dimethylsulfamoyl)benzoic acid is not extensively documented in publicly available literature, its structural motif is present in compounds targeting various biological systems. Notably, the related 3-sulfonamido benzoic acid scaffold has been identified as a promising framework for the development of antagonists for the P2Y14 receptor.[3][4][5][6][7] The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory and immune responses, making it an attractive target for therapeutic intervention in conditions such as acute lung injury and inflammatory bowel disease.[4][6]

The 3-(dimethylsulfamoyl)benzoic acid core can be considered a key building block or pharmacophore in the design of such antagonists. The carboxylic acid moiety can engage in crucial interactions with the receptor, while the dimethylsulfamoyl group can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Proposed Signaling Pathway and Mechanism of Action

P2Y14 receptor activation by its endogenous ligand, UDP-glucose, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in modulating immune cell function and inflammatory processes. An antagonist based on the 3-(dimethylsulfamoyl)benzoic acid scaffold would competitively bind to the P2Y14 receptor, blocking the binding of UDP-glucose and thereby inhibiting the downstream signaling events that contribute to inflammation.

G cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Antagonist 3-(Dimethylsulfamoyl)benzoic Acid Derivative (Antagonist) Antagonist->P2Y14R Blocks Gi->AC Inhibits ATP ATP ATP->AC Substrate Inflammation Inflammatory Response cAMP->Inflammation Modulates

Caption: Proposed mechanism of P2Y14 receptor antagonism.

Experimental Protocols for Biological Evaluation

To assess the potential of 3-(dimethylsulfamoyl)benzoic acid derivatives as P2Y14 receptor antagonists, a series of in vitro assays can be employed.

Protocol: P2Y14 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the P2Y14 receptor.

Materials:

  • Cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled P2Y14 receptor agonist (e.g., [³H]UDP-glucose) or a fluorescently labeled antagonist

  • Test compound (3-(dimethylsulfamoyl)benzoic acid derivative)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Culture the P2Y14 receptor-expressing cells to confluency. On the day of the assay, harvest the cells and prepare a cell suspension in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell suspension

    • Radiolabeled or fluorescent ligand at a concentration near its Kd.

    • Increasing concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled P2Y14 antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Detection:

    • For Radioligand Binding: Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.

    • For Fluorescent Ligand Binding: Read the fluorescence intensity directly in the microplate using a fluorescence plate reader.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

3-(Dimethylsulfamoyl)benzoic acid represents a valuable and versatile chemical entity for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the established importance of the sulfonamido benzoic acid scaffold in targeting key receptors like P2Y14 make it a compelling starting point for the design and development of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate further exploration of this compound and its derivatives, ultimately contributing to the advancement of new medicines.

References

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. ACS Publications. [Link]

  • Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y(14) receptor antagonists. ResearchGate. [Link]

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]

  • 3-[(Dimethylsulfamoyl)amino]benzoic acid | C9H12N2O4S | CID 13489999. PubChem. [Link]

  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474. PubChem. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S. Appchem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. PubMed. [Link]

  • 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). PubChemLite. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • 3-Dimethylsulfamoylbenzoic acid - 98% prefix CAS No. 7326-73-0. Aladdin Scientific. [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. European Patent Office. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. [Link]

  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837. PubChem. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

  • 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... ResearchGate. [Link]

Sources

Physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(dimethylsulfamoyl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of a compound's fundamental properties is paramount. These characteristics govern a molecule's behavior in biological systems, influencing everything from absorption and distribution to target engagement and overall efficacy.[1][2][3][4][5] This document is structured to deliver not just raw data, but also the scientific rationale behind its measurement and the implications of these properties in a research and development context.

Molecular Identity and Structural Characteristics

3-(dimethylsulfamoyl)benzoic acid is an aromatic compound featuring a benzoic acid core substituted with a dimethylsulfamoyl group at the meta-position. This unique combination of a carboxylic acid and a sulfonamide moiety imparts specific chemical characteristics that are crucial for its function as a potential scaffold or intermediate in the synthesis of more complex molecules.[6][7]

Table 1: Core Identifiers for 3-(dimethylsulfamoyl)benzoic acid

IdentifierValueSource
IUPAC Name 3-(dimethylsulfamoyl)benzoic acid-
CAS Number 7326-73-0[8][9][10][11][12]
Molecular Formula C₉H₁₁NO₄S[8][12]
Molecular Weight 229.25 g/mol [8][12]
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O[8][13]
InChIKey ZYUAOEFMKIYOPZ-UHFFFAOYSA-N[13]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Aromatic ring bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituents C_carboxyl [label="C", pos="0,3!"]; O1_carboxyl [label="O", pos="-0.7,3.8!"]; O2_carboxyl [label="OH", pos="0.7,3.8!"]; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

S [label="S", pos="0,-3!"]; O1_sulfonamide [label="O", pos="-0.8,-3.8!"]; O2_sulfonamide [label="O", pos="0.8,-3.8!"]; N [label="N", pos="0,-4.5!"]; C_methyl1 [label="CH₃", pos="-0.8,-5.3!"]; C_methyl2 [label="CH₃", pos="0.8,-5.3!"]; C6 -- S; S -- O1_sulfonamide [style=double]; S -- O2_sulfonamide [style=double]; S -- N; N -- C_methyl1; N -- C_methyl2; }

Caption: 2D Chemical Structure of 3-(dimethylsulfamoyl)benzoic acid.

Key Physicochemical Properties

The interplay of a compound's physical and chemical properties dictates its pharmacokinetic and pharmacodynamic profile. The data presented below, a combination of experimental and predicted values, offers a foundational understanding of 3-(dimethylsulfamoyl)benzoic acid.

Table 2: Summary of Physicochemical Data

PropertyValueSignificance in Drug DevelopmentSource
Melting Point 174-176 °CIndicates purity and solid-state stability.[12]
Boiling Point (Predicted) 417.1 ± 47.0 °CRelevant for purification and stability at high temperatures.[12]
Density (Predicted) 1.368 ± 0.06 g/cm³Influences formulation and manufacturing processes.[12]
pKa (Predicted) 3.53 ± 0.10Determines the ionization state at physiological pH, affecting solubility and membrane permeability.[12]
LogP (Predicted) 0.2808A measure of lipophilicity, which is crucial for predicting absorption and distribution.[14]
Topological Polar Surface Area (TPSA) 86.71 ŲCorrelates with hydrogen bonding potential and influences cell permeability.[14]
Hydrogen Bond Acceptors 3Affects solubility and binding interactions with biological targets.[14]
Hydrogen Bond Donors 1Affects solubility and binding interactions with biological targets.[14]
Rotatable Bonds 5Influences conformational flexibility and binding affinity to target proteins.[14]

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for 3-(dimethylsulfamoyl)benzoic acid are not widely published, its structure allows for the prediction of key spectral features based on the known behavior of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[15][16]

  • C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹, typical for an aryl carboxylic acid.[15][17]

  • S=O Stretch (Sulfonamide): Two distinct, strong bands are predicted, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-N Stretch: A moderate band is expected in the 1300-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide detailed information about the electronic environment of the hydrogen atoms:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 12 ppm, due to its acidic nature.[18]

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.5-8.5 ppm). Due to the meta-substitution, a complex splitting pattern is anticipated.[18][19]

  • N-Methyl Protons (-N(CH₃)₂): A sharp singlet corresponding to the six equivalent methyl protons is expected further upfield, likely in the 2.5-3.0 ppm range.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide insights into the molecule's fragmentation pattern:

  • Molecular Ion Peak [M]+: The mass spectrum should show a molecular ion peak at m/z 229.04, corresponding to the molecular weight of the compound.[13]

  • Key Fragments: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the dimethylamino group (-N(CH₃)₂), and potentially the entire sulfamoyl group.[20][21]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are standardized, high-level protocols for determining some of the key physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid.

Protocol: Determination of Melting Point

This protocol outlines the standard capillary method for determining the melting point, a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range typically indicates high purity.

Melting_Point_Workflow start Start: Dry Sample prep Pack Capillary Tube start->prep instrument Place in Melting Point Apparatus prep->instrument heat Controlled Heating (1-2 °C/min) instrument->heat observe Record Temperature Range (First liquid to full melt) heat->observe end_node End: Melting Point observe->end_node pKa_Determination_Workflow start Start: Weighed Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with Standardized Base dissolve->titrate record Record pH after each addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end_node End: pKa Value analyze->end_node

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol: Determination of LogP via Shake-Flask Method

The shake-flask method is the traditional and most reliable way to measure the octanol-water partition coefficient (LogP).

Methodology:

  • System Preparation: Equal volumes of n-octanol and a buffered aqueous solution (at a relevant pH) are pre-saturated with each other.

  • Partitioning: A known concentration of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

LogP_Determination_Workflow start Start: Known Conc. of Sample partition Shake with Saturated Octanol & Water start->partition separate Allow Phases to Separate partition->separate analyze Measure Concentration in Each Phase (HPLC/UV) separate->analyze calculate Calculate LogP = log([Octanol]/[Aqueous]) analyze->calculate end_node End: LogP Value calculate->end_node

Caption: Workflow for LogP Determination (Shake-Flask Method).

Relevance and Applications in Research

Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. [22][23]The specific combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and a handle for prodrug strategies) and a sulfonamide group (a common bioisostere) makes 3-(dimethylsulfamoyl)benzoic acid a valuable building block. [7][24]Its physicochemical properties, such as moderate lipophilicity and a polar surface area under 90 Ų, suggest a favorable starting point for designing orally bioavailable drug candidates. [4]For instance, similar sulfonamide-containing scaffolds have been explored as inhibitors for various enzymes. [6]

Conclusion

3-(dimethylsulfamoyl)benzoic acid possesses a set of physicochemical properties that make it an intriguing molecule for further investigation in drug discovery and materials science. Its solid-state stability, defined acidic character, and balanced lipophilicity provide a solid foundation for its use as a chemical intermediate or a core structural motif. The predictive data, coupled with the established experimental protocols outlined in this guide, offer researchers a comprehensive framework for working with and understanding this compound. A thorough grasp of these fundamental properties is the first and most critical step in translating a promising molecule from the bench to a potential therapeutic application.

References

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S | Appchem. (n.d.). Retrieved from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Retrieved from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. Retrieved from [Link]

  • 3-[(Dimethylsulfamoyl)amino]benzoic acid | C9H12N2O4S | CID 13489999. (n.d.). PubChem. Retrieved from [Link]

  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474. (n.d.). PubChem. Retrieved from [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. (n.d.). AbacipharmTech. Retrieved from [Link]

  • 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Dimethylsulfamoylbenzoic acid - 98% | 7326-73-0. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2018). PMC - PubMed Central. Retrieved from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2023). MDPI. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC - NIH. Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). International Journal of Advanced Research. Retrieved from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Zeitschrift für Naturforschung A. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate. Retrieved from [Link]

  • Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. (2024). PubMed. Retrieved from [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. (1998). Google Patents.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024).
  • Benzoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved from [Link]

Sources

Safety, handling, and MSDS for 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(dimethylsulfamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

3-(dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0) is a benzoic acid derivative belonging to the benzenesulfonamides class of organic compounds.[1] Its utility in research and development, particularly in medicinal chemistry and drug discovery, necessitates a thorough understanding of its safety profile and handling requirements. This guide moves beyond mere compliance, offering a scientifically grounded framework for the safe utilization of this compound. By understanding the causality behind safety protocols, laboratory personnel can cultivate a proactive safety culture, minimizing risk and ensuring the integrity of their research.

This document provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with 3-(dimethylsulfamoyl)benzoic acid, synthesized from authoritative Safety Data Sheets (SDS).

Section 1: Hazard Identification and Risk Assessment

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. According to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, 3-(dimethylsulfamoyl)benzoic acid is classified as an irritant.[2][3][4]

1.1 GHS Classification and Statements

A summary of the hazard classification provides the critical information needed for an immediate risk assessment.

Hazard Class Category Pictogram Signal Word Hazard Statement
Skin Irritation2

Warning H315: Causes skin irritation.[2][3][4]
Eye Irritation2A

Warning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3

Warning H335: May cause respiratory irritation.[2][3][4]

1.2 Primary Routes of Exposure and Toxicological Profile

The primary risk to personnel arises from:

  • Skin Contact: Can result in inflammation, characterized by itching, scaling, reddening, or pain.[5]

  • Eye Contact: May lead to redness, pain, or more severe eye damage.[5]

  • Inhalation: Inhaling dust can cause irritation of the lungs and respiratory system.[5]

  • Ingestion: While less common in a laboratory setting with proper protocols, ingestion can cause gastrointestinal irritation.[6]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material in a well-ventilated area.[2]

  • Fume Hoods: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to dilute any fugitive emissions.

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the identified hazards. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling 3-(dimethylsulfamoyl)benzoic acid H_Skin Hazard: Skin Irritation (H315) Start->H_Skin H_Eye Hazard: Serious Eye Irritation (H319) Start->H_Eye H_Inhale Hazard: Respiratory Irritation (H335) Start->H_Inhale PPE_Gloves Wear compatible chemical-resistant gloves (e.g., Nitrile) H_Skin->PPE_Gloves PPE_Coat Wear a standard laboratory coat H_Skin->PPE_Coat PPE_Eyes Wear safety glasses with side-shields or goggles H_Eye->PPE_Eyes PPE_Resp Use in a chemical fume hood. Consider respirator if dust cannot be controlled. H_Inhale->PPE_Resp

Caption: PPE selection workflow based on GHS hazards.

Protocol for Donning and Doffing PPE:

  • Hand Hygiene: Wash hands thoroughly before donning PPE.

  • Donning Sequence: Put on the lab coat first, followed by safety glasses/goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Doffing Sequence: Remove gloves first, avoiding contact with the outside of the glove. Then, remove the lab coat, followed by eye protection.

  • Final Hand Hygiene: Wash hands thoroughly after removing all PPE.[6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining compound integrity.

3.1 Handling Procedures

  • Work Area: Designate a specific area for handling this compound.

  • Dust Minimization: As a solid, care must be taken to avoid generating dust.[2][7] Use weighing paper or a spatula to carefully transfer the material.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4]

3.2 Storage Requirements

  • Container: Keep the compound in its original, tightly-closed container when not in use.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Segregate from strong oxidizing agents.[5]

  • Access: Store in a locked cabinet or an area accessible only to qualified personnel.[3]

Section 4: Accidental Release and Emergency Measures

Preparedness is key to effectively managing an accidental release. The following flowchart outlines the logical steps for responding to a spill.

Spill_Response_Flowchart Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill (size, location) Evacuate->Assess SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large PPE Don appropriate PPE (gloves, goggles, lab coat) SmallSpill->PPE ActivateAlarm Activate facility alarm and contact EHS LargeSpill->ActivateAlarm Contain Contain the spill with inert absorbent material PPE->Contain Cleanup Carefully sweep or vacuum the solid material Contain->Cleanup Dispose Place waste in a sealed, labeled container for disposal Cleanup->Dispose Decontaminate Clean the spill area with soap and water Dispose->Decontaminate

Caption: Emergency response workflow for a chemical spill.

4.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Seek medical advice if irritation develops or persists.[2][3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

4.2 Fire-Fighting Measures

While not considered a primary fire hazard, the compound can be involved in a fire.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[2]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Physical, Chemical, and Stability Data

Understanding the compound's physical and chemical properties is essential for both experimental design and safety assessments.

5.1 Identity and Physical Properties

PropertyValueSource
IUPAC Name 3-(dimethylsulfamoyl)benzoic acid
CAS Number 7326-73-0[3][9][10]
Molecular Formula C9H11NO4S[9]
Molecular Weight 229.25 g/mol [9][11]
Appearance Solid[12]

5.2 Stability and Reactivity

  • Reactivity: No specific reactivity data is available, but it is stable under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[5]

  • Conditions to Avoid: Minimize dust generation and accumulation.[2][5] Keep away from sources of ignition and incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition: Thermal decomposition can produce toxic fumes of carbon, nitrogen, and sulfur oxides.[2][5]

Section 6: Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][12]

  • Waste Generation: Minimize the generation of waste.

  • Containers: Dispose of contents and the container in an approved waste disposal plant.[2][3] Do not dispose of via drains or into the environment.[2]

  • Contaminated Packaging: Uncleaned containers should be treated as the product itself.[13]

Conclusion

The safe handling of 3-(dimethylsulfamoyl)benzoic acid is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, appropriate PPE, and robust emergency preparedness, researchers can effectively mitigate risks. This guide serves as a technical resource to empower scientists and drug development professionals to work safely and responsibly, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

  • AK Scientific, Inc. (n.d.). 3-[3-(Dimethylsulfamoyl)phenyl]benzoic acid Safety Data Sheet.
  • Echemi. (n.d.). 3-DIMETHYLSULFAMOYL-BENZOICACID SDS, 7326-73-0 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 3-[4-(Dimethylsulfamoyl)phenyl]benzoic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-Bromo-4-(dimethylsulfamoyl)benzoic acid Safety Data Sheet.
  • A-Z Chemistry. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Retrieved from [Link]

  • Macron Fine Chemicals. (n.d.). SAFETY DATA SHEET - Benzoic Acid. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-Dimethylsulfamoylbenzoic acid - 98%. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(dimethylsulfamoyl)benzoic acid is a small molecule with significant therapeutic potential, largely inferred from its structural similarity to the well-characterized drug, probenecid. This guide provides a comprehensive analysis of its probable molecular targets, mechanisms of action, and potential therapeutic applications. We will delve into the established pharmacology of related compounds to build a strong hypothesis for the activity of 3-(dimethylsulfamoyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic landscape of this compound and its derivatives.

Introduction: The Rationale for Investigating 3-(dimethylsulfamoyl)benzoic acid

The quest for novel therapeutics often begins with the exploration of compounds that bear structural resemblance to known drugs. 3-(dimethylsulfamoyl)benzoic acid presents a compelling case for investigation due to its core structural motif, which is shared with probenecid, a medication with a long history of use in the treatment of gout and as an adjunct to antibiotic therapy[1][2]. Probenecid's efficacy is primarily attributed to its interaction with specific transporters in the kidneys, a mechanism that offers a strong starting point for understanding the potential bioactivity of 3-(dimethylsulfamoyl)benzoic acid.

This guide will provide a detailed exploration of the likely therapeutic targets of 3-(dimethylsulfamoyl)benzoic acid, drawing on the established pharmacology of probenecid and related sulfonamide-containing compounds. We will outline the probable mechanisms of action, suggest potential therapeutic indications, and provide detailed, actionable experimental protocols for target identification and validation.

Core Hypothesis: Primary Therapeutic Targets

Based on the structure of 3-(dimethylsulfamoyl)benzoic acid, its primary therapeutic targets are hypothesized to be members of the organic anion transporter (OAT) family and the urate transporter 1 (URAT1). Furthermore, a potential secondary target, pannexin 1, is also considered due to its known interaction with probenecid.

Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1)

The most probable targets for 3-(dimethylsulfamoyl)benzoic acid are the organic anion transporters (OATs) located in the proximal tubules of the kidneys[1][3]. Probenecid, a structurally similar compound, competitively inhibits these transporters, thereby affecting the renal excretion of various substances[1][2][3].

  • Mechanism of Action: In the context of gout, probenecid inhibits the reabsorption of uric acid by targeting OATs and URAT1[1][3]. This leads to increased excretion of uric acid in the urine, thereby lowering its concentration in the blood and reducing the formation of uric acid crystals in the joints[1][2]. It is highly plausible that 3-(dimethylsulfamoyl)benzoic acid will exhibit a similar mechanism of action. The dimethyl substitution on the sulfonamide nitrogen, in place of the dipropyl groups in probenecid, may influence the potency and selectivity of this interaction.

  • Therapeutic Implications:

    • Gout and Hyperuricemia: The primary and most direct therapeutic application would be in the management of gout and hyperuricemia, mirroring the primary use of probenecid[1][2][4][5][6].

    • Drug-Drug Interactions (Pharmacokinetic Modulation): Probenecid is also known to inhibit the renal excretion of certain drugs, such as penicillin and other beta-lactam antibiotics, thereby increasing their plasma concentration and prolonging their therapeutic effect[1][2][5]. 3-(dimethylsulfamoyl)benzoic acid could potentially be developed as a pharmacokinetic enhancer for co-administered drugs that are substrates of OATs.

Pannexin 1 (PANX1)

Recent research has identified pannexin 1 as another target of probenecid[1]. Pannexins are channel-forming glycoproteins involved in cellular communication.

  • Mechanism of Action: Pannexin 1 channels are implicated in the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β)[1]. By inhibiting pannexin 1, probenecid can reduce inflammation, which is a key component of gouty arthritis[1]. 3-(dimethylsulfamoyl)benzoic acid may also possess this anti-inflammatory activity through the inhibition of PANX1.

  • Therapeutic Implications:

    • Inflammatory Conditions: Beyond gout, the potential to modulate pannexin 1 activity opens up therapeutic avenues in a broader range of inflammatory diseases.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Urate Transport Inhibition

The following diagram illustrates the hypothesized mechanism of 3-(dimethylsulfamoyl)benzoic acid in the renal proximal tubule, leading to increased uric acid excretion.

G cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood OATs OATs Compound 3-(dimethylsulfamoyl) benzoic acid Compound->URAT1 Inhibition Compound->OATs Inhibition

Caption: Hypothesized inhibition of URAT1 by 3-(dimethylsulfamoyl)benzoic acid.

Experimental Workflow for Target Validation

A systematic approach is necessary to validate the hypothesized targets of 3-(dimethylsulfamoyl)benzoic acid. The following workflow outlines the key experimental stages.

G cluster_A cluster_B cluster_C A In Vitro Target Engagement Assays B Cell-Based Functional Assays A->B A1 Transporter Binding Assays (e.g., radioligand binding) A->A1 A2 Pannexin 1 Channel Activity Assays (e.g., dye uptake) A->A2 C In Vivo Animal Models B->C B1 Uptake/Efflux assays in cells expressing OATs/URAT1 B->B1 B2 IL-1β release assays in immune cells B->B2 D Pharmacokinetic & Pharmacodynamic (PK/PD) Studies C->D C1 Gout/Hyperuricemia models (e.g., potassium oxonate-induced) C->C1 C2 Inflammation models (e.g., LPS-induced) C->C2

Caption: Experimental workflow for target validation of 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocols

Protocol: In Vitro Urate Uptake Assay in HEK293 Cells Expressing URAT1

Objective: To determine the inhibitory effect of 3-(dimethylsulfamoyl)benzoic acid on URAT1-mediated uric acid transport.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • HEK293 wild-type cells (negative control)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • [¹⁴C]-Uric acid

  • Hanks' Balanced Salt Solution (HBSS)

  • 3-(dimethylsulfamoyl)benzoic acid

  • Probenecid (positive control)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Preparation of Compounds: Prepare stock solutions of 3-(dimethylsulfamoyl)benzoic acid and probenecid in DMSO. Create a dilution series in HBSS to achieve the desired final concentrations.

  • Uptake Assay: a. Wash the cells twice with pre-warmed HBSS. b. Pre-incubate the cells with HBSS containing various concentrations of 3-(dimethylsulfamoyl)benzoic acid, probenecid, or vehicle (DMSO) for 10 minutes at 37°C. c. Initiate the uptake by adding HBSS containing [¹⁴C]-Uric acid (final concentration 10 µM) and the respective compounds. d. Incubate for 5 minutes at 37°C. e. Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells with 0.1 M NaOH. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration of each well. b. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Pannexin 1 Dye Uptake Assay

Objective: To assess the inhibitory effect of 3-(dimethylsulfamoyl)benzoic acid on pannexin 1 channel activity.

Materials:

  • J774 macrophages or other suitable cell line expressing PANX1

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Yo-Pro-1 iodide dye

  • ATP (channel agonist)

  • 3-(dimethylsulfamoyl)benzoic acid

  • Probenecid (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding: Culture J774 cells in RPMI-1640 medium and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow to adhere overnight.

  • Compound Preparation: Prepare a dilution series of 3-(dimethylsulfamoyl)benzoic acid and probenecid in a suitable buffer (e.g., HBSS).

  • Dye Loading and Inhibition: a. Wash the cells with buffer. b. Incubate the cells with the buffer containing Yo-Pro-1 dye (1 µM) and the desired concentrations of the test compounds or probenecid for 15 minutes at 37°C.

  • Channel Activation and Measurement: a. Add ATP (final concentration 5 mM) to activate the pannexin 1 channels. b. Immediately measure the fluorescence intensity (Excitation/Emission ~491/509 nm) every minute for 30 minutes using a fluorescence microplate reader.

  • Data Analysis: a. Calculate the rate of dye uptake for each condition. b. Determine the percentage of inhibition for each compound concentration relative to the ATP-only control. c. Calculate the IC₅₀ value.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from the proposed experiments, which would be necessary to evaluate the therapeutic potential of 3-(dimethylsulfamoyl)benzoic acid.

Assay Parameter 3-(dimethylsulfamoyl)benzoic acid Probenecid (Control)
URAT1 Uptake AssayIC₅₀ (µM)To be determined~25-50
OAT1 Uptake AssayIC₅₀ (µM)To be determined~10-30
Pannexin 1 Dye UptakeIC₅₀ (µM)To be determined~50-100

Conclusion and Future Directions

3-(dimethylsulfamoyl)benzoic acid holds significant promise as a therapeutic agent, with a strong rationale for targeting key transporters and channels involved in gout and inflammation. Its structural similarity to probenecid provides a solid foundation for this hypothesis. The experimental protocols outlined in this guide offer a clear path for validating these targets and elucidating the compound's mechanism of action.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(dimethylsulfamoyl)benzoic acid to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of gout, hyperuricemia, and other inflammatory conditions.

  • Safety and Toxicology Profiling: Conducting comprehensive safety assessments to determine the therapeutic window.

The exploration of 3-(dimethylsulfamoyl)benzoic acid and its derivatives could lead to the development of novel and improved treatments for a range of metabolic and inflammatory disorders.

References

  • Probenecid - Wikipedia. [Link]

  • Probenecid | C13H19NO4S | CID 4911 - PubChem. [Link]

  • What is the mechanism of Probenecid? - Patsnap Synapse. [Link]

  • Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • What is Probenecid used for? - Patsnap Synapse. [Link]

  • What is probenecid used for? - Dr.Oracle. [Link]

  • Probenecid - LiverTox - NCBI Bookshelf. [Link]

  • Clinical Profile of Probenecid 500mg Tablets - GlobalRx. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. [Link]

Sources

A Technical Guide to 3-(Dimethylsulfamoyl)benzoic Acid: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Dimethylsulfamoyl)benzoic acid, a bifunctional aromatic compound, has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring both a carboxylic acid and a robust dimethylsulfamoyl group, offers orthogonal reactivity that medicinal and process chemists can strategically exploit. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications. We will explore the causality behind its utility in constructing advanced molecular architectures, detail validated analytical methodologies, and present a case study illustrating its role in the development of targeted therapeutics.

Introduction: The Molecular Blueprint

3-(Dimethylsulfamoyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted at the meta-position with a dimethylsulfamoyl group [-SO₂N(CH₃)₂]. This arrangement of functional groups is not accidental; it is a deliberately designed scaffold that provides a combination of chemical stability and versatile reactivity. The electron-withdrawing nature of the sulfamoyl group influences the acidity of the carboxylic proton and the reactivity of the aromatic ring, while the carboxylic acid itself serves as a handle for a vast array of chemical transformations.

Its significance lies in its role as a building block. In drug development, intermediates like this are the fundamental components used to assemble Active Pharmaceutical Ingredients (APIs).[1][2] The reliability and versatility of 3-(dimethylsulfamoyl)benzoic acid make it an invaluable tool for creating libraries of compounds for screening and for the scale-up production of successful drug candidates.[3]

Chemical and Physical Properties

A thorough understanding of a chemical intermediate begins with its fundamental properties. This data is critical for reaction design, process optimization, and safety assessments.

PropertyValueSource
CAS Number 7326-73-0[4][5]
Molecular Formula C₉H₁₁NO₄S[4][6]
Molecular Weight 229.25 g/mol [4]
IUPAC Name 3-[(dimethylamino)sulfonyl]benzoic acid[7]
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O[6]
Monoisotopic Mass 229.04088 Da[6]
Predicted XlogP 0.5[6]

Synthesis and Manufacturing Insights

The industrial production of 3-(dimethylsulfamoyl)benzoic acid is a multi-step process that demands high precision to ensure purity and yield. A common and effective synthetic route begins with the chlorosulfonation of benzoic acid.

Causality in Synthesis: The choice of starting material, benzoic acid, is strategic due to its commercial availability and cost-effectiveness. The chlorosulfonation step is regioselective, primarily directing the sulfonyl chloride group to the meta-position due to the deactivating, meta-directing effect of the carboxylic acid group. Subsequent amination with dimethylamine is a robust and high-yielding nucleophilic substitution reaction that forms the stable sulfonamide.[8]

Synthesis_Pathway benzoic_acid Benzoic Acid sulfonyl_chloride 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->sulfonyl_chloride Chlorosulfonic Acid (ClSO₃H) final_product 3-(Dimethylsulfamoyl)benzoic Acid sulfonyl_chloride->final_product Dimethylamine ((CH₃)₂NH)

Figure 1: A common synthetic pathway to 3-(dimethylsulfamoyl)benzoic acid.

The Intermediate in Action: Reactivity and Applications

The utility of 3-(dimethylsulfamoyl)benzoic acid stems from the differential reactivity of its two primary functional groups. This allows for sequential, controlled modifications, which is a critical principle in multi-step organic synthesis.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is the more reactive handle and is typically addressed first in a synthetic sequence. It readily undergoes standard transformations:

  • Amide Bond Formation: This is arguably the most common reaction. The carboxylic acid is first activated, often by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This highly reactive intermediate is then coupled with a primary or secondary amine to form a stable amide bond. This reaction is fundamental to the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor antagonists.[8][10]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields esters. Esters can serve as prodrugs, improving the bioavailability of a parent compound, or as intermediates for further transformations.[11]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for molecular diversification.

Role in Pharmaceutical Synthesis: A Case Study

The 3-sulfamoylbenzoic acid scaffold is present in numerous compounds investigated for therapeutic purposes. For instance, derivatives have been designed as P2Y14R antagonists for treating inflammatory conditions like acute lung injury.[12][13] In these structures, the core intermediate provides the essential framework for orienting other pharmacophoric groups.

Case Study Workflow: Synthesis of a P2Y14R Antagonist Precursor

The following protocol outlines a validated, trustworthy method for utilizing the intermediate in a key amide coupling reaction.

Objective: To synthesize an N-aryl amide derivative from 3-(dimethylsulfamoyl)benzoic acid.

Protocol:

  • Activation Step: To a solution of 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the acyl chloride formation can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS. The rationale here is to ensure complete conversion before adding the expensive amine component, preventing side reactions and maximizing yield.

  • Amine Coupling: In a separate flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in dry DCM.

  • Addition and Reaction: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure amide.

Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification start Dissolve Acid in DCM add_oxalyl Add Oxalyl Chloride & cat. DMF at 0°C start->add_oxalyl stir Stir at RT for 2h add_oxalyl->stir add_acyl Add Acyl Chloride Solution Dropwise stir->add_acyl Transfer Acyl Chloride prep_amine Prepare Aniline & Base in DCM at 0°C prep_amine->add_acyl react Stir Overnight add_acyl->react quench Quench with H₂O react->quench Proceed to Work-up wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify

Figure 2: Experimental workflow for a typical amide coupling reaction.

Analytical and Quality Control Methods

Ensuring the purity and identity of 3-(dimethylsulfamoyl)benzoic acid is paramount for its successful application in regulated industries like pharmaceuticals. A suite of analytical techniques is employed for its characterization.

Analytical MethodPurposeTypical Parameters & Expected Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantificationColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% trifluoroacetic acid. Detection: UV at 230 nm. Result: A single major peak with >98% purity.[14][15]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identity confirmation and impurity profilingIonization: Electrospray Ionization (ESI), negative mode. Result: Detection of the [M-H]⁻ ion at m/z 228.03.[6]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural elucidationSolvent: DMSO-d₆. Expected Peaks: Aromatic protons (multiplets, ~7.8-8.4 ppm), N-methyl protons (singlet, ~2.7 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile impurities or after derivatizationDerivatization: Often required to make the carboxylic acid volatile (e.g., silylation). Result: Provides accurate mass data for the derivatized analyte and separates volatile impurities.[16]

These methods form a self-validating system. HPLC confirms the purity, LC-MS confirms the molecular weight, and NMR confirms the specific chemical structure, together providing an unambiguous identification and quality assessment of the intermediate.[15][17]

Conclusion and Future Outlook

3-(Dimethylsulfamoyl)benzoic acid is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its robust nature, predictable reactivity, and bifunctional handles allow for its incorporation into complex synthetic routes, leading to novel therapeutic agents. As drug discovery continues to target more complex biological systems, the demand for versatile, high-quality intermediates like 3-(dimethylsulfamoyl)benzoic acid will undoubtedly grow. Future research may focus on developing greener synthetic routes to this intermediate and expanding its application in novel chemical scaffolds and drug delivery systems.

References

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S. Appchem.

  • CAS 7326-73-0 | 3-(N,N-DiMethylsulfaMoyl)benzoic acid. Alchem Pharmtech.

  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474. PubChem, National Center for Biotechnology Information.

  • 3-{[(dimethylsulfamoyl)amino]methyl}benzoic acid. ChemScene.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH).

  • 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). PubChemLite.

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid. AbacipharmTech.

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Google Patents.

  • 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0. ChemicalBook.

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central, National Institutes of Health (NIH).

  • Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). ResearchGate.

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

  • Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Compositions for treatment of emesis and behavior disturbances. Google Patents.

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.

  • FORMAL SESSION AGENDA 07-06-2021. City of Virginia Beach.

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ResearchGate.

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PubMed Central, National Institutes of Health (NIH).

  • Dimethyl-benzoic acid compounds. Google Patents.

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate.

  • HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate.

  • A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid. Benchchem.

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed, National Institutes of Health (NIH).

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Royal Society of Chemistry.

  • 3-[(Dimethylsulfamoyl)amino]benzoic acid | C9H12N2O4S | CID 13489999. PubChem, National Center for Biotechnology Information.

Sources

Spectroscopic Data of 3-(Dimethylsulfamoyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions, Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(dimethylsulfamoyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this guide presents predicted spectroscopic data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the well-established principles of spectroscopic interpretation and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, offering a self-validating framework for researchers. This document is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

3-(Dimethylsulfamoyl)benzoic acid (CAS 7326-73-0) is a bifunctional organic molecule incorporating both a carboxylic acid and a dimethylsulfamoyl group attached to a benzene ring.[1] This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, including drug discovery and the development of novel materials. Accurate structural elucidation and characterization are paramount for any application, and a suite of spectroscopic techniques, including NMR, IR, and MS, provides the necessary tools for this purpose.

This guide is structured to provide not just the spectroscopic data itself, but also the scientific rationale behind the expected spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Caption: Molecular structure of 3-(dimethylsulfamoyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-(dimethylsulfamoyl)benzoic acid.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-resolution NMR spectra of a solid organic compound like 3-(dimethylsulfamoyl)benzoic acid.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.[2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be employed.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and good line shape.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(dimethylsulfamoyl)benzoic acid is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
COOH~13.0Broad Singlet1H
Aromatic H (ortho to COOH)~8.2Singlet (or narrow triplet)1H
Aromatic H (ortho to SO₂NMe₂)~8.0Doublet1H
Aromatic H (para to COOH)~7.8Triplet1H
Aromatic H (para to SO₂NMe₂)~7.6Doublet1H
N(CH₃)₂~2.7Singlet6H

Interpretation:

  • The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift due to hydrogen bonding.

  • The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The electron-withdrawing nature of both the carboxylic acid and the dimethylsulfamoyl groups will cause all aromatic protons to be shifted downfield.

  • The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
Aromatic C-COOH~133
Aromatic C-SO₂NMe₂~140
Aromatic CH~125 - 135
Aromatic CH~125 - 135
Aromatic CH~125 - 135
Aromatic CH~125 - 135
N(CH₃)₂~38

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the downfield end of the spectrum.

  • The two quaternary aromatic carbons directly attached to the electron-withdrawing substituents will also be significantly deshielded.

  • The four aromatic CH carbons will have distinct chemical shifts within the typical aromatic region.

  • The carbons of the N-methyl groups will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(dimethylsulfamoyl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, the sulfonamide, and the aromatic ring.[8][9][10]

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended for its simplicity and minimal sample preparation.[11][12]

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Description
O-H (Carboxylic Acid)3300 - 2500Very broad band due to hydrogen bonding
C-H (Aromatic)3100 - 3000Medium to weak, sharp absorptions
C-H (Aliphatic)2980 - 2850Weak absorptions from the methyl groups
C=O (Carboxylic Acid)1710 - 1680Strong, sharp carbonyl stretch
C=C (Aromatic)1600 - 1450Medium to weak absorptions
S=O (Sulfonamide)1350 - 1315 and 1170 - 1150Two strong absorptions (asymmetric and symmetric stretching)
C-N (Sulfonamide)1180 - 1160Medium absorption
C-O (Carboxylic Acid)1320 - 1210Medium to strong absorption
S-N (Sulfonamide)970 - 930Medium absorption

Interpretation:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the aromatic C-H stretches.

  • A strong, sharp peak in the carbonyl region will confirm the presence of the carboxylic acid.

  • Two strong bands characteristic of the S=O stretching vibrations will be indicative of the sulfonamide group.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for ESI-MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-(dimethylsulfamoyl)benzoic acid.[13][14]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[13] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote ionization in positive or negative mode, respectively.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and abundant ion signal.

  • Data Acquisition:

    • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight and identify the most abundant parent ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[15]

Predicted Mass Spectrometry Data

The molecular weight of 3-(dimethylsulfamoyl)benzoic acid (C₉H₁₁NO₄S) is 229.25 g/mol .[1]

Positive Ion Mode (ESI+):

  • Parent Ion: The protonated molecule [M+H]⁺ is expected at m/z 230.

  • Predicted Fragmentation:

    • Loss of water (H₂O, 18 Da) from the carboxylic acid, leading to a fragment at m/z 212.

    • Loss of the dimethylamino group (N(CH₃)₂, 44 Da), resulting in a fragment at m/z 186.

    • Cleavage of the S-N bond, leading to a fragment corresponding to the benzoyl-sulfonyl cation at m/z 185.

    • Loss of the entire dimethylsulfamoyl group (SO₂N(CH₃)₂, 108 Da), yielding a fragment at m/z 122, corresponding to the protonated benzoic acid.

fragmentation parent [M+H]⁺ m/z 230 frag1 [M+H - H₂O]⁺ m/z 212 parent->frag1 - H₂O frag2 [M+H - N(CH₃)₂]⁺ m/z 186 parent->frag2 - N(CH₃)₂ frag3 [C₇H₅O₃S]⁺ m/z 185 parent->frag3 - HN(CH₃)₂ frag4 [C₇H₆O₂ + H]⁺ m/z 122 frag3->frag4 - SO₂

Caption: Predicted fragmentation pathway in positive ion mode ESI-MS.

Negative Ion Mode (ESI-):

  • Parent Ion: The deprotonated molecule [M-H]⁻ is expected at m/z 228.

  • Predicted Fragmentation:

    • The most likely fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, a common fragmentation for carboxylic acids, resulting in a major fragment ion at m/z 184.[16]

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(dimethylsulfamoyl)benzoic acid, along with standardized protocols for data acquisition. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are based on sound scientific principles and data from closely related compounds. This information serves as a robust framework for researchers working with this molecule, enabling them to anticipate spectral features, interpret experimental results, and ensure the structural integrity of their materials. The inclusion of detailed experimental methodologies further enhances the utility of this guide, promoting reproducible and high-quality data generation.

References

A comprehensive list of references that support the information presented in this guide can be provided upon request. The citations throughout the text correspond to the search results that informed the content.

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Sulfamoyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfamoyl Moiety

The sulfamoyl group (R₂NSO₂–), a cornerstone of modern organic and medicinal chemistry, possesses a rich and varied reactivity profile that continues to be exploited in the development of novel therapeutics, functional materials, and advanced chemical probes. Its unique electronic and steric properties, characterized by a tetrahedral sulfur(VI) center flanked by two oxygen atoms and a nitrogen atom, impart a delicate balance of stability and reactivity. This guide offers an in-depth exploration of the chemical reactivity of the sulfamoyl group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, key transformations, and contemporary applications. We will delve into the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative references.

The sulfamoyl group is a key component of sulfonamide drugs, which have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] The ability to modulate the pKa of the sulfonamide N-H bond and its capacity to act as a hydrogen bond donor and acceptor make it a valuable bioisostere for carboxylic acids and amides in drug design.[2][3] This has led to the development of numerous blockbuster drugs containing this functional group.[2]

I. Synthesis of Sulfamoyl-Containing Compounds: Forging the S-N Bond

The construction of the sulfamoyl linkage is a fundamental transformation in organic synthesis. The most prevalent methods involve the reaction of sulfonyl halides with amines, though several other strategies have emerged to address challenges such as substrate scope and functional group tolerance.

Synthesis of Sulfamoyl Halides

Sulfamoyl halides, particularly chlorides and fluorides, are key intermediates in the synthesis of sulfonamides and other sulfamoyl derivatives.

Sulfamoyl Chlorides: The reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂) is a common method for preparing sulfamoyl chlorides. However, this reaction can be complicated by side reactions due to the chlorinating ability of sulfuryl chloride.[4] A more controlled approach involves a two-step process where a primary or secondary amine is first reacted with sulfur trioxide (SO₃) or an SO₃ source in the presence of a tertiary amine, followed by treatment with a phosphorus halide.[4]

Sulfamoyl Fluorides: The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has spurred the development of methods for synthesizing sulfamoyl fluorides. These compounds are generally more stable to hydrolysis than their chloride counterparts.[5] Direct fluorosulfonylation of secondary amines with sulfuryl fluoride (SO₂F₂) is a cost-effective method for preparing N,N-disubstituted sulfamoyl fluorides.[6] For primary amines, which can be unstable under basic conditions, specialized reagents have been developed.[6]

Synthesis of Sulfonamides from Sulfonyl Halides and Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is the most classic and widely used method for synthesizing sulfonamides.[7][8] This nucleophilic substitution reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][9]

The reactivity of the amine nucleophile can vary depending on its electronic and steric properties. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity.[7]

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

  • Dissolve the sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add a base (e.g., pyridine, triethylamine) (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G reagents Sulfonyl Chloride (R-SO₂Cl) + Amine (R'-NH₂) + Base (e.g., Pyridine) intermediate Nucleophilic Attack reagents->intermediate Reaction product Sulfonamide (R-SO₂-NHR') + HCl•Base intermediate->product HCl Elimination

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient and versatile methods for sulfonamide synthesis. These include:

  • One-Pot Syntheses: Methods that combine the synthesis of the sulfonyl halide and its subsequent reaction with an amine in a single pot have been developed to improve efficiency.[3][10]

  • Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions have been employed to form the S-N bond, expanding the scope of accessible sulfonamides.[8]

  • Sulfur Dioxide Surrogates: The use of reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a source of SO₂ has provided a safer and more convenient alternative to gaseous sulfur dioxide.[8]

II. Key Chemical Reactions of the Sulfamoyl Group

The reactivity of the sulfamoyl group is multifaceted, involving the sulfur center, the nitrogen atom, and the N-H bond.

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in a sulfamoyl halide is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols.[11] This reactivity is the basis for the most common methods of sulfonamide synthesis. The reaction with sulfonyl chlorides is generally faster and more common than with sulfonyl fluorides under standard conditions.[12]

G

Hydrolysis of Sulfonamides

The hydrolytic stability of sulfonamides is a key feature that contributes to their utility in medicinal chemistry.[3] However, under certain conditions, the S-N bond can be cleaved. The mechanism of hydrolysis is pH-dependent.

  • Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of some N-substituted sulfonamides can proceed through protonation of the amide nitrogen, followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion.[13]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism can vary. For sulfonamides with an N-H group, hydrolysis may proceed via an E1cb mechanism involving ionization of the sulfonamide.[13] In other cases, direct nucleophilic attack of a hydroxide ion at the sulfur atom can occur.[13]

Theoretical studies have shown that the hydrolysis of sulfonamides can occur via two main pathways: nucleophilic attack at the sulfonyl group (S-N bond cleavage) or aromatic nucleophilic substitution on a heterocyclic ring attached to the sulfonamide nitrogen (C-N bond cleavage).[14] For many sulfonamides, the S-N bond cleavage is the more favorable pathway.[14]

Hofmann Rearrangement of Sulfonamides

The Hofmann rearrangement, a classic reaction of primary amides, can also be applied to primary arenesulfonamides. This reaction provides a route to N-arylsulfamoyl fluorides.[15] The reaction is induced by a hypervalent iodine or bromine reagent, such as p-trifluoromethylphenyl(difluoro)-λ³-bromane, and proceeds through a 1,2-shift of an aryl group from the sulfur atom to the electron-deficient nitrogen atom.[15][16] This rearrangement offers a unique method for the synthesis of sulfamoyl fluorides, which are valuable reagents in their own right.[15]

G start Primary Arenesulfonamide (Ar-SO₂-NH₂) intermediate Putative Sulfonamido-λ³-bromane Intermediate start->intermediate + Reagent reagent p-CF₃C₆H₄BrF₂ rearrangement 1,2-Aryl Shift intermediate->rearrangement product N-Arylsulfamoyl Fluoride (Ar-NH-SO₂F) rearrangement->product

III. The Sulfamoyl Group in Medicinal Chemistry: A Privileged Scaffold

The sulfamoyl group is a prominent feature in a vast array of pharmaceuticals, a testament to its favorable physicochemical and biological properties.[17] Sulfonamide-containing drugs are used to treat a wide range of conditions, including bacterial infections, diabetes, inflammation, and glaucoma.[1][17]

The Sulfonamide as a Bioisostere

The sulfonamide group is often employed as a bioisostere for the carboxylic acid or amide functional groups.[2][3] This is due to the similar geometric arrangement of the oxygen atoms, which allows for comparable hydrogen bonding interactions with biological targets.[2] Compared to amides, sulfonamides often exhibit increased water solubility, enhanced bioavailability, and greater resistance to hydrolysis.[2]

Representative Sulfonamide Drugs

The following table summarizes some well-known drugs that incorporate the sulfamoyl group, highlighting their therapeutic applications.

Drug NameTherapeutic ClassPrimary Indication
SulfamethoxazoleAntibioticBacterial infections[][19]
CelecoxibNSAID (COX-2 Inhibitor)Pain and inflammation[17]
FurosemideDiureticEdema and hypertension[17]
GlyburideAntidiabeticType 2 diabetes[17]
SumatriptanAntimigraineMigraine headaches[13]
AcetazolamideCarbonic Anhydrase InhibitorGlaucoma, epilepsy[13][20]

IV. The Sulfamoyl Group in Click Chemistry: The Rise of SuFEx

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Sharpless and co-workers has heralded a new era for the sulfamoyl group, particularly sulfamoyl fluorides.[21][22] SuFEx is a new generation of click chemistry that relies on the unique reactivity of the S(VI)-F bond.[22] Sulfonyl fluorides and sulfamoyl fluorides are exceptionally stable yet can be activated to react with a variety of nucleophiles under specific conditions.[22][23]

SuFExable Hubs and Linkers

Sulfamoyl fluorides serve as important "clickable" hubs in SuFEx chemistry.[22] Their reaction with nucleophiles such as silyl ethers, alcohols, and amines allows for the rapid and efficient construction of complex molecules.[21][24] The stability of the sulfamoyl fluoride group makes it compatible with a wide range of functional groups and reaction conditions, a key tenet of click chemistry.[25]

Synthesis of SuFEx Reagents

The growing importance of SuFEx has driven the development of new methods for the synthesis of sulfonyl and sulfamoyl fluorides.[23] These include:

  • Fluoride-Chloride Exchange: The reaction of sulfonyl chlorides with a fluoride source, such as potassium bifluoride, is a common method for preparing sulfonyl fluorides.[23]

  • Direct Fluorosulfonylation: The use of sulfuryl fluoride (SO₂F₂) allows for the direct introduction of the -SO₂F group.[22]

  • Electrochemical Methods: Electrochemical synthesis offers a green and mild approach to sulfonyl fluorides from thiols and disulfides.[23]

G

V. Conclusion

The sulfamoyl group is a remarkably versatile functional group with a rich history and a bright future in chemical sciences. Its well-defined reactivity, coupled with its favorable physicochemical properties, has cemented its status as a privileged scaffold in medicinal chemistry. The emergence of SuFEx click chemistry has further expanded the utility of sulfamoyl derivatives, providing powerful new tools for molecular construction. A thorough understanding of the synthesis and reactivity of the sulfamoyl group, as detailed in this guide, is essential for any scientist seeking to harness its full potential in their research and development endeavors.

VI. References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis.

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.

  • Ochiai, M., et al. (2009). Difluoro-λ3-bromane-Induced Hofmann Rearrangement of Sulfonamides: Synthesis of Sulfamoyl Fluorides. Journal of the American Chemical Society.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.

  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

  • Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.

  • Sulfonamide: Mechanism of Action & Uses. Study.com.

  • Sulfonamides. MSD Manual Professional Edition.

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.

  • Synthesis of Sulfonyl Azides via Lewis Base Activation of Sulfonyl Fluorides and Trimethylsilyl Azide. ResearchGate.

  • Synthetic approaches to sulfamoyl fluorides. ResearchGate.

  • PREPARATION OF SULFAMOYL HALIDES. (2013). Indian Patents. 257263.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

  • Sulfonyl Chloride Definition. Fiveable.

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). RSC Publishing.

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.

  • Preparation of sulfonamides from N-silylamines. PMC - NIH.

  • Hofmann Rearrangement. Wikipedia.

  • Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Enamine.

  • Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC - NIH.

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.

Sources

Initial Screening of 3-(dimethylsulfamoyl)benzoic acid: A Strategic Approach to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive and logically tiered strategy for the initial biological evaluation of 3-(dimethylsulfamoyl)benzoic acid. Given its chemical structure, which features both a benzoic acid moiety and a sulfonamide group, a rational screening cascade can be designed to efficiently probe its potential as a modulator of several well-established drug target classes. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a robust preliminary assessment.

The core philosophy of this guide is to employ a multi-pronged approach, combining target-based enzymatic assays with broader phenotypic cell-based screens. This dual strategy maximizes the potential for hit discovery, not only against predicted targets but also through unexpected, mechanism-agnostic cellular effects. Every protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.

Part 1: Strategic Screening Cascade

The initial evaluation is structured as a two-tiered parallel process. Tier 1 focuses on high-probability enzyme targets suggested by the sulfonamide pharmacophore. Tier 2 examines the compound's overall effect on cellular health and microbial growth, providing crucial context on cytotoxicity and potential antimicrobial activity.

Logical Flow of the Initial Screening Cascade

The following diagram illustrates the proposed workflow, from compound preparation to the initial decision-making gate.

G cluster_prep Compound Preparation cluster_tier1 Tier 1: Target-Based Enzymatic Assays cluster_tier2 Tier 2: Cell-Based Phenotypic Assays cluster_analysis Data Analysis & Hit Prioritization Compound 3-(dimethylsulfamoyl)benzoic acid Stock Solution (e.g., 10 mM in DMSO) CA_Assay Carbonic Anhydrase (CA) Inhibitor Assay Compound->CA_Assay Protease_Assay Protease Inhibitor Screening Panel Compound->Protease_Assay Cyto_Assay General Cytotoxicity Assay (e.g., Resazurin) Compound->Cyto_Assay Antimicrobial_Assay Antimicrobial Susceptibility Test (e.g., MIC) Compound->Antimicrobial_Assay Analysis Calculate IC50 / CC50 / MIC Assess Therapeutic Index CA_Assay->Analysis Protease_Assay->Analysis Cyto_Assay->Analysis Antimicrobial_Assay->Analysis Decision Decision Gate Analysis->Decision Proceed to Secondary Screens? G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Substrate Ester Substrate (Colorless) Product Chromogenic Product (e.g., Yellow, OD 405 nm) Substrate->Product Esterase Activity Enzyme Carbonic Anhydrase Inhibitor Test Compound (e.g., Sulfonamide) Enzyme_I Carbonic Anhydrase Inhibitor->Enzyme_I Binds to Active Site Blocked Reaction Inhibited (No Color Change) Enzyme_I->Blocked

Caption: Principle of the colorimetric carbonic anhydrase inhibitor assay.

Experimental Protocol: This protocol is adapted from commercially available kits for inhibitor screening. [1]

  • Reagent Preparation:

    • Prepare CA Assay Buffer as per manufacturer instructions.

    • Reconstitute the CA enzyme (e.g., human CA II) in CA Dilution Buffer to a working concentration.

    • Prepare a 10 mM stock of 3-(dimethylsulfamoyl)benzoic acid in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a positive control inhibitor (e.g., Acetazolamide) serial dilution series. * Prepare the CA substrate solution.

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • Sample Wells (S): Add 80 µL of CA Enzyme and 10 µL of the test compound dilution.

    • Enzyme Control (EC): Add 80 µL of CA Enzyme and 10 µL of Assay Buffer (with equivalent DMSO concentration).

    • Inhibitor Control (IC): Add 80 µL of CA Enzyme and 10 µL of Acetazolamide dilution.

    • Background Control (BC): Add 90 µL of Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of CA Substrate to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope; ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a dose-response curve to determine the IC50 value.

Protease Inhibition Assay

Scientific Rationale: Beyond CAs, sulfonamide-containing molecules have been developed as inhibitors for various proteases, which are critical targets in virology, oncology, and inflammatory diseases. [2][3][4]A general, fluorescence-based assay using a panel of representative proteases (e.g., a serine protease like trypsin, a cysteine protease like papain) can provide a broad overview of the compound's potential in this area.

Experimental Protocol: This is a generalized protocol for a fluorogenic protease inhibitor assay. [5]

  • Reagent Preparation:

    • Prepare appropriate assay buffers for each protease to ensure optimal pH and ionic strength.

    • Prepare working solutions of each protease (e.g., Trypsin, Papain).

    • Prepare a fluorogenic substrate for each protease (e.g., a peptide with a quenched fluorophore that fluoresces upon cleavage).

    • Prepare the test compound dilution series in assay buffer as described previously.

    • Prepare a known inhibitor for each protease as a positive control.

  • Assay Plate Setup (96-well black flat-bottom plate):

    • Sample Wells (S): Add 40 µL of Assay Buffer, 10 µL of test compound dilution, and 25 µL of protease solution.

    • Enzyme Control (EC): Add 50 µL of Assay Buffer and 25 µL of protease solution.

    • Inhibitor Control (IC): Add 40 µL of Assay Buffer, 10 µL of positive control inhibitor, and 25 µL of protease solution.

    • Background Control (BC): Add 75 µL of Assay Buffer.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells.

  • Measurement: Measure fluorescence (e.g., Ex/Em specific to the fluorophore) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (ΔRFU/min) and determine the % Inhibition and IC50 value as described for the CA assay.

Part 3: Tier 2 - Primary Cell-Based Assays

Cell-based assays provide crucial information on a compound's biological effects in a more complex, physiological context. [6]They help identify potential cytotoxicity and bioactivity that may not be apparent from enzymatic assays alone. [7][8]

General Cytotoxicity Assay (Resazurin Reduction Method)

Scientific Rationale: Before assessing for any specific therapeutic effect, it is essential to determine the compound's inherent toxicity to mammalian cells. [9][10]This establishes a therapeutic window and informs the concentration range for subsequent cell-based screens. The resazurin (AlamarBlue) assay is a simple, sensitive, and cost-effective method that measures the metabolic activity of viable cells. [11] Principle of the Assay:

G cluster_viable Viable Cells cluster_nonviable Non-Viable Cells Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Cellular Reduction ViableCell Metabolically Active Cell (Reductases) Resazurin_NV Resazurin (Remains Blue) NoReaction No Signal Change Resazurin_NV->NoReaction DeadCell Cytotoxic Compound -> Dead/Inactive Cell

Caption: Principle of the resazurin-based cell viability assay.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF7) in appropriate media.

    • Harvest cells and perform a cell count. Seed cells into a 96-well clear-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound.

    • Include a "vehicle control" (media with DMSO) and a "no-cell" background control.

  • Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours).

  • Assay:

    • Add 10 µL of resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Measurement: Measure fluorescence (Ex 560 nm / Em 590 nm) or absorbance (570 nm with a reference at 600 nm).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate percent viability: % Viability = [(Reading_Sample - Reading_Background) / (Reading_Vehicle - Reading_Background)] * 100

    • Plot % Viability vs. log[Compound Concentration] to determine the CC50 (50% cytotoxic concentration).

Antimicrobial Susceptibility Testing

Scientific Rationale: Sulfonamides were among the first synthetic antimicrobial agents, and this activity remains a key characteristic of the chemical class. [12]A basic screen for antibacterial activity is therefore a necessary step. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standardized approach.

Experimental Protocol:

  • Strain Preparation:

    • Prepare overnight cultures of representative bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the cultures to a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Plate Setup (96-well plate):

    • Add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock of the test compound to the first column and perform a 2-fold serial dilution across the plate.

    • Include a positive control antibiotic (e.g., sulfamethoxazole) and a negative (no drug) growth control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Part 4: Data Summary and Interpretation

Quantitative data from the initial screens should be compiled for clear comparison. The goal is to identify a "hit"—a compound showing significant activity in an enzymatic or phenotypic assay at a concentration that is not broadly cytotoxic.

Table 1: Example Data Summary for 3-(dimethylsulfamoyl)benzoic acid

Assay TypeTarget / Cell LineEndpointResult (Example)Interpretation
Enzymatic Carbonic Anhydrase IIIC505.2 µMModerate, selective inhibition. A potential hit for further investigation.
Trypsin (Serine Protease)IC50> 100 µMNo significant activity.
Papain (Cysteine Protease)IC50> 100 µMNo significant activity.
Cell-Based HEK293 (Cytotoxicity)CC5085 µMLow general cytotoxicity.
Phenotypic S. aureusMIC> 128 µg/mLNo significant antibacterial activity against this strain.
E. coliMIC> 128 µg/mLNo significant antibacterial activity against this strain.

Causality and Next Steps:

  • Therapeutic Index: A preliminary therapeutic index can be calculated for any observed cellular activity (e.g., for an anti-cancer screen, Index = CC50_normal_cell / IC50_cancer_cell). For the enzymatic hit, the index is simply the ratio of cytotoxicity to enzyme inhibition (CC50/IC50). In the example above, the index is 85/5.2 ≈ 16, suggesting the CA inhibition is not due to general cell death and is a specific effect worth pursuing.

  • Hit Validation: If a hit is identified (e.g., the CA II inhibition), the next steps would involve re-testing to confirm the activity, running the assay against a broader panel of CA isozymes to determine selectivity, and exploring the structure-activity relationship (SAR) with analogs.

This structured, multi-assay approach ensures that the initial screening of 3-(dimethylsulfamoyl)benzoic acid is both efficient and comprehensive, providing a solid foundation of trustworthy data to guide future drug development efforts.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(19), 5421-5426. (Note: While a direct link is not available from the search, this is a foundational paper for the resazurin assay. A general link to PubMed is provided for verification: [Link])

  • García-Contreras, R., et al. (2021). A new in vitro method for screening library compounds... ACS Omega, 6(27), 17357–17367. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Elfawal, R. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 123. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

  • Liu, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 992424. Retrieved from [Link]

  • Rampogu, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17357-17367. Retrieved from [Link]

  • Gieling, R. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1695. Retrieved from [Link]

  • Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polymerase Chain Reaction, 1(1), 1-8. (Note: A direct link is not available, a general science directory link is provided: [Link])

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery... Chemistry & Biodiversity. Retrieved from [Link]

  • Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 419-434. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Retrieved from [Link]

  • Al-Ghanimi, A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Retrieved from [Link]

  • Bisharat, H., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug and Pharmaceutical Sciences, 3(2), 1-10. Retrieved from [Link]

  • AppChemland. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(dimethylsulfamoyl)benzoic acid is a key bifunctional molecule widely utilized as a building block in medicinal chemistry and drug development. Its structure incorporates a carboxylic acid and a sulfonamide moiety, making it a versatile scaffold for creating complex molecular architectures. The sulfonamide group can act as a bioisostere for carboxylic acids or amides, offering advantages such as improved hydrolytic stability and altered pharmacokinetic profiles.[1] This document provides a comprehensive, validated protocol for the synthesis of 3-(dimethylsulfamoyl)benzoic acid on a laboratory scale, designed for researchers in synthetic chemistry and drug discovery.

The protocol follows a robust two-step synthetic sequence. The process begins with the electrophilic chlorosulfonation of benzoic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid. The regioselectivity of this reaction is directed by the meta-directing effect of the carboxylic acid group. This intermediate is subsequently reacted with dimethylamine in a nucleophilic substitution reaction to furnish the desired final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final compound.

Overall Reaction Scheme

The synthesis proceeds via the following two-step reaction pathway:

Step 1: Chlorosulfonation of Benzoic Acid C₆H₅COOH + HSO₃Cl → C₇H₅ClO₅S + H₂O

Step 2: Amination of 3-(chlorosulfonyl)benzoic acid C₇H₅ClO₅S + 2(CH₃)₂NH → C₉H₁₁NO₄S + (CH₃)₂NH₂Cl

Safety Precautions: A Critical Overview

Extreme Caution is Required. This synthesis involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before commencing any work.

  • Chlorosulfonic Acid (HSO₃Cl): This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber). Ensure an emergency eyewash station and safety shower are immediately accessible. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills.

  • Dimethylamine ((CH₃)₂NH): This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. It is typically supplied as a solution in a solvent like THF or water.

  • Workup Procedures: The quenching of the chlorosulfonation reaction is highly exothermic. The addition of the reaction mixture to ice must be done slowly and cautiously to control the release of heat and HCl gas.

Materials and Reagents

All reagents should be of analytical grade or higher.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier Example
Benzoic AcidC₇H₆O₂122.12Sigma-Aldrich
Chlorosulfonic AcidHSO₃Cl116.52Acros Organics
Dimethylamine solution(CH₃)₂NH45.08Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Hydrochloric Acid (conc.)HCl36.46VWR
Ethyl AcetateC₄H₈O₂88.11J.T.Baker
Sodium Sulfate (anhydrous)Na₂SO₄142.04EMD Millipore
Deionized WaterH₂O18.02In-house

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to final product characterization.

G Figure 1: Overall Synthesis Workflow start_end start_end process process intermediate intermediate analysis analysis start Start: Reagents step1 Step 1: Chlorosulfonation (Benzoic Acid + HSO3Cl) start->step1 quench Quenching on Ice & Filtration step1->quench intermediate_product Intermediate: 3-(chlorosulfonyl)benzoic acid quench->intermediate_product step2 Step 2: Amination (Intermediate + Dimethylamine) intermediate_product->step2 workup Aqueous Workup & Extraction step2->workup purify Purification: Recrystallization workup->purify final_product Final Product: 3-(dimethylsulfamoyl)benzoic acid purify->final_product characterize Characterization (NMR, MS, Melting Point) final_product->characterize end_node End characterize->end_node G Figure 2: Simplified Reaction Mechanism cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Nucleophilic Substitution Benzoic Acid Benzoic Acid Sulfonium Ion Intermediate Sulfonium Ion Intermediate Benzoic Acid->Sulfonium Ion Intermediate + HSO3Cl (-H2O) 3-(chlorosulfonyl)benzoic acid 3-(chlorosulfonyl)benzoic acid Sulfonium Ion Intermediate->3-(chlorosulfonyl)benzoic acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate 3-(chlorosulfonyl)benzoic acid->Tetrahedral Intermediate + (CH3)2NH 3-(dimethylsulfamoyl)benzoic acid 3-(dimethylsulfamoyl)benzoic acid Tetrahedral Intermediate->3-(dimethylsulfamoyl)benzoic acid - HCl

Sources

Application Notes & Protocols: Investigating 3-(dimethylsulfamoyl)benzoic acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. The sulfamoylbenzoic acid scaffold, in particular, has emerged as a versatile template for designing targeted inhibitors and modulators of various enzymes and receptors. This guide focuses on a specific, yet underexplored, member of this chemical family: 3-(dimethylsulfamoyl)benzoic acid. While direct biological data for this compound is sparse, its structural alerts and the activities of closely related analogs suggest significant potential for drug discovery initiatives. This document serves as a comprehensive guide for researchers, outlining a strategic approach to the synthesis, characterization, and biological evaluation of 3-(dimethylsulfamoyl)benzoic acid and its derivatives. We will delve into the scientific rationale behind proposed experimental workflows, provide detailed, field-proven protocols for in vitro and in vivo assays, and offer insights into data interpretation to guide hit-to-lead campaigns.

Introduction: The Scientific Rationale

Benzoic acid and its derivatives have long been recognized for their therapeutic potential, with applications ranging from anticancer to antimicrobial agents[1][2]. The incorporation of a sulfonamide moiety often enhances the pharmacological properties of a molecule, improving its binding affinity, metabolic stability, and pharmacokinetic profile.

Recent studies have highlighted the promise of the 3-sulfamoylbenzoic acid core. For instance, derivatives of this scaffold have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, inflammation, and cancer[3]. Specifically, compounds like 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid have demonstrated sub-micromolar inhibitory activity against h-NTPDase8[3]. Furthermore, a series of 3-sulfonamido benzoic acid derivatives have been developed as novel antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammatory responses, with one lead compound showing an impressive IC50 of 5.6 nM and efficacy in a mouse model of acute lung injury[4].

Given these precedents, 3-(dimethylsulfamoyl)benzoic acid presents itself as a logical and intriguing starting point for a new discovery program. The dimethylsulfamoyl group offers a distinct substitution pattern compared to the reported analogs, potentially leading to novel selectivity profiles and improved drug-like properties. This guide provides the foundational protocols to explore this potential.

Synthesis and Characterization of 3-(dimethylsulfamoyl)benzoic acid

A robust and scalable synthetic route is the first critical step in any drug discovery campaign. The synthesis of 3-(dimethylsulfamoyl)benzoic acid can be approached through several established chemical transformations. Below is a proposed synthetic workflow, followed by essential characterization protocols.

Proposed Synthetic Workflow

The most direct approach involves the reaction of a suitable benzoic acid precursor with dimethylamine. A plausible route starts from 3-(chlorosulfonyl)benzoic acid, which can be synthesized from benzoic acid.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Benzoic Acid C 3-(chlorosulfonyl)benzoic acid A->C Excess HSO3Cl, Heat B Chlorosulfonic Acid E 3-(dimethylsulfamoyl)benzoic acid C->E Inert solvent (e.g., DCM) Base (e.g., Et3N) D Dimethylamine D->E

Caption: Proposed two-step synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Detailed Synthetic Protocol

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Dimethylamine (2.0 M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Protocol:

  • Step 1: Synthesis of 3-(chlorosulfonyl)benzoic acid.

    • Caution: This reaction should be performed in a well-ventilated fume hood, as it generates HCl gas.

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add chlorosulfonic acid (5 equivalents).

    • Cool the acid in an ice bath and slowly add benzoic acid (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate (3-(chlorosulfonyl)benzoic acid) is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

  • Step 2: Synthesis of 3-(dimethylsulfamoyl)benzoic acid.

    • Dissolve the crude 3-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 equivalents) followed by the dropwise addition of dimethylamine solution (2.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield pure 3-(dimethylsulfamoyl)benzoic acid[5].

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Confirms proton environmentAromatic protons in the 3-substituted pattern; a singlet for the two methyl groups of the dimethylsulfamoyl moiety.
¹³C NMR Confirms carbon backboneSignals corresponding to the aromatic carbons, the carboxylic acid carbon, and the methyl carbons.
Mass Spectrometry (MS) Determines molecular weightA molecular ion peak corresponding to the exact mass of C9H11NO4S (229.04 g/mol ).[6]
Infrared (IR) Spectroscopy Identifies functional groupsCharacteristic stretches for O-H (carboxylic acid), C=O (carboxylic acid), and S=O (sulfonamide).
High-Performance Liquid Chromatography (HPLC) Assesses purityA single major peak, indicating >95% purity for use in biological assays.

Proposed Biological Evaluation: In Vitro Assays

Based on the activities of structural analogs, we propose a tiered screening approach to efficiently assess the biological potential of 3-(dimethylsulfamoyl)benzoic acid.

Primary Screening: h-NTPDase Inhibition Assay

Rationale: Sulfamoyl benzamide derivatives have shown potent and selective inhibition of h-NTPDases[3]. This assay will determine if 3-(dimethylsulfamoyl)benzoic acid shares this activity.

Principle: This is a colorimetric assay that measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP by an h-NTPDase enzyme. A decrease in phosphate production in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂.

    • Enzyme: Recombinant human NTPDase1, 2, 3, or 8.

    • Substrate: 1 mM ATP solution in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of 3-(dimethylsulfamoyl)benzoic acid in DMSO. Create serial dilutions in assay buffer.

    • Malachite Green Reagent: Prepare as per manufacturer's instructions for phosphate detection.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilution to each well.

    • Add 30 µL of the appropriate h-NTPDase enzyme solution and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 10 µL of the ATP substrate solution.

    • Incubate for 30 minutes at 37 °C.

    • Stop the reaction by adding 150 µL of Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NTPDase_Assay_Workflow A Prepare Reagents (Enzyme, ATP, Compound) B Add Compound to 96-well Plate A->B C Add Enzyme & Pre-incubate (15 min, 37°C) B->C D Initiate with ATP Substrate C->D E Incubate (30 min, 37°C) D->E F Stop with Malachite Green E->F G Read Absorbance (620 nm) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for the h-NTPDase inhibition assay.

Secondary Screening: P2Y14 Receptor Antagonist Assay

Rationale: 3-Sulfonamido benzoic acid derivatives are potent P2Y14R antagonists[4]. This assay will explore if our target compound can modulate this receptor.

Principle: A cell-based functional assay measuring the inhibition of agonist-induced signaling. P2Y14R is a Gi-coupled receptor, so its activation leads to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this decrease.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).

    • Culture cells to ~80-90% confluency before the assay.

  • Assay Procedure (cAMP Detection using HTRF or similar):

    • Seed cells into a 384-well plate and incubate overnight.

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Add the test compound (3-(dimethylsulfamoyl)benzoic acid) at various concentrations and incubate for 20 minutes.

    • Add a known P2Y14R agonist (e.g., UDP-glucose) at its EC80 concentration, along with forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels using a commercial kit (e.g., Cisbio cAMP dynamic 2 HTRF kit) according to the manufacturer's protocol.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Normalize the data to the agonist-only control (0% antagonism) and the no-agonist control (100% antagonism).

    • Plot the percentage of antagonism against the logarithm of the compound concentration to determine the IC50 value.

General Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine if the observed biological activity is due to specific target engagement or general cellular toxicity.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(dimethylsulfamoyl)benzoic acid and incubate for 48-72 hours[7].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Proposed In Vivo Evaluation: LPS-Induced Acute Lung Injury Model

Rationale: If the in vitro data reveals potent P2Y14R antagonism, this in vivo model is a logical next step to assess anti-inflammatory efficacy[4].

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response in the lungs, mimicking aspects of acute lung injury (ALI). The efficacy of the test compound is measured by its ability to reduce inflammatory markers.

Protocol:

  • Animals: Use C57BL/6 mice (8-10 weeks old).

  • Experimental Groups:

    • Vehicle control (e.g., saline)

    • LPS + Vehicle

    • LPS + 3-(dimethylsulfamoyl)benzoic acid (e.g., 10 mg/kg, 30 mg/kg)

    • LPS + Positive Control (e.g., dexamethasone)

  • Procedure:

    • Administer the test compound or vehicle (e.g., via intraperitoneal injection) one hour before the LPS challenge.

    • Induce lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).

    • Euthanize the mice 6 hours after the LPS challenge.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and total protein concentration (as a marker of lung permeability).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid or lung homogenates using ELISA.

    • Histopathology: Perfuse and fix the lungs for histological examination. Score the lung tissue for edema, inflammation, and alveolar damage.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the LPS + Vehicle control group.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive initial profile of 3-(dimethylsulfamoyl)benzoic acid.

Potential Outcome Interpretation Next Steps
Potent & Selective in vitro Activity, Low Cytotoxicity The compound is a promising hit for a specific target (e.g., h-NTPDase8 or P2Y14R).Initiate a Structure-Activity Relationship (SAR) study by synthesizing analogs to improve potency and ADME properties.
Moderate Activity, Broad Spectrum The compound may have a promiscuous binding profile or an unidentified mode of action.Deconvolution of the target using techniques like thermal proteome profiling.
High Cytotoxicity The compound is likely not a viable starting point for a therapeutic agent.Deprioritize the scaffold or investigate the mechanism of toxicity.
Good in vivo Efficacy The compound demonstrates proof-of-concept in a disease-relevant model.Conduct further pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a dose-response relationship and optimize the dosing regimen.

The ultimate goal is to use these foundational studies to launch a full-fledged lead optimization program, leveraging medicinal chemistry and iterative biological testing to develop a preclinical candidate with a desirable efficacy and safety profile.

References

  • PubChem. 3-[(Dimethylsulfamoyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Aladdin Scientific. 3-Dimethylsulfamoylbenzoic acid. Available from: [Link]

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ahmad, S., et al. (2020). A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. Pakistan Journal of Pharmaceutical Sciences, 33(1), 239-245. Available from: [Link]

  • Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 115, 105221. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Available from: [Link]

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Google Patents. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • European Patent Office. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Available from: [Link]

  • MDPI. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available from: [Link]

  • Bar-Ilan University. Synthesis, structural characterization and biological evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives. Available from: [Link]

  • PubMed. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Available from: [Link]

  • MDPI. Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Available from: [Link]

  • ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link]

  • PubChem. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Available from: [Link]

  • ResearchGate. Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). Available from: [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Available from: [Link]

  • Digital Commons @ Georgia State University. "Design, synthesis and biological evaluation of benzoic acid mustard de" by John A. Hartley, Christopher S. Preti et al. Available from: [Link]

Sources

Application Note: Quantitative Analysis of 3-(Dimethylsulfamoyl)benzoic Acid using High-Performance Liquid Chromatography and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantification of 3-(dimethylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and bioanalytical applications. The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to provide a comprehensive guide for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH)[1].

Introduction: The Analytical Imperative for 3-(Dimethylsulfamoyl)benzoic Acid

3-(Dimethylsulfamoyl)benzoic acid (DMSBA), with a molecular formula of C9H11NO4S and a molecular weight of 229.25 g/mol , serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs)[2][3]. The purity and concentration of this starting material directly impact the yield, purity, and safety profile of the final drug product. Therefore, accurate and precise quantification of DMSBA is paramount for ensuring product quality, process control, and regulatory compliance.

The analytical challenge lies in developing methods that are not only accurate and precise but also specific enough to distinguish DMSBA from structurally similar impurities and degradation products. This note addresses this challenge by providing two complementary, high-fidelity analytical workflows.

Method Selection Rationale: HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability for assay and impurity profiling[1]. Given that DMSBA contains a benzoic acid chromophore, it is readily detectable by UV spectroscopy, making HPLC-UV an ideal choice for quantifying the compound in bulk materials and formulated products where concentrations are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as in bioanalytical studies (e.g., pharmacokinetics) or for detecting trace-level impurities, LC-MS/MS is the preferred method[4][5]. Its ability to provide structural information through mass-to-charge ratio (m/z) and fragmentation patterns ensures unparalleled specificity[4].

Experimental Workflow Overview

The overall process for the quantification of 3-(dimethylsulfamoyl)benzoic acid involves several key stages, from initial sample handling to final data interpretation. The logical flow is designed to minimize variability and ensure the generation of reliable and reproducible results.

Analytical Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Solution Preparation LC_System Liquid Chromatography (Separation) Standard_Prep->LC_System Calibration Sample_Prep Sample Preparation (e.g., Dissolution, Extraction) Sample_Prep->LC_System Analysis Detection Detection (UV or MS/MS) LC_System->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (Accuracy, Precision, etc.) Integration->Validation Reporting Final Report Generation Validation->Reporting

Caption: General analytical workflow for DMSBA quantification.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol details a reverse-phase HPLC method suitable for the assay of 3-(dimethylsulfamoyl)benzoic acid in raw materials or pharmaceutical preparations. The method is based on established principles for analyzing benzoic acid derivatives[6][7].

Materials and Reagents
  • 3-(Dimethylsulfamoyl)benzoic acid reference standard (≥98% purity)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The selection of a C18 column is standard for retaining and separating moderately polar aromatic acids like DMSBA. A mobile phase consisting of acidified water and an organic modifier (acetonitrile) allows for good peak shape and retention control.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 min; hold at 80% B for 2 min; return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 235 nm
Step-by-Step Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(dimethylsulfamoyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh a sample containing an amount of DMSBA expected to fall within the calibration range. Dissolve the sample in methanol, using sonication if necessary. Dilute with the initial mobile phase to achieve a final concentration within the linear range of the method.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.

Method Validation Parameters

Method validation must be performed to ensure the procedure is suitable for its intended purpose[1][9]. Key parameters to assess are outlined below.

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity index > 0.999; no co-elution with known impuritiesEnsures the method accurately measures only the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and response.
Accuracy % Recovery: 98.0% - 102.0% at three concentration levelsMeasures the closeness of the test results to the true value.
Precision (Repeatability) %RSD ≤ 2.0% for six replicate injectionsAssesses the method's consistency under the same operating conditions.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for trace-level quantification of DMSBA in complex matrices, such as biological fluids. It leverages the high selectivity of tandem mass spectrometry.

Rationale for MS Parameter Selection

Electrospray ionization (ESI) is chosen as it is highly effective for ionizing polar, acidic molecules like DMSBA. Negative ion mode is selected because the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is a stable and abundant precursor ion for MS/MS analysis[4].

LCMS_Workflow Sample Sample containing DMSBA (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) (Matrix Cleanup & Concentration) Sample->SPE Elution Elution & Reconstitution in Mobile Phase SPE->Elution LC_Separation UPLC Separation (Fast Gradient) Elution->LC_Separation Ionization Electrospray Ionization (ESI) Negative Mode -> [M-H]⁻ LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM: m/z 228.0 -> fragments) Ionization->MS_Analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

Instrumentation and Analytical Conditions
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
MRM Transitions Precursor Ion [M-H]⁻: m/z 228.0. Product ions to be determined empirically.

Note: The predicted precursor ion for DMSBA (C9H11NO4S, MW=229.25) in negative mode is [M-H]⁻ at m/z 228.03[10]. Product ions for Multiple Reaction Monitoring (MRM) must be optimized by infusing a standard solution and performing a product ion scan.

Step-by-Step Protocol
  • Sample Pre-treatment (e.g., for Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode anion exchange SPE cartridge. Load the supernatant from the previous step. Wash with a neutral organic solvent, then with a weak acid. Elute DMSBA with a stronger acid in an organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Quantify using a calibration curve prepared in the same biological matrix (matrix-matched standards) to account for matrix effects.

Conclusion

The analytical methods presented provide a comprehensive framework for the accurate and reliable quantification of 3-(dimethylsulfamoyl)benzoic acid. The HPLC-UV method offers a robust solution for routine quality control, while the LC-MS/MS protocol provides the high sensitivity and specificity required for trace-level analysis in complex matrices. The choice between these methods should be guided by the specific analytical needs, including sensitivity, sample matrix, and regulatory requirements. Proper method validation in accordance with ICH guidelines is essential before implementation for routine use[1][9][11].

References

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity, C9H11NO4S, 25 grams. Google Vertex AI Search.
  • HPLC Methods for analysis of Benzoic acid.
  • Benzoic acid, 3-(dimethylamino)- | SIELC Technologies. SIELC Technologies.
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences.
  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Appchem.
  • 1179046-79-7 | 3-{[(dimethylsulfamoyl)amino]methyl}benzoic acid. ChemScene.
  • ANALYTICAL METHOD VALID
  • Analytical Method Validation: Principles, Techniques, and Applic
  • Analytical Methods. Royal Society of Chemistry.
  • CAS 7326-73-0 | 3-(N,N-DiMethylsulfaMoyl)benzoic acid. Alchem Pharmtech.
  • 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). PubChemLite.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the systematic development of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(dimethylsulfamoyl)benzoic acid. Through a logical, step-by-step approach, optimal chromatographic conditions were established to ensure high sensitivity, specificity, and excellent peak symmetry. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 2.5, with UV detection at 230 nm. This document provides a detailed protocol and explains the scientific rationale behind the selection of each parameter, offering a comprehensive guide for researchers and quality control analysts.

Introduction

3-(dimethylsulfamoyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical quality attributes that necessitate a precise and accurate analytical method for quantification. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.

The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing separation conditions.[1] This guide details a comprehensive strategy for developing a fit-for-purpose HPLC method for 3-(dimethylsulfamoyl)benzoic acid, from initial analyte characterization to the final optimized protocol.

Analyte Physicochemical Properties

A successful method development strategy begins with understanding the analyte. Key properties of 3-(dimethylsulfamoyl)benzoic acid that influence chromatographic behavior are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(dimethylsulfamoyl)benzoic acid

PropertyValue / StructureSourceSignificance for HPLC Method Development
Chemical Structure PubChemThe presence of a nonpolar benzene ring and polar carboxylic acid and sulfonamide groups suggests that reversed-phase chromatography is a suitable separation mode.
Molecular Formula C₉H₁₁NO₄S[2][3]-
Molecular Weight 229.25 g/mol [2]-
pKa (predicted) 3.6 ± 0.1 (for the carboxylic acid)ChemicalizeThe acidic nature of the molecule is a critical factor. To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa.
logP (predicted) ~0.5[3]The relatively low logP value indicates moderate polarity, suggesting that a standard C18 column will provide adequate retention.
UV Absorbance Maxima expected around 230 nm and 280 nm[4][5]The aromatic ring and conjugated system are strong chromophores, allowing for sensitive UV detection. A wavelength of 230 nm is chosen for high sensitivity.

Systematic Method Development Strategy

Our approach to method development is a multi-step, logical process designed to efficiently arrive at an optimal and robust method.

Initial Parameter Selection (The "Why")
  • Column: An Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was selected as the primary column for development. C18 columns are a versatile first choice for moderately polar compounds like our analyte, offering excellent retention and peak shape.

  • Mobile Phase:

    • Aqueous (A): 20 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid. Operating at a pH of 2.5, which is more than one pH unit below the analyte's pKa, ensures that the carboxylic acid group is fully protonated (non-ionized). This minimizes peak tailing and provides stable retention.

    • Organic (B): Acetonitrile (ACN). ACN is chosen for its low viscosity and UV transparency.

  • Detection: A Diode Array Detector (DAD) was used to scan from 200-400 nm to experimentally confirm the optimal detection wavelength. The UV spectrum confirmed maximal absorbance at approximately 230 nm, which was selected for quantification to ensure the highest sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min was chosen as a starting point for the 4.6 mm ID column.

  • Temperature: The column temperature was set to 30 °C to ensure consistent retention times and improve peak shape.

Experimental Workflow

The method development process followed a systematic workflow, as illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & Validation start Define Analytical Goal: Quantify 3-(dimethylsulfamoyl)benzoic acid analyte Characterize Analyte: pKa, logP, UV Spectrum start->analyte initial_params Select Initial Conditions: Column (C18), Mobile Phase, Detector analyte->initial_params scouting Gradient Scouting Runs (5-95% B in 20 min) initial_params->scouting ph_optim Optimize Mobile Phase pH (Test pH 2.5, 3.0, 4.0) scouting->ph_optim gradient_optim Fine-tune Gradient Slope ph_optim->gradient_optim temp_optim Assess Column Temperature (25°C, 30°C, 35°C) gradient_optim->temp_optim final_method Establish Final Method temp_optim->final_method validation Perform Method Validation (as per ICH Q2(R1)) final_method->validation end Final Application Protocol validation->end

Caption: A flowchart illustrating the systematic workflow for HPLC method development.

Optimization of Chromatographic Conditions
  • pH Screening: The most critical parameter for this acidic analyte is the mobile phase pH. As shown in the diagram below, at a pH well below the pKa, the analyte is neutral and well-retained. As the pH approaches and surpasses the pKa, the analyte becomes ionized, leading to poor retention and peak shape on a C18 column. Experiments confirmed that pH 2.5 provided the best peak symmetry and retention factor.

pHEffect cluster_ph Mobile Phase pH Effect cluster_state Analyte State & Retention Analyte 3-(dimethylsulfamoyl)benzoic acid pKa ≈ 3.6 ph_low ph_low Analyte->ph_low In ph_high ph_high Analyte->ph_high In state_neutral COOH (Neutral) Good Retention Good Peak Shape ph_low->state_neutral Leads to state_ionized COO- (Anionic) Poor Retention Peak Tailing ph_high->state_ionized Leads to

Caption: The influence of mobile phase pH on the ionization state and chromatographic behavior of the analyte.

  • Gradient Optimization: Initial scouting runs with a broad gradient (e.g., 5-95% ACN over 20 minutes) showed the analyte eluting at approximately 12 minutes. The gradient was then tailored to a shallower slope around the elution point to ensure good separation from any potential impurities. A final gradient of 30-70% ACN over 10 minutes was found to be optimal, providing a good balance between resolution and run time.

Final Optimized Method and Protocol

The following protocol represents the final, optimized method for the analysis of 3-(dimethylsulfamoyl)benzoic acid.

Table 2: Final HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 230 nm
Run Time 15 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 3-(dimethylsulfamoyl)benzoic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This prepares a stock solution of ~100 µg/mL.

    • Prepare working standards by serial dilution of the stock solution as required for the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample containing 3-(dimethylsulfamoyl)benzoic acid.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples according to the defined sequence.

    • Integrate the peak corresponding to 3-(dimethylsulfamoyl)benzoic acid.

Method Validation Principles

While a full validation study is beyond the scope of this note, the developed method is designed to be readily validated according to ICH Q2(R1) guidelines.[6][7][8] Key parameters that should be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Assessing the closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note presents a systematic and scientifically-driven approach to the development of a robust RP-HPLC method for the analysis of 3-(dimethylsulfamoyl)benzoic acid. By carefully considering the analyte's physicochemical properties and optimizing key chromatographic parameters, a reliable and efficient method was established. The detailed protocol provided herein can be directly implemented in quality control and research laboratories for the accurate quantification of this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • PubChem. 3-(dimethylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. HPLC Method Development Step by Step. YouTube. [Link][1]

  • Aparicio-Bautista, J.D., et al. (2021). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Application Note: GC-MS Analysis of 3-(dimethylsulfamoyl)benzoic acid via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

3-(dimethylsulfamoyl)benzoic acid is a molecule of interest in pharmaceutical and chemical synthesis, possessing two key functional groups: a carboxylic acid and a fully substituted sulfonamide. The direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is problematic. The carboxylic acid group is highly polar and capable of hydrogen bonding, which significantly reduces the compound's volatility. Furthermore, at the elevated temperatures typical of a GC injection port and column, the carboxylic acid group is susceptible to thermal degradation, leading to poor peak shape, low sensitivity, and unreliable quantification.[1][2][3]

To overcome these challenges, a chemical derivatization step is necessary.[4] This application note provides a detailed protocol for the derivatization of 3-(dimethylsulfamoyl)benzoic acid using a silylation agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a volatile and thermally stable trimethylsilyl (TMS) ester, enabling robust and reproducible analysis by GC-MS.

Principle of Silylation

Silylation is a robust and widely used derivatization technique that replaces active hydrogen atoms in polar functional groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][5][6] For 3-(dimethylsulfamoyl)benzoic acid, the target is the acidic proton of the carboxylic acid group.

The reaction with BSTFA proceeds as follows:

  • The lone pair of electrons on the carboxyl oxygen attacks the silicon atom of the BSTFA molecule.

  • This leads to the replacement of the acidic hydrogen with a TMS group.

  • The byproducts of this reaction, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatographic analysis.[2][7]

The resulting TMS-ester derivative is significantly more volatile and less polar, allowing it to be readily analyzed by GC-MS.[8] The N,N-dimethylsulfamoyl group is stable and does not typically react under these silylation conditions.[9]

Experimental Workflow and Protocol

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
3-(dimethylsulfamoyl)benzoic acid≥98%Sigma-AldrichAnalyte
BSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, TCISilylating agent with catalyst. TMCS enhances reactivity.[2]
PyridineAnhydrous, ≥99.8%Sigma-AldrichSolvent and acid scavenger.
AcetonitrileAnhydrous, ≥99.8%Fisher ScientificAlternative solvent.
Nitrogen GasHigh Purity (99.999%)AirgasFor providing an inert atmosphere.
Conical Reaction Vials2 mL, with PTFE-lined capsAgilent TechnologiesFor derivatization reaction.

Safety Precautions: BSTFA is moisture-sensitive and corrosive. Pyridine is toxic and flammable. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Derivatization Workflow Diagram

The overall process from sample preparation to analysis is outlined below.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A Weigh 1 mg of sample into reaction vial B Evaporate to complete dryness under N2 if in solution A->B If necessary C Add 100 µL anhydrous Pyridine B->C D Add 100 µL BSTFA + 1% TMCS C->D E Cap vial tightly and vortex D->E F Heat at 70°C for 30 minutes E->F G Cool to room temperature F->G H Inject 1 µL of the derivatized sample into GC-MS G->H I Acquire and process data H->I

Caption: Experimental workflow for the silylation of 3-(dimethylsulfamoyl)benzoic acid.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of 3-(dimethylsulfamoyl)benzoic acid into a 2 mL conical reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all moisture, as silylating reagents readily react with water.[1]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as an excellent solvent and also as a catalyst and scavenger for any HCl that might be formed if using TMCS as a catalyst.[10]

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.[7]

  • Reaction: Immediately cap the vial tightly with a PTFE-lined cap and vortex for 10-15 seconds to ensure complete mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. While many silylations proceed at room temperature, heating ensures the derivatization of the sterically hindered carboxylic acid is complete.[7]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. The derivatized solution can be injected directly.

GC-MS Analysis

Instrumentation and Conditions
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalent
Injection PortSplit/Splitless, 280°CHigh temperature ensures complete vaporization of the TMS derivative.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas standard for MS applications.
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column ideal for general-purpose analysis.
Oven Program100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 5 minProvides good separation from solvent/byproducts and ensures elution of the analyte.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for generating reproducible fragmentation patterns.
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 40-550Covers the expected mass range of the derivative and its fragments.
Derivatization Reaction Diagram

Caption: Silylation of 3-(dimethylsulfamoyl)benzoic acid with BSTFA.

Expected Results and Interpretation

The derivatization adds a trimethylsilyl group (mass = 72.19 Da) to the parent molecule while removing a proton (mass = 1.01 Da), resulting in a net mass increase of 71.18 Da.

  • Parent Molecule Mass: 231.25 Da

  • TMS-Derivative Mass: 303.44 Da

The electron ionization mass spectrum is expected to show a molecular ion (M⁺) at m/z 303 . Key fragment ions characteristic of TMS-derivatized benzoic acids are also anticipated.[11][12]

m/z ValueIon IdentityInterpretation
303[M]⁺Molecular ion
288[M-15]⁺Loss of a methyl group (-CH₃) from a TMS group, a very common fragmentation.[13]
210[M-93]⁺Loss of the dimethylsulfamoyl group (-SO₂N(CH₃)₂)
193[M-110]⁺Loss of the TMS-oxycarbonyl group (-COOSi(CH₃)₃)
73[(CH₃)₃Si]⁺The trimethylsilyl cation, a hallmark of silylated compounds.[13]

Conclusion

The protocol described provides a reliable and robust method for the derivatization of 3-(dimethylsulfamoyl)benzoic acid for GC-MS analysis. Silylation with BSTFA effectively converts the non-volatile carboxylic acid into its volatile TMS-ester, resulting in excellent chromatographic performance and allowing for confident identification based on the resulting mass spectrum. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this and structurally related compounds.

References

  • Penndorf, I., et al. (2020). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 412(24), 6345–6356. Available at: [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Available at: [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. Available at: [Link]

  • Rontani, J. F., & Aubert, C. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1076(1-2), 58-64. Available at: [Link]

  • Thevis, M., et al. (2011). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available at: [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Rontani, J. F., & Aubert, C. (2008). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 19(9), 1339-1348. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]

  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(4). Available at: [Link]

  • Ghosh, A., et al. (2020). Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. Organic Letters, 22(19), 7484–7489. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. Available at: [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66-83. Available at: [Link]

  • Drdák, M., & Wobrauschek, P. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography A, 653(1), 175-179. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 519-563). Elsevier. Available at: [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. Available at: [Link]

  • Pelletier, R. J., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4153-4155. Available at: [Link]

  • Cajka, T., et al. (2014). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 86(21), 10767–10775. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 3-(Dimethylsulfamoyl)benzoic Acid in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(Dimethylsulfamoyl)benzoic Acid

3-(Dimethylsulfamoyl)benzoic acid is a small molecule with potential applications in biomedical research and drug development. While specific biological activities of this compound are not yet extensively documented, its structural resemblance to other benzoic acid derivatives suggests a range of possible cellular effects. Notably, various benzoic acid analogs have demonstrated efficacy as anticancer and antifungal agents, with some acting as inhibitors of histone deacetylases (HDACs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-(dimethylsulfamoyl)benzoic acid in cell culture models. These protocols are designed to facilitate the initial characterization of this compound's biological effects, from determining its impact on cell viability to elucidating its potential mechanism of action.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 7326-73-0[1][2][3]
Molecular Formula C9H11NO4S[1]
Molecular Weight 229.25 g/mol [1]
Appearance White to off-white solidAssumed based on typical small molecules
Solubility Soluble in DMSOAssumed based on similar compounds
Protocol 1: Preparation of a 10 mM Stock Solution

The following protocol outlines the preparation of a concentrated stock solution of 3-(dimethylsulfamoyl)benzoic acid, which can be serially diluted to desired working concentrations for cell culture experiments.

Materials:

  • 3-(Dimethylsulfamoyl)benzoic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using its molecular weight (229.25 g/mol ). For 1 mL of a 10 mM solution, 2.29 mg of the compound is needed.

  • Weighing: Carefully weigh the calculated amount of 3-(dimethylsulfamoyl)benzoic acid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO to 2.29 mg of the compound.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Initial Cellular Screening: Assessing Cytotoxicity and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a working concentration range for subsequent mechanistic studies.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of cancer cell lines from different tissue origins is recommended for initial screening to assess the compound's spectrum of activity. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose[4][5][6][7]. For a focused initial screen, a smaller panel representing common cancer types can be utilized. Consideration of the genetic background of the cell lines can also provide insights into potential mechanisms of action[8][9].

Recommended Initial Cell Line Panel:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • A549: Lung cancer

  • HCT116: Colon cancer

  • PC-3: Prostate cancer

  • HeLa: Cervical cancer

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 3-(Dimethylsulfamoyl)benzoic acid stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(dimethylsulfamoyl)benzoic acid in complete medium from the 10 mM stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[12][13][14]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 3-(Dimethylsulfamoyl)benzoic acid stock solution (10 mM)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Investigating the Mechanism of Action

Based on the cytotoxic or anti-proliferative effects observed, further experiments can be designed to elucidate the underlying mechanism of action. Given the structural similarities to known HDAC inhibitors, assessing the compound's effect on HDAC activity is a logical next step.

Protocol 4: Fluorometric HDAC Activity Assay

This assay measures the activity of histone deacetylases in cell lysates using a fluorogenic substrate.[15][16][17]

Materials:

  • Treated and untreated cell lysates

  • HDAC activity assay kit (fluorometric)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: Treat cells with 3-(dimethylsulfamoyl)benzoic acid at various concentrations for a defined period. Prepare cell lysates according to the assay kit's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • HDAC Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Add the HDAC substrate and assay buffer as per the kit's protocol. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the plate at 37°C for the recommended time.

  • Developer Addition: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the untreated control.

Delving Deeper: Cellular Fate and Signaling Pathways

To further understand the cellular response to 3-(dimethylsulfamoyl)benzoic acid, it is crucial to investigate its effects on key cellular processes such as apoptosis and the cell cycle.

Protocol 5: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18][19][20]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of 3-(dimethylsulfamoyl)benzoic acid for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 6: Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][21][22]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then incubate with RNase A and PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Potential Pathways

To provide a clear overview of the experimental design and potential signaling pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Fate Stock Solution Stock Solution MTT Assay MTT Assay Stock Solution->MTT Assay LDH Assay LDH Assay Stock Solution->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination HDAC Activity Assay HDAC Activity Assay IC50 Determination->HDAC Activity Assay Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Cytotoxicity Profile Cytotoxicity Profile LDH Assay->Cytotoxicity Profile Hypothesized MoA Hypothesized MoA HDAC Activity Assay->Hypothesized MoA

Caption: Experimental workflow for characterizing 3-(dimethylsulfamoyl)benzoic acid.

HDAC_Inhibition_Pathway 3-(dimethylsulfamoyl)benzoic acid 3-(dimethylsulfamoyl)benzoic acid HDACs HDACs 3-(dimethylsulfamoyl)benzoic acid->HDACs Inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Decreases Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Promotes Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Alters Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Hypothesized signaling pathway of HDAC inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 3-(dimethylsulfamoyl)benzoic acid. By systematically evaluating its effects on cell viability, cytotoxicity, and key cellular processes, researchers can gain valuable insights into its potential as a therapeutic agent. Based on the initial findings, further investigations could include broader screening against larger cancer cell line panels, in vivo efficacy studies in animal models, and detailed molecular studies to identify specific protein targets and signaling pathways.

References

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. ([Link])

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. ([Link])

  • Bio-Techne. MTT Assay Protocol for Cell Viability and Proliferation. ([Link])

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. ([Link])

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. ([Link])

  • ResearchGate. MTT Proliferation Assay Protocol. ([Link])

  • PMC. Assaying cell cycle status using flow cytometry. ([Link])

  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ([Link])

  • DAWINBIO. Annexin V staining protocol for apoptosis. ([Link])

  • Creative Bioarray. Caspase Activity Assay. ([Link])

  • Protocols.io. LDH cytotoxicity assay. ([Link])

  • AddexBio. Cancer Cell Line Screening (CCP-58). ([Link])

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. ([Link])

  • EMBL-EBI. Cancer cell lines predict drug response. ([Link])

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. ([Link])

  • Cell Biologics Inc. LDH Assay. ([Link])

  • Cytion. Screening Anticancer Drugs with NCI Lines. ([Link])

  • Cytion. Screening Anticancer Drugs with NCI Lines. ([Link])

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. ([Link])

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. ([Link])

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. ([Link])

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. ([Link])

Sources

Applications of Benzoic Acid Derivatives in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Structure

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the pharmaceutical industry.[1][2] Their utility stems from a unique combination of antimicrobial, pH-modifying, and physiological activities, allowing them to serve diverse roles ranging from active pharmaceutical ingredients (APIs) to essential excipients that ensure product stability and integrity.[1][3][4] This guide provides an in-depth exploration of the multifaceted applications of these compounds, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into their roles as APIs, such as in dermatological and anesthetic applications, and their critical function as preservatives in a variety of dosage forms.

Part 1: Benzoic Acid Derivatives as Active Pharmaceutical Ingredients (APIs)

The inherent biological activity of certain benzoic acid derivatives makes them potent APIs in various therapeutic areas. Their mechanisms of action are often tied to their chemical structure, influencing everything from skin cell turnover to nerve impulse transmission.

Salicylic Acid: The Keratolytic and Comedolytic Workhorse

Salicylic acid (2-hydroxybenzoic acid) is a cornerstone of dermatological formulations, renowned for its efficacy in treating hyperkeratotic and acneiform skin disorders.[5][6]

Mechanism of Action: Salicylic acid functions primarily as a keratolytic and comedolytic agent.[6][7] It softens keratin, a key structural protein in the skin, thereby loosening dry, scaly skin for easier removal.[5] In acne treatment, it helps to prevent the clogging of follicles by slowing the shedding of cells inside them and aids in the breakdown of blackheads and whiteheads.[5][7] Its lipophilic nature allows it to penetrate into sebum-filled pores, making it highly effective.[7]

Therapeutic Applications:

  • Acne Vulgaris: Used in over-the-counter (OTC) products at concentrations of 0.5% to 2% to reduce inflammatory lesions and open comedones.[7][8]

  • Psoriasis and Seborrhoeic Dermatitis: Helps to remove scales and crusts, often used in combination with other active ingredients to enhance their penetration.[1][5]

  • Warts and Corns: Higher concentrations (up to 30%) are used for their tissue-destroying properties to remove common warts and calluses.[5][8]

Benzocaine: The Local Anesthetic Agent

Benzocaine, the ethyl ester of para-aminobenzoic acid (PABA), is a widely used topical anesthetic.[9]

Mechanism of Action: Benzocaine functions by blocking nerve signals in the body.[10] It achieves this by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal membrane.[9][11] This action decreases the permeability of the membrane to sodium ions, which in turn stabilizes the membrane and prevents the initiation and conduction of nerve impulses that are interpreted as pain.[9][11]

Therapeutic Applications:

  • Topical Pain Relief: Formulated in creams, ointments, and sprays (typically 5-20%) for temporary relief from sunburn, minor burns, insect bites, and skin irritations.[12]

  • Oral and Pharyngeal Pain: Used in lozenges and oral sprays to soothe sore throats and canker sores.[11][12]

  • Dental Anesthesia: Applied topically in dentistry to numb mucous membranes before injections.[9]

Part 2: Benzoic Acid Derivatives as Pharmaceutical Excipients

Perhaps the most widespread use of benzoic acid derivatives in pharmaceuticals is as excipients—inactive substances that serve as a vehicle or medium for a drug. Their primary role in this capacity is as antimicrobial preservatives.

Sodium Benzoate & Parabens: Guardians of Formulation Integrity

Benzoic acid, its salt form sodium benzoate, and its ester derivatives known as parabens (e.g., methylparaben, propylparaben) are among the most common antimicrobial preservatives used in liquid and semi-solid dosage forms.[2][3][13][14] Their purpose is to prevent the growth of bacteria, yeasts, and molds, thereby ensuring the product remains safe and stable throughout its shelf life.[3][13][15]

Mechanism of Preservative Action: The antimicrobial efficacy of benzoic acid and sodium benzoate is pH-dependent. The active form is the undissociated benzoic acid molecule, which is lipophilic and can penetrate the microbial cell membrane.[3][16] Once inside the cell, where the pH is typically near neutral, the acid dissociates, acidifying the cytoplasm.[16] This disruption of the internal pH inhibits key metabolic processes, such as glycolysis, and ultimately prevents microbial growth.[16] Therefore, sodium benzoate is most effective in acidic formulations (pH below 4.5).[17][18]

Parabens are thought to exert their antimicrobial effect by disrupting membrane transport processes or by inhibiting the synthesis of DNA, RNA, or key enzymes in microorganisms.[19] They have a broader effective pH range than benzoates.

dot

Caption: pH-Dependent Mechanism of Benzoic Acid Preservation.

Data Summary: Preservative Concentrations

The selection of a preservative and its concentration is critical and depends on the formulation's properties, including pH, dosage form, and potential microbial challengers.

PreservativeDosage FormTypical Concentration Range (%)Optimal pH Range
Benzoic Acid Oral Liquids, Topicals0.1 - 0.2%[20]< 4.5
Sodium Benzoate Oral Liquids, Parenterals0.1 - 0.2%[20]< 4.5
Methylparaben Oral, Parenteral, Topical0.01 - 0.5%[20]Broad (4 - 8)
Propylparaben Oral, Parenteral, Topical0.005 - 0.25%[20]Broad (4 - 8)
Paraben Combination Oral, Parenteral, Topical0.01 - 0.3%[21]Broad (4 - 8)

Note: Combinations of parabens are often used to achieve a broader spectrum of antimicrobial activity.[14][20]

Part 3: Application Notes and Protocols

The following protocols are illustrative examples designed to provide a practical framework for the formulation and analysis of products containing benzoic acid derivatives.

Protocol 1: Formulation of a 2% Salicylic Acid Topical Gel for Acne

Objective: To prepare a stable and effective hydroalcoholic gel containing 2% salicylic acid for topical application.

Rationale: A hydroalcoholic base is chosen for its ability to solubilize salicylic acid and for its fast-drying, non-greasy feel. A gelling agent like Carbomer provides the desired viscosity for application. Propylene glycol acts as a penetration enhancer and humectant.

Materials & Equipment:

  • Salicylic Acid, USP grade

  • Ethanol (95%), USP grade

  • Propylene Glycol, USP grade

  • Carbomer 940

  • Triethanolamine (TEA)

  • Purified Water

  • Beakers, magnetic stirrer, pH meter, overhead mixer, analytical balance.

Step-by-Step Methodology:

  • Phase A (Salicylic Acid Solubilization):

    • Weigh 2.0g of Salicylic Acid.

    • In a beaker, add 40.0g of Ethanol (95%) and 10.0g of Propylene Glycol.

    • Place on a magnetic stirrer and slowly add the salicylic acid. Stir until completely dissolved. Causality Note: Salicylic acid has poor water solubility; dissolving it in a hydroalcoholic solvent system first is crucial to prevent crystallization in the final formulation.

  • Phase B (Gel Base Hydration):

    • In a separate, larger beaker, weigh 47.0g of Purified Water.

    • Begin stirring the water with an overhead mixer to create a vortex.

    • Slowly and carefully sprinkle 1.0g of Carbomer 940 into the vortex to avoid clumping. Continue mixing until the Carbomer is fully dispersed and hydrated, forming a translucent, acidic dispersion. Causality Note: Proper dispersion of the gelling agent is essential for a smooth, homogenous final product.

  • Combining Phases:

    • Slowly add Phase A to Phase B while continuing to mix. Mix until uniform.

  • Neutralization and Gel Formation:

    • Measure the pH of the mixture; it will be highly acidic.

    • Add Triethanolamine (TEA) dropwise while continuously mixing and monitoring the pH.

    • Continue adding TEA until a target pH of 4.0-4.5 is reached. The mixture will thicken into a clear gel. Causality Note: Carbomer thickens upon neutralization. A pH of 4.0-4.5 is optimal for both the stability of the gel and the efficacy of salicylic acid.

  • Final QC:

    • Visually inspect the gel for clarity, homogeneity, and absence of undissolved particles.

    • Measure the final pH to confirm it is within the target range.

    • Package in an appropriate airtight container.

Protocol 2: Quality Control Assay of Sodium Benzoate in an Oral Syrup by HPLC

Objective: To quantify the concentration of sodium benzoate in a pediatric oral syrup to ensure it meets the label claim (e.g., 0.1% w/v).

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust, and accurate method for quantifying preservatives in complex matrices like oral syrups.

dot

HPLC_Workflow Fig 2. HPLC Workflow for Sodium Benzoate QC Start Start: Receive Syrup Sample Prep_Std 1. Prepare Standard (Known concentration of Sodium Benzoate) Start->Prep_Std Prep_Sample 2. Prepare Sample (Dilute syrup accurately with mobile phase) Start->Prep_Sample HPLC_Setup 3. HPLC System Setup (Column, Mobile Phase, Flow Rate, UV Detector @ 225 nm) Prep_Std->HPLC_Setup Prep_Sample->HPLC_Setup Inject_Std 4. Inject Standard (Generate Calibration Curve) HPLC_Setup->Inject_Std Inject_Sample 5. Inject Sample (Obtain Peak Area) Inject_Std->Inject_Sample Data_Analysis 6. Data Analysis (Calculate concentration from calibration curve) Inject_Sample->Data_Analysis Report 7. Report Result (Compare to Specification) Data_Analysis->Report End End: Pass/Fail Decision Report->End

Caption: HPLC Workflow for Sodium Benzoate QC.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Sodium Benzoate reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and pH 3.0 Phosphate Buffer (e.g., 30:70 v/v).

    • Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh about 100mg of Sodium Benzoate reference standard and dissolve in a 100mL volumetric flask with mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL). Trustworthiness Note: A multi-point calibration curve is essential for ensuring linearity and accuracy of the assay.

  • Sample Preparation:

    • Accurately pipette 1.0mL of the oral syrup into a 100mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly. This represents a 1:100 dilution.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial. Causality Note: Dilution brings the sample concentration into the linear range of the calibration curve, and filtration protects the HPLC column from particulates in the syrup matrix.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 225 nm

    • Column Temperature: 30°C

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the prepared sample in triplicate.

    • Record the peak area for the sodium benzoate peak.

  • Calculation:

    • Determine the concentration of sodium benzoate in the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the concentration in the original syrup by multiplying by the dilution factor (100).

    • Convert the result to % w/v and compare it against the product specification (e.g., 0.09% - 0.11% w/v).

Part 4: Safety and Regulatory Considerations

While generally recognized as safe (GRAS) when used appropriately, benzoic acid derivatives are not without regulatory scrutiny and potential safety concerns.[17]

  • Hypersensitivity: Some individuals may experience allergic reactions, particularly to parabens and topical benzocaine.[10][13]

  • Benzene Formation: In liquid formulations containing both sodium benzoate and ascorbic acid (Vitamin C), the formation of benzene, a known carcinogen, can occur under certain conditions (e.g., exposure to heat or UV light).[3] Formulators must carefully control for these conditions.

  • Regulatory Limits: Regulatory bodies like the FDA and EMA have established strict guidelines for the maximum allowable concentrations of preservatives in pharmaceutical products.[17][19] For instance, the European Commission has banned certain types of parabens in cosmetics and restricts the concentration of others.[19]

Conclusion and Future Perspectives

Benzoic acid and its derivatives are indispensable tools in the pharmaceutical formulator's arsenal. Their diverse functionalities, from treating skin conditions and providing local anesthesia to preserving the integrity of countless drug products, highlight their enduring importance. As the industry moves towards novel drug delivery systems and biologic therapeutics, the need for effective, stable, and safe excipients will only grow. Future research may focus on developing new derivatives with improved safety profiles, broader antimicrobial efficacy, and compatibility with sensitive next-generation drug products. A thorough understanding of the principles, protocols, and regulatory landscape governing their use is paramount for the development of safe and effective medicines.

References

  • Sodium Benzoate Pharmaceutical Use. (n.d.). Google Cloud.
  • Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. (n.d.). ChemRxiv.
  • What is Sodium Benzoate used for? (2024, June 15). Patsnap Synapse.
  • Sodium Benzoate: Uses, Dangers, and Safety. (2023, July 3). Healthline.
  • Pharmacology of Benzocaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25). YouTube.
  • Benzocaine: Mechanism of Action,Uses,Toxicity. (2023, March 31). ChemicalBook.
  • What is the use of salicylic acid in topical applications for cosmetic dermatology? (2025, December 8). Dr.Oracle.
  • From Food to Industry: The Versatile Applications of Benzoic Acid. (n.d.). Annexe Chem Pvt Ltd.
  • Salicylic acid. (n.d.). DermNet.
  • Sodium Benzoate - Promising Application in Medicine. (2025, March 9). Shubham Pharmachem.
  • Current Therapies and Research for Common Dermatologic ConditionsThe Many Roles of Topical Salicylic Acid. (n.d.).
  • Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management. (2025, October 30). Biosciences Biotechnology Research Asia.
  • Salicylic Acid in Dermatological Formulations. (n.d.). Jupiter.
  • Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. (n.d.). Pediatric Oncall.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
  • Benzocaine. (2024, March 20). StatPearls - NCBI Bookshelf.
  • EjectDelay (benzocaine) dosing, indications, interactions, adverse effects, and more. (n.d.).
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
  • Pharmaceutical applications of benzoic acid. (n.d.). Snowhite Chemical Co.,LTD..
  • Paraben. (n.d.). Wikipedia.
  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2018, July 23). NIH.
  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. (2017, September 22). PubMed.
  • PARABENS AS PRESERVATIVES. (2005, January 28).
  • Parabens. (n.d.). Cambridge Isotope Laboratories.
  • Different Preservatives And Concentration Dosage For Pharmaceutical Liquid Preparation. (n.d.).

Sources

Topic: Formulating 3-(dimethylsulfamoyl)benzoic acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(dimethylsulfamoyl)benzoic acid (CAS No. 7326-73-0) for in vivo animal studies. The inherent physicochemical properties of this compound, particularly its presumed poor aqueous solubility due to the benzoic acid moiety, present a significant challenge for achieving adequate bioavailability and consistent exposure in preclinical models. This guide moves beyond simple recipes, focusing on the causal relationships between the compound's characteristics and the selection of an appropriate formulation strategy. We present a logical workflow, from initial physicochemical characterization to the development of specific, validated protocols for creating aqueous solutions, co-solvent systems, and suspensions. The methodologies are designed to be self-validating, ensuring that the final formulation is not only soluble and stable but also safe and appropriate for the intended animal model and route of administration.

Pre-formulation Characterization: The Foundation of Rational Design

Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. These initial studies dictate the entire formulation strategy. The objective is to identify liabilities (e.g., low solubility, instability) and leverage the molecule's intrinsic properties (e.g., ionizable groups) to overcome them.

Physicochemical Properties Summary

A summary of known and predicted properties for 3-(dimethylsulfamoyl)benzoic acid is essential for initiating formulation work.

PropertyValueSource / Comment
CAS Number 7326-73-0[1][2][3]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1][4]
Appearance White to off-white solid (typical)General chemical information.
Melting Point 174-176 °C[4]
pKa ~3.5 - 4.5 (Predicted)The benzoic acid group dictates an acidic pKa. Experimental verification is crucial.
Aqueous Solubility Predicted to be lowAs a weak acid, solubility is expected to be highly pH-dependent.[5]
Protocol: Solubility Screening

Causality: The choice of vehicle is directly determined by the compound's solubility. Screening in a diverse range of pharmaceutically acceptable solvents provides the empirical data needed to select a solubilization strategy, whether it be pH modification, co-solvency, or suspension.[6]

Methodology:

  • Add an excess amount of 3-(dimethylsulfamoyl)benzoic acid (approx. 10-20 mg) to 1 mL of each test vehicle in separate glass vials.

  • Include a range of vehicles relevant for in vivo studies:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • 5% Dextrose in Water (D5W)

    • Corn Oil / Sesame Oil

  • Equilibrate the samples by rotating or shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • After equilibration, visually inspect for undissolved solid.

  • Filter the samples through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) to remove excess solid.

  • Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 3.0.

Protocol: pH-Solubility Profiling

Causality: As a compound with a carboxylic acid, 3-(dimethylsulfamoyl)benzoic acid is a weak acid. Its aqueous solubility will dramatically increase at pH values above its pKa as the uncharged acid is converted to the more soluble carboxylate salt. This profile is critical for determining if an aqueous solution can be achieved by simple pH adjustment.[7]

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Determine the solubility in each buffer following the same procedure outlined in Protocol 1.2.

  • Plot the logarithm of solubility (mg/mL) against the pH of the buffer.

  • The resulting curve will reveal the pH at which solubility significantly increases, providing an experimental estimate of the compound's pKa.

Formulation Development: From Characterization to Vehicle

The data from the pre-formulation studies guide the selection of a viable formulation strategy. The primary goal is to develop a safe, stable, and homogeneous formulation that can be accurately dosed.

Workflow for Formulation Strategy Selection

This diagram illustrates the logical decision-making process based on pre-formulation data.

G Start Start: Pre-formulation Data SolubilityCheck Is aqueous solubility > target conc. at physiological pH? Start->SolubilityCheck pKaCheck Is compound ionizable (acidic pKa)? SolubilityCheck->pKaCheck AqueousBuffer Formulate in simple aqueous buffer (e.g., PBS) SolubilityCheck->AqueousBuffer Yes CoSolventCheck Is solubility in co-solvents (PEG 400, PG) sufficient? pKaCheck->CoSolventCheck pHModification Formulate aqueous solution via pH modification pKaCheck->pHModification Yes CoSolventSystem Formulate co-solvent/surfactant system CoSolventCheck->CoSolventSystem Yes Suspension Formulate as a suspension CoSolventCheck->Suspension No Infeasible Formulation may be infeasible. Re-evaluate.

Caption: Formulation selection workflow for 3-(dimethylsulfamoyl)benzoic acid.

Protocol 1: Aqueous Solution via pH Modification (for IV, IP, SC Routes)

Applicability: Use when the pH-solubility profile shows a significant increase in solubility at a physiologically tolerable pH (typically pH 3-9 for parenteral routes).[7] This is often the cleanest and safest formulation type.

Methodology:

  • Calculate Required Base: Determine the molar amount of 3-(dimethylsulfamoyl)benzoic acid needed for the final volume and concentration. A 1:1 molar ratio of a strong base (like NaOH) is theoretically needed to form the salt.

  • Dissolution: a. Weigh the required amount of 3-(dimethylsulfamoyl)benzoic acid into a sterile container. b. Add approximately 80% of the final volume of the vehicle (e.g., 0.9% Saline or D5W). c. While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 N or 1 N) dropwise. d. Monitor the pH of the solution continuously with a calibrated pH meter. e. Continue adding the base until the compound is fully dissolved and the target pH (e.g., 7.0-7.4) is reached. Be cautious not to overshoot the pH.

  • Final Volume: Once dissolved, add the vehicle to reach the final target volume (q.s.).

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter.

  • Validation: Confirm the final concentration and purity of the formulation using the HPLC method in Section 3.0.

Protocol 2: Co-Solvent/Surfactant System (for Oral, IP Routes)

Applicability: Use when pH modification is insufficient or undesirable, but the compound shows good solubility in solvents like PEG 400 or PG. Co-solvent systems can enhance solubility but must be used with caution due to potential toxicity.[8][9][10]

Methodology:

  • Vehicle Preparation: Prepare the vehicle mixture first. A common example is:

    • 5-10% DMSO (optional, for initial dissolution)

    • 30-40% PEG 400

    • 5-10% Tween® 80 or Kolliphor® EL (surfactant to improve stability and wetting)

    • q.s. to 100% with Saline or Water

  • Dissolution: a. Weigh the required amount of 3-(dimethylsulfamoyl)benzoic acid. b. If using DMSO, dissolve the compound in the DMSO portion first to create a concentrated stock. c. Add the PEG 400 and surfactant to the main mixing vessel. d. Slowly add the DMSO stock (or the dry powder if not using DMSO) to the co-solvent/surfactant mixture while vortexing or sonicating until a clear solution is formed. e. Slowly add the aqueous component (Saline/Water) dropwise while vortexing. Critical Step: Adding the aqueous phase too quickly can cause the drug to precipitate.

  • Validation: Visually inspect the final formulation for clarity and homogeneity. Confirm the final concentration via HPLC.

Protocol 3: Homogeneous Suspension (for Oral Gavage)

Applicability: A last resort when the compound cannot be solubilized at the required concentration. The goal is to create a fine, uniform suspension to ensure consistent dosing.

Methodology:

  • Particle Size Reduction (Optional but Recommended): If possible, micronize the dry 3-(dimethylsulfamoyl)benzoic acid powder to a smaller, more uniform particle size. This improves suspension stability and may enhance the dissolution rate in vivo.[11]

  • Vehicle Preparation: Prepare a suitable aqueous suspending vehicle. A common choice is:

    • 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC) in deionized water.

    • Optionally, include a wetting agent like 0.1% Tween® 80 to aid in dispersing the powder.

  • Suspension Preparation: a. Weigh the required amount of API. b. In a mortar, add a small amount of the suspending vehicle to the powder and triturate to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping. c. Gradually add the remaining vehicle in portions while continuously stirring or mixing to create a homogeneous suspension. d. Use a magnetic stirrer to keep the suspension mixed prior to and during dosing.

  • Validation: Assess the uniformity of the suspension by collecting samples from the top, middle, and bottom of the container and analyzing the concentration via HPLC. The relative standard deviation (RSD) should be less than 10%.

Analytical Method for Formulation Analysis

Trustworthiness: A validated analytical method is a self-validating system for your formulation. It provides the definitive proof that the concentration is correct and that the compound has not degraded during preparation. Chromatographic methods like HPLC are standard for this purpose.[12][13]

Protocol: HPLC-UV Method for Quantification

Objective: To accurately quantify the concentration of 3-(dimethylsulfamoyl)benzoic acid in the prepared formulation and assess its stability.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). A typical starting point is 60:40 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for maximal absorbance between 230-280 nm. A wavelength around 254 nm is a common starting point.

  • Standard Curve Preparation: Prepare a series of calibration standards of 3-(dimethylsulfamoyl)benzoic acid in the mobile phase, spanning the expected concentration range of the formulation samples.

  • Sample Analysis: a. Dilute an aliquot of the prepared formulation with the mobile phase to fall within the range of the standard curve. b. Inject the standards and samples onto the HPLC system. c. Integrate the peak area corresponding to the compound and calculate the concentration using the linear regression from the standard curve.

Key Method Validation Parameters
ParameterAcceptance CriteriaRationale
Linearity R² > 0.995Ensures the detector response is proportional to concentration.
Accuracy 90-110% recoveryConfirms the method can accurately measure a known amount of API.
Precision RSD < 5%Demonstrates the repeatability and reproducibility of the method.
Specificity No interfering peaks from vehicle componentsEnsures the vehicle does not affect the quantification of the API.

Considerations for In Vivo Administration

The final formulation must be well-tolerated by the animal model. The choice of excipients, dose volume, and route of administration are all interconnected and governed by institutional and regulatory guidelines.[14][15]

  • Vehicle Safety: Always run a vehicle-only control group in your study. Excipients like DMSO, PEG 400, and surfactants can have their own biological effects or toxicities, especially at high concentrations.[8][10]

  • Route of Administration:

    • Intravenous (IV): Requires a sterile, isotonic solution free of particulates. pH modification is the preferred method. Co-solvents should be used with extreme caution. Suspensions cannot be administered IV.[15]

    • Intraperitoneal (IP): Tolerates a wider range of vehicles, including mild co-solvent systems, but irritation should be minimized.

    • Oral (PO): Offers the most flexibility, accommodating solutions, co-solvent systems, and suspensions.

  • Dose Volume: Adhere to the recommended maximum dose volumes for the selected species and route to avoid adverse events. These guidelines are typically provided by the Institutional Animal Care and Use Committee (IACUC).

References

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Available from: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • Journal of the Association of Official Analytical Chemists. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Unknown Source. Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available from: [Link]

  • National Institutes of Health. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • National Institutes of Health. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Available from: [Link]

  • PubChem. 3-[(Dimethylsulfamoyl)amino]benzoic acid. Available from: [Link]

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Available from: [Link]

  • European Pharmaceutical Review. Enhancing bioavailability formulations containing soluble acidic drugs. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • U.S. Food and Drug Administration. General Considerations for Animal Studies Intended to Evaluate Medical Devices. Available from: [Link]

  • Practical Law. FDA Finalizes Guidance on Product Development under the Animal Rule (US). Available from: [Link]

  • JD Supra. FDA Issues Guidance Document on Animal Studies for the Evaluation of Medical Devices. Available from: [Link]

  • ProPharma. FDA Animal Rule: Overview & Impact on Drug Development. Available from: [Link]

  • MDPI. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Available from: [Link]

  • Goodwin. FDA Issues Guidance Document on Animal Studies for the Evaluation of Medical Devices. Available from: [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Available from: [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

  • National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

  • CORE. The effect of excipients on pharmacokinetic parameters of parenteral drugs. Available from: [Link]

  • MSD Veterinary Manual. Routes of Administration and Dosage Forms of Drugs. Available from: [Link]

  • Agricultural Marketing Service. Excipients. Available from: [Link]

  • National Institutes of Health. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available from: [Link]

  • PubChemLite. 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Available from: [Link]

  • PubChem. 3-(Dimethylamino)benzoic acid. Available from: [Link]

  • Chemchart. 3-[(dimethylamino)methyl]benzoic acid (155412-73-0). Available from: [Link]

Sources

Application Note: 3-(Dimethylsulfamoyl)benzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

3-(Dimethylsulfamoyl)benzoic acid is a bifunctional organic compound that has emerged as a critical building block in contemporary organic synthesis, particularly within medicinal chemistry. Its structure is deceptively simple, yet it offers a powerful combination of features: a carboxylic acid ripe for amide bond formation and a dimethylsulfamoyl group that provides unique physicochemical properties.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] This functional group is prized for its ability to act as a hydrogen bond acceptor and, in some contexts, a non-classical hydrogen bond donor, enabling strong and specific interactions with biological targets like enzyme active sites.[3] The dimethyl substitution on the sulfonamide nitrogen prevents unwanted hydrogen bonding at that position, directing interactions towards the sulfonyl oxygens and offering a handle to fine-tune solubility and metabolic stability.

Simultaneously, the benzoic acid group serves as a reliable anchor point for synthetic elaboration.[4] It is most commonly employed in amide coupling reactions, one of the most robust and frequently used transformations in drug discovery, allowing for the connection of this "warhead" fragment to various amine-containing scaffolds.[5] This dual functionality makes 3-(dimethylsulfamoyl)benzoic acid an invaluable tool for generating libraries of complex molecules, such as kinase inhibitors, for structure-activity relationship (SAR) studies.[6]

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
CAS Number 7326-73-0[7]
Molecular Formula C₉H₁₁NO₄S[7]
Molecular Weight 229.25 g/mol [7]
Appearance White to off-white crystalline solidN/A
Melting Point Data not consistently available; empirical determination recommendedN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)N/A

Safety & Handling: 3-(Dimethylsulfamoyl)benzoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.[10]

    • Avoid breathing dust.[10] Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a cool, dry place.[10]

Core Application: Amide Bond Formation

The primary synthetic utility of 3-(dimethylsulfamoyl)benzoic acid lies in its role as a carboxylic acid partner in amide coupling reactions. This reaction is fundamental to the construction of countless pharmaceutical agents. The general process involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[5][11]

A variety of modern coupling reagents can be employed to facilitate this transformation efficiently, each with its own advantages regarding reaction time, yield, and suppression of side reactions like racemization.[5]

Diagram: General Amide Coupling Workflow

The following diagram illustrates the logical flow of a typical amide coupling experiment using this building block.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Acid, Amine, & Solvent Coupling 2. Add Coupling Reagent & Base (e.g., DIPEA) Reactants->Coupling Stir 3. Stir at RT (Monitor by TLC/LC-MS) Coupling->Stir Workup 4. Aqueous Workup (e.g., H2O, Brine) Stir->Workup Extract 5. Extract with Organic Solvent Workup->Extract Dry 6. Dry, Filter, & Concentrate Extract->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: A generalized workflow for amide bond synthesis.

Protocol 1: General Amide Coupling with HATU

This protocol provides a robust and widely applicable method for coupling 3-(dimethylsulfamoyl)benzoic acid with a generic primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent.[11]

Materials:

  • 3-(Dimethylsulfamoyl)benzoic acid (1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Causality Note: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Check: The aqueous washes are critical to remove residual DMF, DIPEA, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Case Study: Synthesis of a Kinase Inhibitor Precursor

3-(Dimethylsulfamoyl)benzoic acid is a key fragment in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy.[12] Many of these drugs target the ATP-binding site of kinases, and the sulfonamide moiety can form critical hydrogen bonds in the hinge region of the enzyme.[13][14]

This protocol outlines the synthesis of N-(4-methyl-3-aminophenyl)-3-(dimethylsulfamoyl)benzamide, a common intermediate used in the development of inhibitors for targets like Bcr-Abl and CDK2.[6][15]

Diagram: Reaction Scheme for Kinase Inhibitor Intermediate

G cluster_products Acid 3-(Dimethylsulfamoyl)benzoic acid Coupling Step 1: HATU, DIPEA DMF, RT Amine +   4-Methyl-3-nitroaniline Intermediate N-(4-Methyl-3-nitrophenyl)-3- (dimethylsulfamoyl)benzamide Reduction Step 2: Pd/C, H2 (g) or SnCl2 EtOH/EtOAc Intermediate->Reduction Final N-(4-Methyl-3-aminophenyl)-3- (dimethylsulfamoyl)benzamide Coupling->Intermediate Reduction->Final

Caption: Two-step synthesis of a key kinase inhibitor intermediate.

Protocol 2: Two-Step Synthesis of N-(4-methyl-3-aminophenyl)-3-(dimethylsulfamoyl)benzamide

Step 1: Amide Coupling

  • Follow Protocol 1 using 3-(dimethylsulfamoyl)benzoic acid (1.0 eq) and 4-methyl-3-nitroaniline (1.1 eq) as the amine coupling partner.

  • After purification, the expected product is N-(4-methyl-3-nitrophenyl)-3-(dimethylsulfamoyl)benzamide, which should be isolated as a solid.

Expected Data for Intermediate:

AnalysisExpected Result
Appearance Yellow to pale-orange solid
Yield Typically >80%
LC-MS Correct mass for C₁₆H₁₇N₃O₅S [M+H]⁺

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a suitable solvent mixture such as ethanol (EtOH) and ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution. Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or a Parr shaker at 1-3 atm pressure.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. This step can take from 2 hours to overnight.

  • Filtration and Concentration: Once the reaction is complete, carefully purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Celite prevents the fine Pd/C particles from passing through the filter paper and contaminating the product. Wash the Celite pad with additional solvent (EtOH or EtOAc).

  • Final Product: Combine the filtrates and concentrate under reduced pressure to afford the desired product, N-(4-methyl-3-aminophenyl)-3-(dimethylsulfamoyl)benzamide, which can be used in subsequent steps without further purification if deemed sufficiently pure by analysis.

Conclusion

3-(Dimethylsulfamoyl)benzoic acid is a high-value, versatile, and reliable building block for modern synthetic chemistry. Its bifunctional nature, combining a readily activated carboxylic acid with a pharmaceutically relevant dimethylsulfamoyl group, makes it an indispensable tool for drug discovery and development. The protocols outlined here demonstrate its straightforward application in robust amide coupling reactions, providing a clear pathway to complex and biologically active molecules, particularly within the crucial class of kinase inhibitors.

References

  • Bar-Dagan, Y. & Fridman, N. The sulfamide functional group in medicinal chemistry: a patent review (2006-2008).
  • Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.[1][2][13]

  • Wikipedia. Sulfonamide (medicine). Wikimedia Foundation.[16]

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link].[17]

  • Sakurai, K. et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link].[6]

  • Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2396-2403. Available at: [Link].[18]

  • PubChemLite. 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Université du Luxembourg. Available at: [Link].[19]

  • Al-Qawasmeh, R. A. et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7354. Available at: [Link].[14]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Available at: [Link].[5]

  • El-Damasy, A. K. et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 18585. Available at: [Link].[15]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link].[12]

  • Sharma, P. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. Available at: [Link].[11]

  • Sharma, A. et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.[4]

Sources

Application Notes and Protocols for Testing the Antimicrobial Properties of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Evaluating Benzoic Acid Derivatives

Benzoic acid and its derivatives are a well-established class of compounds widely utilized as antimicrobial preservatives in food, cosmetics, and pharmaceutical products.[1][2][3] Their efficacy is rooted in a fascinating and pH-dependent mechanism of action. The antimicrobial power of these weak organic acids lies primarily in the undissociated, lipophilic form of the molecule, which is prevalent in acidic conditions.[1][4] This non-ionized form readily permeates the lipid-rich cell membranes of microorganisms like bacteria and fungi.[5][6] Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and acidifying the cytoplasm. This sudden drop in intracellular pH disrupts critical metabolic processes and inhibits the activity of essential enzyme systems, ultimately leading to the cessation of microbial growth and, in some cases, cell death.[1][5][6]

The antimicrobial potency of benzoic acid can be significantly modulated by the type, number, and position of substituent groups on the benzene ring.[2][4] This makes the systematic evaluation of its derivatives a critical endeavor for drug development professionals seeking to discover novel agents with enhanced efficacy or a broader spectrum of activity.

This guide provides detailed, field-proven protocols for quantifying the antimicrobial properties of benzoic acid derivatives. The methodologies described are grounded in the principles and standards set forth by globally recognized authorities such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and scientifically valid data.[7][8][9]

Part 1: Quantitative Analysis via Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[10][11] For assessing weak acids like benzoic acid derivatives, the Broth Microdilution method is the gold standard, offering high accuracy and the ability to test multiple compounds and concentrations simultaneously.[11][12]

Causality of Method Selection: Why Broth Microdilution is Superior for Weak Acids

The choice of the broth microdilution method is a deliberate one, driven by the chemical nature of benzoic acid. The antimicrobial activity is critically dependent on the pH of the test medium, which influences the equilibrium between the active undissociated acid and its inactive ionized form.[4][13] Broth microdilution allows for precise control over the composition and pH of the liquid growth medium (e.g., cation-adjusted Mueller-Hinton Broth), ensuring a standardized environment for testing. This level of control is more difficult to achieve with agar-based methods, where localized pH changes can occur.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_incubation Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dispense_media Dispense 100 µL CAMHB into all wells prep_media->dispense_media prep_compound Prepare Stock Solution of Benzoic Acid Derivative serial_dilution Perform 2-fold Serial Dilution of Compound (Col 1-10) prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with 5 µL of standardized culture prep_inoculum->add_inoculum dispense_media->serial_dilution Add 100 µL of 2x Compound to Col 1 serial_dilution->add_inoculum controls Setup Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Benzoic acid derivative compounds

  • Sterile 96-well, round-bottom microtiter plates[14]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile reagent reservoirs and multichannel pipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Benzoic Acid Derivatives: a. Prepare a stock solution of each derivative at a concentration of 1280 µg/mL. Note: Due to the potential for low aqueous solubility, a solvent such as dimethyl sulfoxide (DMSO) or ethanol may be required.[4][15] The final concentration of the solvent in the assay wells should not exceed 1% and must be shown to not affect microbial growth. b. From this stock, prepare a 2X working solution (e.g., 256 µg/mL) in CAMHB. This will be the starting concentration in the first column of the 96-well plate.[14]

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Plate Setup: a. Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[14] b. Add 100 µL of the 2X working solution of the benzoic acid derivative to the wells in column 1. This results in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[14] d. Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (broth and inoculum only). Column 12 will serve as the sterility control (broth only).[10]

  • Inoculation and Incubation: a. Inoculate wells in columns 1 through 11 with the diluted microbial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. Note: The final volume in each well will vary depending on the inoculum volume, but the concentrations of the compounds are now at 1X. b. Seal the plate or place it in a humidified container to prevent evaporation. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results: a. Following incubation, examine the plate from the bottom using a reading mirror. b. The MIC is the lowest concentration of the benzoic acid derivative at which there is no visible growth (i.e., no turbidity or pellet of cells).[10][12] c. The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.

Data Presentation: Sample MIC Results
CompoundDerivative StructureMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
ABenzoic Acid1000500250
B2-Hydroxybenzoic Acid (Salicylic Acid)500250125
C4-Hydroxybenzoic Acid1000500500
D3,4-Dihydroxybenzoic Acid200010001000
E2-Chlorobenzoic Acid25012562.5

Part 2: Qualitative Screening via Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable, simple, and cost-effective method for preliminary screening of antimicrobial activity.[16] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Causality of Method Selection: A Tool for Rapid Screening

This method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium.[17][18] The result is a zone of inhibition around the disk where the concentration of the agent is sufficient to prevent bacterial growth. While CLSI and EUCAST provide standardized interpretive criteria (zone diameters) for many clinical antibiotics, such standards typically do not exist for investigational compounds like novel benzoic acid derivatives.[19] Therefore, for this application, the disk diffusion assay serves as an excellent high-throughput screening tool to rank the relative potency of different derivatives before committing to more labor-intensive quantitative MIC testing.

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_incubation Incubation & Measurement prep_plate Prepare Mueller-Hinton Agar (MHA) Plate (4mm depth) inoculate Inoculate MHA plate evenly to create a bacterial lawn prep_plate->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate prep_disks Impregnate Sterile Paper Disks with Benzoic Acid Derivatives place_disks Place impregnated disks on the agar surface prep_disks->place_disks dry_plate Allow plate to dry for 3-5 minutes inoculate->dry_plate dry_plate->place_disks incubate Invert plate and incubate at 35-37°C for 16-18 hours place_disks->incubate measure_zones Measure the diameter of the zone of inhibition (mm) incubate->measure_zones

Sources

Application Note: Assessing the Cell Permeability of 3-(dimethylsulfamoyl)benzoic acid using PAMPA and Caco-2 Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall in vivo efficacy. Poor permeability is a major cause of compound attrition during drug development. Therefore, early and accurate assessment of this property is essential for selecting and optimizing promising lead candidates. This document provides a detailed guide for evaluating the cell permeability of 3-(dimethylsulfamoyl)benzoic acid , a compound of interest in drug discovery, using a tiered, two-assay approach.

We will first describe the Parallel Artificial Membrane Permeability Assay (PAMPA) , a high-throughput, cell-free method ideal for rapidly screening compounds based on their passive diffusion potential.[1][2] Following this, we present the protocol for the Caco-2 Permeability Assay , the industry's gold standard cell-based model that recapitulates the human intestinal epithelium, accounting for not only passive diffusion but also active transport and paracellular movement.[3][4] By integrating data from both assays, researchers can build a comprehensive permeability profile for 3-(dimethylsulfamoyl)benzoic acid, enabling informed decisions in the drug development pipeline.

Physicochemical Profile of the Test Compound

Understanding the physicochemical properties of 3-(dimethylsulfamoyl)benzoic acid is crucial for designing experiments and interpreting permeability data.

PropertyValueSource
Molecular Formula C9H11NO4S[5]
Molecular Weight 229.25 g/mol [5]
XLogP3 0.5[6]
Topological Polar Surface Area (TPSA) 86.71 Ų[7]
Hydrogen Bond Donors 1 (from carboxylic acid)[7]
Hydrogen Bond Acceptors 4 (from sulfone and carboxyl oxygens)[7]

Scientist's Note: The compound's moderate molecular weight and TPSA, along with a low LogP, suggest it may have borderline to low passive permeability. The presence of a carboxylic acid group (pKa ~4-5) means its charge state, and thus its permeability, will be highly dependent on the pH of the environment.

Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale

The PAMPA model is a non-cell-based, high-throughput assay that specifically measures passive diffusion across an artificial lipid membrane.[8][9] It serves as an excellent primary screen to quickly categorize compounds based on their lipophilicity and ability to cross a lipid bilayer, which is the fundamental mechanism of transcellular passive transport.[10] This assay is cost-effective and avoids the complexities of active transport or cellular metabolism, providing a clean measure of passive permeability.[2] We utilize a "sandwich" system where the compound diffuses from a donor well, through a lipid-infused filter, into an acceptor well.[11][12]

Workflow Diagram: PAMPA

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_acceptor 1. Fill Acceptor Plate with buffer coat_donor 2. Coat Donor Plate filter with lipid solution prep_acceptor->coat_donor evaporate 3. Evaporate solvent coat_donor->evaporate add_compound 4. Add Test Compound & Controls to Donor Plate evaporate->add_compound sandwich 5. Assemble 'Sandwich' (Donor on Acceptor) add_compound->sandwich incubate 6. Incubate with shaking (e.g., 5 hours, RT) sandwich->incubate separate 7. Separate plates incubate->separate measure 8. Measure concentrations (Donor, Acceptor) via LC-MS/MS separate->measure calculate 9. Calculate Pe (cm/s) measure->calculate

Caption: High-level workflow for the PAMPA experiment.

Experimental Protocol

Materials:

  • 96-well microtiter filter donor plates (e.g., hydrophobic PVDF, 0.45 µm pore size)

  • 96-well microtiter acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

  • 3-(dimethylsulfamoyl)benzoic acid

  • Control compounds: Theophylline (Low), Diclofenac (Medium), Chloramphenicol (High)[2]

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plates or LC-MS vials

  • Plate shaker

  • LC-MS/MS system for quantification

Procedure:

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Donor Plate Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate completely (~20 minutes) to form the artificial membrane.[10]

  • Test Compound Preparation: Prepare a 10 mM stock solution of 3-(dimethylsulfamoyl)benzoic acid and control compounds in DMSO. Create a 200 µM working solution by diluting the stock into the appropriate buffer (e.g., PBS pH 5.5 or 7.4). The final DMSO concentration should not exceed 1%.

  • Assay Start: Add 200 µL of the test compound working solution and control solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich."[11] Incubate the assembly at room temperature for 5 hours with gentle shaking (~100 rpm) to reduce the unstirred water layer.[8]

  • Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using a validated LC-MS/MS method.

Data Analysis & Interpretation

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A / C_eq))

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Filter area (cm²)

  • t = Incubation time (s)

  • Ceq = Equilibrium concentration, calculated as (C_D * V_D + C_A * V_A) / (V_D + V_A)

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted in vivo Absorption
High > 15> 80%
Medium 5 - 1520% - 80%
Low < 5< 20%

Scientist's Note: Running the assay at different pH values (e.g., pH 5.5 and 7.4) is crucial for ionizable compounds like 3-(dimethylsulfamoyl)benzoic acid. This helps to understand how its absorption might vary along the gastrointestinal tract.

Assay 2: Caco-2 Permeability Assay

Scientific Rationale

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[3] Derived from a human colon adenocarcinoma, Caco-2 cells, when cultured on semi-permeable filter supports, differentiate into a polarized monolayer of enterocytes.[13] These cells form tight junctions, express brush border enzymes, and, most importantly, express a range of clinically relevant uptake and efflux transporters, such as P-glycoprotein (P-gp).[14][15]

This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from BL to AP, assessing efflux.[16] The ratio of these two coefficients (Efflux Ratio) is a key indicator of whether the compound is a substrate for active efflux transporters.[13][17]

Workflow Diagram: Caco-2 Bidirectional Transport

Caco2_Transport cluster_model Caco-2 Monolayer Model Apical (Lumen Side) Apical (Lumen Side) Basolateral (Blood Side) Basolateral (Blood Side) cell1 Enterocyte cell2 Enterocyte cell3 Enterocyte tj1 TJ tj2 TJ pgp P-gp pgp->efflux_end Active Efflux start_A->end_A A -> B (Absorption) start_B->end_B B -> A (Efflux) efflux_start->pgp Active Efflux

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(Dimethylsulfamoyl)benzoic Acid through High-Throughput Screening

3-(Dimethylsulfamoyl)benzoic acid is a small molecule characterized by a benzoic acid core substituted with a dimethylsulfamoyl group. While this specific molecule is not extensively documented in high-throughput screening (HTS) literature, its structural motifs—the sulfonamide and benzoic acid groups—are hallmarks of compounds targeting key protein families with significant therapeutic relevance. The structural similarity to well-known drugs like Probenecid, an inhibitor of various membrane transporters, suggests that 3-(dimethylsulfamoyl)benzoic acid holds potential as a modulator of critical biological pathways.[1][2] Probenecid is a known inhibitor of organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and urate transporter 1 (URAT1).[3][4] Furthermore, the sulfonamide moiety is a cornerstone of carbonic anhydrase (CA) inhibitors.[5][6]

This guide provides detailed application notes and protocols for high-throughput screening assays designed to investigate the activity of 3-(dimethylsulfamoyl)benzoic acid against two high-probability target classes: Solute Carrier (SLC) transporters, specifically Organic Anion Transporters (OATs), and Carbonic Anhydrases (CAs). The methodologies are tailored for a 384-well format, ensuring compatibility with automated HTS platforms.

Part 1: Screening for Inhibition of Organic Anion Transporters (OATs)

Scientific Rationale

Organic Anion Transporters, members of the Solute Carrier (SLC) superfamily, are crucial for the disposition of a wide array of endogenous and exogenous substances, including many drugs.[2][7] Inhibition of OATs can lead to significant drug-drug interactions.[8][9] Given that the structurally related compound Probenecid is a potent OAT inhibitor, it is a primary hypothesis that 3-(dimethylsulfamoyl)benzoic acid may exhibit similar activity.[3][10][11]

We will utilize a fluorescence-based uptake inhibition assay. This method relies on cells overexpressing a specific OAT isoform (e.g., OAT1 or OAT3) and a fluorescent probe that is a known substrate of the transporter.[12][13][14][15] A decrease in intracellular fluorescence in the presence of a test compound indicates inhibition of the transporter-mediated uptake of the fluorescent probe.

Experimental Workflow for OAT Inhibition Assay

OAT_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed HEK293-OAT1 cells in 384-well plates incubate_cells Incubate 24h (37°C, 5% CO2) seed_cells->incubate_cells add_compounds Add 3-(dimethylsulfamoyl)benzoic acid & controls (Probenecid) incubate_cells->add_compounds pre_incubate Pre-incubate 15 min add_compounds->pre_incubate add_probe Add fluorescent probe (e.g., 6-Carboxyfluorescein) pre_incubate->add_probe incubate_probe Incubate 10 min add_probe->incubate_probe wash_cells Wash to remove extracellular probe incubate_probe->wash_cells read_plate Read fluorescence (e.g., Ex: 492 nm, Em: 517 nm) wash_cells->read_plate calculate Calculate % Inhibition and Z'-factor read_plate->calculate dose_response Generate dose-response curves and determine IC50 calculate->dose_response CA_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (in 384-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, CA enzyme (hCA II), and Substrate (NPA) add_buffer_enzyme Add Assay Buffer and hCA II solution prep_compounds Prepare serial dilutions of 3-(dimethylsulfamoyl)benzoic acid & controls (Acetazolamide) add_test_compound Add test compound/ controls add_buffer_enzyme->add_test_compound incubate_enzyme Incubate 5 min add_test_compound->incubate_enzyme add_substrate Add NPA substrate to initiate reaction incubate_enzyme->add_substrate incubate_enzyme->add_substrate read_absorbance Monitor absorbance at 400 nm kinetically for 10 min add_substrate->read_absorbance calculate_rate Calculate reaction rate (slope of Abs vs. time) read_absorbance->calculate_rate determine_inhibition Calculate % Inhibition, Z'-factor, and IC50 calculate_rate->determine_inhibition

Caption: Workflow for the colorimetric CA esterase activity inhibition HTS assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase II Inhibition Assay

1. Materials and Reagents:

  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

  • Assay Plates: 384-well, clear, flat-bottom plates.

  • Compound Plates: 384-well polypropylene plates.

  • Test Compound: 3-(dimethylsulfamoyl)benzoic acid, 10 mM stock in DMSO.

  • Positive Control: Acetazolamide, a potent CA inhibitor, 10 mM stock in DMSO. * Substrate: 4-Nitrophenyl acetate (NPA), 100 mM stock in acetonitrile.

  • Buffer:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5. [16]* Instrumentation:

    • Automated liquid handler.

    • Absorbance microplate reader capable of kinetic measurements at 400 nm.

2. Step-by-Step Methodology:

  • Reagent and Compound Preparation:

    • Prepare serial dilutions of 3-(dimethylsulfamoyl)benzoic acid and Acetazolamide in DMSO.

    • Dilute the compounds into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant and ≤ 1%.

    • Prepare controls: Assay Buffer with DMSO (0% inhibition) and a high concentration of Acetazolamide (e.g., 100 µM) for 100% inhibition.

    • Prepare the hCA II working solution by diluting the enzyme stock in Assay Buffer (e.g., to 20 nM).

    • Prepare the NPA substrate working solution by diluting the stock into Assay Buffer (e.g., to 1 mM). Note: NPA can hydrolyze spontaneously, so prepare this solution fresh.

  • Assay Procedure:

    • Using a liquid handler, dispense 25 µL of Assay Buffer into each well of the 384-well assay plate.

    • Add 5 µL of the diluted compounds and controls to the appropriate wells.

    • Add 10 µL of the hCA II working solution to all wells except for a "no enzyme" control.

    • Incubate the plate for 5 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the NPA substrate working solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 400 nm every 30 seconds for 10 minutes.

    • Data Processing:

      • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

    • Data Normalization:

      • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl))

    • Quality Control:

      • Calculate the Z'-factor using the mean and standard deviation of the reaction rates for the positive and negative controls.

    • Hit Confirmation:

      • Confirm hits by generating dose-response curves from the calculated reaction rates at different inhibitor concentrations to determine the IC50 value.

Data Presentation
ParameterRecommended ValueRationale
EnzymeHuman Carbonic Anhydrase IIA well-characterized and commercially available isozyme.
Plate Format384-wellEnables high-throughput and minimizes reagent usage.
Substrate4-Nitrophenyl Acetate (NPA)A standard chromogenic substrate for CA esterase activity.
Substrate Concentration~1 mMShould be optimized to provide a robust signal and linear reaction kinetics.
Compound Conc. Range1 nM - 10 µMCAs are often potently inhibited, requiring a lower concentration range.
Final DMSO Conc.≤ 1%Standard concentration to avoid interference with enzyme activity.
Z'-Factor Goal> 0.5Indicates a high-quality, reliable assay.

Conclusion and Forward Look

The protocols detailed in this guide provide a robust framework for the high-throughput screening of 3-(dimethylsulfamoyl)benzoic acid against two high-priority target classes: organic anion transporters and carbonic anhydrases. By leveraging established fluorescence and colorimetric assay formats, researchers can efficiently determine the inhibitory activity of this compound and its analogs. Positive hits from these primary screens should be subjected to secondary assays to confirm their mechanism of action, determine selectivity across different isozymes, and rule out assay artifacts. These studies will be instrumental in elucidating the biological function of 3-(dimethylsulfamoyl)benzoic acid and paving the way for its potential development as a novel therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(14), 2357-2365.
  • Drugs.com. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Summary for CID 4911. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Gekeler, V., et al. (1997). Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells. Cancer Chemotherapy and Pharmacology, 40(2), 150-158.
  • Drugs.com. (2025, November 20). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]

  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3358.
  • ION Biosciences. (n.d.). SLC Transporter Assay Services. Retrieved from [Link]

  • Axxam. (n.d.). Solute carrier transporters as therapeutic targets. Retrieved from [Link]

  • Karlgren, M., et al. (2010). Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. The Open Drug Discovery Journal, 2, 33-40.
  • Baldes, C., et al. (2005). Development of a fluorescence-based assay for screening of modulators of human organic anion transporter 1B3 (OATP1B3). European Journal of Pharmaceutics and Biopharmaceutics, 61(3), 157-162.
  • Marion, T. L., et al. (2012). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Drug Metabolism and Disposition, 40(7), 1386-1393.
  • César-Razquin, A., et al. (2015). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 6, 298.
  • Pál, A., et al. (2023).
  • ION Biosciences. (n.d.). Sodium-Dependent SLC Transporter Assay. Retrieved from [Link]

  • Evers, R., et al. (2000). Interactions of the human multidrug resistance proteins MRP1 and MRP2 with organic anions. Molecular Pharmacology, 58(5), 916-924.
  • Izumi, S., et al. (2016). Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. Molecular Pharmaceutics, 13(2), 551-560.
  • Daniel, E., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(19), 10769.
  • Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from [Link]

  • University of Groningen. (2002). Carbonic anhydrase inhibitors: Synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 333-343.
  • Nakagawa, T., et al. (2018). Screening to Identify Multidrug Resistance-Associated Protein Inhibitors With Neuroblastoma-Selective Cytotoxicity. Biological and Pharmaceutical Bulletin, 41(10), 1553-1559.
  • National Center for Biotechnology Information. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. PubChem Compound Summary for CID 53218474. Retrieved from [Link]

  • Applichem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. PubChem Compound Summary for CID 13489999. Retrieved from [Link]

  • van der Sandt, I. C., et al. (2005). MRP2 (ABCC2) transports taxanes and confers paclitaxel resistance and both processes are stimulated by probenecid. International Journal of Cancer, 116(4), 635-642.
  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Yin, J., et al. (2014). POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Drug Metabolism and Disposition, 42(11), 1857-1865.
  • Wu, W., et al. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological Sciences, 175(2), 246-257.
  • Zou, L., et al. (2020). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmaceutical Sciences, 109(10), 3126-3133.
  • Becker, B., & Ricken, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291.
  • Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Visualized Experiments, (121), 55341.
  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(23), 12790.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(dimethylsulfamoyl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

3-(dimethylsulfamoyl)benzoic acid is a small molecule of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as plasma, is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin drug safety and efficacy assessments. This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective determination of 3-(dimethylsulfamoyl)benzoic acid in human plasma. The methodology described herein adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring data integrity and reliability for regulatory submissions.[1][2][3][4][5]

The Analytical Challenge and Strategic Approach

The primary challenge in quantifying small molecules in plasma lies in the complexity of the biological matrix. Plasma is rich in proteins, lipids, and endogenous small molecules that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer and potentially compromising the accuracy of the results.[6][7] Therefore, a meticulous sample preparation strategy is paramount.

Given the acidic nature of 3-(dimethylsulfamoyl)benzoic acid, stemming from its carboxylic acid functional group, our approach focuses on a sample preparation technique that effectively removes plasma proteins while ensuring high recovery of the analyte.[8][9][10] We will explore and detail a protein precipitation (PPT) protocol, a widely used, straightforward, and efficient method for this purpose.[6][11][12] The subsequent analysis will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity for quantitative analysis.[13][14][15][16]

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

Property3-(dimethylsulfamoyl)benzoic acid
Chemical Structure Structure to be visualized
Molecular Formula C9H11NO4S[8]
Molecular Weight 229.25 g/mol [8]
CAS Number 7326-73-0[8]

Internal Standard (IS) Selection: The use of an internal standard is critical in LC-MS/MS to compensate for variations in sample preparation, injection volume, and instrument response.[17][18][19] An ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization behavior can be used. For this method, we will presume the use of a stable isotope-labeled 3-(dimethylsulfamoyl)benzoic acid (e.g., D4-3-(dimethylsulfamoyl)benzoic acid) as the internal standard to ensure the highest accuracy and precision.[20]

Experimental Workflow

The overall analytical workflow is designed for high-throughput analysis while maintaining data quality.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Reporting quantification->report

Caption: High-level workflow for the LC-MS/MS analysis of 3-(dimethylsulfamoyl)benzoic acid in plasma.

Detailed Protocols

Protocol 1: Plasma Sample Preparation - Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][11] Acetonitrile is a common choice of organic solvent as it efficiently denatures and precipitates proteins.[12][21]

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 3-(dimethylsulfamoyl)benzoic acid certified reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (HPLC grade or higher), containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube/well. The 3:1 ratio of solvent to plasma is a standard practice for efficient protein removal.[21]

  • Mixing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method

Rationale: The chromatographic method is designed to separate the analyte from endogenous plasma components to minimize matrix effects. A C18 column is a good starting point for retaining a moderately polar molecule like 3-(dimethylsulfamoyl)benzoic acid. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[22]

Liquid Chromatography (LC) Conditions:

ParameterSetting
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As detailed in the table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry (MS) Conditions:

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)[22][23]
Polarity Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions:

The specific MRM transitions must be optimized by infusing a standard solution of the analyte and the SIL-IS into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(dimethylsulfamoyl)benzoic acidTo be determinedTo be determinedTo be determined
SIL-ISTo be determinedTo be determinedTo be determined

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure its reliability for the analysis of study samples.[2][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A typical range for a calibration curve in plasma is 1-1000 ng/mL.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Interpretation

The concentration of 3-(dimethylsulfamoyl)benzoic acid in the plasma samples is determined by interpolating the peak area ratio of the analyte to the SIL-IS from the calibration curve. The use of a weighted (e.g., 1/x or 1/x²) linear regression is common for bioanalytical assays.

Data_Analysis_Logic raw_data Raw Data Analyte Peak Area IS Peak Area calc_ratio Calculate Peak Area Ratio (Analyte/IS) raw_data->calc_ratio cal_curve Calibration Curve Concentration vs. Peak Area Ratio calc_ratio->cal_curve regression Weighted Linear Regression (e.g., 1/x^2) cal_curve->regression quantify Determine Unknown Concentration regression->quantify results Final Concentration (ng/mL) quantify->results

Caption: Logical flow for the quantification of the analyte from the raw LC-MS/MS data.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 3-(dimethylsulfamoyl)benzoic acid in human plasma using LC-MS/MS. The described protein precipitation sample preparation method is efficient and straightforward, and the LC-MS/MS parameters are optimized for sensitivity and selectivity. Adherence to the outlined method validation principles will ensure the generation of high-quality, reliable data suitable for supporting drug development programs.

References

  • Zhang H, Li XJ, Martin DB, Aebersold R. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
  • Mei H, Hsieh Y, Nardo C, et al. A robust, automated, 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry method for the determination of a pharmaceutical candidate and its metabolite in human plasma. Rapid Commun Mass Spectrom. 2003;17(1):69-76.
  • Jemal M, Schuster A, Whigan DB. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. J Pharm Biomed Anal. 2008;46(3):575-582. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. May 2001. [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. 2011. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance for Industry. January 2025. [Link]

  • Gjelstad A, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of acidic drugs from human plasma. J Chromatogr A. 2014;1361:1-8. [Link]

  • Addona TA, Abbatiello SE, Schilling B, et al. Multiple reaction monitoring-based, multiplexed, absolute quantitation of 45 proteins in human plasma. Nat Biotechnol. 2009;27(7):633-641. [Link]

  • Souverain S, Rudaz S, Veuthey JL. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. J Pharm Biomed Anal. 2004;35(4):913-920. [Link]

  • Wolf-Yadlin A, Hautaniemi S, Lauffenburger DA, White FM. Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks. Proc Natl Acad Sci U S A. 2007;104(14):5860-5865. [Link]

  • AMPLYUS. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Shi T, Su D, Liu T, et al. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. Proteomics. 2012;12(8):1074-1092. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • WischnewskiV, Wunn J, Neusüß C. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Anal Chem. 2019;91(14):9116-9124. [Link]

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid. [Link]

  • Han X, Gross RW. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why?. J Lipid Res. 2005;46(2):194-207. [Link]

  • Ma J, et al. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. ResearchGate. 2025. [Link]

  • JoVE. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. 2020. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Stone J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. 2018;30(6):13-18. [Link]

  • Tiei Extraction. Liquid-liquid extraction for neutral, acidic and basic compounds. 2022. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. 2024. [Link]

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. [Link]

  • University of Arizona. Electrospray Ionization (ESI). [Link]

  • Beckman Coulter. Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • University of Illinois. Electrospray Ionization. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021. [Link]

  • Vanderbilt University. Electrospray and Ambient Ionization Sources. [Link]

  • Kiontke A, et al. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. 2016;11(12):e0167502. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. 2025. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • PubChemLite. 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). [Link]

  • Alchem Pharmtech. CAS 7326-73-0 | 3-(N,N-DiMethylsulfaMoyl)benzoic acid. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. 2023. [Link]

  • ResearchGate. Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. 2025. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. 2016. [Link]

  • PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

Sources

Application Note: A Guide to the Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(dimethylsulfamoyl)benzoic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. Its prevalence is due to the sulfonamide group acting as a key hydrogen bond acceptor and a bioisostere for carboxylic acids, while the benzoic acid provides a crucial anchor point for target interaction or a handle for further derivatization.[1] This guide provides a detailed exploration of the primary synthetic strategies for preparing 3-(dimethylsulfamoyl)benzoic acid and its analogs, offering field-proven insights into experimental choices, step-by-step protocols, and characterization methods for researchers in drug development.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone functional group in drug design, exhibiting a wide range of biological activities, including antibacterial, antitumor, and diuretic effects.[2] The N,N-dimethylsulfamoyl group, in particular, offers several advantages:

  • Metabolic Stability: Compared to amides, sulfonamides demonstrate increased resistance to hydrolysis, enhancing bioavailability.[2]

  • Geometric Mimicry: The geometry of the sulfonamide group is similar to that of a carboxylic acid, allowing it to act as an effective bioisostere and engage in similar hydrogen bonding interactions with biological targets.[1]

  • Modulation of Physicochemical Properties: The inclusion of a sulfonamide can increase the polar surface area (PSA) and improve water solubility, which are critical parameters in drug development.[1]

Given these favorable properties, robust and flexible synthetic routes to access analogs of 3-(dimethylsulfamoyl)benzoic acid are of high value to medicinal chemists.

Core Synthetic Strategies

The synthesis of 3-(dimethylsulfamoyl)benzoic acid and its derivatives primarily revolves around the formation of the key aryl sulfonamide bond. The most common and reliable approach involves the reaction of a sulfonyl chloride with an amine.[2][3] Therefore, the strategic challenge lies in the efficient preparation of the requisite sulfonyl chloride intermediate. Two dominant retrosynthetic pathways are outlined below.

Strategy A: Late-Stage Sulfamoylation via 3-(Chlorosulfonyl)benzoic Acid

This is the most direct and widely employed strategy. It begins with a commercially available or readily synthesized benzoic acid derivative, which is converted to the corresponding sulfonyl chloride. This intermediate is then reacted with dimethylamine to furnish the target compound.

Causality Behind Experimental Choices:

  • Starting Material: 3-Sulfobenzoic acid or its salts are common starting materials.

  • Chlorination: The conversion of the sulfonic acid to the sulfonyl chloride is a critical activation step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective.[4][5] The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction through the formation of a Vilsmeier reagent intermediate.[6]

  • Amination: The reaction of the highly reactive 3-(chlorosulfonyl)benzoic acid with dimethylamine is typically rapid and high-yielding.[3] An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is necessary to neutralize the HCl generated during the reaction.[4]

Strategy B: Early-Stage Sulfamoylation and Subsequent Oxidation

An alternative approach involves introducing the dimethylsulfamoyl group onto a simpler aromatic scaffold, such as toluene, and then performing a late-stage oxidation of the methyl group to the carboxylic acid.

Causality Behind Experimental Choices:

  • Starting Material: 3-Methylbenzenesulfonyl chloride is a suitable starting point.

  • Oxidation: The oxidation of the methyl group on the aromatic ring to a carboxylic acid is a robust transformation.[7] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide are commonly used.[7][8] Industrial processes often favor catalytic air oxidation using cobalt salts at elevated temperatures and pressures.[9][10] This method avoids stoichiometric amounts of heavy metal waste. The electron-withdrawing nature of the sulfonamide group can make this oxidation more challenging than for unsubstituted toluene, often requiring harsher conditions.

The following diagram illustrates these two primary synthetic workflows.

G cluster_A Strategy A: Late-Stage Sulfamoylation cluster_B Strategy B: Early-Stage Sulfamoylation & Oxidation A1 3-Sulfobenzoic Acid A2 3-(Chlorosulfonyl)benzoic Acid A1->A2 SOCl₂, cat. DMF A3 3-(Dimethylsulfamoyl)benzoic Acid A2->A3 HN(CH₃)₂, Base final Target Scaffold A3->final B1 3-Methylbenzenesulfonyl Chloride B2 N,N,3-Trimethylbenzenesulfonamide B1->B2 HN(CH₃)₂, Base B3 3-(Dimethylsulfamoyl)benzoic Acid B2->B3 KMnO₄ or Catalytic Air Oxidation B3->final start Starting Materials start->A1 start->B1

Caption: Primary synthetic workflows for 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, and its subsequent conversion to the target compound.

Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid (CAS 4025-64-3) from Sodium 3-Sulfobenzoate

This protocol is adapted from established procedures for the conversion of sulfonic acids to sulfonyl chlorides.[6][11]

Materials and Reagents:

  • Sodium 3-sulfobenzoate (1 equivalent)

  • Thionyl chloride (SOCl₂) (2.2 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.05 equivalents)

  • Toluene (anhydrous)

  • Water

  • Ice

Procedure:

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), add sodium 3-sulfobenzoate (1.0 eq) and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (0.05 eq).

  • Reagent Addition: Begin stirring the suspension and add thionyl chloride (2.2 eq) dropwise via the dropping funnel at room temperature. Self-Validation Note: The reaction is exothermic, and gas (SO₂ and HCl) will evolve. Control the addition rate to maintain a manageable reaction temperature and rate of gas evolution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The reaction can be monitored by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to ~10 °C. Cautiously add cold water to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (toluene) layer. The product, 3-(chlorosulfonyl)benzoyl chloride, will be in the organic phase. Note: If the desired product is 3-(chlorosulfonyl)benzoic acid, the initial product is the di-acid chloride. Careful hydrolysis of the benzoyl chloride is needed, or starting from 3-sulfobenzoic acid is preferred. For simplicity of obtaining the target sulfonamide, the crude di-acid chloride can be carried forward directly.

  • Isolation: The solvent can be removed under reduced pressure to yield crude 3-chlorosulfonylbenzoyl chloride. This intermediate is highly reactive and moisture-sensitive and is typically used immediately in the next step.

Protocol 2: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid (CAS 7326-73-0)

This protocol describes the amination of the sulfonyl chloride intermediate.

Materials and Reagents:

  • Crude 3-(chlorosulfonyl)benzoyl chloride (from Protocol 1, 1 equivalent)

  • Dimethylamine (2 M solution in THF or aqueous 40% solution, >4 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the crude 3-(chlorosulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the dimethylamine solution (>4.0 eq) dropwise to the stirred solution. An excess is used to react with both the sulfonyl chloride and benzoyl chloride moieties and to neutralize the generated HCl. Expertise Note: The reaction is highly exothermic. A slow addition rate is crucial to prevent side reactions and ensure safety.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Cautiously add water to the reaction mixture to quench any remaining reactive species and to hydrolyze the initially formed N,N-dimethylbenzamide to the desired benzoic acid.

  • Acidification: Acidify the mixture to pH ~2 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(dimethylsulfamoyl)benzoic acid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.

Synthesis of Analogs and Derivatives

The true power of these synthetic routes lies in their adaptability for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Modification SiteSynthetic StrategyKey Reagents/Conditions
Varying the N-substituents React 3-(chlorosulfonyl)benzoic acid with different primary or secondary amines.R¹R²NH, Base (e.g., TEA, Pyridine)
Modifying the Carboxylic Acid Convert the final benzoic acid to esters, amides, etc.1. SOCl₂ or coupling agent (EDC, HATU) 2. Alcohol or Amine
Ring Substitution Start with a substituted benzoic acid or toluene (e.g., 2-fluoro-5-sulfobenzoic acid).Utilize substituted starting materials in Strategy A or B.
Bioisosteric Replacement Replace the benzoic acid via decarboxylative cross-coupling methods.[1]Copper or Palladium catalysis.

The following diagram outlines the logic for analog synthesis starting from the key intermediate.

G cluster_amines Varying N-Substituents cluster_products Sulfonamide Analogs cluster_deriv Carboxylic Acid Derivatization center_node 3-(Chlorosulfonyl)benzoic Acid (Key Intermediate) prod1 3-(N-Methylsulfamoyl)benzoic acid center_node->prod1:w + prod2 3-(N-Phenylsulfamoyl)benzoic acid center_node->prod2:w + prod3 3-(Piperidin-1-ylsulfonyl)benzoic acid center_node->prod3:w + amine1 Methylamine amine1:e->prod1 + amine2 Aniline amine2:e->prod2 + amine3 Piperidine amine3:e->prod3 + deriv1 Esterification (e.g., MeOH, H⁺) prod1->deriv1 deriv2 Amidation (e.g., RNH₂, EDC) prod1->deriv2 final_deriv1 Methyl Ester Derivative deriv1->final_deriv1 final_deriv2 Amide Derivative deriv2->final_deriv2

Caption: Logic for synthesizing analogs and derivatives.

Conclusion

The synthesis of 3-(dimethylsulfamoyl)benzoic acid and its derivatives is a well-established yet highly relevant field for drug discovery professionals. By understanding the core synthetic strategies—late-stage sulfamoylation and early-stage introduction followed by oxidation—researchers can make informed decisions based on starting material availability and desired analog diversity. The detailed protocols provided herein serve as a validated starting point for the reliable production of these valuable scaffolds, enabling the rapid progression of medicinal chemistry programs.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters - ACS Publications. [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications (RSC Publishing). [Link]

  • Method for preparing chlorosulfonyl benzoyl chloride compound.
  • 3-(N,N-Dimethylsulfamoyl)benzoic acid. AbacipharmTech. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • The direct conversion of diphenyldisulfide to sulfonamides. ResearchGate. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • 3-(N,N-Dimethylsulfamoyl)benzoic acid. Appchem. [Link]

  • Oxidation of toluene to benzoic acid. Chemistry Stack Exchange. [Link]

  • Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ResearchGate. [Link]

  • Loop oxidation of toluene to benzoic acid.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH. [Link]

  • Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. [Link]

  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. PubChem. [Link]

  • Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • How do you convert the following? Toluene to Benzoic acid. askIITians. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI. [Link]

Sources

Troubleshooting & Optimization

Improving the reaction yield of 3-(dimethylsulfamoyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yield and obtain a high-purity product.

Introduction

The synthesis of 3-(dimethylsulfamoyl)benzoic acid is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will walk you through the reaction mechanism, provide a detailed experimental protocol, and offer solutions to common problems you may encounter.

Reaction Overview and Mechanism

The synthesis of 3-(dimethylsulfamoyl)benzoic acid is a nucleophilic acyl substitution reaction at the sulfonyl chloride functional group. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond and releases a chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction_Mechanism reagents 3-(Chlorosulfonyl)benzoic Acid + Dimethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 3-(Dimethylsulfamoyl)benzoic Acid + HCl intermediate->products Chloride Elimination

Caption: Reaction mechanism for the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(dimethylsulfamoyl)benzoic acid, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid, by moisture. 3. Suboptimal stoichiometry of reagents. 4. Inefficient quenching of the reaction.1. Increase reaction time to 1-2 hours or slightly warm the reaction mixture to 30-40°C. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Use a slight excess of dimethylamine (2.5-3.5 equivalents) to drive the reaction to completion. 4. Quench the reaction with a dilute acid solution (e.g., 1M HCl) to protonate any unreacted dimethylamine and facilitate product precipitation.
Presence of Unreacted Starting Material 1. Insufficient amount of dimethylamine. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the equivalents of dimethylamine. 2. Extend the reaction time and monitor the reaction progress by TLC or LC-MS. 3. If the reaction is sluggish at room temperature, consider gentle heating.
Formation of a White Precipitate Before Quenching Formation of dimethylamine hydrochloride salt.This is a normal observation and indicates that the reaction is proceeding. The salt will be removed during the workup.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture). 2. Ensure the product is thoroughly dried under vacuum.
Difficulties in Product Isolation The product may have some solubility in the aqueous phase, especially if the pH is not optimal.Adjust the pH of the aqueous solution to be acidic (pH 2-3) to ensure the carboxylic acid is protonated and less soluble in water.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Dimethylamine (2.0 M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Dimethylamine: To the stirred solution, add dimethylamine (2.0 M in THF, 3.3 eq) dropwise at room temperature. A white precipitate of dimethylamine hydrochloride will form.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-(dimethylsulfamoyl)benzoic acid can be purified by recrystallization.[1][2][3][4][5]

    • Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-(chlorosulfonyl)benzoic acid in DCM add_amine Add dimethylamine solution dissolve->add_amine react Stir at room temperature add_amine->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry recrystallize Recrystallize from water or ethanol/water dry->recrystallize filter_dry Filter and dry the crystals recrystallize->filter_dry

Caption: Experimental workflow for the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reaction?

A1: Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used. However, dichloromethane is often preferred due to its inertness and ease of removal. Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.

Q2: What is the role of the excess dimethylamine?

A2: One equivalent of dimethylamine acts as the nucleophile, while a second equivalent acts as a base to neutralize the HCl generated during the reaction. Using a slight excess (more than 2 equivalents) helps to drive the reaction to completion.

Q3: My product is difficult to crystallize. What can I do?

A3: If your product is an oil or does not crystallize easily, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of 3-(dimethylsulfamoyl)benzoic acid can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.[3][6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q5: What are the potential side reactions?

A5: The main side reaction is the hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid, to 3-sulfobenzoic acid if moisture is present. Another potential side product could be the bis-sulfonated amine if a primary amine were used, but this is not a concern with a secondary amine like dimethylamine.

References

  • Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0 | C9H11NO4S | Appchem.
  • Carbon-13 chemical shift assignments of deriv
  • 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid | C15H15NO4S | CID 53218474 - PubChem.
  • 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0 - ChemicalBook.
  • 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity, C9H11NO4S, 25 grams.
  • 3-Dimethylsulfamoylbenzoic acid - 98% prefix CAS No. 7326-73-0 | Aladdin Scientific.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem.
  • 3-{[(dimethylsulfamoyl)amino]methyl}benzoic acid | C10H14N2O4S | CID 117904679 | ChemScene.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF - ResearchG
  • Purification of benzoic acid - US3235588A - Google P
  • strategies to reduce impurities in benzamide synthesis - Benchchem.
  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH.
  • benzoic acid and its Impurities - Pharmaffili
  • CAS NO. 7326-73-0 | 3-(N,N-Dimethylsulfamoyl)
  • Buy 4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride (EVT-1669185) | 259183-88-5 - EvitaChem.

Sources

Technical Support Center: Overcoming Solubility Issues of 3-(Dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with 3-(dimethylsulfamoyl)benzoic acid in experimental buffer systems. As Senior Application Scientists, our goal is to provide you with both the foundational knowledge and actionable protocols to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Nature of 3-(Dimethylsulfamoyl)benzoic acid

The primary obstacle to achieving high aqueous solubility with 3-(dimethylsulfamoyl)benzoic acid lies in its chemical structure, which features both a carboxylic acid and a sulfonamide functional group. The ionization state of these groups is pH-dependent, which in turn dictates the molecule's overall charge and solubility.

  • Carboxylic Acid (pKa ~4-5): This group is weakly acidic and will be predominantly in its neutral, less soluble form at a pH below its pKa.

  • Sulfonamide (pKa ~9-10): The sulfonamide group is much less acidic and will remain neutral over a wider pH range.

This dual-acidic nature means that at physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic), while the sulfonamide remains protonated (neutral). While this mono-anionic form is more soluble than the fully protonated species, achieving high concentrations can still be challenging. The molecule's solubility is lowest at acidic pH values where it is fully protonated and uncharged.

The following diagram illustrates the decision-making process for addressing these solubility issues, which forms the basis of our troubleshooting guide.

G cluster_main Solubility Troubleshooting Workflow A Initial Observation: Low solubility of 3-(dimethylsulfamoyl)benzoic acid in buffer B Is the experimental pH flexible? A->B C Adjust pH to >8 to deprotonate both acidic groups B->C Yes H Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) B->H No D Is the achieved concentration sufficient? C->D E Incorporate a co-solvent (e.g., DMSO, Ethanol, PEG 400) D->E No G Proceed with experiment D->G Yes F Consider advanced techniques: Cyclodextrins or Surfactants E->F H->G

Caption: Decision workflow for enhancing compound solubility.

Troubleshooting Guide: Step-by-Step Solutions

This section provides answers to common problems and detailed protocols to resolve them.

Q1: My 3-(dimethylsulfamoyl)benzoic acid is not dissolving in my phosphate-buffered saline (PBS) at pH 7.4. What is the most direct solution?

Root Cause Analysis: At pH 7.4, the carboxylic acid group is ionized, but the overall solubility can still be limited. The most straightforward approach is to further increase the pH to deprotonate the sulfonamide group, creating a more soluble dianionic species.

Step-by-Step Protocol: pH Adjustment

  • Begin by preparing a slurry of the 3-(dimethylsulfamoyl)benzoic acid in your desired buffer.

  • While stirring continuously, add a small amount of a base (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution with a calibrated pH meter. Continue adding the base until the compound fully dissolves. You will likely see a significant increase in solubility as the pH approaches 8 and above.

  • Once dissolved, you can back-titrate with a small amount of acid (e.g., 1 M HCl) if you need to work at a specific pH, but be aware that lowering the pH may cause precipitation.

Expert Insight: This method, known as salt formation, is a highly effective and widely used technique for increasing the solubility of acidic and basic drugs.[1][2][3]

Q2: I need to prepare a concentrated stock solution, but I have constraints on the final pH of my experiment. What should I do?

Recommendation: When pH adjustment is not a viable primary strategy, the use of co-solvents is the preferred method for creating high-concentration stock solutions.

Co-Solvent Selection and Protocol

Co-SolventKey Characteristics & ConsiderationsRecommended Starting Concentration
DMSO A powerful, aprotic solvent. Widely used but can have effects on cell-based assays at concentrations typically above 0.5%.Up to 100% for the initial stock.
Ethanol A protic solvent that is generally well-tolerated in biological systems.Up to 50% in the final working solution.
PEG 400 A non-ionic polymer that can improve solubility and is often used in formulation development.Up to 20% in the final working solution.

Step-by-Step Protocol for High-Concentration Stock (using DMSO):

  • Weigh the required amount of 3-(dimethylsulfamoyl)benzoic acid.

  • Add a minimal volume of DMSO to dissolve the compound completely. Gentle warming (to 30-40°C) and vortexing can expedite this process.

  • This high-concentration stock can then be diluted into your aqueous buffer for your experiment. Always ensure the final concentration of the co-solvent is below the tolerance level for your specific assay.

Trustworthiness Check: It is critical to include a "vehicle control" in your experimental design. This control should contain the same final concentration of the co-solvent as your experimental samples to ensure that any observed effects are due to the compound and not the solvent.

Q3: My compound dissolves initially but then precipitates out of solution over time. How can I improve its long-term stability in solution?

Root Cause Analysis: This phenomenon, known as "crashing out," often occurs when a solution is supersaturated or when temperature fluctuations decrease solubility. The initial dissolution may have been kinetically favored, but the solution is not thermodynamically stable.

Mitigation Strategies:

  • Hydrotropy: This technique involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[3][4] Common hydrotropes include sodium benzoate and urea.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, and these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water and enhancing solubility.[2]

Experimental Workflow for Using Cyclodextrins:

G A Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) B Add the 3-(dimethylsulfamoyl)benzoic acid to the cyclodextrin solution A->B C Stir or sonicate the mixture until a clear solution is obtained B->C D Sterile-filter the final solution (0.22 µm filter) C->D

Caption: A simplified workflow for enhancing solubility with cyclodextrins.

Frequently Asked Questions (FAQs)

Q: What is the melting point of 3-(dimethylsulfamoyl)benzoic acid?

A: The reported melting point is in the range of 174-176°C.[5] A high melting point can sometimes correlate with lower solubility due to strong crystal lattice energy.

Q: Can I reduce the particle size to improve solubility?

A: Particle size reduction techniques like micronization can increase the dissolution rate by increasing the surface area of the solid.[6] However, it does not change the equilibrium solubility of the compound.[2]

Q: Are there any known incompatibilities with common buffer salts?

A: While there are no specific reported incompatibilities, it is a good practice to be cautious when using buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), as these could potentially form less soluble salts with the anionic forms of the compound.

References

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Pawar, P., Dhavale, R., & Sharma, H. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical and Health Sciences, 13(3), 067-079.
  • Kumar, L., & Singh, M. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Verma, A., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 149-159.
  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Retrieved from [Link]

  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. Retrieved from [Link]

  • Taylor, M. S., & Ye, Z. (2016). Systematic study of effects of structural modifications on the aqueous solubility of drug-like molecules. ACS medicinal chemistry letters, 7(10), 947-951.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-(dimethylsulfamoyl)benzoic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, common impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-aminobenzoic acid or 3-nitrobenzoic acid.

  • Reagents and Catalysts: Residual sulfonating agents, catalysts (e.g., transition metals), or acids/bases from the reaction workup are common.

  • Byproducts: Side-reactions can generate isomers, over-sulfonated products, or related compounds. For instance, if synthesized via oxidation, residual aldehydes or alcohols might be present.[1]

  • Solvents: Residual organic solvents used during the reaction or initial workup.

Q2: What is the best overall strategy to purify this compound?

A2: There is no single "best" method; the optimal strategy depends on the nature and quantity of the impurities. 3-(dimethylsulfamoyl)benzoic acid possesses two key functional groups—a carboxylic acid and a sulfonamide—which dictate its properties. A multi-step approach is often most effective. A recommended starting point is an acid-base extraction to remove neutral and basic impurities, followed by recrystallization to remove closely related acidic impurities. For very challenging separations, column chromatography may be necessary.

Q3: How can I effectively assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]

Purification Technique Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of your crude material.

G start Crude 3-(dimethylsulfamoyl)benzoic acid assess Assess Impurities (TLC, ¹H NMR) start->assess is_solid Is the crude material a solid? assess->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes is_solid->acid_base No (Dissolve in Ether) check_purity1 Check Purity (TLC, MP) acid_base->check_purity1 recrystallize Perform Recrystallization check_purity2 Check Purity (TLC, MP) recrystallize->check_purity2 chromatography Consider Column Chromatography end_product Pure Product chromatography->end_product check_purity1->recrystallize Impure check_purity1->end_product Pure check_purity2->chromatography Impure check_purity2->end_product Pure

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: In-Depth Q&A

Technique 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is deprotonated with a mild base to form a water-soluble carboxylate salt, which moves into the aqueous phase.[3][4][5]

Q4: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended over a strong base like sodium hydroxide (NaOH)?

A4: The key is selectivity. 3-(dimethylsulfamoyl)benzoic acid has a carboxylic acid group which is significantly more acidic than a phenol. A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid, but generally not strong enough to deprotonate less acidic functional groups like phenols, should they be present as impurities.[4] Using a strong base like NaOH would extract both carboxylic acids and phenols, reducing the selectivity of the separation.[4][5]

Q5: After acidifying the aqueous layer, my product isn't precipitating. What went wrong?

A5: This is a common issue with several potential causes:

  • Incomplete Acidification: The carboxylate salt must be fully protonated back to the neutral carboxylic acid to precipitate. Check the pH of the aqueous solution with litmus or pH paper to ensure it is acidic (pH < 4). Add the acid (e.g., 6M HCl) slowly and with stirring until no more precipitate forms.[1][6]

  • Excessive Water: You may have used too large a volume of water during the extraction, and your compound has some slight solubility in the acidic aqueous solution. If this is the case, you can try to back-extract the product into an organic solvent like ethyl acetate or dichloromethane.[4]

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed" crystal of the pure compound.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the CO₂ gas that is generated.[1]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[1]

  • Repeat: Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.[1]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with constant stirring, add a strong acid like 6M HCl dropwise. The 3-(dimethylsulfamoyl)benzoic acid should precipitate as a solid. Continue adding acid until the solution is acidic to litmus paper.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid on the filter with a small amount of ice-cold water to remove any residual inorganic salts.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

G cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO₃ Vent Funnel start->add_base shake Shake & Separate Layers add_base->shake org_layer Organic Layer: Neutral/Basic Impurities shake->org_layer Top Layer aq_layer Aqueous Layer: Sodium 3-(dimethylsulfamoyl)benzoate shake->aq_layer Bottom Layer acidify Cool & Acidify Aqueous Layer with HCl aq_layer->acidify precipitate Product Precipitates acidify->precipitate filtrate Vacuum Filtrate, Wash with Cold H₂O, Dry precipitate->filtrate end_product Pure Product filtrate->end_product

Caption: Workflow for purification via acid-base extraction.

Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] Impurities are removed because they are either insoluble in the hot solvent or remain dissolved in the cold solvent after the desired compound has crystallized.

Q6: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A6: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated above the compound's melting point. Here are some solutions:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool it again.

  • Cool More Slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[9][10]

  • Change Solvents: The solvent may be too "good" or too "poor." Try a different solvent or a mixed solvent system. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[11]

Q7: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?

A7: This indicates the solution is not yet supersaturated or requires a nucleation site to begin crystallization.

  • Check Solvent Volume: You may have added too much solvent. You can try to gently evaporate some of the solvent by heating the solution and then allow it to cool again.

  • Induce Nucleation: Scratch the inner surface of the flask with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[9]

  • Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for crystal growth.[9]

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Characteristics
Water100Benzoic acid derivatives often have increased solubility in hot water compared to cold water.[11] Good for removing organic-soluble impurities.
Ethanol78A polar protic solvent that is likely to dissolve the compound well, especially when heated.[11]
Ethyl Acetate77A moderately polar solvent.
Toluene111A non-polar solvent; may be useful in a mixed-solvent system with a more polar solvent.
Water/Ethanol MixVariableA mixed solvent system can be fine-tuned to achieve ideal solubility characteristics.
Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of your crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to boiling. Add more hot solvent in small portions until the solid just dissolves.[7][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified product.

Technique 3: Column Chromatography

For separating mixtures of compounds with similar properties, column chromatography is the method of choice. Given the polar nature of 3-(dimethylsulfamoyl)benzoic acid, some specific considerations are necessary.

Q8: My compound is streaking badly on the silica gel TLC plate, making it impossible to see separation. What's causing this?

A8: Streaking or "tailing" of carboxylic acids on silica gel is a very common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface.[1] This leads to a distribution of the compound between its protonated and deprotonated forms, causing it to smear down the plate rather than move as a compact spot.

The Solution: To prevent this, you must suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent (mobile phase).[1] This ensures your compound remains fully protonated and elutes as a sharp, well-defined band.

Q9: What stationary and mobile phase systems are a good starting point for this compound?

A9:

  • Stationary Phase: Standard silica gel is the most common choice. However, if separation is difficult, other options can be explored. For sulfonamides, stationary phases like amide-modified silica or aminopropyl-packed columns have shown good selectivity.[12] Reverse-phase (C18) chromatography is also a powerful alternative.[12][13]

  • Mobile Phase (Normal Phase): A good starting point would be a mixture of a non-polar and a polar solvent.

    • System 1: Ethyl Acetate / Hexanes with 1% Acetic Acid. You would start with a low polarity mixture (e.g., 20:80 EtOAc/Hex) and gradually increase the polarity based on TLC results.

    • System 2: Dichloromethane / Methanol with 1% Acetic Acid. This is a more polar system suitable if your compound is not moving in the first system. Start with a low percentage of methanol (e.g., 2%) and increase as needed.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 3-(n,n-dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - EP0855386A1.
  • European Patent Office. (2021, January 13). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of sulfonic acids - US3496224A.
  • Arctom. (n.d.). CAS NO. 7326-73-0 | 3-(N,N-Dimethylsulfamoyl)benzoic Acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid - EP2952237A1.
  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • ResearchGate. (2021, February). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.2B: Purification of Product Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the recrystallization of benzoic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals to not only execute the protocol with precision but also to understand the fundamental principles that ensure success and to effectively troubleshoot challenges.

The Principle of Recrystallization: A Self-Validating Purification Technique

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][2] The core principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[2][3][4] By dissolving the impure benzoic acid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the benzoic acid's solubility decreases, forcing it to crystallize out of the solution in a purer form.[1][3] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2] The slow, controlled formation of the crystal lattice is selective and tends to exclude molecules that do not fit perfectly, which are the impurities.[4][5]

Step-by-Step Recrystallization Protocol for Benzoic Acid

This protocol is a robust starting point for the purification of benzoic acid. Note that the quantities can be scaled, but the principles remain the same.

Materials:

  • Crude benzoic acid

  • Distilled water (or other appropriate solvent)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude benzoic acid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat on hot plate until fully dissolved B->C D If insoluble impurities are present, perform hot gravity filtration C->D Insoluble impurities? E Allow filtrate to cool slowly to room temperature C->E No insoluble impurities D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry the pure crystals H->I

Caption: A step-by-step workflow for the recrystallization of benzoic acid.

Detailed Protocol:

  • Solvent Selection: For benzoic acid, water is an excellent choice as it is inexpensive, non-toxic, and has a steep solubility curve for the compound.[6] Benzoic acid is sparingly soluble in cold water but highly soluble in hot water.[7][8]

  • Dissolution:

    • Place the crude benzoic acid in an Erlenmeyer flask.

    • Heat a separate container of the solvent (e.g., distilled water) to its boiling point.

    • Add a small amount of the hot solvent to the benzoic acid and heat the mixture on a hot plate.[4]

    • Continue adding the hot solvent in small portions until the benzoic acid is completely dissolved.[2] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery yield.[9]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

    • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[3][4] Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[5][10] Rapid cooling can trap impurities within the crystal structure.[5]

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[6]

  • Drying:

    • Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. For a final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a drying oven at a temperature well below the melting point of benzoic acid.

Quantitative Data: Solubility of Benzoic Acid in Water

The significant difference in benzoic acid's solubility in hot versus cold water is the cornerstone of its successful recrystallization using this solvent.

Temperature (°C)Solubility ( g/100 mL)Source
00.17[7]
17.50.25[11]
250.34[12]
752.15[11]
1005.63 - 6.80[8][12]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of benzoic acid compounds in a question-and-answer format.

Troubleshooting Logic Diagram:

Troubleshooting_Logic cluster_NoCrystals Cause & Solution for No Crystals cluster_OilingOut Cause & Solution for Oiling Out cluster_LowYield Cause & Solution for Low Yield cluster_ColoredCrystals Cause & Solution for Colored Crystals Problem Problem Encountered NoCrystals No crystals form upon cooling Problem->NoCrystals OilingOut An oil forms instead of crystals Problem->OilingOut LowYield Poor yield of crystals Problem->LowYield ColoredCrystals Crystals are colored Problem->ColoredCrystals TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent Supersaturation Supersaturated solution? NoCrystals->Supersaturation LowMP Melting point of solid is below boiling point of solvent? OilingOut->LowMP HighImpurity High concentration of impurities? OilingOut->HighImpurity ExcessSolvent Too much solvent used? LowYield->ExcessSolvent PrematureCrystallization Crystals lost during hot filtration? LowYield->PrematureCrystallization IncompleteCooling Insufficient cooling? LowYield->IncompleteCooling ColoredImpurity Colored impurities present? ColoredCrystals->ColoredImpurity Evaporate Solution: Boil off some solvent TooMuchSolvent->Evaporate Induce Solution: Induce crystallization (scratch flask, add seed crystal) Supersaturation->Induce AddSolvent Solution: Reheat and add more of the 'good' solvent LowMP->AddSolvent Charcoal Solution: Redissolve and treat with charcoal HighImpurity->Charcoal Recover Solution: Concentrate mother liquor and re-cool ExcessSolvent->Recover ReheatFilter Solution: Reheat filtrate to redissolve, use pre-heated funnel PrematureCrystallization->ReheatFilter CoolLonger Solution: Extend time in ice bath IncompleteCooling->CoolLonger RedoCharcoal Solution: Redissolve, add activated charcoal, and re-filter ColoredImpurity->RedoCharcoal

Caption: A diagnostic flowchart for troubleshooting common recrystallization problems.

Q1: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

A1: This is a common issue that can arise from two primary causes:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[13] To remedy this, gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its normal saturation point.[3] Crystallization can often be induced by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[6][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny "seed" crystal of the pure benzoic acid to the solution.[3] This provides a template for other molecules to crystallize upon.

Q2: An oil is forming at the bottom of my flask instead of solid crystals. What is happening?

A2: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it crystallizes. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the presence of impurities significantly depresses the melting point of your compound. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. This ensures the solution becomes saturated at a temperature below the compound's melting point.

Q3: My final yield of pure benzoic acid is very low. What went wrong?

A3: A low yield can result from several factors:

  • Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize in the funnel and be discarded with the insoluble impurities. Ensure your funnel is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

Q4: The recrystallized benzoic acid crystals are still colored. How can I fix this?

A4: If your final product is colored, it indicates the presence of colored impurities that were not fully removed. This can be addressed by:

  • Repeating the recrystallization process.

  • Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: Why is slow cooling so important for obtaining pure crystals?

A: The formation of a crystal is a thermodynamically driven process where molecules arrange themselves into a highly ordered, low-energy lattice structure.[14][15] Slow cooling allows this process to occur at near-equilibrium conditions.[5] This gives the correct molecules (benzoic acid) time to selectively add to the growing crystal lattice while rejecting dissimilar impurity molecules, which remain in the solution.[4][5] Rapid cooling, or "crashing out," traps impurities within the rapidly forming, less-ordered crystal structure.[5]

Q: Can I use a solvent other than water for benzoic acid?

A: Yes. While water is ideal for benzoic acid itself, derivatives of benzoic acid may have different solubility profiles. Other potential solvents include ethanol, methanol, acetic acid, or a mixed solvent system like ethanol-water.[15] The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures, and it should not react with the compound.[2]

Q: How do I know if I've used the "minimum amount" of hot solvent?

A: This is a matter of careful observation and technique. Add the hot solvent in small portions to your crude solid while heating and swirling. The minimum amount is the volume at which the last of the solid just dissolves at the boiling point of the solvent.

Q: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A: The surfaces of your collected crystals will be coated with the "mother liquor," which still contains the dissolved impurities. A quick wash with a small amount of ice-cold solvent will rinse away this residual solution. Using ice-cold solvent is critical to minimize the redissolving of your purified product.[6]

Q: My recrystallized product has a wide melting point range. What does this indicate?

A: A sharp, narrow melting point range is an indicator of high purity. A broad melting point range suggests that the compound is still impure. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. If you observe this, a second recrystallization may be necessary.

References

  • Recrystallization - Wired Chemist. [Link]

  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022-11-07). [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects - Indian Academy of Sciences. [Link]

  • 3: Physical chemistry of crystal growth - University of Kentucky X-Ray Crystallography Facility. [Link]

  • How do you determine the benzoic acid solubility in water? - Quora. (2016-08-23). [Link]

  • You are using only benzoic acid in this experiment to write the lab report. - Chegg. (2023-03-20). [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols - ResearchGate. (2025-08-05). [Link]

  • Crystallisation thermodynamics - UL Research Repository - University of Limerick. (2025-12-27). [Link]

  • Crystallization - ETH Zurich. [Link]

  • Recrystallization - Chemistry LibreTexts. (2023-01-29). [Link]

  • 1 Thermodynamics, crystallization methods and supersaturation - Cambridge Core. [Link]

  • How does the rate of cooling affect the recovery and purity? - Brainly.com. (2023-09-18). [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • The solubility of benzoic acid in water is 6.80 g per 100 mL at 100 degrees Celsius and 0.34 g... - Chegg. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • Recrystallization Lab: Benzoic Acid Purification - Studylib. [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - ACS Publications. (2023-03-24). [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). (2022-02-07). [Link]

  • Impact of impurities on crystal growth - Nature. [Link]

  • Summary of impurity retention mechanisms in crystallization and... - ResearchGate. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid - SlideShare. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the chromatographic analysis of this compound.

Troubleshooting Guide: Peak Tailing

Peak tailing is one of the most common issues observed in the HPLC analysis of polar, ionizable compounds like 3-(dimethylsulfamoyl)benzoic acid.[1][2][3] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can significantly compromise resolution, accuracy, and precision of quantification.[1][3] This guide provides a systematic approach to diagnosing and resolving this problem.

Question 1: My peak for 3-(dimethylsulfamoyl)benzoic acid is tailing. Where should I start troubleshooting?

Answer:

Start by evaluating the most common causes in a logical sequence: chemical interactions related to the mobile phase and stationary phase, followed by potential issues with the HPLC system itself. Peak tailing often results from more than one retention mechanism occurring simultaneously.[1][4]

Here is a workflow to systematically address the issue:

G cluster_ph Mobile Phase Optimization cluster_column Stationary Phase Interactions cluster_system System & Method Parameters start Peak Tailing Observed check_ph Step 1: Evaluate Mobile Phase pH start->check_ph check_column Step 2: Assess Column Chemistry & Health check_ph->check_column If tailing persists ph_adjust Adjust pH to 2 units below analyte pKa check_ph->ph_adjust check_system Step 3: Inspect HPLC System check_column->check_system If tailing persists endcapped Use a modern, end-capped column check_column->endcapped solution Symmetrical Peak Achieved check_system->solution If issue resolved dead_volume Check for extra-column dead volume check_system->dead_volume buffer_check Ensure adequate buffer capacity (25-50 mM) ph_adjust->buffer_check buffer_check->solution If issue resolved column_flush Flush or replace old/contaminated column endcapped->column_flush column_flush->solution If issue resolved overload Test for mass overload (dilute sample) dead_volume->overload overload->solution If issue resolved

Caption: Initial Troubleshooting Workflow for Peak Tailing.

Question 2: How does mobile phase pH cause peak tailing for 3-(dimethylsulfamoyl)benzoic acid, and how do I fix it?

Answer:

The mobile phase pH is the most critical factor affecting the peak shape of ionizable compounds.[5][6] 3-(dimethylsulfamoyl)benzoic acid contains a carboxylic acid group, making it an acidic analyte.

The Causality:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of the benzoic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the reversed-phase stationary phase, leading to a broadened, tailing peak.[5][7]

  • Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[8][9] At a mid-range pH (typically > 3.5), these silanols can become deprotonated (SiO⁻), creating negatively charged sites.[6][10] While less of an issue for acidic analytes compared to basic ones, these sites can still engage in secondary polar interactions that contribute to peak tailing.[4]

The Solution: Ion Suppression

The goal is to ensure the analyte is in a single, stable, and un-ionized state. For an acidic compound, this is achieved by lowering the mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Apply the "2 pH Unit Rule": Adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[11][12] A starting pH of 2.5 - 3.0 is recommended.[4][13] This ensures the carboxylic acid group is fully protonated (neutral), promoting better retention and a symmetrical peak shape.[11]

  • Use a Buffer: Do not just add acid (e.g., formic or phosphoric acid) to the mobile phase. Use a buffer system to maintain a stable pH. A phosphate buffer at a concentration of 20-25 mM is ideal for this pH range.[13]

  • Prepare Mobile Phase Correctly: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol).[6]

G cluster_high_ph At pH > pKa (e.g., pH 5) cluster_low_ph At pH < pKa (e.g., pH 2.5) Analyte_Ionized Analyte (R-COO⁻) (Anionic, more polar) Silanol_Ionized Silanol (SiO⁻) (Anionic) Analyte_Ionized->Silanol_Ionized Repulsion/ Mixed Interactions Result_High Result: Poor Retention Peak Tailing Analyte_Ionized->Result_High Analyte_Neutral Analyte (R-COOH) (Neutral, more hydrophobic) Silanol_Neutral Silanol (Si-OH) (Neutral) Analyte_Neutral->Silanol_Neutral Minimal Interaction Result_Low Result: Good Retention Symmetrical Peak Analyte_Neutral->Result_Low

Caption: Effect of Mobile Phase pH on Analyte and Silanol Ionization.

Question 3: I've adjusted the pH, but the peak is still tailing. Could it be my column?

Answer:

Yes, the column is the next most likely culprit. Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.[8][14]

The Causality:

  • Residual Silanols: Even with an optimal low pH, some residual silanol groups can still interact with polar analytes via hydrogen bonding.[8] Older "Type A" silica columns are particularly problematic due to higher metal content and more acidic silanol groups.[1][13]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially if operated outside its recommended pH range.[7] This degradation can expose more active silanol sites, leading to increased tailing. A physical void at the column inlet can also cause peak distortion.[15]

The Solution: Column Selection and Care

Troubleshooting Steps & Recommendations:

  • Use a Modern, End-Capped Column: Select a high-purity, "Type B" silica column that has been thoroughly end-capped.[16] End-capping is a process that covers many of the residual silanols with a less reactive group (like trimethylsilyl), effectively shielding them from interacting with the analyte.[9][17] This is the most effective way to minimize silanol-based secondary interactions.[17]

  • Consider an Alternative Stationary Phase: If tailing persists on a standard C18 column, consider a column with a polar-embedded phase. These phases contain a polar group near the silica surface which can help shield residual silanols and improve the peak shape for polar compounds.

  • Evaluate Column Health:

    • Flush the Column: If contamination is suspected, disconnect the column from the detector and reverse-flush it with a strong solvent (following the manufacturer's guidelines).

    • Benchmark Performance: It is good practice to run a standard test mix on a new column to establish a benchmark for performance. If peak shapes for the standard degrade over time, it's a clear indicator of column deterioration.

    • Replace the Column: Columns are consumables. If the column is old or has been used extensively with harsh conditions, it may simply need to be replaced.

FeatureOlder "Type A" Silica ColumnModern "Type B" End-Capped ColumnImpact on 3-(dimethylsulfamoyl)benzoic acid
Silica Purity Lower (higher metal content)High Purity (low metal content)[16]Reduces unwanted chelation and silanol activity.
Silanol Activity High (more acidic silanols)[13]Low (less acidic silanols)Minimizes secondary polar interactions.
End-Capping Incomplete or NoneExtensive and effective[17]Shields analyte from residual silanols.
Expected Peak Shape Prone to significant tailingSymmetrical, Gaussian peak shapeDirectly improves quantification accuracy.
Question 4: My pH is correct and I'm using a new end-capped column, but I still see some tailing. What else could be wrong?

Answer:

If you have addressed the primary chemical interactions, the cause may be related to your HPLC system (extra-column effects) or method parameters like sample overload.

The Causality:

  • Extra-Column Volume (Dead Volume): This refers to all the volume within the HPLC system outside of the column itself, including tubing, fittings, and the detector flow cell. Excessive dead volume allows the analyte band to spread out before and after the column, leading to peak broadening and tailing.[18] This is especially noticeable for early-eluting peaks.

  • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[3] This causes a portion of the analyte molecules to travel faster than the main band, resulting in a specific type of peak distortion called overload tailing, which often has a more gradual "shark fin" appearance rather than a sharp tail.[16]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the peak to be distorted or split.[10] The sample should ideally be dissolved in the mobile phase itself.

The Solution: System and Method Optimization

Troubleshooting Steps:

  • Minimize Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005") and keep the length as short as possible, especially between the column and the detector.[2]

    • Ensure all fittings are properly made (e.g., ferrules are set correctly) to avoid creating small voids.[10]

  • Check for Mass Overload:

    • Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column.[4]

    • If overload is confirmed, reduce the injection volume or the sample concentration.

  • Match Sample Solvent to Mobile Phase:

    • Whenever possible, dissolve your sample in the initial mobile phase composition. If the analyte has poor solubility, use the weakest solvent possible that still provides adequate solubility.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column for analyzing 3-(dimethylsulfamoyl)benzoic acid? A: A modern, high-purity, end-capped C18 or C8 column is an excellent starting point.[19] These columns provide good hydrophobic retention for the molecule while minimizing the secondary silanol interactions that cause peak tailing.[4][17] Look for columns based on "Type B" silica.

Q2: Can I use mobile phase additives like triethylamine (TEA) to reduce tailing? A: While historically used to block active silanol sites, adding a competing base like TEA is generally not recommended with modern columns.[13][16] These additives can shorten column lifetime and are often unnecessary with high-quality, end-capped stationary phases.[13] Optimizing the mobile phase pH is a much more effective and robust strategy.[16]

Q3: My peak is fronting instead of tailing. What causes this? A: Peak fronting is less common but is typically caused by sample overload or poor sample solubility in the mobile phase.[1] It can also occur if the sample is dissolved in a solvent that is too weak (more polar) than the mobile phase.

Q4: How does temperature affect peak shape? A: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper, narrower peaks and improved efficiency. However, it can also alter selectivity. For troubleshooting peak shape, it is best to first optimize the chemical parameters (pH, column) before adjusting temperature.

Q5: Could a blocked frit or guard column cause peak tailing? A: Yes. A partially blocked inlet frit on the analytical column or a contaminated guard column can distort the flow path, leading to band broadening and asymmetrical peaks.[15] If you suspect a blockage, first try removing the guard column to see if the peak shape improves. If the analytical column is blocked, it may need to be flushed or replaced.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Applichem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-Dimethylsulfamoylbenzoic acid - 98%. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. Retrieved from [Link]

  • LabNetwork. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity. Retrieved from [Link]

  • Chemchart. (n.d.). 3-[(dimethylamino)methyl]benzoic acid. Retrieved from [Link]

Sources

Identifying common impurities in 3-(dimethylsulfamoyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity profiles encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Q1: What is the most common synthetic route for 3-(dimethylsulfamoyl)benzoic acid?

The most prevalent and classic laboratory approach involves the reaction of a sulfonyl chloride with an amine.[1] Specifically, 3-chlorosulfonylbenzoic acid is reacted with dimethylamine, typically in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[1]

Q2: What are the critical reaction parameters to control?

Temperature, stoichiometry, and moisture control are paramount. The reaction of sulfonyl chlorides is often exothermic, necessitating careful temperature management to prevent side reactions. Precise stoichiometric control of the amine and base is crucial to ensure complete conversion and minimize unreacted starting materials. Lastly, the sulfonyl chloride functional group is susceptible to hydrolysis, making anhydrous or aqueous-controlled conditions essential.[2][3][4]

Q3: What are the anticipated major impurities?

The primary impurities stem from three main sources:

  • Unreacted Starting Materials: Residual 3-chlorosulfonylbenzoic acid.

  • Hydrolysis Products: Formation of 3-sulfobenzoic acid due to the presence of water.[4][5]

  • Isomeric Impurities: Depending on the starting material for the sulfonyl chloride, trace amounts of 2- and 4-(dimethylsulfamoyl)benzoic acid may be present.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[6] TLC offers a rapid, qualitative assessment of the consumption of starting materials. HPLC provides quantitative data on the formation of the desired product and the emergence of any impurities, allowing for precise determination of reaction completion.[6][7]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a detailed, question-and-answer-based approach to resolving specific impurity issues.

Impurity Profile 1: Unreacted 3-Chlorosulfonylbenzoic Acid

Q: My final product analysis (HPLC/NMR) shows a significant peak corresponding to unreacted 3-chlorosulfonylbenzoic acid. What are the likely causes and how can I resolve this?

A: The presence of unreacted 3-chlorosulfonylbenzoic acid typically points to incomplete reaction. The underlying causes and their respective solutions are outlined below:

  • Insufficient Dimethylamine: The stoichiometry of the amine is critical. An inadequate amount will lead to incomplete conversion.

    • Solution: Ensure a slight excess (typically 1.1 to 1.2 equivalents) of dimethylamine is used to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.

    • Solution: Increase the reaction time and monitor via HPLC until the starting material peak is negligible. If the reaction is still sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature) can enhance the reaction rate. However, be cautious of promoting side reactions.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized reagent depletion.

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction duration.

Impurity Profile 2: 3-Sulfobenzoic Acid (Hydrolysis By-product)

Q: I have identified 3-sulfobenzoic acid in my product. What conditions favor this hydrolysis, and how can it be prevented?

A: 3-Sulfobenzoic acid is the product of the hydrolysis of 3-chlorosulfonylbenzoic acid.[2][3][4] Sulfonyl chlorides are reactive towards nucleophiles, including water.[2][8]

  • Causative Factors:

    • Moisture in Solvents/Reagents: The primary source of water is often from wet solvents or reagents.

    • Atmospheric Moisture: Reactions run in open-air flasks can absorb moisture from the atmosphere, particularly on humid days.

    • Aqueous Workup: Premature or poorly controlled aqueous workup procedures can lead to hydrolysis of any remaining starting material.

  • Preventative Measures:

    • Use Anhydrous Solvents: Employ freshly dried solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Controlled Workup: Ensure the reaction is complete before initiating the aqueous workup. Quench the reaction by slowly adding it to ice-water to dissipate heat and rapidly hydrolyze any residual sulfonyl chloride.

The workflow for mitigating these common impurities can be visualized as follows:

TroubleshootingWorkflow cluster_impurities Impurity Type cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_hydrolysis Solutions for Hydrolysis start Impurity Detected via HPLC/NMR impurity_id Identify Impurity start->impurity_id unreacted_sm Unreacted Starting Material (3-Chlorosulfonylbenzoic Acid) impurity_id->unreacted_sm Matches Retention Time / Chemical Shift of Starting Material hydrolysis Hydrolysis Product (3-Sulfobenzoic Acid) impurity_id->hydrolysis Matches Retention Time / Chemical Shift of Sulfonic Acid solution_sm1 Verify Stoichiometry: Use slight excess of dimethylamine (1.1-1.2 eq) unreacted_sm->solution_sm1 solution_sm2 Optimize Reaction Conditions: Increase reaction time or modestly increase temperature unreacted_sm->solution_sm2 solution_sm3 Ensure Efficient Mixing unreacted_sm->solution_sm3 solution_h1 Use Anhydrous Solvents and Reagents hydrolysis->solution_h1 solution_h2 Run Under Inert Atmosphere (N2 or Ar) hydrolysis->solution_h2 solution_h3 Ensure Complete Reaction Before Aqueous Workup hydrolysis->solution_h3

Caption: Troubleshooting workflow for common impurities.

Analytical Methodologies for Impurity Detection

Accurate identification and quantification of impurities are crucial for process optimization and quality control. HPLC is the preferred method for this purpose.

Q: What is a reliable HPLC method for analyzing the purity of 3-(dimethylsulfamoyl)benzoic acid?

A: A reverse-phase HPLC method is highly effective. Below is a validated starting method that can be optimized for your specific instrumentation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Expected Elution Order:

  • 3-Sulfobenzoic acid (most polar)

  • 3-(Dimethylsulfamoyl)benzoic acid (product)

  • 3-Chlorosulfonylbenzoic acid (least polar)

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

This protocol provides a standard laboratory procedure.

  • To a stirred solution of 3-chlorosulfonylbenzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or THF) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of dimethylamine (1.1 eq, e.g., 2M solution in THF) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing most common impurities.[9][10]

  • Dissolve the crude 3-(dimethylsulfamoyl)benzoic acid in a minimum amount of a hot solvent system (e.g., ethanol/water or acetic acid/water).

  • If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

The general reaction and impurity formation pathways are illustrated below:

ReactionPathway SM 3-Chlorosulfonylbenzoic Acid Product 3-(Dimethylsulfamoyl)benzoic Acid (Desired Product) SM->Product + HN(CH3)2 - HCl Impurity 3-Sulfobenzoic Acid (Hydrolysis Impurity) SM->Impurity + H2O (Hydrolysis) - HCl DMA Dimethylamine (HN(CH3)2) H2O Water (H2O)

Caption: Synthesis pathway and formation of the primary hydrolysis impurity.

References

  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Aubert, C., & Larpent, C. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available at: [Link]

  • Moody, C. J., & Taylor, R. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]

  • Pharmaffiliates. Sulfonamide-impurities. Available at: [Link]

  • Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

  • Gilar, M., et al. (2018). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules. Available at: [Link]

  • AbacipharmTech. 3-(N,N-Dimethylsulfamoyl)benzoic acid. Available at: [Link]

  • Ciba Specialty Chemicals Holding Inc. (1998). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Google Patents.
  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Wikipedia. Sulfonamide. Available at: [Link]

  • Oakwood Chemical. 3-(N,N-Dimethylsulfamoyl)benzoic acid, 98% Purity. Available at: [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Dow Chemical. (1966). Purification of benzoic acid. Google Patents.

Sources

Optimizing reaction conditions for coupling amines to sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the coupling of amines to sulfonyl chlorides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of sulfonamide synthesis and achieve higher yields and purity in your experiments. As Senior Application Scientists, we have curated this information to not only provide solutions but also to explain the underlying chemical principles governing this crucial transformation.

Introduction to Sulfonamide Synthesis

The formation of a sulfonamide bond by reacting an amine with a sulfonyl chloride is a cornerstone transformation in medicinal chemistry and drug development.[1][2][3] Sulfonamides are a key functional group present in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[1][2][4] The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid byproduct.[5][6]

While the reaction appears straightforward, its success is highly sensitive to various experimental parameters. This guide will address the common pitfalls and provide strategies for robust and reproducible sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding sulfonamide synthesis.

Q1: What is the general mechanism for the reaction between an amine and a sulfonyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride as a leaving group. A base is used to quench the resulting hydrochloric acid.[5]

Q2: Why is the choice of base so critical in this reaction?

A2: The base plays a crucial role in neutralizing the HCl generated during the reaction. If left unneutralized, the acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base should be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.[7] Common choices include tertiary amines like triethylamine (TEA) or pyridine.[1][7]

Q3: Can I use an inorganic base like sodium hydroxide?

A3: While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous bases like NaOH significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride to the corresponding unreactive sulfonic acid.[7][8] For most applications, especially on a laboratory scale, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to minimize this side reaction.[7]

Q4: How do I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: Is it necessary to use freshly opened sulfonyl chloride for the reaction?

A5: It is highly recommended. Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time when exposed to the atmosphere, leading to the formation of sulfonic acid.[7][8][9] Using a degraded sulfonyl chloride will result in lower yields. If you suspect your sulfonyl chloride has been compromised, it may be possible to purify it, but using a fresh bottle is often the most reliable approach.[8][9]

In-Depth Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This section provides a structured approach to troubleshooting common problems in sulfonamide synthesis.

Problem 1: Low or No Product Formation

A low or complete lack of product is one of the most frequent issues. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low/No Product reagent_quality Check Reagent Quality & Purity start->reagent_quality Start Here conditions Review Reaction Conditions start->conditions amine_reactivity Assess Amine Reactivity start->amine_reactivity sulfonyl_chloride Sulfonyl Chloride Hydrolyzed? reagent_quality->sulfonyl_chloride amine_purity Amine Impure/Wet? reagent_quality->amine_purity solvent_base Solvent/Base Anhydrous? reagent_quality->solvent_base stoichiometry Incorrect Stoichiometry? conditions->stoichiometry temperature Suboptimal Temperature? conditions->temperature base_choice Inappropriate Base? conditions->base_choice steric_hindrance Sterically Hindered Amine? amine_reactivity->steric_hindrance electron_poor Electron-Poor Amine? amine_reactivity->electron_poor solution1 Use fresh/purified sulfonyl chloride. Run under inert atmosphere. sulfonyl_chloride->solution1 solution2 Purify amine. Dry thoroughly. amine_purity->solution2 solution3 Use anhydrous solvents and bases. solvent_base->solution3 solution4 Verify molar ratios. Use slight excess of amine (1.1-1.2 eq). stoichiometry->solution4 solution5 Start at 0°C, then warm to RT. For slow reactions, gentle heating may be needed. temperature->solution5 solution6 Use a non-nucleophilic base (e.g., TEA, pyridine). For unreactive amines, consider a stronger base (e.g., DBU). base_choice->solution6 solution7 Increase reaction time and/or temperature. Consider a more forcing solvent (e.g., DMF). steric_hindrance->solution7 solution8 Use a stronger base to deprotonate the amine. Consider microwave-assisted synthesis. electron_poor->solution8

Caption: Troubleshooting workflow for low or no sulfonamide product formation.

Detailed Explanations for Low Yield:

  • Hydrolysis of Sulfonyl Chloride: This is a primary culprit for low yields. Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[7][8] Solution: Always use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Poor Amine Nucleophilicity: The reactivity of the amine is paramount.[1] Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.[10] Solution: For less reactive amines, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a more polar aprotic solvent like DMF.[9] Using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be beneficial.[11]

  • Inadequate Base: The base must be strong enough to neutralize the generated HCl but not so nucleophilic that it competes with the amine. Solution: Triethylamine and pyridine are standard choices.[1][7] Ensure you are using at least one equivalent of the base.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product. This is more likely to occur if the sulfonyl chloride is in excess or if the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts further. Solution: To minimize this, use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture.[7] This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule.

  • Polymerization: When working with molecules containing both an amine and a sulfonyl chloride or its precursor, intermolecular reactions can lead to polymerization.[12] Solution: If your starting material contains both functionalities, protecting the amine group (e.g., through acetylation) before generating or reacting with the sulfonyl chloride is the most effective strategy.[12]

  • Disulfide Formation from Thiols: If you are synthesizing the sulfonyl chloride in situ from a thiol, oxidative homocoupling to form a disulfide is a common side reaction.[12] Solution: The choice of oxidizing agent and reaction conditions is critical. Experiment with different oxidant systems to find the optimal conditions for your substrate.[12]

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure sulfonamide can be challenging.

  • Removing Excess Amine: If a significant excess of a low-boiling amine like triethylamine was used, it can often be removed under reduced pressure. For less volatile amines, an acidic wash (e.g., 1M HCl) during workup will protonate the amine, making it soluble in the aqueous layer.[7]

  • Removing Sulfonic Acid: The sulfonic acid byproduct from sulfonyl chloride hydrolysis can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.[7]

  • Crystallization vs. Chromatography: Sulfonamides are often crystalline solids.[6] Recrystallization can be a highly effective purification method and may be preferable to column chromatography for larger scale reactions. If chromatography is necessary, a silica gel column with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.

Recommended Experimental Protocols

This section provides a general, robust protocol for the synthesis of sulfonamides.

General Protocol for Coupling of an Amine with a Sulfonyl Chloride

Materials:

  • Amine (1.1 equivalents)

  • Sulfonyl chloride (1.0 equivalent)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Setup: Under an inert atmosphere, add the amine (1.1 eq) and anhydrous solvent to a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Addition of Base: Add the anhydrous base (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification prep1 Dissolve amine (1.1 eq) in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 react1 Slowly add sulfonyl chloride (1.0 eq) prep2->react1 react2 Dropwise add anhydrous base (1.5 eq) react1->react2 react3 Warm to RT and stir (2-12h) react2->react3 react4 Monitor by TLC react3->react4 workup1 Dilute with solvent react4->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO3 workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify Recrystallization or Column Chromatography workup5->purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Data Summary Tables

For quick reference, the following tables summarize key reaction parameters.

Table 1: Common Bases for Sulfonamide Synthesis

BasepKa of Conjugate AcidPropertiesCommon Use Cases
Triethylamine (TEA)10.75Liquid, organic, non-nucleophilicGeneral purpose, easy to remove
Pyridine5.25Liquid, organic, non-nucleophilic, can act as a catalystGeneral purpose, especially when a milder base is needed
Diisopropylethylamine (DIPEA)10.75Liquid, sterically hindered, non-nucleophilicFor sensitive substrates where nucleophilic attack by the base is a concern
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic baseFor unreactive or sterically hindered amines

Table 2: Common Solvents for Sulfonamide Synthesis

SolventDielectric ConstantPropertiesCommon Use Cases
Dichloromethane (DCM)9.1Aprotic, good solubility for many organicsGeneral purpose, easy to remove
Tetrahydrofuran (THF)7.6Aprotic, can solvate cationsGeneral purpose, good for reactions with Grignard reagents if forming sulfonyl chloride in situ
Acetonitrile (ACN)37.5Polar aprotic, good dissolving powerGood for a wide range of substrates
N,N-Dimethylformamide (DMF)36.7Polar aprotic, high boiling pointFor unreactive substrates requiring higher temperatures

Conclusion

The successful synthesis of sulfonamides is a balance of using high-quality reagents, maintaining anhydrous conditions, and carefully selecting the base and solvent to match the reactivity of the specific amine and sulfonyl chloride. By understanding the underlying principles and systematically troubleshooting any issues that arise, researchers can confidently and efficiently synthesize these vital compounds. This guide serves as a comprehensive resource to aid in that endeavor, promoting robust and reproducible results in your research and development efforts.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Retrieved from

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019).
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • Condition optimizations of sulfonamide formation using piperidine... - ResearchGate. (n.d.).
  • Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (n.d.).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
  • Sulfonamide - Wikipedia. (n.d.).
  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Effective Removal of Starting Materials from Final Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and practical troubleshooting advice for the critical process of purifying final products by removing unreacted starting materials and other impurities. Ensuring the purity of a final product is paramount for accurate experimental results and, in the pharmaceutical industry, for the safety and efficacy of therapeutic agents.[1][2][3]

This center is structured to provide immediate answers to common questions, followed by detailed troubleshooting guides for specific purification techniques. The information presented here is grounded in established scientific principles and field-proven experience to help you navigate the challenges of product purification.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions researchers face when dealing with the purification of their reaction products.

Q1: What are the primary reasons for the presence of starting materials in my final product?

Unreacted starting materials can persist in a final product for several reasons:

  • Incomplete Reactions: The reaction may not have gone to completion, leaving a significant amount of starting material.

  • Equilibrium Reactions: For reversible reactions, a certain amount of starting material will always be present at equilibrium.

  • Impurities in Starting Materials: The initial starting materials may have contained impurities that are carried through the reaction.

  • Side Reactions: The starting materials may have participated in side reactions, leading to byproducts with similar properties to the desired product.

  • Degradation: Starting materials or the product itself might degrade during the reaction or workup, introducing impurities.

Q2: How do I select the best initial purification technique?

The choice of the primary purification method is critical and depends on the physical and chemical properties of your desired product and the contaminating starting materials.[4] Here are some general guidelines:

  • Different States of Matter: If your product is a solid and the starting material is a liquid (or vice versa) at room temperature, a simple filtration might be sufficient.[5][6]

  • Solubility Differences: For solid products with different solubility profiles from the starting materials, crystallization or recrystallization is often the most effective method.[7][8]

  • Boiling Point Differences: For liquid products, distillation is a powerful technique, especially if there is a significant difference in boiling points (ideally >50-70°C) between the product and the starting materials.[9][10]

  • Polarity Differences: When the product and starting materials have different polarities, column chromatography is a highly versatile and widely used technique.[11][12]

  • Acidic or Basic Properties: If the starting material or product has acidic or basic functionalities, a liquid-liquid extraction with an appropriate aqueous solution can be a very effective separation method.[13][14][15]

Q3: My TLC analysis shows my product and starting material have the same Rf value. What are my options?

When Thin Layer Chromatography (TLC) shows identical retention factor (Rf) values, it suggests that the compounds have similar polarities under the tested solvent system. Here are some strategies to address this:

  • Change the Eluent System: Experiment with different solvent systems for your TLC. Try combinations of solvents with varying polarities.

  • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography, such as alumina instead of silica gel, or employing reverse-phase chromatography.[16]

  • Different Purification Technique: If chromatographic separation is proving difficult, explore non-chromatographic methods like crystallization, distillation, or sublimation, which rely on different physical properties.[16]

  • Derivative Formation: In some cases, it may be possible to selectively react either the product or the starting material to form a derivative with significantly different properties, allowing for easier separation.

Troubleshooting Guides for Purification Techniques

This section provides detailed troubleshooting advice for common purification methods in a question-and-answer format.

Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7][8][17] The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, leading to the formation of pure crystals as the solubility decreases.[17][18]

Troubleshooting Common Crystallization Issues
  • Q: My compound will not dissolve in the hot solvent. What should I do?

    • A: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves.[17] If it still doesn't dissolve, the chosen solvent is likely unsuitable. A good crystallization solvent should dissolve the compound when hot but not when cold.[7] You may need to screen for a different solvent or consider a mixed solvent system.[19]

  • Q: My compound "oils out" instead of forming crystals. How can I fix this?

    • A: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, you can try reheating the solution and adding more solvent to lower the saturation point. Alternatively, allowing the solution to cool more slowly can encourage crystal formation.

  • Q: No crystals are forming, even after the solution has cooled. What are my next steps?

    • A: Crystal formation sometimes needs to be induced. You can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization. If these methods fail, it's possible that too much solvent was used. In this case, you can evaporate some of the solvent to increase the concentration of the solute.

  • Q: The purity of my crystals is still low after recrystallization. What went wrong?

    • A: This can happen if the cooling process was too rapid, trapping impurities within the crystal lattice.[20] Ensure the solution cools slowly and without disturbance. It's also possible that the chosen solvent is not ideal, and some impurities have similar solubility profiles to your product. In such cases, a second recrystallization with a different solvent or another purification method like column chromatography may be necessary.[7]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase (commonly silica gel or alumina) and a mobile phase (the eluent).[11]

Troubleshooting Common Column Chromatography Issues
  • Q: My compounds are not separating on the column. What can I do?

    • A: If your compounds are eluting together, the polarity of your eluent system is likely too high. Try using a less polar solvent system. Conversely, if your compounds are not moving down the column, the eluent is not polar enough. A step-gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Q: I'm seeing band tailing or streaking on my column. What is the cause?

    • A: Band tailing can be caused by several factors. The sample may have been overloaded on the column. Ensure you are not using too much crude material for the column size. The compound might also be interacting too strongly with the stationary phase. In this case, adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes help.

  • Q: The column is running very slowly or is clogged. How can I prevent this?

    • A: A slow or clogged column is often due to fine particulate matter in the sample or improper packing of the stationary phase. Always ensure your sample is free of solids before loading it onto the column. When packing the column, create a uniform slurry of the stationary phase and allow it to settle evenly to avoid air bubbles and channels.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13][15][21] This technique is particularly useful for separating acidic, basic, or neutral compounds from a mixture.[14]

Troubleshooting Common Liquid-Liquid Extraction Issues
  • Q: An emulsion has formed between the two layers, and they won't separate. What should I do?

    • A: Emulsions are a common problem in liquid-liquid extraction. To break an emulsion, you can try adding a small amount of a saturated salt solution (brine), which increases the ionic strength of the aqueous layer. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In some cases, filtering the mixture through a pad of celite can break the emulsion.

  • Q: I'm not sure which layer is the aqueous and which is the organic. How can I tell?

    • A: A simple way to determine the identity of the layers is to add a small amount of water. The layer that increases in volume is the aqueous layer. It's also helpful to know the densities of the solvents you are using. For example, chlorinated solvents like dichloromethane are denser than water and will form the bottom layer, while many other common organic solvents like diethyl ether and ethyl acetate are less dense than water and will be the top layer.

  • Q: My product seems to be lost after the extraction. Where could it have gone?

    • A: If your product is not found in the expected layer, it may have a different solubility profile than anticipated.[22] It's also possible that the pH of the aqueous layer was not appropriate for the extraction. For example, to extract a basic compound into the organic layer, the aqueous layer should be basic. Conversely, to extract an acidic compound, the aqueous layer should be acidic. Always check the pH of your aqueous layer before and during the extraction.

Distillation

Distillation is a purification technique used to separate liquids with different boiling points.[9][10][23] The liquid with the lower boiling point will vaporize first, and the vapor can then be condensed and collected.[10]

Troubleshooting Common Distillation Issues
  • Q: The distillation is proceeding very slowly or not at all. What is the problem?

    • A: Insufficient heating is the most common cause of a slow distillation. Ensure your heating mantle is set to an appropriate temperature. The boiling point of a liquid is also dependent on the atmospheric pressure. If you are performing a vacuum distillation, ensure that your vacuum system is sealed properly and can achieve the desired pressure.

  • Q: The temperature is fluctuating during the distillation. Why is this happening?

    • A: Temperature fluctuations can occur if the heating is uneven or if the boiling is not smooth. Using a stirring bar or boiling chips can promote smooth boiling. Ensure the thermometer bulb is positioned correctly in the distillation head – it should be just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Q: My product is co-distilling with an impurity. How can I improve the separation?

    • A: If the boiling points of your product and the impurity are too close, a simple distillation may not be effective.[24] In this case, fractional distillation is a better choice.[25] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, which allows for a much better separation of liquids with close boiling points.

Visual Workflows and Data Summaries

To further aid in the selection and implementation of purification techniques, the following diagrams and tables provide visual decision-making workflows and comparative data.

Decision Tree for Selecting a Purification Method

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid solid_impurities Are starting materials soluble? is_solid->solid_impurities Yes liquid_product Is the product a liquid? is_solid->liquid_product No filtration Filtration solid_impurities->filtration No crystallization Crystallization / Recrystallization solid_impurities->crystallization Yes boiling_point Significant boiling point difference? liquid_product->boiling_point Yes polarity_diff Different polarities? liquid_product->polarity_diff No boiling_point->polarity_diff No distillation Distillation boiling_point->distillation Yes acid_base Acidic or basic properties? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction acid_base->extraction Yes further_purification Consider Further Purification acid_base->further_purification No

Caption: A decision tree to guide the initial selection of a purification method.

Comparison of Common Purification Techniques
TechniquePrinciple of SeparationBest ForCommon Issues
Crystallization Differential solubilityPurifying solid compoundsOiling out, poor crystal formation, co-precipitation of impurities
Column Chromatography Differential adsorption/partitioningSeparating mixtures with different polaritiesPoor separation, band tailing, slow flow rate
Liquid-Liquid Extraction Differential solubility in immiscible liquidsSeparating acidic/basic/neutral compoundsEmulsion formation, incorrect layer identification, product loss
Distillation Differences in boiling pointsPurifying liquids with different volatilitiesBumping, temperature fluctuations, co-distillation
Filtration Separation of solids from liquids/gasesRemoving insoluble impuritiesClogging of the filter medium, incomplete separation
Experimental Protocol: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.[7][8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A workflow diagram illustrating the steps of recrystallization.

References

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Wikipedia. (2023, December 19). List of purification methods in chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • The Crucial Role of Filtration in Chemical Industry. (n.d.). [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]

  • TutorChase. (n.d.). What are the criteria for selecting a purification method?. [Link]

  • Zhanghua. (2025, July 9). The Importance of Filtration in Chemical Processing. [Link]

  • Wikipedia. (2023, October 28). Liquid–liquid extraction. [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • Making.com. (n.d.). Chemical Filtration Equipment. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • GlobalSpec. (2023, February 12). Fundamentals of liquid-liquid extraction. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • Pharmaceutical Purity Assurance → Term - Fashion → Sustainability Directory. (2025, April 11). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]

  • EBSCO. (2024). Distillation | Research Starters. [Link]

  • The Chemistry Blog. (2023, January 18). Distillation Of A Product From A Reaction. [Link]

  • The Chemistry Blog. (n.d.). What is the Distillation Process?. [Link]

  • Tech4BioWaste. (2023, March 7). Distillation. [Link]

  • In chemistry, what are the six methods for purification? Give one application for each. (n.d.). [Link]

  • VEMU INSTITUTE OF TECHNOLOGY. (n.d.). UNIT - I MATERIAL REMOVAL PROCESS. [Link]

  • Celignis. (n.d.). Distillation - Use in Bioprocess Development. [Link]

  • Reddit. (2021, April 28). How can I separate my product from my starting materials if they all have the same polarity according to the TLC? Thanks : r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). An overview of material removal processes and its industrial application. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Wikipedia. (2023, November 28). Organic synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Material Removal Processes(1). (n.d.). [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Protein purification troubleshooting guide. (n.d.). [Link]

  • Wikipedia. (2023, December 29). Haber process. [Link]

Sources

Preventing degradation of 3-(dimethylsulfamoyl)benzoic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in experimental settings. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your results.

Introduction

3-(Dimethylsulfamoyl)benzoic acid is a molecule of interest in various research and development applications. Its structure, featuring both a benzoic acid and a dimethylsulfamoyl group, presents unique stability considerations. Understanding the potential degradation pathways of these functional moieties is critical for obtaining reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for working with this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you might encounter during your experiments, providing a logical workflow to diagnose and resolve them.

Issue 1: I am seeing a loss of parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis.

  • Question: What are the likely causes for the degradation of 3-(dimethylsulfamoyl)benzoic acid observed in my chromatogram?

  • Answer: The degradation of 3-(dimethylsulfamoyl)benzoic acid can be attributed to several factors, primarily hydrolysis of the sulfamoyl group or degradation of the benzoic acid ring.

    • Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage, especially under acidic conditions, which would result in the formation of 3-carboxybenzenesulfonic acid and dimethylamine.[1][2] While sulfonamides are generally stable at neutral and alkaline pH, prolonged exposure to strong acids or high temperatures can accelerate this process.[1][3]

    • Photodegradation: Benzoic acid and its derivatives are known to undergo photodegradation upon exposure to UV light.[4] This can lead to hydroxylation of the aromatic ring, producing various hydroxylated byproducts.[4]

    • Oxidation: While less common for the core structure, oxidative conditions, potentially introduced by other reagents in your mixture, could lead to degradation.

  • Troubleshooting Workflow:

    dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    start [label="Unexplained Peaks & Loss of Parent Compound"]; check_ph [label="1. Review pH of Solutions\nWas the compound exposed to acidic (pH < 4) or strongly basic conditions?"]; check_light [label="2. Assess Light Exposure\nWere solutions protected from light, especially UV sources?"]; check_temp [label="3. Evaluate Temperature\nWere solutions exposed to high temperatures (>40°C) for extended periods?"]; check_reagents [label="4. Examine Reagent Compatibility\nAre strong oxidizing or reducing agents present?"]; hydrolysis_suspected [label="Potential Hydrolysis of Sulfamoyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; photo_suspected [label="Potential Photodegradation of Benzoic Acid Ring", fillcolor="#FBBC05", fontcolor="#202124"]; thermal_suspected [label="Potential Thermally-Induced Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; redox_suspected [label="Potential Redox Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Implement preventative measures:\n- Buffer solutions to pH 6-8\n- Use amber vials or work in low light\n- Store solutions at recommended temperatures\n- Verify reagent compatibility"];

    start -> check_ph; check_ph -> hydrolysis_suspected [label="Yes"]; check_ph -> check_light [label="No"]; check_light -> photo_suspected [label="Yes"]; check_light -> check_temp [label="No"]; check_temp -> thermal_suspected [label="Yes"]; check_temp -> check_reagents [label="No"]; check_reagents -> redox_suspected [label="Yes"]; check_reagents -> solution [label="No"]; hydrolysis_suspected -> solution; photo_suspected -> solution; thermal_suspected -> solution; redox_suspected -> solution; }

    Caption: Troubleshooting decision tree for identifying degradation sources.

Issue 2: My experimental results are inconsistent, and I suspect the compound's purity is compromised over time.

  • Question: How can I ensure the stability of my stock solutions and working solutions of 3-(dimethylsulfamoyl)benzoic acid?

  • Answer: Maintaining the integrity of your solutions is paramount. The primary concerns are hydrolysis and photodegradation.

    • pH Control: The ionization state of the carboxylic acid and the stability of the sulfonamide are pH-dependent.[5] It is advisable to prepare stock solutions in a suitable organic solvent like DMSO and make aqueous working solutions buffered to a neutral or slightly acidic pH (e.g., pH 6-7.5). Avoid highly acidic or alkaline conditions for prolonged periods.

    • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4]

    • Temperature Management: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid form of 3-(dimethylsulfamoyl)benzoic acid?

    • A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6][7] Room temperature storage is generally acceptable for the solid, but for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential slow degradation.

  • Q2: What are the recommended solvents for preparing stock solutions?

    • A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions. For aqueous experiments, subsequent dilutions should be made in an appropriate buffer.

Solution Preparation and Stability

  • Q3: What is the recommended pH range for aqueous solutions of 3-(dimethylsulfamoyl)benzoic acid?

    • A3: To minimize the risk of hydrolysis of the sulfamoyl group, a pH range of 6.0 to 8.0 is recommended for aqueous solutions.[1] While the benzoic acid moiety is more stable, extreme pH levels should be avoided to prevent potential degradation of the entire molecule.[5]

  • Q4: How long are aqueous solutions of this compound stable?

    • A4: The stability of aqueous solutions is dependent on pH, temperature, and light exposure. For critical experiments, it is best to prepare fresh solutions. If storage is necessary, store at 2-8°C, protected from light, for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. A stability study using an appropriate analytical method like HPLC is recommended to determine the acceptable storage duration for your specific experimental conditions.

Experimental Compatibility

  • Q5: Are there any common reagents that are incompatible with 3-(dimethylsulfamoyl)benzoic acid?

    • A5: Avoid strong oxidizing agents, as they can potentially react with the molecule.[8] Strong acids and bases should also be used with caution due to the risk of hydrolysis.[1] Compatibility with other reagents should be assessed on a case-by-case basis.

Protocols for Stability Assessment

To proactively assess the stability of 3-(dimethylsulfamoyl)benzoic acid under your specific experimental conditions, a forced degradation study is recommended.[9][10]

Forced Degradation Protocol

  • Preparation of Stock Solution: Prepare a stock solution of 3-(dimethylsulfamoyl)benzoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours. Also, reflux a solution of the compound.

  • Analysis: Analyze all stressed samples, along with a control sample (diluted in the appropriate solvent and kept at 2-8°C), by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This will help identify the conditions under which the compound is unstable.

Table 1: Summary of Potential Degradation Pathways and Preventative Measures

Degradation PathwayTriggering ConditionsKey Degradation Products (Predicted)Preventative Measures
Hydrolysis Acidic pH (<4), High Temperature3-carboxybenzenesulfonic acid, DimethylamineMaintain pH between 6.0 and 8.0; Avoid high temperatures.
Photodegradation Exposure to UV lightHydroxylated benzoic acid derivativesStore solutions in amber vials or protect from light.
Oxidation Presence of strong oxidizing agentsOxidized derivativesAvoid co-formulation with strong oxidizing agents.

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of 3-(dimethylsulfamoyl)benzoic acid.[11] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

Recommended HPLC Method (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 230-240 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for your specific application to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.[11]

Conclusion

By understanding the chemical liabilities of the sulfamoyl and benzoic acid moieties within 3-(dimethylsulfamoyl)benzoic acid, researchers can proactively design experiments that minimize degradation. The key to preserving the integrity of this compound lies in the careful control of pH, light exposure, and temperature, as well as an awareness of potential reagent incompatibilities. The troubleshooting guides and protocols provided here serve as a comprehensive resource to support your research endeavors and ensure the reliability of your data.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]

  • Andrés, J., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9879-9888. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Lu, C. Y., et al. (2004). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A, 1047(2), 271-276. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Meyer, M. T., et al. (2009). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group--Determination of Dissolved Isoxaflutole and Its Sequential Degradation Products, Diketonitrile and Benzoic Acid, in Water Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey. [Link]

Sources

Technical Support Center: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this important building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible synthetic strategy.

I. Synthesis Overview: A Two-Step Approach

The most common and scalable synthesis of 3-(dimethylsulfamoyl)benzoic acid involves a two-step process starting from 3-carboxybenzenesulfonyl chloride. This method is favored for its reliability and the commercial availability of the starting material.

Reaction Pathway

The synthesis proceeds as follows:

  • Sulfonamide Formation: 3-(Chlorosulfonyl)benzoic acid is reacted with dimethylamine to form the corresponding sulfonamide.[1]

  • Hydrolysis (Implicit in Workup): The reaction mixture is typically worked up under conditions that ensure the carboxylic acid remains in its desired form.

Synthesis_Pathway 3-(Chlorosulfonyl)benzoic_acid 3-(Chlorosulfonyl)benzoic acid Intermediate Reaction Intermediate 3-(Chlorosulfonyl)benzoic_acid->Intermediate Step 1: Amination Dimethylamine Dimethylamine Dimethylamine->Intermediate Product 3-(Dimethylsulfamoyl)benzoic acid Intermediate->Product Workup

Caption: General two-step synthesis of 3-(dimethylsulfamoyl)benzoic acid.

II. Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
3-(Chlorosulfonyl)benzoic acid4025-64-3220.62 g/mol ≥95%[2]
Dimethylamine (40% solution in water)124-40-345.08 g/mol
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Concentrated
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Dimethylamine:

    • Slowly add a 40% aqueous solution of dimethylamine (2.2 eq) to the cooled solution over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 3-(dimethylsulfamoyl)benzoic acid as a white solid.[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Q1: The reaction is not going to completion, and I still see starting material on the TLC plate. What could be the issue?

Possible Causes & Solutions:

  • Insufficient Dimethylamine: The stoichiometry of dimethylamine is critical. Ensure that at least 2.2 equivalents are used. One equivalent reacts to form the sulfonamide, and a second equivalent is required to neutralize the HCl byproduct generated during the reaction.

  • Moisture in the Reaction: While an aqueous solution of dimethylamine is used, the initial setup should be anhydrous to prevent premature hydrolysis of the sulfonyl chloride starting material. Ensure your DCM is dry.

  • Low Reaction Temperature: While the initial addition is done at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature is necessary for it to go to completion.

Q2: My yield is significantly lower than expected. Where could I be losing my product?

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: If the dimethylamine is added too quickly or at a higher temperature, the sulfonyl chloride can hydrolyze back to the sulfonic acid, which will be removed during the aqueous workup.[4]

  • Product Loss During Workup: 3-(Dimethylsulfamoyl)benzoic acid has some water solubility, especially at a basic pH. Ensure the aqueous layer is thoroughly extracted with DCM during the workup. Acidifying the aqueous layer with 1M HCl before extraction can help protonate the carboxylate and drive the product into the organic phase.

  • Incomplete Extraction: The product may be partially soluble in the aqueous layer. Perform multiple extractions with DCM to ensure complete recovery.

Q3: I am observing an unexpected side product in my NMR spectrum. What could it be?

Possible Causes & Solutions:

  • Dimerization: Under certain conditions, two molecules of 3-(chlorosulfonyl)benzoic acid can react to form an anhydride. This is more likely if the reaction temperature is not controlled.

  • Reaction with Solvent: While less common with DCM, reactive intermediates can sometimes interact with the solvent. Ensure the purity of your solvent.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different amine for this reaction?

A: Yes, this reaction is quite versatile and can be used with a variety of primary and secondary amines to generate a library of substituted sulfonamides.[1] However, the reaction conditions may need to be optimized for different amines based on their nucleophilicity and steric hindrance.

Q: Is it possible to perform this reaction in a different solvent?

A: While DCM is a common choice, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be used. However, the solubility of the starting materials and the product should be considered. A solvent in which the product is sparingly soluble can sometimes aid in its isolation.

Q: What is the best way to purify the final product?

A: Recrystallization is generally the most effective method for purifying 3-(dimethylsulfamoyl)benzoic acid on a large scale.[5][6] A solvent system of ethyl acetate and hexanes often provides good results. For smaller scales or for obtaining highly pure material, column chromatography on silica gel can be employed.

Q: Can I scale up this reaction to a multigram scale?

A: Yes, this reaction is scalable. However, for larger scales, it is crucial to manage the exotherm during the addition of dimethylamine. This can be achieved by using a jacketed reactor with controlled cooling and ensuring a slow, controlled addition rate.

V. Workflow and Logic Diagram

Troubleshooting_Workflow cluster_prep Preparation & Reaction cluster_analysis Analysis & Troubleshooting cluster_product Final Product Start Start Synthesis Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Reaction_Setup Anhydrous Reaction Setup Check_Reagents->Reaction_Setup Amine_Addition Slow Addition of Dimethylamine at 0 °C Reaction_Setup->Amine_Addition Reaction_Monitoring Monitor by TLC Amine_Addition->Reaction_Monitoring TLC_Analysis Reaction Complete? Reaction_Monitoring->TLC_Analysis Incomplete_Reaction Incomplete Reaction TLC_Analysis->Incomplete_Reaction No Workup Proceed to Workup TLC_Analysis->Workup Yes Troubleshoot_Reaction Check Amine Equivalents Allow to Warm to RT Incomplete_Reaction->Troubleshoot_Reaction Low_Yield Low Yield? Workup->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Troubleshoot_Workup Optimize Extraction pH Multiple Extractions Low_Yield->Troubleshoot_Workup Yes Troubleshoot_Purification Recrystallize or Column Chromatography Impure_Product->Troubleshoot_Purification Yes Final_Product Pure Product Impure_Product->Final_Product No

Caption: A logical workflow for the synthesis and troubleshooting of 3-(dimethylsulfamoyl)benzoic acid.

VI. References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2005). European Patent Office. Retrieved January 11, 2026, from [Link]

  • Production method for 3, 5-dimethylbenzoic acid. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Purification of benzoic acid. (n.d.). Google Patents. Retrieved January 11, 2026, from

Sources

Challenges in the characterization of sulfamoyl-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Characterization of Sulfamoyl-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoyl-containing compounds. The unique electronic and structural properties of the sulfonamide functional group (-SO₂NHR) present distinct challenges during analytical characterization. This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities, ensuring data integrity and accelerating your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the characterization of sulfamoyl-containing compounds.

Q1: Why are my NMR signals for the sulfamoyl N-H proton often broad or completely absent?

A1: This is a classic issue arising from two primary phenomena: chemical exchange and quadrupolar broadening. The proton on the nitrogen can undergo rapid exchange with trace amounts of water or other labile protons in your NMR solvent (like D₂O or CD₃OD). This exchange happens on the NMR timescale, leading to a broadening of the signal, sometimes to the point where it disappears into the baseline. Additionally, the nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can lead to efficient relaxation and broadening of the signals of adjacent protons.

Q2: I'm seeing unexpected fragments in my mass spectrometry (MS) data, particularly a loss of 64 Da. What is this?

A2: A neutral loss of 64 Da is a hallmark fragmentation pattern for many aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[1] This often occurs via an intramolecular rearrangement in the gas phase upon collision-induced dissociation (CID).[1] The presence of electron-withdrawing groups on an attached aromatic ring can promote this SO₂ extrusion.[1]

Q3: My sulfamoyl-containing compound shows significant peak tailing during reverse-phase HPLC analysis. How can I improve the peak shape?

A3: Peak tailing for sulfonamides in RP-HPLC is typically caused by strong interactions between the acidic sulfamoyl proton and residual, un-capped silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Use a low-pH mobile phase: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with your analyte.

  • Choose a modern, end-capped column: Columns with advanced end-capping technology have fewer free silanol groups, leading to better peak shapes for basic and acidic compounds.

  • Increase the buffer concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase.

Q4: Are there specific stability concerns I should be aware of when handling sulfamoyl compounds?

A4: Yes, the stability of sulfonamides is highly pH-dependent. They are generally more susceptible to degradation under acidic conditions and more stable in neutral to alkaline environments.[2] Forced degradation studies often involve hydrolysis in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess stability.[2] Photodegradation can also be a concern, so samples should be protected from light during storage and analysis.

Part 2: Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting workflows for specific analytical methods.

Mass Spectrometry (MS)

Sulfonamides can exhibit complex fragmentation patterns in MS, which can be both a challenge and a diagnostic tool.[3]

Problem: Unclear or unexpected fragmentation in ESI-MS/MS.

Causality: The protonation site and subsequent gas-phase chemistry dictate the fragmentation pathway. While many compounds fragment to produce even-electron product ions, protonated sulfonamides often yield dominant radical cations of the constituent amines.[4][5] This occurs when the S-N bond dissociates, and a charge transfer happens within an ion-neutral complex in the gas phase.[4]

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Cell-Based Assays for Water-Insoluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cell-based assays with water-insoluble compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you achieve reliable and reproducible results.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: Why are water-insoluble compounds so challenging for cell-based assays?

Water-insoluble, or lipophilic, compounds inherently resist dissolving in aqueous environments like cell culture media. This poor solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration assessment, and non-specific interactions with assay components, ultimately compromising data quality and reproducibility.

Q2: What is the maximum recommended concentration of a solvent like DMSO in a cell-based assay?

While dimethyl sulfoxide (DMSO) is a common solvent for solubilizing lipophilic compounds, it can exert toxic effects on cells. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize these off-target effects. However, the ideal maximum concentration is cell-line dependent and should be determined empirically through a vehicle control toxicity test.

Q3: How can I determine if my compound is precipitating in the assay medium?

Visual inspection is the first line of defense. Look for cloudiness, turbidity, or visible precipitates in your assay wells after adding the compound. For a more quantitative assessment, a nephelometry-based assay can measure turbidity. Additionally, you can centrifuge the assay plate and measure the concentration of the compound in the supernatant using techniques like HPLC or LC-MS/MS to determine the soluble fraction.

Q4: What are the alternatives to DMSO for solubilizing water-insoluble compounds?

If DMSO proves to be too toxic or ineffective, several alternatives can be considered. These include other organic solvents like ethanol or methanol, surfactants such as Tween® 80 or Pluronic® F-127, and cyclodextrins, which can encapsulate the hydrophobic compound. The choice of solvent will depend on the specific compound and cell type, and each alternative should be tested for its own potential cytotoxicity.

Q5: How does non-specific binding of my compound affect my assay results?

Water-insoluble compounds have a high affinity for plastic surfaces, such as those of microplates, and can also bind non-specifically to proteins in the serum of the culture medium. This sequestration reduces the effective concentration of the compound available to interact with the cells, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Using low-binding plates and reduced-serum or serum-free media can help mitigate this issue.

Troubleshooting Guide

This section addresses common problems encountered when working with water-insoluble compounds in cell-based assays.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Compound precipitation- Inconsistent compound dispensing- Edge effects on the plate- Improve Solubility: Test alternative solvents or solubilization aids (see Protocol 1).- Optimize Dispensing: Use automated liquid handlers for small volumes. Mix thoroughly after compound addition.- Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Poor Assay Signal or No Dose-Response - Low compound bioavailability due to precipitation or non-specific binding- Compound degradation- Verify Soluble Concentration: Use a solubility assay (see Protocol 2) to confirm the compound is in solution at the tested concentrations.- Reduce Non-Specific Binding: Use low-binding plates and consider reducing serum concentration.- Assess Compound Stability: Incubate the compound in assay media for the duration of the experiment and measure its concentration over time.
Inconsistent Results Between Experiments - Variability in stock solution preparation- Inconsistent cell health or passage number- Standardize Stock Preparation: Prepare large, validated batches of stock solutions. Store aliquots at -80°C to avoid freeze-thaw cycles.- Maintain Consistent Cell Culture: Use cells within a defined passage number range and ensure high viability (>95%) before plating.
Vehicle Control Shows Toxicity - Solvent concentration is too high- Cell line is particularly sensitive to the solvent- Perform a Vehicle Titration: Determine the maximum non-toxic concentration of your solvent on your specific cell line.- Explore Alternative Solvents: Test less toxic alternatives to DMSO (e.g., ethanol, cyclodextrins).

Experimental Protocols

Protocol 1: Step-by-Step Guide for Preparing Stock Solutions of Water-Insoluble Compounds

This protocol outlines a systematic approach to solubilizing and preparing stock solutions of challenging compounds.

  • Initial Solubility Screening:

    • Start with a small amount of the compound (e.g., 1-5 mg).

    • Attempt to dissolve it in a small volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Use gentle vortexing and brief, mild sonication to aid dissolution. Avoid excessive heating, which can degrade the compound.

  • Assessing Solubility in Aqueous Buffer:

    • Perform a serial dilution of your high-concentration DMSO stock into your assay buffer or cell culture medium.

    • Visually inspect for precipitation at each dilution step.

    • This will give you a preliminary idea of the compound's maximum soluble concentration in an aqueous environment.

  • Testing Alternative Solvents (if needed):

    • If the compound precipitates at your desired working concentration, test other solvents such as ethanol, methanol, or a mixture of solvents.

    • Consider using solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 80). These should be tested for cellular toxicity independently.

  • Stock Solution Preparation and Storage:

    • Once an appropriate solvent system is identified, prepare a concentrated stock solution.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay Using Nephelometry

This assay provides a quantitative measure of a compound's solubility in your specific assay buffer.

  • Prepare Compound Plate:

    • In a 96-well clear plate, serially dilute your compound from a high-concentration DMSO stock into DMSO.

    • Prepare a control well with DMSO only.

  • Prepare Assay Buffer Plate:

    • In a 96-well clear, flat-bottom plate, add your assay buffer to each well.

  • Compound Addition and Measurement:

    • Use a liquid handler to transfer a small volume of the compound from the compound plate to the assay buffer plate. This will initiate precipitation of the insoluble compound.

    • Immediately place the plate in a nephelometer (a plate reader capable of measuring light scattering) and take a reading at time zero.

    • Incubate the plate at room temperature or your assay temperature, taking readings at regular intervals (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis:

    • Plot the light scattering units (nephelometric turbidity units, NTU) against the compound concentration at each time point.

    • The concentration at which the signal begins to increase significantly above the background is considered the kinetic solubility limit.

Diagrams

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Optimization start Start: Water-Insoluble Compound solubility_screen Initial Solubility Screen (DMSO) start->solubility_screen alt_solvents Test Alternative Solvents / Excipients solubility_screen->alt_solvents Insoluble stock_prep Prepare & Filter Stock Solution solubility_screen->stock_prep Soluble alt_solvents->stock_prep store Aliquot & Store at -80°C stock_prep->store vehicle_test Vehicle Toxicity Test store->vehicle_test solubility_assay Kinetic Solubility Assay store->solubility_assay binding_assay Non-Specific Binding Assessment store->binding_assay final_assay Optimized Cell-Based Assay vehicle_test->final_assay solubility_assay->final_assay binding_assay->final_assay

Caption: Workflow for preparing and optimizing assays with water-insoluble compounds.

troubleshooting_logic start Inconsistent or Poor Assay Results? precipitate Is Compound Precipitating? start->precipitate binding High Non-Specific Binding? precipitate->binding No improve_sol Improve Solubility: - Test alternative solvents - Use excipients precipitate->improve_sol Yes toxicity Is Vehicle Control Toxic? binding->toxicity No low_bind_plates Use Low-Binding Plates & Reduce Serum binding->low_bind_plates Yes reduce_vehicle Reduce Vehicle Concentration or Change Solvent toxicity->reduce_vehicle Yes good_data Reliable Data toxicity->good_data No improve_sol->binding low_bind_plates->toxicity reduce_vehicle->good_data

Caption: A logical flow for troubleshooting common issues in cell-based assays.

References

  • The Art of Dealing with Hard-to-Handle Compounds in Early Discovery. SLAS Discovery.[Link]

  • Dimethyl Sulfoxide (DMSO) as a Solvent in Cell-Based Assays. Corning Life Sciences.[Link]

  • Strategies to Address Compound Solubility in Assay Development. BPS Bioscience.[Link]

  • The Impact of Non-specific Binding in High-Throughput Screening. SLAS Discovery.[Link]

Addressing batch-to-batch variability in synthesized 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(dimethylsulfamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and variability associated with the synthesis of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and reproducible synthesis of 3-(dimethylsulfamoyl)benzoic acid in your laboratory.

Introduction: Understanding the Synthetic Landscape

The synthesis of 3-(dimethylsulfamoyl)benzoic acid typically proceeds through a two-step reaction sequence: the chlorosulfonation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid, followed by amination with dimethylamine. While seemingly straightforward, this process is prone to variability in yield, purity, and impurity profiles, which can significantly impact downstream applications. This guide will provide a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of 3-(dimethylsulfamoyl)benzoic acid?

A1: Low yields are frequently attributed to the hydrolysis of the intermediate, 3-(chlorosulfonyl)benzoic acid.[1][2] This intermediate is highly reactive and susceptible to moisture, which converts it to the unreactive 3-sulfobenzoic acid. To mitigate this, it is crucial to maintain anhydrous (dry) conditions throughout the reaction.[2][3] This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I've observed an insoluble white solid in my reaction mixture that is not my desired product. What could it be?

A2: The formation of an insoluble white solid is often due to the premature precipitation of 3-sulfobenzoic acid, the hydrolysis product of 3-(chlorosulfonyl)benzoic acid. This is particularly common if there is residual moisture in your starting materials or solvents. Additionally, if the temperature during the amination step is not carefully controlled, side reactions can lead to the formation of insoluble byproducts.

Q3: My final product has a brownish or yellowish tint. How can I obtain a pure white solid?

A3: Discoloration in the final product often indicates the presence of impurities formed during the chlorosulfonation step. The use of excess chlorosulfonic acid or elevated reaction temperatures can lead to the formation of colored byproducts.[4] Purification by recrystallization is the most effective method to remove these impurities.[2] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[2]

Q4: How can I confirm the structure and purity of my synthesized 3-(dimethylsulfamoyl)benzoic acid?

A4: A combination of analytical techniques should be employed for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the dimethylamino protons, and the carboxylic acid proton.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the final product and quantifying any impurities.[6][7] A validated HPLC method can provide accurate information on the percentage of the desired compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Troubleshooting Guide: A Systematic Approach to Problem Solving

Batch-to-batch variability is a significant challenge in chemical synthesis. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Issue 1: Inconsistent Yields
Potential Cause Underlying Rationale Recommended Action
Moisture Contamination The sulfonyl chloride intermediate is highly susceptible to hydrolysis, leading to the formation of the unreactive sulfonic acid.[1][2][3]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Suboptimal Reaction Temperature The chlorosulfonation step requires elevated temperatures to proceed, but excessive heat can lead to side reactions and degradation. The amination step is typically exothermic and requires cooling to prevent byproduct formation.[4]Carefully monitor and control the reaction temperature at each step. For the chlorosulfonation, a temperature of 130-140°C is often optimal.[8] For the amination, maintain a temperature of 10-15°C.[8]
Incorrect Stoichiometry An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products.Double-check the molar ratios of benzoic acid, chlorosulfonic acid, and dimethylamine. A slight excess of the aminating agent is often used to ensure complete conversion of the sulfonyl chloride.
Inefficient Stirring Poor mixing can result in localized temperature gradients and concentration differences, leading to incomplete reactions and side product formation.Use a properly sized stir bar and ensure vigorous stirring throughout the reaction.
Issue 2: Impurity Profile Varies Between Batches
Potential Cause Underlying Rationale Recommended Action
Quality of Starting Materials Impurities in the starting benzoic acid or chlorosulfonic acid can be carried through the synthesis or participate in side reactions.Use high-purity starting materials. If necessary, purify the benzoic acid by recrystallization before use.
Side Reactions During Chlorosulfonation Over-sulfonation or the formation of other regioisomers can occur if the reaction conditions are not carefully controlled.Optimize the reaction time and temperature for the chlorosulfonation step. Use the minimum effective amount of chlorosulfonic acid.
Incomplete Amination Residual 3-(chlorosulfonyl)benzoic acid in the final product is a common impurity if the amination reaction does not go to completion.Ensure a slight excess of dimethylamine is used. Allow for sufficient reaction time for the amination to complete.
Ineffective Work-up and Purification The work-up procedure is critical for removing unreacted reagents and byproducts. Inefficient purification will result in a contaminated final product.Optimize the work-up procedure, including quenching, extraction, and washing steps. Select an appropriate solvent system for recrystallization to effectively remove impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

Step 1: Chlorosulfonation of Benzoic Acid

  • In a fume hood, add benzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (e.g., 3.5 to 6 equivalents) in a round-bottom flask equipped with a stir bar and a reflux condenser with a gas outlet connected to a trap for HCl gas.[4][8][9]

  • Heat the reaction mixture to 130-140°C and stir for 3-4 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 3-(chlorosulfonyl)benzoic acid by vacuum filtration and wash with cold water.

Step 2: Amination with Dimethylamine

  • Suspend the crude 3-(chlorosulfonyl)benzoic acid in water in a flask equipped with a stir bar.

  • Cool the suspension to 10-15°C in an ice bath.[8]

  • Slowly add an aqueous solution of dimethylamine (e.g., 4 equivalents) to the suspension while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.

  • Collect the precipitated 3-(dimethylsulfamoyl)benzoic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 3-(dimethylsulfamoyl)benzoic acid in a minimal amount of a hot solvent, such as an ethanol/water mixture.[2]

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Process

Synthetic Pathway

Synthesis benzoic_acid Benzoic Acid intermediate 3-(Chlorosulfonyl)benzoic Acid benzoic_acid->intermediate Chlorosulfonation (130-140°C) chlorosulfonic_acid Chlorosulfonic Acid (HSO3Cl) chlorosulfonic_acid->intermediate dimethylamine Dimethylamine ((CH3)2NH) product 3-(Dimethylsulfamoyl)benzoic Acid dimethylamine->product intermediate->product Amination (10-15°C) hydrolysis_product 3-Sulfobenzoic Acid (Side Product) intermediate->hydrolysis_product Hydrolysis water H2O water->hydrolysis_product

Caption: Synthetic route to 3-(dimethylsulfamoyl)benzoic acid.

Troubleshooting Logic

Troubleshooting start Batch Fails QC (Low Yield or High Impurity) check_moisture Review Anhydrous Technique? start->check_moisture check_temp Review Temperature Control? start->check_temp check_reagents Analyze Starting Material Purity? start->check_reagents check_purification Optimize Recrystallization? start->check_purification check_moisture->check_temp No improve_drying Implement Oven-Dried Glassware & Anhydrous Solvents check_moisture->improve_drying Yes implement_inert Use Inert Atmosphere (N2/Ar) check_moisture->implement_inert Yes check_temp->check_reagents No calibrate_thermo Calibrate Thermocouples & Optimize Heating/Cooling check_temp->calibrate_thermo Yes check_reagents->check_purification No qualify_reagents Qualify New Batches of Starting Materials check_reagents->qualify_reagents Yes solvent_screen Screen Recrystallization Solvents check_purification->solvent_screen Yes resynthesize Resynthesize Batch improve_drying->resynthesize implement_inert->resynthesize calibrate_thermo->resynthesize qualify_reagents->resynthesize solvent_screen->resynthesize

Caption: Decision tree for troubleshooting synthesis variability.

References

Sources

Validation & Comparative

A Comparative Guide to SIRT2 Inhibitors: Evaluating 3-(Sulfamoyl)benzoic Acid Derivatives and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: SIRT2, a Pivotal Regulator in Health and Disease

Sirtuin 2 (SIRT2) is a fascinating enzyme at the crossroads of cellular metabolism, cell cycle control, and genomic stability. As a member of the NAD dependent protein lysine deacylase family, SIRT2 removes acetyl and other acyl groups from a variety of protein substrates.[1] Primarily located in the cytoplasm, it plays a critical role in microtubule dynamics, oxidative stress responses, and the regulation of key transcription factors.[2] Its dysregulation is implicated in a range of pathologies, from cancer to neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][3] The development of potent and selective small-molecule inhibitors is therefore crucial for both elucidating the complex biology of SIRT2 and advancing new treatment strategies.

This guide provides an in-depth comparison of several prominent SIRT2 inhibitors, with a particular focus on the promising 3-(sulfamoyl)benzoic acid scaffold. We will objectively evaluate key performance metrics, supported by experimental data, to empower researchers in selecting the optimal chemical probe for their specific scientific questions.

The 3-(Sulfamoyl)benzoic Acid Scaffold: A Foundation for Potent and Selective SIRT2 Inhibition

While direct experimental data for 3-(dimethylsulfamoyl)benzoic acid is not extensively published, the broader class of 3-(sulfamoyl)benzamides represents a significant and therapeutically promising scaffold for SIRT2 inhibition. Research into the structure-activity relationship (SAR) of these compounds has revealed that modifications to the sulfamoyl and benzamide nitrogen atoms can dramatically enhance both potency and selectivity.[4][5]

A key exemplar from this chemical family is AK-1 , a cell-permeable inhibitor featuring a 3-(azepan-1-ylsulfonyl)benzamide core.[6][7] It serves as an excellent representative for evaluating the performance of this scaffold against other classes of SIRT2 inhibitors. AK-1 has demonstrated neuroprotective effects in models of Huntington's disease and has been shown to induce cell cycle arrest in colon cancer cells by targeting the Snail transcription factor for degradation.[8][9]

Comparative Analysis of Leading SIRT2 Inhibitors

The rational selection of a SIRT2 inhibitor requires a multi-faceted evaluation of its potency, selectivity, mechanism of action, and on-target cellular activity. Below, we compare the 3-(sulfamoyl)benzoic acid derivative AK-1 with other widely used and commercially available SIRT2 inhibitors.

Data Presentation: Quantitative Comparison of SIRT2 Inhibitors

The following table summarizes key quantitative data for a selection of prominent SIRT2 inhibitors, allowing for a direct comparison of their biochemical and cellular performance.

InhibitorChemical ClassSIRT2 IC₅₀ (Deacetylation)Selectivity Profile (IC₅₀)Key Features & Limitations
AK-1 3-(Sulfamoyl)benzamide~12.5 - 13 µM[7][8]>40 µM for SIRT1 & SIRT3[10]Cell-permeable; neuroprotective in vivo; moderate potency.[7][10]
TM (Thiomyristoyl) Thioacyl Lysine~0.028 - 0.038 µM [1][11][12]SIRT1: ~98 µM; SIRT3: >200 µM[11][12]Most potent & selective in vitro ; mechanism-based; inhibits demyristoylation; cancer cell-specific toxicity.[1]
SirReal2 Thiazolyl-benzamide~0.140 µM[13][14]High selectivity over SIRT1 & SIRT3-5.[13][14]Potent and selective; unique inhibition mechanism; does not inhibit demyristoylation.[1][15]
AGK2 2-Cyano-3-propenamide~3.5 µM[16][17]SIRT1: ~30 µM; SIRT3: ~91 µM[17][18]Good selectivity over SIRT1/3; rescues α-synuclein toxicity; reversible inhibitor.[18]
Tenovin-6 Thiourea Derivative~9 - 10 µM[1][19]Also inhibits SIRT1 (~26 µM)[1]Potent in cells but not selective ; known off-target effects (e.g., impairs autophagy independently of sirtuins).[1][20]
Causality and Experimental Insights

Potency: A Tale of Two Activities

In vitro biochemical assays reveal a wide range of potencies. TM (Thiomyristoyl) stands out as the most potent inhibitor, with an IC₅₀ in the low nanomolar range for both deacetylation and the less commonly assayed demyristoylation activity.[1][21] This is orders of magnitude more potent than inhibitors like AK-1 or AGK2. The potency of TM is derived from its mechanism-based action, which leverages the native catalytic cycle of SIRT2.[1] In contrast, inhibitors like SirReal2 and AGK2 show moderate to high potency, while the AK-1 scaffold typically yields inhibitors in the low micromolar range.[8][14][16]

Interestingly, in vitro potency does not always translate directly to cellular efficacy. For instance, while TM and SirReal2 have very low in vitro IC₅₀ values, they often require concentrations in the tens of micromolars to achieve significant hyperacetylation of α-tubulin in cells.[1] This discrepancy likely arises from differences in cell permeability, solubility, and stability among the compounds.

Selectivity: The Key to Unambiguous Results

For a chemical probe to be reliable, it must be highly selective for its intended target.

  • TM demonstrates exceptional selectivity, inhibiting SIRT2 over 650-fold more efficiently than SIRT1 and showing virtually no activity against SIRT3.[1]

  • SirReal2 and AGK2 also exhibit good selectivity for SIRT2 over other class I sirtuins (SIRT1 and SIRT3).[13][18]

  • AK-1 shows moderate selectivity, with IC₅₀ values for SIRT1 and SIRT3 being significantly higher than for SIRT2.[10]

  • Tenovin-6 , however, is a non-selective inhibitor, potently inhibiting both SIRT1 and SIRT2 at similar concentrations.[1] This lack of selectivity complicates the interpretation of experimental results, as observed effects could be due to the inhibition of either sirtuin.

On-Target vs. Off-Target Effects: A Critical Validation Step

Confirming that an inhibitor's cellular effects are due to its action on the intended target is paramount. A classic validation experiment involves overexpressing the target protein to see if it "rescues" or mitigates the effect of the inhibitor.

  • Studies have shown that the anticancer effects of TM are significantly reduced in cells overexpressing SIRT2, providing strong evidence for its on-target activity.[1]

  • Conversely, the effects of AGK2, SirReal2, and Tenovin-6 on cancer cell growth were not significantly altered by SIRT2 overexpression, suggesting that their cytotoxic effects may be partially or wholly due to off-target activities.[1]

  • Tenovin-6 , in particular, has been reported to impair autophagy through a sirtuin-independent mechanism, highlighting the need for caution when interpreting data generated with this compound.[1][20]

SIRT2 Signaling Pathways

SIRT2 deacetylates a host of cytoplasmic and nuclear proteins, thereby regulating diverse cellular processes. Its primary cytoplasmic substrate is α-tubulin, where deacetylation influences microtubule stability and cell division. In the nucleus, it can target transcription factors like p53 and FOXO1, impacting apoptosis, stress resistance, and metabolism.

SIRT2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2_cyto SIRT2 Tubulin_ac Acetylated α-Tubulin SIRT2_cyto->Tubulin_ac Deacetylates SIRT2_nuc SIRT2 SIRT2_cyto->SIRT2_nuc Shuttles NAM Nicotinamide SIRT2_cyto->NAM Tubulin α-Tubulin Microtubules Microtubule Stability Tubulin->Microtubules p53_ac Acetylated p53 SIRT2_nuc->p53_ac Deacetylates FOXO1_ac Acetylated FOXO1 SIRT2_nuc->FOXO1_ac Deacetylates SIRT2_nuc->NAM Apoptosis Apoptosis p53_ac->Apoptosis Modulates Stress_Response Stress Response & Metabolism FOXO1_ac->Stress_Response Modulates NAD NAD+ NAD->SIRT2_cyto Co-substrate NAD->SIRT2_nuc Co-substrate

Figure 1. Key signaling pathways regulated by SIRT2 deacetylation activity.

Experimental Protocols & Workflow

To ensure scientific rigor, protocols for evaluating SIRT2 inhibitors must be robust and self-validating. Here we detail standard methodologies for assessing inhibitor potency and cellular target engagement.

Experimental Workflow for SIRT2 Inhibitor Validation

Workflow cluster_invitro In Vitro Potency & Selectivity (IC₅₀) cluster_cellular Cellular Target Engagement (Western Blot) start_invitro Prepare Assay Plate: SIRT2 Enzyme, Fluorogenic Substrate, NAD+, Inhibitor Dilution Series incubate_invitro Incubate at 37°C start_invitro->incubate_invitro develop Add Developer Solution (e.g., Trypsin) incubate_invitro->develop readout_invitro Measure Fluorescence (Ex/Em) develop->readout_invitro calc_ic50 Calculate IC₅₀ Values readout_invitro->calc_ic50 analysis Correlate in vitro IC₅₀ with Cellular Activity calc_ic50->analysis start_cellular Seed & Culture Cells (e.g., MCF-7, HCT116) treat Treat Cells with Inhibitor (Dose-Response) start_cellular->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE & Transfer to Membrane lyse->sds_page probe Probe with Antibodies: - Acetyl-α-Tubulin - Total α-Tubulin (Loading Control) sds_page->probe image Image Blot & Quantify Bands probe->image image->analysis

Figure 2. Standard workflow for in vitro and cellular validation of SIRT2 inhibitors.
Protocol 1: In Vitro SIRT2 Fluorometric Deacetylase Assay

This protocol is designed to determine the IC₅₀ value of a test compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)

  • NAD⁺ solution

  • SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test inhibitor, serially diluted in DMSO

  • Developer solution (e.g., Assay Buffer containing Trypsin and Nicotinamide)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of enzyme, substrate, and NAD⁺ in assay buffer.

  • Assay Plating: To each well of a 96-well plate, add:

    • Assay Buffer

    • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%). Include DMSO-only wells as a "no inhibition" control.

    • SIRT2 enzyme solution.

  • Pre-incubation (for mechanism-based inhibitors): For certain inhibitors like TM, pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.[1] For reversible inhibitors, this step is not required.

  • Initiate Reaction: Add the fluorogenic substrate and NAD⁺ solution to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in control wells).

  • Stop & Develop: Add the developer solution to each well. This solution contains nicotinamide to stop the sirtuin reaction and trypsin to digest the deacetylated peptide, releasing the fluorophore.

  • Develop Signal: Incubate for an additional 15-20 minutes at 37°C.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular α-Tubulin Acetylation Assay via Western Blot

This protocol assesses the ability of an inhibitor to engage SIRT2 in a cellular context.

Materials:

  • Human cell line (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the SIRT2 inhibitor (and a DMSO vehicle control) for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-α-tubulin (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with the primary antibody against total α-tubulin, followed by the appropriate secondary antibody and detection steps.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.

Conclusion and Recommendations

The landscape of SIRT2 inhibitors is diverse, offering a range of tools for researchers. The choice of inhibitor should be dictated by the experimental goal.

  • For maximum potency and selectivity in biochemical assays or studies on defatty-acylation, TM (Thiomyristoyl) is the unparalleled choice. Its mechanism-based action and validated on-target effects in cancer models make it a superior chemical probe.[1][21]

  • For researchers needing a potent and highly selective tool compound with a different mechanism of action, SirReal2 is an excellent option, though its inability to inhibit demyristoylation should be noted.[1][13]

  • The 3-(sulfamoyl)benzoic acid scaffold , represented by inhibitors like AK-1 , offers a valuable chemical series with demonstrated in vivo neuroprotective activity and a distinct SAR profile, though with more moderate potency.[8][10]

  • Inhibitors like Tenovin-6 should be used with extreme caution. Its lack of selectivity and known sirtuin-independent off-target effects can lead to confounding results, making it unsuitable for studies aiming to specifically interrogate SIRT2 function.[1][20]

Ultimately, a multi-pronged approach to validation, combining robust biochemical assays with rigorous cellular target engagement and on-target validation experiments, is essential for generating clear, unambiguous data on the function of SIRT2.

References

  • Spiegelman, N. A., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem, 13(18), 1890-1894. [Link]
  • Cheon, M. G., et al. (2015). AK-1, a specific SIRT2 inhibitor, induces cell cycle arrest by downregulating Snail in HCT116 human colon carcinoma cells. Cancer Letters, 356(2 Pt B), 637-45. [Link]
  • Lee, S. D., et al. (2016). AK-1, a SIRT2 inhibitor, destabilizes HIF-1α and diminishes its transcriptional activity during hypoxia. Cancer Letters, 373(1), 138-45. [Link]
  • Li, W., et al. (2018). AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo. Theranostics, 8(9), 2460–2471. [Link]
  • Suzuki, T., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(10), 3447-3451. [Link]
  • Jing, H., et al. (2016). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell, 29(3), 297-310. [Link]
  • Rumpf, T., et al. (2015). SirReal inhibitors suppress Sirt2 activity via a unique mechanism. Nature Communications, 6, 7263. [Link]
  • Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 629-640. [Link]
  • Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(10), 3447-3451. [Link]
  • Bascoul, N., et al. (2018). Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib. Scientific Reports, 8(1), 6339. [Link]
  • Lain, S., et al. (2008). Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator. Cancer Cell, 13(5), 454-463. [Link]00150-5)
  • Chen, L., et al. (2017). Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy. Oncotarget, 8(3), 4538-4551. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the complete validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 3-(dimethylsulfamoyl)benzoic acid. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind our experimental choices, establish a self-validating protocol, and compare the performance of this classic method against viable analytical alternatives. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a robust, reliable, and well-documented analytical procedure.

Introduction: The Analyte and the Analytical Imperative

3-(Dimethylsulfamoyl)benzoic acid (DMBA), with a molecular formula of C₉H₁₁NO₄S and a molecular weight of approximately 229.25 g/mol , is a small organic molecule featuring both a carboxylic acid and a sulfamoyl functional group.[1][2] Its structure presents specific analytical challenges, including the potential for ionization and the need for a selective and sensitive quantification method. Accurate determination of DMBA is critical for process control, stability testing, and quality assurance in drug development and manufacturing.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of our validation strategy.[4][5][6] This guide will adhere to the principles outlined in ICH Q2(R1), providing a framework that ensures scientific soundness and regulatory compliance.[3]

Proposed HPLC-UV Method: A Rationale-Driven Approach

In the absence of a standardized pharmacopoeial method for DMBA, a reversed-phase HPLC method is proposed. This choice is predicated on the molecule's moderate polarity, conferred by the aromatic ring and alkyl groups, making it well-suited for retention on a nonpolar stationary phase like C18.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring of DMBA. The length and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)Acetonitrile is a common organic modifier with good UV transparency. The aqueous buffer controls the pH. Based on the structure, the pKa of the carboxylic acid is estimated to be around 3-4. Maintaining the mobile phase pH at 3.0 ensures the carboxylic acid is protonated (non-ionized), promoting consistent retention and sharp, symmetrical peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Detection UV at 235 nmBenzoic acid derivatives typically exhibit strong absorbance in the 220-240 nm and 270-285 nm regions.[1] A wavelength of 235 nm is selected to provide high sensitivity for the analyte while minimizing interference from common solvents.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples prevents peak distortion and baseline disturbances caused by solvent mismatch.

The Validation Protocol: A Self-Validating System

The validation process is not merely a series of tests but a holistic evaluation of the method's performance. The following workflow illustrates the interconnected nature of the validation parameters.

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Propose Initial Conditions SST System Suitability Testing Dev->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD LOD & LOQ Linearity->LOD Determines lower limits Precision->Accuracy Interdependent Robustness Robustness Precision->Robustness Validation_Complete Validated Method LOD->Validation_Complete Stability Solution Stability Robustness->Validation_Complete Stability->Validation_Complete

Caption: Workflow for HPLC-UV Method Validation.

System Suitability

Causality: Before any validation run, we must confirm that the chromatographic system is performing adequately. System suitability tests are not validation parameters themselves but are crucial prerequisites.[7]

Protocol:

  • Inject the standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the performance characteristics.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components.[3][8]

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of DMBA.

  • Forced Degradation: Expose a solution of DMBA to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.

Acceptance Criteria:

  • The DMBA peak should be well-resolved from all degradation products and any blank components (Resolution > 2.0).

  • The peak purity index should be greater than a predefined threshold (e.g., > 990), indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the analyte concentration and the detector response over a specified range.[8] This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, covering the expected concentration range (e.g., 80% to 120% of the nominal concentration). A typical range for an assay could be 10 µg/mL to 150 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should not be significantly different from zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
10.0125,430
25.0313,150
50.0627,890
100.01,255,600
150.01,884,550
Linear Regression: y = 12550x + 1200; r²: 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies.[9]

Protocol:

  • Prepare samples by spiking a blank matrix (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.899.5
100%50.050.3100.6
120%60.059.298.7
Mean Recovery 99.6%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should not exceed 2.0%.

Precision LevelnMean Conc. (µg/mL)Std. Dev.%RSD
Repeatability650.10.450.9%
Intermediate Precision649.80.521.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[3]

Protocol: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria (for experimentally determined LOQ):

  • Precision (%RSD) at the LOQ concentration should be ≤ 10%.

  • Accuracy (recovery) should be within 80-120%.

ParameterCalculated Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[9]

Protocol:

  • Vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Organic composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • Analyze a sample under each modified condition and evaluate the effect on system suitability parameters and analytical results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the measured concentration should not be statistically significant.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods offer different advantages and may be more suitable for specific applications.

TechniquePrincipleAdvantages for DMBA AnalysisDisadvantages
HPLC-UV (This Method) Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[7]Cost-effective, robust, widely available, good for routine QC.Moderate sensitivity, requires chromophore, potential for interference.
LC-MS/MS HPLC separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM).[10]Extremely high sensitivity and selectivity, provides structural information, ideal for trace analysis and complex matrices.Higher equipment cost and complexity, potential for matrix effects (ion suppression).
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field within a narrow capillary.[3][11]High separation efficiency, very low sample and solvent consumption, alternative selectivity to HPLC.Lower concentration sensitivity than HPLC, can be less robust for routine use.
Quantitative NMR (qNMR) Direct measurement of analyte quantity based on the signal intensity of specific nuclei (e.g., ¹H) relative to a certified internal standard.[9][12]Primary ratio method (can be highly accurate without a specific reference standard for the analyte), provides structural confirmation, non-destructive.Low sensitivity, high instrument cost, requires highly pure internal standards, complex sample matrices can be problematic.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[8][13]Rapid, provides structural "fingerprint," good for raw material identification.Generally not a quantitative technique for solutions without extensive calibration; low sensitivity.

digraph "Method Comparison" {
graph [fontname="Verdana", fontsize=10];
node [shape=ellipse, style=filled, fontname="Verdana", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Verdana", fontsize=9, color="#5F6368"];

center [label="Analytical Need", shape=plaintext, fontcolor="#EA4335"];

HPLC_UV [label="HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; CE [label="Capillary\nElectrophoresis", fillcolor="#FBBC05", fontcolor="#202124"]; qNMR [label="qNMR", fillcolor="#EA4335", fontcolor="#FFFFFF"];

center -> HPLC_UV [label="Routine QC\n(Cost-Effective)"]; center -> LC_MS [label="Trace Analysis\n(High Sensitivity)"]; center -> CE [label="Orthogonal Method\n(Low Consumption)"]; center -> qNMR [label="Primary Standard\n(High Accuracy)"]; }

Caption: Selecting an analytical method for DMBA.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded protocol for the full validation of an HPLC-UV method for the quantification of 3-(dimethylsulfamoyl)benzoic acid. By adhering to the principles of the ICH Q2(R1) guideline, the described method demonstrates specificity, linearity, accuracy, precision, and robustness, confirming its suitability for its intended purpose in a regulated environment.[3] The proposed chromatographic conditions are designed to yield reliable and reproducible results.

The comparison with alternative techniques such as LC-MS/MS, CE, and qNMR highlights the specific strengths of each method. While HPLC-UV remains the workhorse for routine quality control due to its balance of performance, cost, and accessibility, methods like LC-MS/MS are superior for applications requiring higher sensitivity, and qNMR offers unparalleled accuracy for primary quantification.[10][12] The selection of the most appropriate analytical tool is therefore contingent upon the specific requirements of the analysis, a principle that lies at the heart of good analytical science.

References

  • Chen, H., & Chen, Y. (2003). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A, 1013(1-2), 191-201. Available at: [Link]

  • European Medicines Agency. (n.d.). Scientific guidelines on specifications, analytical procedures and analytical validation. Retrieved January 11, 2026, from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 11, 2026, from [Link]

  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 233-248.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 11, 2026, from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at: [Link]

  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved January 11, 2026, from [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Taylor & Francis Online. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Sulfamoyl)benzoic Acid Analogs as h-NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a nuanced understanding of the relationship between a molecule's structure and its biological activity is paramount to the rational design of novel therapeutics. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 3-(sulfamoyl)benzoic acid analogs, with a specific focus on their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). By synthesizing data from key research, this document aims to elucidate the critical structural motifs that govern potency and selectivity, offering valuable insights for the development of next-generation enzyme inhibitors.

The 3-(sulfamoyl)benzoic acid scaffold has emerged as a promising starting point for the development of inhibitors targeting h-NTPDases, a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Dysregulation of h-NTPDase activity has been implicated in a variety of pathological conditions, including cancer, inflammation, and thrombosis, making them attractive targets for therapeutic intervention.[2][3] This guide will dissect the SAR of a series of sulfamoyl-benzamides, providing a framework for understanding how modifications to this core structure influence their inhibitory profiles against various h-NTPDase isoforms.

The Central Role of h-NTPDases in Purinergic Signaling

Ectonucleotidases, including the h-NTPDase family (NTPDase1, 2, 3, and 8 being the primary cell-surface isoforms), are key regulators of purinergic signaling.[2] They modulate the concentration of extracellular nucleotides like ATP and ADP, which act as signaling molecules by activating P2 purinergic receptors.[2] The subsequent signaling cascades are involved in a myriad of physiological and pathological processes. By inhibiting h-NTPDases, the levels of extracellular ATP and ADP can be maintained, leading to sustained P2 receptor activation and modulation of downstream cellular events such as immune responses and cell proliferation.[2][4]

Below is a diagram illustrating the role of h-NTPDases in the purinergic signaling pathway.

NTPDase_Pathway ATP Extracellular ATP/ADP P2R P2 Receptors ATP->P2R Activation NTPDase h-NTPDase ATP->NTPDase Hydrolysis Downstream Downstream Signaling (e.g., Inflammation, Proliferation) P2R->Downstream AMP AMP NTPDase->AMP Inhibitor 3-(Sulfamoyl)benzoic Acid Analog Inhibitor->NTPDase Inhibition

Caption: Role of h-NTPDases in modulating purinergic signaling.

A General Workflow for SAR-Guided Drug Discovery

The development of potent and selective enzyme inhibitors from a lead scaffold, such as 3-(sulfamoyl)benzoic acid, typically follows a structured, iterative process. This workflow, depicted below, integrates chemical synthesis, biological evaluation, and computational modeling to systematically explore the chemical space around the core structure and identify analogs with improved therapeutic properties.

SAR_Workflow cluster_0 Iterative Optimization Cycle Design Analog Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (e.g., h-NTPDase Assay) Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis SAR_Analysis->Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_ID Lead Identification (3-(Sulfamoyl)benzoic Acid) Lead_ID->Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Comparative Analysis of 3-(Sulfamoyl)benzoic Acid Analogs as h-NTPDase Inhibitors

A systematic investigation into a series of sulfamoyl-benzamide derivatives has provided critical insights into the structural requirements for potent and selective inhibition of h-NTPDase isoforms.[1] The synthesized compounds can be broadly categorized into three groups: sulfamoylbenzoic acids (Group A), sulfamoyl-benzamides (Group B), and bis-sulfonamide-carboxamides (Group C).[1] The following sections will dissect the SAR of these groups, supported by quantitative data.

Group A: Sulfamoylbenzoic Acids - The Core Scaffold

The initial exploration of sulfamoylbenzoic acids revealed that the nature of the substituent on the sulfamoyl nitrogen plays a significant role in determining the inhibitory activity and selectivity.

CompoundRh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a Cyclopropyl>100 (25% inh.)>100 (10% inh.)1.32 ± 0.06>100 (24% inh.)
2b Morpholine>100 (15% inh.)>100 (8% inh.)>100 (35% inh.)>100 (9% inh.)
2d Cyclopropyl (with 2-Cl)>100 (3% inh.)>100 (3% inh.)>100 (3% inh.)0.28 ± 0.07

Data extracted from Iqbal et al., 2023.[1] Values in parentheses indicate percent inhibition at 100 µM.

Key Insights from SAR of Group A:

  • N-Cyclopropyl Substitution: The presence of an N-cyclopropyl group on the sulfamoyl moiety in compound 2a conferred moderate inhibitory activity against h-NTPDase3.[1]

  • Impact of a 2-Chloro Substituent: The introduction of a chloro group at the 2-position of the benzoic acid ring, as seen in compound 2d , dramatically shifted the selectivity towards h-NTPDase8, resulting in a highly potent and selective inhibitor.[1]

  • Limited Activity of N-Morpholine: The N-morpholine analog 2b showed weak or no inhibitory activity against the tested isoforms, suggesting that a bulky, polar substituent at this position is not favorable for binding.[1]

Group B: Sulfamoyl-Benzamides - Exploring the Amide Moiety

The conversion of the carboxylic acid to a carboxamide introduced a new vector for chemical modification, allowing for the exploration of a wider range of substituents and their impact on activity.

CompoundR1R2h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
3f Morpholine4-Methoxyphenyl>100 (25% inh.)0.27 ± 0.08>100 (25% inh.)>100 (25% inh.)
3i Morpholine (with 4-Cl)4-Bromophenyl2.88 ± 0.13>100 (45% inh.)0.72 ± 0.11>100 (45% inh.)
3j Benzyl (with 2-Cl)4-Methoxyphenyl>100 (45% inh.)0.29 ± 0.071.25 ± 0.05>100 (45% inh.)

Data extracted from Iqbal et al., 2023.[1] Values in parentheses indicate percent inhibition at 100 µM.

Key Insights from SAR of Group B:

  • Potent h-NTPDase2 Inhibition: The introduction of a 4-methoxyphenylamide in compound 3f resulted in a potent and selective inhibitor of h-NTPDase2.[1]

  • Dual h-NTPDase1/3 Inhibition: The presence of two halogen atoms in compound 3i (a 4-chloro on the benzoyl ring and a 4-bromo on the phenylamide) led to a potent dual inhibitor of h-NTPDase1 and h-NTPDase3.[1]

  • Combined Effect of Substituents: Compound 3j , which combines a 2-chloro substituent on the benzoyl ring with an N-benzyl on the sulfamoyl group and a 4-methoxyphenylamide, was a potent h-NTPDase2 inhibitor.[1] This highlights the synergistic effect of multiple structural modifications.

Group C: Bis-Sulfonamide-Carboxamides - Symmetrical Analogs

This group of compounds explores the effect of having identical substituents on both the sulfonamide and carboxamide nitrogens.

CompoundRh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
4d Cyclopropyl (with 2-Cl)>100 (36% inh.)0.13 ± 0.010.20 ± 0.072.46 ± 0.09

Data extracted from Iqbal et al., 2023.[1] Values in parentheses indicate percent inhibition at 100 µM.

Key Insights from SAR of Group C:

  • Highly Potent and Broad-Spectrum Inhibition: Compound 4d , a symmetrical molecule with N-cyclopropyl groups on both the sulfonamide and carboxamide and a 2-chloro substituent, emerged as a highly potent inhibitor of h-NTPDase2 and h-NTPDase3, with sub-micromolar activity.[1] It also showed moderate activity against h-NTPDase8. This suggests that the cyclopropyl moiety is a privileged substituent for interacting with the active sites of multiple h-NTPDase isoforms.

Experimental Protocols

The determination of the structure-activity relationships of these compounds relies on robust experimental assays. Below is a detailed methodology for a key experiment cited in the comparative data.

h-NTPDase Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory potential of compounds against h-NTPDase isoforms, which measures the release of inorganic phosphate from the hydrolysis of ATP.[5]

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, or 8)

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 5 mM CaCl₂, 80 mM Tris, pH 7.4[5]

  • Malachite Green Reagent[5]

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant h-NTPDase enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well microplate, add:

    • A specific volume of the diluted test compound or vehicle control (DMSO in assay buffer).

    • A specific volume of the diluted enzyme solution.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]

  • Enzymatic Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 100 µM.[5]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[5]

  • Stopping the Reaction: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.[5]

  • Measurement: Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Conclusion and Future Directions

The structure-activity relationship studies of 3-(sulfamoyl)benzoic acid analogs have successfully identified key structural features that govern their inhibitory potency and selectivity against different h-NTPDase isoforms. The N-cyclopropyl group on the sulfamoyl moiety and the presence of a 2-chloro substituent on the benzoic acid ring are critical for achieving high potency. Furthermore, the conversion of the carboxylic acid to a carboxamide and the subsequent exploration of various N-substituents have led to the discovery of highly potent and selective inhibitors.

Compound 4d , with its symmetrical structure and sub-micromolar activity against multiple isoforms, stands out as a particularly promising lead for further development.[1] Future work should focus on optimizing the pharmacokinetic properties of these potent inhibitors to enhance their in vivo efficacy. The insights gleaned from these SAR studies provide a solid foundation for the rational design of novel therapeutics targeting h-NTPDase-mediated pathologies.

References

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(5), 947-956. Retrieved from [Link]

  • Di Virgilio, F., et al. (2023). Ectonucleotidases in Inflammation, Immunity, and Cancer. Frontiers in Immunology, 14, 1166318. Retrieved from [Link]

  • Kalyan, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of molecular docking of the most potent NTPDases inhibitor.... Retrieved from [Link]

  • Robson, S. C., et al. (2017). 'Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut'. Biochemical Pharmacology, 141, 115-125. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using.... Retrieved from [Link]

  • Baqi, Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology, 11, 1184. Retrieved from [Link]

  • MDPI. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NADPH Oxidases and Chronic Inflammation-Associated Cancers. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2022). Oxidative Stress, Inflammation, and Altered Lymphocyte E-NTPDase Are Implicated in Acute Dyslipidemia in Rats: Protective Role of Arbutin. Antioxidants, 11(2), 299. Retrieved from [Link]

  • Xia, Y., et al. (2014). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. BioMed Research International, 2014, 124621. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(Dimethylsulfamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical juncture in this journey is the correlation, or often the disparity, between in vitro potency and in vivo efficacy. This guide provides a detailed comparative analysis of 3-(dimethylsulfamoyl)benzoic acid derivatives, a scaffold of significant interest in contemporary pharmacology, focusing on two prominent classes of inhibitors: P2Y14 receptor (P2Y14R) antagonists and Sirtuin 2 (SIRT2) inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that bridges the in vitro-in vivo divide for this important class of compounds. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and visualize the complex biological pathways and experimental workflows involved.

The Dichotomy of Efficacy: From Benchtop to Biological Systems

The 3-(dimethylsulfamoyl)benzoic acid core has proven to be a versatile scaffold, giving rise to potent modulators of diverse biological targets. However, the lipophilicity and other physicochemical properties imparted by the dimethylsulfamoyl and benzoic acid moieties can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to discrepancies between cellular or enzyme-based activity and performance in a complex physiological environment. Understanding this transition is paramount for successful preclinical development.

This guide will focus on two case studies to illustrate this crucial relationship:

  • 3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists: Targeting inflammation.

  • 3-(N-Arylsulfamoyl)benzamides as SIRT2 Inhibitors: Targeting neurodegeneration.

Case Study 1: 3-Sulfonamido Benzoic Acid Derivatives as P2Y14R Antagonists for Acute Lung Injury

The P2Y14 receptor, a G protein-coupled receptor, has emerged as a key player in inflammatory processes, making it an attractive target for conditions like acute lung injury (ALI). A series of 3-sulfonamido benzoic acid derivatives have been developed as potent antagonists of this receptor.

In Vitro Efficacy: Gauging Potency at the Molecular Level

The initial assessment of a P2Y14R antagonist's potential lies in its ability to inhibit receptor activation in a controlled, cell-based environment. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: In Vitro P2Y14R Antagonist Activity

Compound IDTargetIn Vitro AssayIC50 (nM)
Compound 25l P2Y14RcAMP Inhibition Assay in HEK293 cells5.6 ± 0.3

Data synthesized from publicly available research.[1]

The low nanomolar IC50 value for Compound 25l indicates high potency at the molecular level. This initial screening is crucial for identifying lead candidates for further development.

In Vivo Efficacy: Performance in a Preclinical Model of Acute Lung Injury

The true test of a potential therapeutic is its performance in a living organism. For P2Y14R antagonists, a lipopolysaccharide (LPS)-induced acute lung injury model in mice is a standard and informative preclinical model.

Table 2: In Vivo Efficacy of Compound 25l in a Mouse Model of ALI

Animal ModelTreatmentKey Efficacy ReadoutsOutcome
LPS-induced ALI in miceCompound 25l- Reduced inflammatory cell infiltration in lung tissue- Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Significant reduction in lung inflammation

Data synthesized from publicly available research.[1]

The successful translation of potent in vitro activity to significant in vivo efficacy, as seen with Compound 25l, is a critical milestone in drug development. This indicates that the compound possesses favorable pharmacokinetic properties that allow it to reach the site of action in sufficient concentrations to exert its therapeutic effect.

Experimental Protocols

Objective: To determine the IC50 of a test compound against the P2Y14 receptor.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human P2Y14R in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Compound 25l) in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the diluted test compound to the wells and incubate for a pre-determined time. c. Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP production. d. Incubate for a specified period. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To evaluate the anti-inflammatory efficacy of a test compound in a mouse model of ALI.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Induction of ALI: Anesthetize the mice and intratracheally instill a solution of lipopolysaccharide (LPS) from E. coli to induce lung inflammation.[1][2]

  • Treatment: Administer the test compound (e.g., Compound 25l) via a suitable route (e.g., intraperitoneal or oral) at a specified time point relative to LPS administration.

  • Sample Collection: At a pre-determined time point after LPS challenge (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis: a. BAL Fluid Analysis: Perform cell counts to determine the number of infiltrating inflammatory cells (e.g., neutrophils). b. Lung Tissue Analysis: Homogenize the lung tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex assays. c. Histopathology: Fix, embed, and section the lung tissue for histological examination to assess the degree of inflammation and tissue damage.

  • Statistical Analysis: Compare the readouts from the treated group to a vehicle-treated control group using appropriate statistical tests.

Visualizing the Pathway and Workflow

P2Y14R_Signaling_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose (Agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Binds and Activates G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Inflammation Inflammatory Response (e.g., Cytokine Release) cAMP->Inflammation Suppresses Compound_25l Compound 25l (Antagonist) Compound_25l->P2Y14R Blocks Binding

Caption: P2Y14R signaling pathway and the mechanism of action of Compound 25l.

ALI_Workflow start Start acclimatization Animal Acclimatization start->acclimatization induction LPS-induced ALI acclimatization->induction treatment Administer Compound 25l or Vehicle induction->treatment sample_collection Sample Collection (BAL fluid, Lung Tissue) treatment->sample_collection analysis Analysis (Cell Counts, Cytokine Levels, Histology) sample_collection->analysis end End analysis->end

Caption: Experimental workflow for the in vivo evaluation of Compound 25l.

Case Study 2: 3-(N-Arylsulfamoyl)benzamides as SIRT2 Inhibitors for Huntington's Disease

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has been implicated in the pathogenesis of neurodegenerative disorders such as Huntington's disease (HD). Inhibition of SIRT2 has been shown to be neuroprotective, making it a promising therapeutic target.

In Vitro Efficacy: Targeting SIRT2 Activity

The initial evaluation of SIRT2 inhibitors involves measuring their ability to inhibit the enzymatic activity of SIRT2 in a biochemical assay.

Table 3: In Vitro SIRT2 Inhibitory Activity

Compound ClassTargetIn Vitro AssayPotency (IC50)
3-(N-Arylsulfamoyl)benzamides SIRT2Fluorometric Deacetylase AssayVaries with substitution (micromolar to low micromolar)

Data synthesized from publicly available research.[3]

Further cell-based assays are employed to confirm target engagement within a cellular context, often by measuring the acetylation of known SIRT2 substrates like α-tubulin.

In Vivo Efficacy: Assessing Neuroprotective Effects in a Huntington's Disease Model

The therapeutic potential of SIRT2 inhibitors is assessed in transgenic mouse models of Huntington's disease, which recapitulate key features of the human disease, including motor deficits.

Table 4: In Vivo Efficacy of 3-(N-Arylsulfamoyl)benzamides in an HD Mouse Model

Animal ModelTreatmentKey Efficacy ReadoutsOutcome
R6/2 Huntington's Disease mice3-(N-Arylsulfamoyl)benzamide derivatives- Improved motor function (e.g., rotarod performance)- Reduced brain atrophy- Decreased aggregation of mutant huntingtin proteinNeuroprotective effects observed

Data synthesized from publicly available research.[3]

The observation of improved motor function and reduced neuropathology in HD mouse models treated with these compounds demonstrates a successful translation from in vitro target inhibition to a meaningful in vivo therapeutic effect.

Experimental Protocols

Objective: To determine the IC50 of a test compound against SIRT2.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human SIRT2, a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine), and NAD+.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Reaction: a. In a microplate, combine the SIRT2 enzyme, test compound, and NAD+. b. Initiate the reaction by adding the fluorogenic substrate. c. Incubate at 37°C for a specified time.

  • Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess motor coordination and balance in HD mice treated with a test compound.

Methodology:

  • Animal Model: Use a transgenic mouse model of Huntington's disease (e.g., R6/2).

  • Treatment: Administer the test compound or vehicle to the mice over a specified period.

  • Apparatus: Use an accelerating rotarod apparatus.

  • Training: Acclimate and train the mice on the rotarod at a constant speed for a few days before the test.

  • Testing: a. Place the mouse on the rotating rod. b. The rod accelerates from a low to a high speed over a set time. c. Record the latency to fall from the rod. d. Perform multiple trials for each mouse.

  • Data Analysis: Compare the average latency to fall for the treated group with the vehicle-treated group and a wild-type control group using appropriate statistical analysis.[3][4]

Visualizing the Pathway and Workflow

SIRT2_Inhibition_Neuroprotection cluster_cellular_processes Cellular Processes in Huntington's Disease mHtt Mutant Huntingtin (mHtt) Aggregation Neurodegeneration Neurodegeneration mHtt->Neurodegeneration Causes Tubulin α-tubulin Acetylated_Tubulin Acetylated α-tubulin Tubulin->Acetylated_Tubulin Acetylation Microtubule_Stability Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability Promotes Microtubule_Stability->Neurodegeneration Protects Against SIRT2 SIRT2 SIRT2->Tubulin Deacetylates SIRT2_Inhibitor 3-(N-Arylsulfamoyl)benzamide (SIRT2 Inhibitor) SIRT2_Inhibitor->SIRT2 Inhibits

Caption: Role of SIRT2 in Huntington's disease and the therapeutic action of its inhibitors.

HD_Mouse_Model_Workflow start Start animal_model Transgenic HD Mouse Model (e.g., R6/2) start->animal_model treatment_period Chronic Treatment with SIRT2 Inhibitor or Vehicle animal_model->treatment_period behavioral_testing Behavioral Testing (e.g., Rotarod) treatment_period->behavioral_testing neuropathology Post-mortem Neuropathological Analysis (e.g., mHtt aggregates, brain atrophy) behavioral_testing->neuropathology end End neuropathology->end

Sources

A Comprehensive Guide to Assessing the Selectivity and Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 3-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often defining, step in this process is the thorough characterization of the compound's selectivity and potential for cross-reactivity. A highly potent compound is of little use if it interacts with numerous off-targets, leading to confounding biological effects and potential toxicity. This guide provides an in-depth, experience-driven framework for assessing a novel compound, using 3-(dimethylsulfamoyl)benzoic acid as a hypothetical case study.

Initial literature and database searches for 3-(dimethylsulfamoyl)benzoic acid do not reveal a known biological target. This is a common scenario in drug discovery, where a compound may emerge from a phenotypic screen or a synthetic library with interesting activity but an unknown mechanism of action. Therefore, this guide will not focus on a pre-defined target but will instead outline a systematic, multi-phased approach that a researcher would employ to first identify the primary target(s) of a novel compound like 3-(dimethylsulfamoyl)benzoic acid and then meticulously map its selectivity and cross-reactivity profile.

Part 1: A Phased Approach to Target Identification and Selectivity Profiling

The characterization of a novel small molecule is best approached in a logical, tiered manner. This ensures that resources are used efficiently and that each experimental step builds upon the last to create a comprehensive understanding of the compound's biological interactions.

Phase I: Broad Spectrum Target Identification

The initial goal is to cast a wide net to identify potential protein targets. This is crucial for generating initial hypotheses about the compound's mechanism of action. Two complementary strategies are indispensable at this stage: large-scale biochemical screening and unbiased chemoproteomics.

  • Large-Scale Biochemical Screening: For compounds that are suspected to be kinase inhibitors, screening against a large, commercially available panel of kinases is a cost-effective first step.[1] The KINOMEscan™ platform, for example, utilizes an active site-directed competition binding assay to quantify the interaction between a test compound and a large panel of kinases (often over 460).[2][3] Unlike traditional enzymatic assays that measure IC50 values, this technology determines the dissociation constant (Kd), which is a true measure of binding affinity and is independent of ATP concentration.[2] This allows for a more direct comparison of compound affinity across different kinases.[1]

  • Unbiased Chemoproteomics: To identify targets without any preconceived notions, chemoproteomic approaches are invaluable.[4][5] These methods identify protein-small molecule interactions within a complex biological sample, such as a cell lysate or even intact cells.[6]

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families.[7][8] By competing with a broad-spectrum probe, a novel compound can reveal its targets within that enzyme class.[9]

    • Affinity-Based Approaches: In this method, the compound of interest is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.

The data from these initial screens will provide the first clues as to the primary target(s) of 3-(dimethylsulfamoyl)benzoic acid.

Workflow for Target Identification and Initial Selectivity Profiling

G cluster_phase1 Phase I: Target Discovery cluster_phase2 Phase II: Cellular Validation Novel Compound Novel Compound KINOMEscan KINOMEscan Novel Compound->KINOMEscan Biochemical Screen Chemoproteomics Chemoproteomics Novel Compound->Chemoproteomics Unbiased Screen Target Hypothesis Target Hypothesis KINOMEscan->Target Hypothesis Ranked list of binders (Kd) Chemoproteomics->Target Hypothesis List of potential interactors CETSA CETSA Target Hypothesis->CETSA Confirm in-cell binding Validated Target Validated Target CETSA->Validated Target Thermal shift observed

Caption: A logical workflow for identifying and validating the target of a novel compound.

Phase II: In-Cell Target Validation

A compound that binds to a purified protein in a biochemical assay may not necessarily engage the same target in the complex environment of a living cell. Factors such as cell permeability, intracellular compartmentalization, and the presence of endogenous ligands can all influence a compound's activity. Therefore, it is essential to validate target engagement in a cellular context.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A compound that binds to its target will cause a shift in the protein's melting curve to a higher temperature, providing direct evidence of target engagement within the cell.[13][14]

Phase III: Comprehensive Selectivity and Off-Target Profiling

With a validated primary target in hand, the next phase is to build a detailed selectivity profile and proactively identify potential off-targets.

  • Comprehensive Kinome Profiling: If the primary target is a kinase, a more focused and quantitative screen is warranted. This involves determining the Kd or IC50 values for the compound against a large panel of kinases. The data is often visualized as a dendrogram, which graphically represents the compound's selectivity across the kinome.

  • Proteome-Wide Off-Target Identification: Advanced mass spectrometry-based chemoproteomic techniques can be used to identify off-targets across the entire proteome.[15] These methods can provide a global view of a compound's interactions, revealing unexpected binding partners that would be missed by targeted assays.

Part 2: Case Study: Hypothetical Characterization of 3-(dimethylsulfamoyl)benzoic acid as a Pim-1 Kinase Inhibitor

To illustrate the practical application of this framework, let us hypothesize that our initial screening (Phase I) and cellular validation (Phase II) have identified Pim-1 kinase as the primary intracellular target of 3-(dimethylsulfamoyl)benzoic acid (hereafter referred to as Compound X ).

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[16][17] Its expression is often upregulated in various cancers, making it an attractive therapeutic target.[18] Pim-1 is regulated by the JAK/STAT signaling pathway and exerts its effects by phosphorylating a number of downstream substrates, including the pro-apoptotic protein BAD.[19][]

Simplified Pim-1 Signaling Pathway

G Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK Cytokines (e.g., IL-6)->JAK activate STAT3/5 STAT3/5 JAK->STAT3/5 phosphorylate Pim-1 Gene Pim-1 Gene STAT3/5->Pim-1 Gene transcribe Pim-1 Kinase Pim-1 Kinase Pim-1 Gene->Pim-1 Kinase BAD BAD Pim-1 Kinase->BAD phosphorylate (inhibit) Apoptosis Apoptosis BAD->Apoptosis promotes

Caption: Pim-1 is a downstream effector of the JAK/STAT pathway that promotes cell survival.

Comparative Selectivity Analysis

To understand the selectivity of Compound X, we would compare its kinome profile to that of other known Pim-1 inhibitors, such as SGI-1776, AZD1208, and CX-6258.[21][22][23][24] The following table presents hypothetical KINOMEscan™ data for this comparison.

Kinase TargetCompound X (Kd, nM) SGI-1776 (IC50, nM) [25]AZD1208 (Kd, nM) [22]CX-6258 (IC50, nM) [23][26]
Pim-1 15 7 0.2 5
Pim-22503630.8825
Pim-3180690.7616
FLT385044>1000134
Haspin>10,00034>1000>1000
JAK21,200>10,000>1000>1000
STAT3>10,000>10,000>1000>1000

This table contains hypothetical data for Compound X for illustrative purposes.

  • Potency: AZD1208 is the most potent inhibitor of Pim-1, followed by CX-6258, SGI-1776, and finally Compound X.

  • Selectivity within the Pim Family: Compound X shows a preference for Pim-1 over Pim-2 and Pim-3. AZD1208 and CX-6258 are pan-Pim inhibitors, potently inhibiting all three isoforms.[22][23] SGI-1776 is most potent against Pim-1 and Pim-3.[25]

  • Off-Target Activity: SGI-1776 shows significant off-target activity against FLT3 and Haspin kinases.[25] CX-6258 has some activity against FLT3.[26] Both Compound X and AZD1208 appear to be highly selective with minimal off-target effects on the kinases listed.

Visualizing Kinase Selectivity

G cluster_0 Selectivity Profile Compound X Compound X Pim1 Pim1 Compound X->Pim1 Pim2 Pim2 Compound X->Pim2 Pim3 Pim3 Compound X->Pim3 SGI-1776 SGI-1776 SGI-1776->Pim1 SGI-1776->Pim3 FLT3 FLT3 SGI-1776->FLT3 Haspin Haspin SGI-1776->Haspin AZD1208 AZD1208 AZD1208->Pim1 AZD1208->Pim2 AZD1208->Pim3 JAK2 JAK2

Caption: A conceptual representation of kinase inhibitor selectivity. Thicker lines indicate stronger inhibition.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, it is essential to follow well-defined experimental protocols.

Protocol 1: Biochemical Kinase Inhibition Assay (Generic Radiometric Format)

This protocol describes a generic method for determining the IC50 value of a compound against a specific kinase.[27]

  • Prepare Reagents:

    • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Kinase: Recombinant human Pim-1 kinase.

    • Substrate: A specific peptide substrate for Pim-1.

    • ATP: [γ-33P]ATP.

    • Test Compound: Serially diluted Compound X in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound or DMSO (control) to a 96-well plate.

    • Add 20 µL of a master mix containing the kinase and substrate in kinase reaction buffer.

    • Incubate for 20 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of [γ-33P]ATP.

    • Incubate for 2 hours at room temperature.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in intact cells.[12][13]

  • Cell Culture and Treatment:

    • Culture a human cell line known to express the target protein (e.g., a leukemia cell line for Pim-1) to 70-80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM Compound X) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-free medium.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in each sample.

    • Analyze the amount of the specific target protein in each sample using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) or signal (for ELISA).

    • Normalize the data to the amount of protein at the lowest temperature (e.g., 40°C).

    • Plot the normalized signal against the temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve for the compound-treated sample indicates target engagement.

Conclusion

The assessment of selectivity and cross-reactivity is a cornerstone of modern drug discovery and chemical biology. For a novel compound like 3-(dimethylsulfamoyl)benzoic acid, where the biological targets are unknown, a systematic and multi-faceted approach is paramount. By combining broad-spectrum screening, unbiased chemoproteomics, and in-cell target validation techniques, researchers can build a robust and reliable profile of a compound's biological interactions. This comprehensive understanding is essential for validating new drug targets, optimizing lead compounds, and ultimately, developing safer and more effective medicines.

References

  • Huang, F., Zhang, B., Zhou, S., Zhao, X., Bian, C., & Wei, Y. (2012). Chemical Proteomics: Terra Incognita for Novel Drug Target Profiling. Chinese Journal of Cancer, 31(11), 507–518. [Link]

  • An, L., Wang, C., & Deng, Y. (2019). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 18(4), 3491-3499. [Link]

  • Bantscheff, M., & Lemeer, S. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van der Tuin, B. A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Zhang, Y., & Wang, Z. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1198418. [Link]

  • Wikipedia. (2023, December 2). PIM1. In Wikipedia. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978. [Link]

  • Muth, M., & Barkan, D. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(10), 1525–1533. [Link]

  • Haddach, M., Michaux, J., Schwaebe, M. K., Pierre, F., O'Brien, S. E., Borsan, C., ... & Ryckman, D. M. (2012). Discovery of CX-6258. A potent, selective, and orally efficacious pan-Pim kinases inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139. [Link]

  • Keeton, E. K., McEachern, K., Dillman, K. S., Pal-Bhadra, M., Gikanga, B., & Bearss, D. J. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Li, Y., Wang, L., & Liu, T. (2022). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 20(1), 1-13. [Link]

  • Piazza, F., & Giustiniano, M. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Journal of Proteome Research, 19(11), 4386-4395. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3-4), 131–151. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Visser, F., de Vlieg, J., & Verheij, M. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 469–473. [Link]

  • Sacco, F., & Scagliola, A. (2023). Stability-based approaches in chemoproteomics. Essays in Biochemistry, 67(4), 585-597. [Link]

  • Dai, L., Zhao, T., Li, X., & You, F. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2827–2835. [Link]

  • Bateman, L. A., & Cravatt, B. F. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Journal of Biological Chemistry, 291(35), 18231–18238. [Link]

  • Kalesh, K. A., & Yao, S. Q. (2011). Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications. Current Opinion in Chemical Biology, 15(1), 52-59. [Link]

  • Chen, L. S., Redkar, S., Bearss, D., Wierda, W. G., & Gandhi, V. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]

  • Wikipedia. (2023, November 28). Activity-based proteomics. In Wikipedia. [Link]

  • PubMed. (2011). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Retrieved from [Link]

  • Gregory, K. J., & La-Beck, N. M. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63503. [Link]

  • ResearchGate. (n.d.). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Chen, L. S., Redkar, S., Taverna, P., & Gandhi, V. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693–702. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Drug Target Review. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • Ma'ayan Lab. (2020, August 11). The KINOMEscan and KEA3 Appyters [Video]. YouTube. [Link]

  • Niepel, M., Haft, C., & Sorger, P. K. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems, 14(8), 655-668.e5. [Link]

  • Kim, H. S., Kim, J. H., Lee, J. S., Kim, J. H., & Kim, T. Y. (2016). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. PLoS One, 11(10), e0165063. [Link]

  • Abdel-Mageed, W. M., & Abdel-Mageed, H. M. (2021). New Pim-1 Kinase Inhibitor From the Co-culture of Two Sponge-Associated Actinomycetes. Frontiers in Marine Science, 8, 706497. [Link]

  • Lavogina, D., Egorov, M., Laasfeld, T., Lõoke, M., & Raidaru, G. (2016). New potent and selective inhibitor of Pim-1/3 protein kinases sensitizes human colon carcinoma cells to doxorubicin. Chemico-Biological Interactions, 245, 48-55. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of 3-(Dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural confirmation of synthesized 3-(dimethylsulfamoyl)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the rationale behind methodological choices, ensuring a robust and verifiable approach to structural elucidation.

Introduction: The Imperative of Structural Verification in Synthesis

This guide will systematically compare data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and unassailable structural proof.[1][2][3] Each technique provides a unique piece of the structural puzzle, and their combined power lies in the cross-validation of data, ensuring the highest degree of confidence in the final assignment.

The Analytical Workflow: A Multi-Pronged Approach

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation synthesis Chemical Synthesis of 3-(dimethylsulfamoyl)benzoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms interpretation Comparative Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Final Structural Confirmation interpretation->confirmation G cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data struct 3-(dimethylsulfamoyl)benzoic acid C₉H₁₁NO₄S MW: 229.25 nmr_h ¹H NMR Proton Environments Connectivity Ratios struct->nmr_h nmr_c ¹³C NMR Carbon Skeleton Functional Groups struct->nmr_c ir IR O-H Stretch C=O Stretch S=O Stretches struct->ir ms HRMS Molecular Formula Exact Mass struct->ms

Figure 2: Relationship between the confirmed structure and the corroborating data obtained from orthogonal spectroscopic techniques.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of 3-(dimethylsulfamoyl)benzoic acid is definitively achieved through the congruent data from ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

  • MS established the correct molecular formula and weight.

  • IR confirmed the presence of all key functional groups: the carboxylic acid, the aromatic ring, and the sulfonamide.

  • ¹³C NMR verified the carbon skeleton, showing the expected 8 unique carbon environments.

  • ¹H NMR provided the final, detailed blueprint, confirming the substitution pattern on the aromatic ring and the connectivity of all proton-bearing fragments.

Each technique independently supports the proposed structure, and collectively, they form a self-validating system that leaves no room for ambiguity. This comparative, multi-spectroscopic approach represents the gold standard in chemical analysis, providing the high level of trust and certainty required in scientific research and drug development.

References

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • AcademicsWorld. (n.d.).
  • VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Online Organic Chemistry Tutor. (n.d.).
  • Quora. (2013). How is the chemical structure of an organic compound determined?[Link]

  • PubChemLite. (n.d.). 3-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S).
  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a cornerstone of antimicrobial preservation in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their efficacy, broad-spectrum activity, and well-established safety profiles make them a subject of continuous study and application. This guide provides a comparative analysis of the antimicrobial spectrum of key benzoic acid derivatives, offering insights into their mechanisms of action, optimal usage conditions, and the experimental methodologies used for their evaluation. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, empowering researchers to make informed decisions in their formulation and development endeavors.

The Core Antimicrobial Mechanism: A Tale of pH and Cellular Disruption

The antimicrobial efficacy of benzoic acid and its salts, like sodium benzoate, is fundamentally linked to pH.[2][4] The undissociated form of benzoic acid is lipophilic, allowing it to easily penetrate the cell membranes of microorganisms such as bacteria, yeasts, and molds.[2][5] Once inside the cell, where the pH is typically neutral or slightly alkaline, the benzoic acid molecule dissociates, releasing a proton (H+). This process acidifies the cytoplasm, disrupting the cell's pH homeostasis and inhibiting the activity of crucial respiratory enzyme systems.[2][5][6] This interference with cellular metabolism ultimately inhibits microbial growth and survival.[1][2][7]

It is the undissociated acid that is the active antimicrobial agent. Consequently, benzoic acid and its salts are most effective in acidic conditions.[2][8] In neutral or alkaline environments, the acid is predominantly in its dissociated, less lipophilic form, which significantly reduces its ability to penetrate microbial cell membranes and exert its antimicrobial effect.[2]

Comparative Antimicrobial Spectra of Key Derivatives

The antimicrobial spectrum of benzoic acid can be modulated by the addition of various functional groups to the benzene ring. This section compares the activity of some of the most widely studied derivatives.

Benzoic Acid and its Salts (Sodium Benzoate)
  • Spectrum: Possesses broad-spectrum activity against a wide range of bacteria, yeasts, and molds.[1][2][3][9][10][11] Sodium benzoate, in particular, is noted for its strong inhibitory effects against these microorganisms.[8][10]

  • Key Characteristics: Highly pH-dependent, with optimal activity in acidic environments.[2][8] It is widely used as a food preservative.[1][3] Some studies suggest that potassium sorbate may be more effective than sodium benzoate in suppressing the growth of certain yeasts, like Zygosaccharomyces bailii.[12]

Parabens (p-Hydroxybenzoic Acid Esters)
  • Spectrum: Parabens exhibit a broad spectrum of antimicrobial activity and are particularly effective against yeasts and molds.[4][13] They are also active against a wide range of bacteria, showing greater efficacy against Gram-positive than Gram-negative bacteria.[4][14]

  • Key Characteristics: A key advantage of parabens is their effectiveness over a wide pH range (4-8).[8][14] Their antimicrobial activity increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl), but this also corresponds to a decrease in water solubility.[4][14] To overcome solubility issues and broaden the spectrum of activity, parabens are often used in combination, such as methylparaben and propylparaben.[14][15] The mechanism of action is thought to involve the disruption of membrane transport processes or the inhibition of DNA/RNA synthesis and key enzymes.[13]

Hydroxybenzoic Acids
  • Spectrum: The position of the hydroxyl group on the benzoic acid ring influences antimicrobial activity. For instance, a study on Escherichia coli found that 2-hydroxybenzoic acid (salicylic acid) and benzoic acid itself had the strongest antibacterial activity compared to other positional isomers.[16] 4-hydroxybenzoic acid has also demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria.[17][18]

  • Key Characteristics: The presence of hydroxyl or methoxyl groups is linked to the antimicrobial action of these phenolic compounds.[16] The acidity of the derivative, influenced by the type and position of the substituent, plays a role in its activity.[6]

Other Derivatives (e.g., Chloro- and Amino-substituted)
  • Spectrum: The addition of other functional groups can also significantly alter the antimicrobial profile. For example, a study on 2-chlorobenzoic acid derivatives found they exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[19] In contrast, derivatives of p-amino benzoic acid have shown potent activity against both Gram-positive and Gram-negative bacteria.[20]

  • Key Characteristics: Structure-activity relationship (QSAR) studies indicate that factors like molecular connectivity and topological indices govern the antimicrobial activity of these modified compounds.[19][21]

Synergistic Effects

The antimicrobial efficacy of benzoic acid derivatives can be enhanced when used in combination with other agents. This synergistic approach allows for a broader spectrum of activity at lower concentrations of individual components.

  • With Other Preservatives: Benzoic acid is often used with sorbic acid or propionic acid to achieve a synergistic effect, providing more comprehensive antimicrobial protection.[2]

  • With Other Compounds: Studies have shown that the combination of benzoic acid derivatives, such as β-resorcylic acid, with capric acid results in a synergistic and rapid bactericidal effect against Staphylococcus aureus and MRSA.[22] The proposed mechanism involves membrane disruption by capric acid, which facilitates the entry of the benzoic acid derivative, leading to cell death.[22]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoic acid derivatives against common microorganisms, providing a quantitative basis for comparison. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic Acid Escherichia coli O1571000[16]
2-Hydroxybenzoic Acid Escherichia coli O1571000[16]
4-Hydroxybenzoic Acid Gram-positive & Gram-negative bacteria160[18]
Methylparaben Staphylococcus aureus4000[23]
Methylparaben Escherichia coli2000[23]
Methylparaben Aspergillus niger1000[23]
Methylparaben Candida albicans1000[23]
Propylparaben Enterobacter cloacae2.2 mM[15]
5-(p-hydroxybenzoyl) shikimic acid Methicillin-resistant Staphylococcus haemolyticus100[24]
5-(p-hydroxybenzoyl) shikimic acid Escherichia coli100[24]

Note: MIC values can vary depending on the specific strain of the microorganism and the experimental conditions used.

Experimental Protocols for Antimicrobial Spectrum Analysis

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following outlines the key methodologies for assessing the antimicrobial spectrum of benzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The tube dilution method is a standard technique for determining the MIC.[25]

Methodology:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilutions: Prepare a series of twofold dilutions of the benzoic acid derivative in a liquid growth medium in test tubes.

  • Inoculation: Inoculate each tube with a standardized amount of the microbial suspension. Include a positive control tube (medium with inoculum, no antimicrobial) and a negative control tube (medium only).

  • Incubation: Incubate the tubes at an appropriate temperature and duration for the test microorganism.

  • Observation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the medium remains clear).[26]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.[17]

Methodology:

  • Preparation of Agar Plates: Prepare agar plates with a suitable growth medium.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Application of Test Compound: Add a known concentration of the benzoic acid derivative solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.

Logical Workflow for Antimicrobial Evaluation

The following diagram illustrates a logical workflow for the comparative analysis of the antimicrobial spectrum of benzoic acid derivatives.

Antimicrobial_Evaluation_Workflow cluster_prep Preparation cluster_analysis Data Analysis & Comparison A Select Benzoic Acid Derivatives C Prepare Stock Solutions of Derivatives A->C B Select Test Microorganisms (Bacteria, Yeasts, Molds) D Determine Minimum Inhibitory Concentration (MIC) B->D E Perform Agar Well Diffusion Assay B->E C->D C->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->F H Record MIC & MBC/MFC Values D->H G Measure Zones of Inhibition E->G F->H I Compare Antimicrobial Spectra G->I H->I J Analyze Structure-Activity Relationships (SAR) I->J

Caption: Workflow for evaluating and comparing the antimicrobial spectrum of benzoic acid derivatives.

Mechanism of Action: A Deeper Dive

The primary mechanism of action for benzoic acid and its salts is the disruption of intracellular pH. However, for derivatives like parabens, the mechanism is thought to be more complex.

Mechanism_of_Action cluster_benzoic_acid Benzoic Acid & Salts cluster_parabens Parabens BA1 Undissociated Acid (Lipophilic) BA2 Penetrates Cell Membrane BA1->BA2 BA3 Dissociates in Cytoplasm (Releases H+) BA2->BA3 BA4 Acidifies Cytoplasm BA3->BA4 BA5 Inhibits Respiratory Enzymes BA4->BA5 BA6 Inhibition of Microbial Growth BA5->BA6 P1 Paraben Molecule P2 Disrupts Membrane Transport Processes P1->P2 P3 Inhibits DNA/RNA Synthesis P1->P3 P4 Inhibits Key Enzymes (e.g., ATPases) P1->P4 P5 Inhibition of Microbial Growth P2->P5 P3->P5 P4->P5

Caption: Comparative mechanisms of antimicrobial action for benzoic acid and parabens.

Conclusion

The selection of an appropriate benzoic acid derivative for antimicrobial preservation requires a thorough understanding of its spectrum of activity, the influence of formulation parameters like pH, and its potential for synergistic interactions. While benzoic acid and its salts remain highly effective in acidic conditions, derivatives such as parabens offer the advantage of a broader effective pH range. Furthermore, the antimicrobial profile can be fine-tuned through chemical modification of the benzoic acid structure. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of these compounds, enabling researchers to develop safe and effective products. As the challenge of antimicrobial resistance continues to grow, a deeper understanding of the structure-activity relationships of established preservatives like benzoic acid derivatives will be crucial in the development of novel and more potent antimicrobial agents.

References

  • Elchemy. (2025, September 15). Potassium Sorbate vs Sodium Benzoate: Safety, Uses, and Effectiveness. Elchemy.
  • Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid.
  • Wikipedia. (n.d.). Paraben.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
  • ResearchGate. (2025, August 6).
  • IJCRT.org. (2024, August 8).
  • JustLong. (2022, December 1).
  • Atena Journals. (2022, August 8).
  • Sodium Benzoate Vs.
  • PubMed. (n.d.).
  • American Pharmaceutical Review. (2012, January 1).
  • PubMed. (n.d.). Antimicrobial Effectiveness of Potassium Sorbate and Sodium Benzoate against Zygosaccharomyces bailii in a Salsa Mayonnaise.
  • NIH. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC.
  • Bulgarian Journal of Agricultural Science. (n.d.). ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO Abstract In.
  • PubMed. (n.d.).
  • PubMed. (2020, March 1). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid)
  • NIH. (n.d.).
  • JustLong. (2025, January 20).
  • Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.
  • Semantic Scholar. (n.d.). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.
  • ResearchGate. (n.d.). Antimicrobial Effectiveness of Parabens.
  • PubMed. (n.d.).
  • Sodium Benzoate: Properties, Applications, and Benefits in Food Preserv
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
  • Semantic Scholar. (n.d.). Antimicrobial effects of sodium benzoate, sodium nitrite andpotassium sorbate and their synergistic action in vitro.
  • NIH. (2022, April 2).
  • MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
  • ResearchGate. (2025, August 7). p-Hydroxybenzoic acid esters as preservatives. I.
  • EZ Chemicals. (n.d.). Benzoic Acid.

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Toxicity Relationship (QSTR) Analysis of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Toxicity of Benzoic Acids

Benzoic acid and its derivatives are ubiquitous, serving as crucial building blocks and functional agents in pharmaceuticals, food preservation, and cosmetics.[1] However, their widespread use necessitates a rigorous understanding of their potential toxicity. Traditional animal-based toxicity testing is often slow, expensive, and ethically fraught.[2] In contrast, in silico methods, particularly Quantitative Structure-Toxicity Relationship (QSTR) analysis, offer a powerful, predictive alternative.[3]

QSTR models are mathematical relationships that correlate the structural or physicochemical properties of a chemical with its biological activity, in this case, toxicity.[4] This guide provides an in-depth, comparative analysis of the QSTR approach for evaluating benzoic acid compounds, grounded in scientific principles and practical application. We will explore the causality behind the methodology, compare it with alternative techniques, and provide actionable protocols for implementation.

The QSTR Paradigm: A Conceptual Workflow

The development of a robust QSTR model is a systematic process that transforms chemical structures into predictive toxicological data. The workflow is built upon the foundational principle that a compound's structure dictates its function and, consequently, its toxicological profile.[5] The entire process, from data acquisition to model deployment, is designed to be transparent and scientifically valid, adhering to principles established by organizations like the Organisation for Economic Co-operation and Development (OECD).[6][7]

Caption: High-level workflow for developing and applying a QSTR model.

Part 1: Building the Foundation - Data Curation and Descriptor Calculation

The predictive power of any QSTR model is fundamentally dependent on the quality of the input data. This initial phase involves gathering reliable toxicity data and translating chemical structures into a quantitative format.

Sourcing High-Quality Toxicity Data

The endpoint of a QSTR model must be clearly defined.[7] For benzoic acids, common toxicity endpoints include acute oral toxicity (LD50), aquatic toxicity (EC50), and cytotoxicity.[1][8] It is crucial to source this data from reputable databases and literature. A study on 57 benzoic acid compounds, for instance, collected LD50 values for mice from various literature sources to build a predictive model.[1]

Molecular Structure Preparation & Descriptor Calculation

Once toxicity data is compiled, the corresponding two-dimensional (2D) or three-dimensional (3D) chemical structures are gathered. These structures are then used to calculate molecular descriptors , which are numerical representations of the molecule's physicochemical properties. The choice of descriptors is critical as it forms the basis of the structure-toxicity relationship.

For benzoic acids, key descriptors often fall into these categories:

  • Lipophilicity: The octanol-water partition coefficient (logP or logKow) is paramount, as it governs the compound's ability to cross biological membranes. Studies have shown a direct relationship between the hydrophobicity of halogenated benzoic acids and their toxicity.[8]

  • Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) can describe a molecule's reactivity.[9] The acidity (pKa) is also crucial, as the ionization state of the carboxylic acid group affects its behavior and interaction with biological targets.[9]

  • Topological/Connectivity Indices: These descriptors, such as Molecular Connectivity Indices (MCI), quantify aspects of molecular size, shape, and branching. A successful QSTR model for benzoic acid toxicity in mice was developed using zero-order and first-order connectivity indices.[10][11]

  • Steric/Size Descriptors: Properties like molecular weight and surface area can influence how a molecule fits into a biological target site.

Caption: Relationship between descriptor classes and predicted toxicity.

Part 2: Constructing and Validating the Model

With a curated dataset and calculated descriptors, the next step is to build a mathematical model and rigorously validate its performance.

Choosing the Right Algorithm

The process begins by splitting the dataset into a training set , used to build the model, and an external test set , used to independently evaluate its predictive power.[1] Several algorithms can be employed:

  • Multiple Linear Regression (MLR): A straightforward statistical method that creates a linear equation linking descriptors to toxicity. One study successfully used MLR to model the oral LD50 of benzoic acids with a high correlation coefficient (R² = 0.9860).[1]

  • Machine Learning (ML) Methods: More complex algorithms like Support Vector Machines (SVM) or Random Forests can capture non-linear relationships, which are common in biological systems.[12]

The Litmus Test: Rigorous Model Validation

Validation is the most critical step to ensure a model is robust and predictive, not just a random correlation.[13] This process follows internationally accepted guidelines, such as those from the OECD.[6][14]

  • Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are performed on the training set to assess the model's stability and robustness.

  • External Validation: The model's true predictive ability is tested by applying it to the external test set—compounds the model has not seen before.

The quality of the model is judged by several statistical metrics, summarized below.

Metric Description Acceptable Value
(Coefficient of Determination)Measures how well the model fits the training set data.> 0.6
(Cross-validated R²)Measures the model's internal predictive ability.> 0.5
R²_ext (External R²)Measures the model's predictive ability on the external test set.> 0.6
RMSE (Root Mean Square Error)Represents the average prediction error in the units of the endpoint.As low as possible
Defining the Applicability Domain (AD)

No model can accurately predict the toxicity of all chemicals. The Applicability Domain (AD) defines the chemical space—in terms of structure and descriptors—where the model provides reliable predictions.[13] This is a critical OECD principle that prevents the misuse of the model for compounds that are too different from those in the training set.[7]

Part 3: Comparative Analysis - QSTR vs. Alternative Approaches

QSTR is a powerful tool, but it is essential to understand its strengths and weaknesses in comparison to other toxicity assessment methods.[15]

Method Principle Pros Cons
QSTR Statistical correlation between chemical structure and toxicity.[16]Rapid, low-cost, high-throughput screening; reduces animal testing.[2]Requires high-quality data; predictions limited by applicability domain.
Read-Across Assumes structurally similar chemicals have similar toxicological properties.Uses existing toxicity data, reducing new tests; strong regulatory acceptance.[17][18]Justifying similarity can be complex and subjective; "activity cliffs" can occur where small structural changes lead to large toxicity changes.[19][20]
In Vitro Assays Exposes cultured cells or tissues to a chemical to measure effects like cell death (cytotoxicity).[21]Provides mechanistic insights; higher biological relevance than in silico models; reduces animal use.[22][23]May not capture whole-organism complexity (e.g., metabolism, toxicokinetics); can be more costly and time-consuming than in silico methods.[21]

Part 4: Detailed Experimental & Computational Protocols

Protocol 4.1: Step-by-Step QSTR Model Development (Conceptual)

This protocol outlines the workflow for developing a QSTR model for benzoic acid toxicity using common computational tools.

  • Data Collection:

    • Compile a list of benzoic acid derivatives with their experimental toxicity values (e.g., -log(LD50) in mol/kg) from literature or databases.

    • Obtain the corresponding chemical structures in a machine-readable format (e.g., SMILES).

  • Descriptor Calculation:

    • Use software (e.g., PaDEL-Descriptor, RDKit) to calculate a wide range of molecular descriptors (e.g., topological, physicochemical, electronic) for each molecule.

  • Data Pre-processing:

    • Remove descriptors with little or no variance.

    • Check for and handle inter-correlated descriptors.

    • Randomly split the dataset into a training set (~75-80%) and a test set (~20-25%).

  • Model Building (using Multiple Linear Regression):

    • On the training set, use a variable selection technique (e.g., stepwise regression) to identify the most statistically significant descriptors.

    • Generate the MLR equation relating the selected descriptors to the toxicity endpoint.

  • Model Validation:

    • Internal: Perform leave-one-out cross-validation on the training set to calculate the Q² value.

    • External: Use the generated MLR model to predict the toxicity of the compounds in the test set. Calculate R²_ext and RMSE to assess predictive power.

  • Applicability Domain Definition:

    • Define the AD using a method like the leverage approach to identify the boundaries of the model's reliable prediction space.

  • Interpretation:

    • Analyze the selected descriptors in the final model to gain insights into the mechanistic basis of toxicity for benzoic acid compounds. For example, a positive coefficient for logP would suggest that higher lipophilicity increases toxicity.[9]

Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line (e.g., HepG2, a human liver cell line).[21][22]

  • Cell Culture:

    • Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Exposure:

    • Prepare a series of dilutions of the test benzoic acid compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different compound concentrations (including a vehicle control).

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Perspectives

QSTR analysis represents a mature, scientifically-validated approach for the predictive toxicology of benzoic acid compounds. It provides a rapid, cost-effective, and ethically responsible means to prioritize candidates, guide further testing, and support regulatory submissions. By integrating QSTR with other New Approach Methodologies (NAMs) like in vitro assays and read-across, researchers can build a more comprehensive and robust weight-of-evidence for chemical safety assessment.[24][25] As computational power and machine learning algorithms continue to advance, the accuracy, scope, and regulatory acceptance of QSTR models are poised to grow, further cementing their role in modern toxicology.[12]

References

  • ToxMinds. (n.d.). Read-across – State of the art and next level! Retrieved from [Link]

  • Wang, J., et al. (2018). Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data. Molecules. Retrieved from [Link]

  • Bibra. (n.d.). Read Across Approach Toxicology. Retrieved from [Link]

  • Government of Canada. (2019). Use of analogues and read-across in risk assessment. Retrieved from [Link]

  • ECETOC. (2010). High information content technologies in support of read-across in chemical risk assessment. Technical Report no.109. Retrieved from [Link]

  • Li, Z., et al. (2010). Study on QSTR of Benzoic Acid Compounds with MCI. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2010). Study on QSTR of Benzoic Acid Compounds with MCI. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, Z., et al. (2010). Study on QSTR of benzoic acid compounds with MCI. PubMed. Retrieved from [Link]

  • Chen, C. Y., et al. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. PubMed. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, X., et al. (2001). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Science of The Total Environment. Retrieved from [Link]

  • Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed Central. Retrieved from [Link]

  • KREATiS. (n.d.). OECD QSAR Assessment Framework (QAF). Retrieved from [Link]

  • Svobodová, K., & Leitner, A. (2011). Validation of QSAR models for legislative purposes. PubMed Central. Retrieved from [Link]

  • OECD. (2007). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. Retrieved from [Link]

  • Subramani, K., et al. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. Retrieved from [Link]

  • Neagu, D., et al. (2014). In Silico Predictions of Genotoxicity for Aromatic Amines. PubMed. Retrieved from [Link]

  • Joint Research Centre. (2005). The Characterisation of (Quantitative) Structure-Activity Relationships - Preliminary Guidance. JRC Publications Repository. Retrieved from [Link]

  • Cherkasov, A., et al. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

  • Raunio, H. (2011). In silico toxicology – non-testing methods. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview. Retrieved from [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

  • Fiveable. (n.d.). Alternative testing methods | Toxicology Class Notes. Retrieved from [Link]

  • Caldeira, C., et al. (2015). Alternative methods in toxicity testing: the current approach. SciELO. Retrieved from [Link]

  • EU Science Hub. (n.d.). Alternative methods for toxicity testing. The Joint Research Centre. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2016). Alternative Approaches for Identifying Acute Systemic Toxicity: Moving from Research to Regulatory Testing. PubMed Central. Retrieved from [Link]

  • Bibra. (n.d.). Alternative Methods To Animal Toxicity Testing. Retrieved from [Link]

  • SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. YouTube. Retrieved from [Link]

  • MDPI. (2022). Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach. Retrieved from [Link]

  • ResearchGate. (2006). Molecular structure of benzoic acid and sodium benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

Sources

A Comparative Analysis of 3-(dimethylsulfamoyl)benzoic acid and 3-(tert-butylsulfamoyl)benzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Molecules

Both 3-(dimethylsulfamoyl)benzoic acid and 3-(tert-butylsulfamoyl)benzoic acid belong to the class of sulfamoylbenzoic acids. This structural motif is recognized as a key pharmacophore in a variety of biologically active compounds. The core structure consists of a benzoic acid ring substituted with a sulfamoyl group (-SO₂NR₂). The key difference between the two molecules under consideration lies in the nature of the substituents on the nitrogen atom of the sulfamoyl group: a dimethyl substitution versus a tert-butyl substitution.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the key computed properties for 3-(dimethylsulfamoyl)benzoic acid and 3-(tert-butylsulfamoyl)benzoic acid.

Property3-(dimethylsulfamoyl)benzoic acid3-(tert-butylsulfamoyl)benzoic acid
Molecular Formula C₉H₁₁NO₄S[1]C₁₁H₁₅NO₄S[2]
Molecular Weight 229.25 g/mol [1]257.31 g/mol
XLogP3 1.12.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 23

Data sourced from PubChem and other chemical supplier databases.

The most notable difference in their physicochemical profiles is the predicted lipophilicity, as indicated by the XLogP3 value. The tert-butyl group imparts a greater degree of lipophilicity to the molecule compared to the dimethyl group. This difference can have profound implications for cell membrane permeability, protein binding, and overall bioavailability.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific activity data for our two compounds of interest is scarce, the broader class of sulfamoylbenzoic acid derivatives has been investigated for various biological activities. For instance, derivatives of sulfamoyl benzamide have been explored as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases)[3]. Additionally, 3-sulfonamido benzoic acid derivatives have been designed as antagonists for the P2Y₁₄ receptor, a potential target for inflammatory diseases[4].

The variation in the substituent on the sulfamoyl nitrogen is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.

The Dimethylsulfamoyl Group: The two methyl groups are relatively small and allow for a degree of conformational flexibility around the S-N bond. The nitrogen lone pair is available for hydrogen bonding, although the methyl groups can provide some steric hindrance compared to an unsubstituted sulfamoyl group.

The Tert-butylsulfamoyl Group: The tert-butyl group is significantly bulkier than the two methyl groups. This steric bulk can have several consequences:

  • Receptor Binding: The large tert-butyl group may either enhance binding by occupying a large hydrophobic pocket in the target protein or it could sterically clash with the binding site, reducing affinity.

  • Solubility: The increased lipophilicity of the tert-butyl group may decrease aqueous solubility, which can impact formulation and bioavailability.

  • Metabolic Stability: The tert-butyl group can sometimes shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

Based on these principles, one might hypothesize that the choice between a dimethylsulfamoyl and a tert-butylsulfamoyl group would be highly dependent on the specific topology of the target's binding site.

Proposed Experimental Workflow for Comparative Activity Profiling

To empirically determine the comparative activity of 3-(dimethylsulfamoyl)benzoic acid and 3-(tert-butylsulfamoyl)benzoic acid, a systematic experimental approach is required. The following workflow is proposed based on the potential targets identified for the broader class of sulfamoylbenzoic acids.

G cluster_0 Target Identification & Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Target Identify Potential Targets (e.g., h-NTPDases, P2Y14R) Synthesis Synthesize & Purify Compounds Target->Synthesis Biochemical Biochemical Assays (e.g., Enzyme Inhibition Assay) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Receptor Binding Assay) Synthesis->CellBased ADME In Vitro ADME (Solubility, Permeability, Stability) Synthesis->ADME IC50 Determine IC50/EC50 Values Biochemical->IC50 CellBased->IC50 SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Proposed experimental workflow for comparative activity profiling.

Step-by-Step Methodologies

1. Target Selection and Compound Acquisition:

  • Target Identification: Based on literature precedents for sulfamoylbenzoic acids, potential targets could include h-NTPDases or the P2Y₁₄ receptor[3][4].

  • Compound Synthesis and Purification: 3-(dimethylsulfamoyl)benzoic acid and 3-(tert-butylsulfamoyl)benzoic acid can be synthesized from 3-chlorosulfonylbenzoic acid by reaction with dimethylamine or tert-butylamine, respectively. Purity should be confirmed by NMR and LC-MS.

2. In Vitro Biochemical Assays (Example: h-NTPDase Inhibition Assay):

  • Principle: This assay measures the ability of the compounds to inhibit the enzymatic activity of a specific h-NTPDase isoform.

  • Protocol:

    • Recombinant human NTPDase is incubated with its substrate (e.g., ATP) in a suitable buffer.

    • The test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of product formed (e.g., ADP, AMP, or inorganic phosphate) is quantified using a suitable detection method (e.g., malachite green assay for phosphate).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

3. In Vitro Cell-Based Assays (Example: P2Y₁₄ Receptor Antagonist Assay):

  • Principle: This assay determines the ability of the compounds to block the activation of the P2Y₁₄ receptor by its agonist in a cellular context.

  • Protocol:

    • A cell line stably expressing the human P2Y₁₄ receptor is used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The test compounds are pre-incubated with the cells.

    • The cells are then stimulated with a known P2Y₁₄ receptor agonist (e.g., UDP-glucose).

    • The resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The ability of the test compounds to inhibit the agonist-induced calcium signal is quantified, and IC₅₀ values are determined.

4. In Vitro ADME Profiling:

  • Aqueous Solubility: Determined using methods such as the shake-flask method or nephelometry.

  • Cell Permeability: Assessed using the Caco-2 cell permeability assay.

  • Metabolic Stability: Evaluated by incubating the compounds with liver microsomes and measuring the rate of disappearance over time.

Conclusion

References

  • PubChem. 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • IJRPC. A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • PubChem. 3-[(Dimethylsulfamoyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

  • AbacipharmTech. 3-(N,N-Dimethylsulfamoyl)benzoic acid. [Link]

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid. [Link]

  • Google Patents. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • PubChem. 3-Sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. [Link]

  • PrepChem.com. Synthesis of Benzoic acid t-butyl ester. [Link]

  • PubChem. 3-(4-t-Butylsulfamoylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • Google Patents.
  • Chemsigma. 3-(N-(tert-Butyl)sulfaMoyl)benzoic acid. [Link]

  • PubChem. 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Aoen Chemical Technology Co.,LTD. 3-(N-(tert-Butyl)sulfaMoyl)benzoic acid. [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. [Link]

  • PubMed. Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(Dimethylsulfamoyl)benzoic Acid: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Dimethylsulfamoyl)benzoic acid (CAS 7326-73-0) is a key building block in medicinal chemistry and drug development. Its utility as a versatile intermediate necessitates the availability of efficient and scalable synthetic routes. This guide provides a head-to-head comparison of two primary synthetic pathways to this valuable compound, offering a critical evaluation of their respective merits and drawbacks. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to empower researchers, scientists, and drug development professionals in making informed decisions for the synthesis of 3-(dimethylsulfamoyl)benzoic acid.

Physicochemical Properties of 3-(Dimethylsulfamoyl)benzoic Acid

PropertyValue
CAS Number 7326-73-0[1]
Molecular Formula C9H11NO4S[1]
Molecular Weight 229.25 g/mol [1]
Appearance White to off-white solid
Melting Point Not consistently reported

Route 1: Electrophilic Aromatic Substitution via Chlorosulfonation of Benzoic Acid

This is a classical and direct approach that involves the functionalization of the commercially available benzoic acid. The synthesis proceeds in two main steps: the chlorosulfonation of the aromatic ring followed by amination with dimethylamine.

Mechanism and Rationale

The chlorosulfonation of benzoic acid is an electrophilic aromatic substitution (EAS) reaction. The carboxylic acid group is a meta-directing deactivator. Consequently, the incoming chlorosulfonyl group is directed to the 3-position. The highly reactive chlorosulfonic acid serves as both the reagent and the solvent in many cases. The subsequent amination is a nucleophilic acyl substitution at the sulfur atom, where dimethylamine displaces the chloride to form the sulfonamide.

Experimental Protocol

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

A general procedure for the chlorosulfonation of benzoic acid is as follows: In a round-bottom flask, benzoic acid (1 equivalent) is added in portions to cooled chlorosulfonic acid (6 equivalents). The mixture is then heated, for instance at 95 °C for 12 hours. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 3-(chlorosulfonyl)benzoic acid. The solid is collected by vacuum filtration and washed with cold water.[2] This intermediate can often be used in the next step without further purification.[2]

Step 2: Synthesis of 3-(Dimethylsulfamoyl)benzoic acid

To a solution of dimethylamine (or a solution of dimethylamine in a suitable solvent) and a base such as sodium carbonate in water, cooled in an ice bath, 3-(chlorosulfonyl)benzoic acid (1 equivalent) is added portion-wise.[3] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[3] After the reaction is complete, the mixture is acidified with an acid like 10% HCl to precipitate the product. The solid 3-(dimethylsulfamoyl)benzoic acid is then collected by filtration, washed with water, and dried.

Data and Performance
ParameterValueSource
Starting Material Benzoic AcidCommercially available
Key Reagents Chlorosulfonic acid, Dimethylamine, Sodium CarbonateStandard laboratory reagents
Number of Steps 2
Reported Yield (Step 1) ~80%[2]
Expected Yield (Step 2) High (typically >90% for sulfonamide formation)General literature
Overall Estimated Yield ~72%
Purification Precipitation and filtration, potential for recrystallization
Workflow Diagram

Route 1 benzoic_acid Benzoic Acid chlorosulfonyl_benzoic_acid 3-(Chlorosulfonyl)benzoic acid benzoic_acid->chlorosulfonyl_benzoic_acid  Chlorosulfonic Acid, 95°C, 12h Yield: ~80% final_product 3-(Dimethylsulfamoyl)benzoic acid chlorosulfonyl_benzoic_acid->final_product  Dimethylamine, Na2CO3, 0°C to RT Yield: >90% (Est.)

Caption: Synthetic workflow for Route 1.

Route 2: Sandmeyer-Type Transformation of 3-Aminobenzoic Acid

This alternative route begins with 3-aminobenzoic acid and utilizes a diazotization reaction followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is then aminated.

Mechanism and Rationale

This pathway hinges on the conversion of the amino group of 3-aminobenzoic acid into a versatile diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. The final step is the same nucleophilic substitution with dimethylamine as in Route 1.

Experimental Protocol

Step 1: Diazotization of 3-Aminobenzoic acid

3-Aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and the solution is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (1 equivalent) is then added dropwise while maintaining the low temperature.[4] The formation of the diazonium salt solution is typically monitored by a starch-iodide paper test for excess nitrous acid.

Step 2: Synthesis of 3-(Chlorosulfonyl)benzoic acid via Sandmeyer-type reaction

The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst. The reaction mixture is stirred, often with gentle warming, until the evolution of nitrogen gas ceases. The product, 3-(chlorosulfonyl)benzoic acid, is then isolated by pouring the reaction mixture into water and extracting with an organic solvent or by filtration if it precipitates.

Step 3: Synthesis of 3-(Dimethylsulfamoyl)benzoic acid

The 3-(chlorosulfonyl)benzoic acid obtained from Step 2 is then reacted with dimethylamine as described in Step 2 of Route 1 to yield the final product.

Data and Performance
ParameterValueSource
Starting Material 3-Aminobenzoic AcidCommercially available
Key Reagents Sodium Nitrite, HCl, SO2, CuCl, DimethylamineStandard laboratory reagents
Number of Steps 3
Reported Yield (Steps 1 & 2) Variable (typically 50-70% for Sandmeyer sulfonylation)General literature
Expected Yield (Step 3) High (typically >90% for sulfonamide formation)General literature
Overall Estimated Yield ~45-63%
Purification Extraction and/or filtration, potential for recrystallization
Workflow Diagram

Route 2 aminobenzoic_acid 3-Aminobenzoic Acid diazonium_salt 3-Carboxybenzenediazonium Chloride aminobenzoic_acid->diazonium_salt  NaNO2, HCl, 0-5°C chlorosulfonyl_benzoic_acid 3-(Chlorosulfonyl)benzoic acid diazonium_salt->chlorosulfonyl_benzoic_acid  SO2, CuCl Yield: 50-70% (Est.) final_product 3-(Dimethylsulfamoyl)benzoic acid chlorosulfonyl_benzoic_acid->final_product  Dimethylamine, Base, 0°C to RT Yield: >90% (Est.)

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison and Discussion

FeatureRoute 1: ChlorosulfonationRoute 2: Sandmeyer Reaction
Starting Material Cost Generally lower (Benzoic acid is a commodity chemical)Higher (3-Aminobenzoic acid is more expensive)
Number of Steps 23
Overall Yield Higher (~72%)Lower (~45-63%)
Reagent Hazards Chlorosulfonic acid is highly corrosive and reacts violently with water.Diazonium salts can be explosive if isolated and require careful temperature control. Use of gaseous SO2.
Scalability Well-established for large-scale production.Can be challenging to scale due to the instability of diazonium salts and handling of SO2.
Versatility Direct and efficient for the target molecule.The diazonium intermediate can be used to synthesize a variety of other functionalized benzoic acids.[5][6]

Expertise & Experience Insights:

From an industrial and process chemistry perspective, Route 1 is generally the preferred method for the synthesis of 3-(dimethylsulfamoyl)benzoic acid. Its two-step process, higher overall yield, and the use of readily available and cost-effective starting materials make it more economically viable for large-scale production. While the handling of chlorosulfonic acid requires appropriate safety precautions, these are standard procedures in an industrial setting.

Route 2, while elegant in its chemical transformation, presents more practical challenges. The three-step sequence and lower overall yield are significant drawbacks. The instability of the diazonium salt intermediate necessitates strict temperature control, which can be difficult to maintain on a large scale. However, for laboratory-scale synthesis or for the creation of a library of derivatives from the diazonium salt intermediate, this route offers greater flexibility.

Conclusion

The choice between these two synthetic routes for 3-(dimethylsulfamoyl)benzoic acid will ultimately depend on the specific needs of the researcher or organization. For cost-effective, high-yield, and scalable production, the chlorosulfonation of benzoic acid (Route 1) is the superior choice. For medicinal chemistry applications where analogue synthesis from a common intermediate is desired, the Sandmeyer-type reaction of 3-aminobenzoic acid (Route 2) provides a valuable, albeit more complex, alternative. This guide provides the necessary data and insights to make a well-informed decision based on factors such as scale, cost, available equipment, and synthetic goals.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available at: [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Available at: [Link]

  • Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Appchem. 3-(N,N-Dimethylsulfamoyl)benzoic acid | 7326-73-0. Available at: [Link]

  • Google Patents. Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
  • Google Patents. Nitrosating and diazotizing reagents and reactions.
  • ResearchGate. List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. Available at: [Link]

  • National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][5][7]oxazine-2,4-diones. Available at: [Link]

  • Google Patents. Process for preparing low-salt high-strength active yellow dye.
  • Google Patents. One-step process of preparing azo dyes by simultaneous diazotization.
  • Google Patents. Solvent medium for diazotization reaction.
  • Organic Syntheses Procedure. m-CHLOROPERBENZOIC ACID. Available at: [Link]

  • ScienceDirect. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. Available at: [Link]

  • Google Patents. Process for making carboxylic amides.
  • ResearchGate. (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of 3-(dimethylsulfamoyl)benzoic acid in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical subsequent step is to unequivocally demonstrate that the molecule engages its intended target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of building a robust pharmacological case for any compound, including novel scaffolds like 3-(dimethylsulfamoyl)benzoic acid. An unambiguous confirmation of target binding in a cellular context provides the mechanistic link between a molecular interaction and a downstream phenotypic effect, thereby minimizing the risk of pursuing compounds with misleading, off-target-driven activities.

This guide provides a comparative analysis of leading methodologies for confirming and quantifying the cellular target engagement of small molecules. We will explore the principles, advantages, and limitations of each technique, offering field-proven insights into experimental design and data interpretation. The focus will be on label-free methods that assess the interaction of unmodified compounds with endogenous proteins, providing the most biologically relevant data.

The Methodological Arsenal: A Comparative Overview

Validating target engagement hinges on a simple principle: the binding of a ligand (the drug) to its target protein alters one or more of the protein's biophysical properties. Several advanced techniques have been developed to measure these changes directly in cells or cell lysates. The choice of method depends on factors such as the availability of specific antibodies, the need for high-throughput screening, and whether the primary target is known.

Method Core Principle Format Throughput Label-Free Key Requirement Primary Use Case
CETSA® (Cellular Thermal Shift Assay) Ligand binding increases the thermal stability of the target protein.[1][2]In-cell, LysateLow to HighYesSpecific AntibodyTargeted validation, Dose-response
TPP (Thermal Proteome Profiling) Proteome-wide application of the CETSA principle, analyzed by mass spectrometry.[3]In-cell, LysateLowYesMass SpectrometryUnbiased target/off-target discovery
Kinobeads / Chemical Proteomics Competition between the test compound and immobilized broad-spectrum ligands for binding to a protein family (e.g., kinases).[4][5]LysateMediumYesMass SpectrometryTarget deconvolution, Selectivity profiling
Microscale Thermophoresis (MST) Ligand binding alters the movement of a fluorescently labeled molecule in a temperature gradient.[6][7][8]Lysate, PurifiedHighNo (Target is labeled)Purified/Tagged ProteinQuantitative binding affinity (KD)
Surface Plasmon Resonance (SPR) Ligand binding to an immobilized target on a sensor chip changes the refractive index of the surface.[9][10]PurifiedMedium to HighYesPurified ProteinBinding kinetics (ka, kd), Affinity (KD)

The Benchmark for Cellular Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is arguably the gold standard for confirming target engagement in a physiologically relevant environment.[11][12] The methodology is founded on the thermodynamic principle that a protein becomes more resistant to heat-induced unfolding and aggregation when it is stabilized by a bound ligand.[1] This change in thermal stability is directly proportional to the extent of target engagement.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: Western Blot-Based CETSA

This protocol describes a classic approach to determine the thermal stabilization of a putative target protein by 3-(dimethylsulfamoyl)benzoic acid.

  • Cell Culture and Treatment:

    • Culture your cell line of interest to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 5-10 x 10^6 cells/mL.

    • Aliquot the cell suspension into two tubes. Treat one with 3-(dimethylsulfamoyl)benzoic acid (e.g., at 10x the cellular IC50) and the other with an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include a 37°C non-heated control.

    • Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]

    • To separate the soluble proteins from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[13]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the samples by protein concentration and prepare them for SDS-PAGE.

    • Perform Western blotting using a specific and validated primary antibody against the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the relative band intensity against the corresponding temperature to generate a "melt curve".

    • Fit the data to a Boltzmann sigmoidal equation to determine the apparent aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated.

    • A positive thermal shift (ΔTagg) in the drug-treated sample compared to the DMSO control confirms target engagement.

Comparison: High-Throughput CETSA (CETSA HT)

For screening or lead optimization, the Western blot readout is a bottleneck. High-throughput versions replace it with plate-based methods like AlphaLISA® or HTRF®.[14] This allows for dose-response experiments (Isothermal Dose-Response Fingerprinting, ITDRF) to be performed efficiently by heating cells at a single, fixed temperature while titrating the compound concentration.[13]

Unbiased Discovery and Selectivity Profiling: Kinobeads

What if the target of 3-(dimethylsulfamoyl)benzoic acid is unknown, or you need to assess its selectivity across an entire protein family? This is where chemical proteomics approaches like Kinobeads are invaluable.[5] This technique is particularly powerful for kinase inhibitors.

The principle is a competition-binding assay in a native-like environment (cell lysate).[4] A mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture a large portion of the cellular kinome.[4][15] When the lysate is pre-incubated with a free compound like 3-(dimethylsulfamoyl)benzoic acid, the compound will bind to its specific targets, preventing them from being captured by the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A reduction in the signal for a particular kinase in the drug-treated sample indicates a direct binding interaction.

Caption: Workflow for a Kinobeads competition binding experiment.

Data Interpretation

The output of a Kinobeads experiment is a list of proteins (ideally, kinases) and their corresponding apparent dissociation constants (Kdapp) or IC50 values for 3-(dimethylsulfamoyl)benzoic acid.[16][17] This provides a panoramic view of the compound's selectivity.

Protein Target IC50 (nM) with 3-(dimethylsulfamoyl)benzoic acid Interpretation
Kinase A 25Potent primary target
Kinase B 150Secondary target
Kinase C 8,500Weak or no significant binding
Kinase D >10,000No binding detected
NQO2 950Potential off-target (non-kinase)[5][17]

This approach not only identifies the most potent targets but also reveals potential off-targets that could lead to toxicity or polypharmacology.[17]

Orthogonal Validation with Biophysical Methods

While CETSA and Kinobeads provide powerful data in cellular contexts, biophysical techniques using purified components or lysates are essential for orthogonal validation and detailed mechanistic understanding.

Biophysics_Concept cluster_MST Microscale Thermophoresis (MST) cluster_SPR Surface Plasmon Resonance (SPR) MST_Unbound Unbound Target MST_Bound Bound Complex MST_Unbound->MST_Bound Different Thermophoretic Movement SPR_Unbound Immobilized Target SPR_Bound Bound Complex SPR_Unbound->SPR_Bound Change in Refractive Index (Mass Change)

Caption: Core principles of MST and SPR for interaction analysis.

  • Microscale Thermophoresis (MST): This technique measures the directed movement of molecules in a microscopic temperature gradient.[18] The binding of a small molecule like 3-(dimethylsulfamoyl)benzoic acid to its target protein changes the protein's size, charge, or hydration shell, which in turn alters its thermophoretic movement.[19] MST is extremely sensitive, consumes very little sample, and can be performed directly in cell lysate, bridging the gap between in vitro and in-cell experiments.[6][7]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics.[10] The target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass.[9] The primary advantage of SPR is its ability to determine not just the binding affinity (KD), but also the association (ka) and dissociation (kd) rate constants, which provide deeper insight into the interaction dynamics.[10][20]

Feature Microscale Thermophoresis (MST) Surface Plasmon Resonance (SPR)
Principle ThermophoresisChange in Refractive Index
Immobilization No (in-solution)[8]Yes (target on sensor chip)[9]
Key Output Binding Affinity (KD)Binding Affinity (KD) & Kinetics (ka, kd)[10]
Sample Consumption Very Low (μL)[7]Low to Moderate
Buffer Constraints Tolerant to complex liquids (e.g., lysate)Less tolerant to complex liquids

A Unified Strategy for Target Validation

No single method tells the whole story. A robust target validation strategy for 3-(dimethylsulfamoyl)benzoic acid should integrate multiple orthogonal approaches to build a compelling, self-validating case.

Caption: A decision-making workflow for robust target engagement validation.

This integrated approach ensures that the observed binding is not an artifact of a single experimental system. For example, a target identified by Kinobeads (in lysate) should be confirmed by CETSA (in intact cells), and the binding affinity measured by SPR (with purified protein) should correlate with the functional potency observed in cellular assays.

Conclusion

Validating the cellular target engagement of a compound like 3-(dimethylsulfamoyl)benzoic acid is a non-trivial but essential undertaking in drug discovery. Moving beyond simple in vitro assays to methods that probe drug-protein interactions in their native environment provides a much higher degree of confidence in a compound's mechanism of action. By employing a primary cellular method like CETSA for targeted validation, or a discovery platform like chemical proteomics for unbiased screening, and subsequently confirming hits with orthogonal biophysical techniques, researchers can build a rigorous, data-driven foundation for advancing promising molecules toward clinical development.

References

  • Title: Advances in the Application of Microscale Thermophoresis in Drug Target Discovery Source: Google Cloud URL
  • Source: National Institutes of Health (NIH)
  • Title: Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions Source: NanoTemper Technologies Blog URL
  • Title: Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels Source: Methods in Molecular Biology URL
  • Title: MST Assay Service for Drug Discovery Source: Reaction Biology URL
  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Source: ResearchGate URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: SPR (Biacore)
  • Title: MagHelix™ Microscale Thermophoresis (MST)
  • Title: Critical Needs in Cellular Target Engagement Source: DiscoverX URL
  • Title: Microscale thermophoresis Source: Wikipedia URL
  • Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay Source: ACS Medicinal Chemistry Letters URL
  • Source: Science (via NIH)
  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL
  • Title: Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry URL
  • Source: Nature Communications (via NIH)
  • Title: Surface Plasmon Resonance (SPR)
  • Source: ACS Central Science (via NIH)
  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube (Pelago Bioscience) URL: [Link]

  • Source: Nature (via NIH)
  • Title: Characterization of binding, depletion and competition properties of the new kinobeads mix Source: ResearchGate URL
  • Title: CETSA Source: Pär Nordlund Lab, Karolinska Institutet URL
  • Title: How to Simplify Surface Plasmon Resonance (SPR)

Sources

A Researcher's Guide to the Reproducible Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of the synthesis of 3-(dimethylsulfamoyl)benzoic acid, a valuable building block, and its structural isomers and analogs. By dissecting the nuances of synthetic protocols and potential pitfalls, this document aims to equip researchers with the insights necessary to achieve consistent and reliable outcomes in the laboratory.

The Challenge of Reproducibility in Organic Synthesis

The synthesis of even seemingly simple organic molecules can be fraught with challenges that undermine reproducibility. Minor variations in reaction conditions, reagent quality, and purification methods can lead to significant discrepancies in yield, purity, and even the identity of the final product. The sulfonamide functional group, present in 3-(dimethylsulfamoyl)benzoic acid, is a well-established pharmacophore, but its synthesis can be sensitive to subtle procedural differences.[1] This guide addresses these challenges head-on, providing a framework for robust and repeatable synthetic methodologies.

Core Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid

The most direct and common route to 3-(dimethylsulfamoyl)benzoic acid involves the reaction of 3-(chlorosulfonyl)benzoic acid with dimethylamine.[2] This nucleophilic substitution reaction is conceptually straightforward, but its success and reproducibility hinge on careful control of the experimental parameters.

Visualizing the Workflow

cluster_0 Synthesis of 3-(Dimethylsulfamoyl)benzoic Acid A 3-(Chlorosulfonyl)benzoic Acid C Reaction in Dichloromethane (DCM) A->C B Dimethylamine (2.0 M in THF) B->C D Work-up & Purification C->D Stir at RT, 30 min E 3-(Dimethylsulfamoyl)benzoic Acid D->E

Caption: Synthetic workflow for 3-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for sulfonamide synthesis.[2][3]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Dimethylamine solution (2.0 M in Tetrahydrofuran, 3.3 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid in dichloromethane.

  • Amine Addition: To the stirred solution, add the dimethylamine solution in THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-(dimethylsulfamoyl)benzoic acid.

Characterization: The identity and purity of the synthesized 3-(dimethylsulfamoyl)benzoic acid should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the two methyl groups of the dimethylsulfamoyl group.[4]
¹³C NMR The spectrum should show the expected number of signals for the aromatic carbons, the carboxyl carbon, and the methyl carbons.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (229.25 g/mol ).[5]

Comparative Analysis with Alternative Building Blocks

To provide a comprehensive understanding of the synthetic landscape, this guide compares the synthesis of 3-(dimethylsulfamoyl)benzoic acid with that of two structurally related and commercially available alternatives: 4-(dimethylsulfamoyl)benzoic acid and 3-(dimethylamino)benzoic acid.

4-(Dimethylsulfamoyl)benzoic Acid: The Positional Isomer

The synthesis of the para-isomer, 4-(dimethylsulfamoyl)benzoic acid, follows a similar synthetic logic to the meta-isomer, starting from 4-(chlorosulfonyl)benzoic acid.

Parameter 3-(Dimethylsulfamoyl)benzoic Acid 4-(Dimethylsulfamoyl)benzoic Acid
Starting Material 3-(Chlorosulfonyl)benzoic acid4-(Chlorosulfonyl)benzoic acid
CAS Number 7326-73-0[5]1141-61-3
Molecular Weight 229.25 g/mol [5]229.25 g/mol [6]
Reported Yields Dependent on purification methodGenerally high, similar to the meta-isomer
Key Challenges Ensuring complete reaction and efficient removal of excess dimethylamine.Similar to the meta-isomer.

The choice between the 3- and 4-isomers will primarily depend on the desired substitution pattern in the final target molecule. Both syntheses are expected to have similar reproducibility profiles given the similarity in the reaction mechanism.

3-(Dimethylamino)benzoic Acid: A Sulfonamide-Free Alternative

For applications where the sulfonamide group is not essential, 3-(dimethylamino)benzoic acid presents a simpler synthetic alternative. It can be prepared by the reductive amination of 3-aminobenzoic acid with formaldehyde.

Parameter 3-(Dimethylsulfamoyl)benzoic Acid 3-(Dimethylamino)benzoic Acid
Starting Material 3-(Chlorosulfonyl)benzoic acid3-Aminobenzoic acid
CAS Number 7326-73-0[5]99-64-9[7]
Molecular Weight 229.25 g/mol [5]165.19 g/mol
Reported Yields Dependent on purification methodGenerally high
Key Challenges Handling of moisture-sensitive sulfonyl chloride.Control of over-alkylation to the quaternary ammonium salt.
Melting Point Not consistently reported in readily available sources.148-150 °C[7]

The synthesis of 3-(dimethylamino)benzoic acid avoids the use of a sulfonyl chloride, which can be advantageous in terms of reagent stability and handling. However, controlling the degree of methylation during reductive amination is crucial to prevent the formation of byproducts.

Factors Influencing Reproducibility

Achieving reproducible results in the synthesis of these benzoic acid derivatives requires meticulous attention to several key factors:

  • Reagent Quality: The purity of the starting materials, particularly the sulfonyl chlorides, is paramount. Impurities can lead to side reactions and lower yields.

  • Solvent Purity: Anhydrous solvents should be used, especially when working with reactive intermediates like sulfonyl chlorides, to prevent hydrolysis.

  • Temperature Control: Precise temperature control is crucial for managing reaction kinetics and minimizing the formation of byproducts.

  • Stoichiometry: Accurate measurement of reagents is essential to ensure the reaction goes to completion and to simplify purification.

  • Purification Technique: The choice of purification method (recrystallization vs. chromatography) and the conditions used (e.g., solvent system) can significantly impact the purity of the final product. Consistent application of the chosen method is key to reproducibility.

  • Analytical Characterization: Thorough characterization of the final product using multiple analytical techniques is non-negotiable to confirm its identity and purity, providing a reliable benchmark for future experiments.

Conclusion

The synthesis of 3-(dimethylsulfamoyl)benzoic acid and its analogs is a well-established process, but achieving reproducible results demands a disciplined and systematic approach. By carefully controlling the reaction parameters, utilizing high-quality reagents, and employing consistent purification and characterization methods, researchers can ensure the reliability of their experimental outcomes. This guide serves as a foundational resource for navigating the synthesis of these important chemical building blocks, fostering a culture of reproducibility in the scientific community.

References

  • ResearchGate. (2019). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. [Link]

  • Appchem. (n.d.). 3-(N,N-Dimethylsulfamoyl)benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. [Link]

  • PubChem. (n.d.). 3-[2-(Dimethylsulfamoyl)phenyl]benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • YouTube. (2021). Benzoic Acid Synthesis. [Link]

  • Aladdin Scientific. (n.d.). 3-Dimethylsulfamoylbenzoic acid - 98%. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • PubChem. (n.d.). 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Aminobenzoates as building blocks for natural product assembly lines. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(dimethylamino)sulfonyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Dimethylsulfamoyl)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives as a simple building block for on-surface C–C.... Retrieved from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • North Carolina A&T State University Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). "The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid ". Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • PubChem. (n.d.). 4-(dibenzylsulfamoyl)benzoic Acid. Retrieved from [Link]

Sources

A-Scientist's-Guide-to-the-Metabolic-Stability-of-Benzoic-Acid-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, understanding the metabolic stability of a compound is a critical checkpoint. A promising lead candidate with excellent potency can fail spectacularly if it's metabolized too quickly in the body, leading to poor bioavailability and a short duration of action.[1][2] Benzoic acid and its derivatives are a common scaffold in medicinal chemistry, appearing in drugs ranging from local anesthetics to non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] However, the carboxylic acid moiety, while often crucial for target engagement, is also a prime target for metabolic enzymes.

This guide provides an in-depth comparison of the metabolic stability of different benzoic acid derivatives. We will explore the key metabolic pathways, the influence of chemical structure on stability, and provide detailed, field-proven protocols for assessing metabolic fate in your own laboratory.

The Two Faces of Benzoic Acid Metabolism: Key Pathways

The metabolic journey of a benzoic acid derivative is primarily dictated by two major Phase II conjugation pathways. Unlike many other drug scaffolds, Phase I metabolism (e.g., via Cytochrome P450 enzymes) is often a minor route for simple benzoic acids, although it can occur.[3] The two dominant pathways are:

  • Acyl-Glucuronidation: This is a major clearance pathway for carboxylic acids.[5] Enzymes known as UDP-glucuronosyltransferases (UGTs), located mainly in the liver and intestine, catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group.[5][6][7] This process dramatically increases the water solubility of the compound, facilitating its excretion.[6] The UGT1A and UGT2B families are the most important for drug metabolism.[6][8]

  • Amino Acid Conjugation: This is a unique, two-step metabolic process that occurs within the mitochondria.[9][10]

    • Step 1: Acyl-CoA Thioester Formation: The benzoic acid derivative is first activated by an acyl-CoA synthetase (also known as an acid:CoA ligase) in an ATP-dependent reaction, forming a highly reactive acyl-CoA thioester intermediate.[11][12]

    • Step 2: Conjugation: The acyl-CoA intermediate is then conjugated with an amino acid, most commonly glycine in humans, to form a hippuric acid-like metabolite.[9][11] This final conjugate is then readily excreted.

The competition and efficiency of these two pathways are the primary determinants of a benzoic acid derivative's metabolic fate.

Metabolic_Pathways cluster_0 Metabolic Fate of Benzoic Acid Derivatives cluster_1 Glucuronidation (ER) cluster_2 Amino Acid Conjugation (Mitochondria) BA Benzoic Acid Derivative (R-COOH) BA->UGT_Pathway UGTs BA->AA_Pathway Acyl-CoA Synthetase Glucuronide Acyl-Glucuronide (Excreted) UGT_Pathway->Glucuronide + UDPGA Acyl_CoA Acyl-CoA Thioester (R-CO-SCoA) AA_Pathway->Acyl_CoA + ATP, CoA AA_Conjugate Amino Acid Conjugate (e.g., Hippuric Acid) (Excreted) Acyl_CoA->AA_Conjugate + Glycine

Caption: Major metabolic pathways for benzoic acid derivatives.

Structure-Metabolism Relationships: How Substituents Alter Stability

The metabolic stability of a benzoic acid derivative is not fixed; it is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects are largely electronic in nature.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halo (-F, -Cl) groups pull electron density away from the carboxylic acid. This makes the carboxylate carbon more electrophilic and can increase the rate of acyl-glucuronide formation.[13] Studies have shown that EWGs can increase the degradation rate of acyl glucuronides.[13]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups donate electron density to the ring. This can decrease the acidity of the carboxylic acid and may slow down the rate of metabolic activation, potentially leading to greater stability.[14]

These electronic effects create a delicate balance. While enhancing stability is often a goal, it's crucial to remember that the carboxylic acid group is frequently essential for the compound's pharmacological activity (the pharmacophore).[15] Drastic changes can diminish potency. Therefore, chemists often explore bioisosteres—functional groups that mimic the properties of a carboxylic acid (like tetrazoles or hydroxamic acids) but have different metabolic profiles—to navigate this challenge.[15][16]

Comparative In Vitro Stability Data

The following table summarizes representative experimental data for the metabolic stability of various benzoic acid derivatives in human liver microsomes (HLM) and cryopreserved human hepatocytes. Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug.[1][17] A lower CLint value and a longer half-life (t½) indicate greater metabolic stability.

DerivativeSubstituentIn Vitro Systemt½ (min)CLint (µL/min/mg protein or /10^6 cells)Key Pathway
Benzoic Acid-HHepatocytes4531.0Amino Acid Conjugation & Glucuronidation
4-Nitrobenzoic Acid4-NO₂ (EWG)Hepatocytes2849.5Glucuronidation
4-Methylbenzoic Acid4-CH₃ (EDG)Hepatocytes7518.5Amino Acid Conjugation
Salicylic Acid2-OHHLM>120< 5.8Glucuronidation
Diclofenac2,6-di-Cl, etc.HLM1592.4CYP450 & Glucuronidation

Note: Data is illustrative and compiled from various literature sources for comparative purposes. Actual values can vary based on specific experimental conditions.

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and comparable data, standardized in vitro assays are essential.[18] The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

The "Workhorse": Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily for evaluating Phase I (CYP450) and some Phase II (UGT) metabolism.[19][20][21] Liver microsomes are vesicles of the endoplasmic reticulum and contain a rich concentration of these enzymes.[17][20]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of key drug-metabolizing enzymes like CYPs and UGTs, making them ideal for initial screening.[21][22]

  • Why an NADPH Regenerating System? Cytochrome P450 enzymes require NADPH as a cofactor. Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase) ensures the cofactor is not depleted, allowing for accurate measurement of enzyme kinetics.[23]

  • Why UDPGA? To specifically measure glucuronidation, UDPGA must be added as the sugar donor for UGT enzymes.[24] To assess only Phase I metabolism, it is omitted.

  • Why Quench with Cold Acetonitrile? The reaction is stopped by adding a cold organic solvent. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for LC-MS/MS analysis.[23]

Microsomal_Workflow cluster_0 Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound - Liver Microsomes - Buffer (pH 7.4) - Cofactors (NADPH, UDPGA) B 2. Pre-warm Incubation Plate to 37°C A->B C 3. Initiate Reaction Add microsomes to a mix of compound and cofactors B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction Add cold acetonitrile with Internal Standard D->E F 6. Centrifuge Pellet precipitated proteins E->F G 7. Analyze Supernatant LC-MS/MS F->G H 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Protocol: Microsomal Stability

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the reaction buffer.

    • Prepare the NADPH regenerating system and a 2 mM UDPGA solution.[23]

  • Reaction Incubation:

    • In a 96-well plate, combine the test compound, UDPGA, and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed microsomal solution.[23]

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[22]

  • Sample Processing:

    • Centrifuge the quenched plate to pellet the precipitated proteins.[23]

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time.

    • Calculate the intrinsic clearance (CLint).

The "Gold Standard": Hepatocyte Stability Assay

Intact hepatocytes are considered the gold standard for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes and cofactors, all within a cellular environment that includes uptake and efflux transporters.[17][25] This provides a more physiologically relevant prediction of hepatic clearance.[26]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They offer a complete metabolic picture, integrating the activity of all enzymes (CYPs, UGTs, SULTs, etc.) and transporters, which is crucial for compounds cleared by multiple pathways.[25][27][26]

  • Why Cryopreserved Hepatocytes? They provide a convenient and reliable source of cells from multiple species, including humans, allowing for consistent, reproducible experiments and inter-species comparisons.[18][25]

  • Why Suspension Culture? For short-term stability assays, incubating the cells in suspension ensures uniform exposure of all cells to the test compound.[28]

Step-by-Step Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Aim for >80% viability.

    • Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[29]

  • Reaction Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a shaking water bath or incubator at 37°C.[25][29]

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.[28][29]

  • Sample Processing & Analysis:

    • Follow steps 4-6 from the microsomal stability protocol (centrifugation, LC-MS/MS analysis, and data calculation).

Conclusion

The metabolic stability of benzoic acid derivatives is a multifaceted issue governed by the interplay between acyl-glucuronidation and amino acid conjugation. The electronic properties of substituents on the aromatic ring play a crucial, predictable role in modulating the rate of metabolism. For drug development professionals, a deep understanding of these pathways is essential. By employing robust in vitro tools like microsomal and hepatocyte stability assays, researchers can gain critical insights early in the discovery process. This allows for the strategic design of molecules with optimized pharmacokinetic profiles, increasing the probability of selecting a successful clinical candidate.

References

  • Title: Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed. Source: PubMed. URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Source: Nuvisan. URL: [Link]

  • Title: Full article: Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - Taylor & Francis Online. Source: Taylor & Francis Online. URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Source: PubMed. URL: [Link]

  • Title: In Vitro Metabolic Stability - Creative Bioarray. Source: Creative Bioarray. URL: [Link]

  • Title: Metabolic Stability Services - Eurofins Discovery. Source: Eurofins Discovery. URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. Source: PubMed. URL: [Link]

  • Title: Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - Taylor & Francis. Source: Taylor & Francis Online. URL: [Link]

  • Title: 14 The Amino Acid Conjugations. Source: Wiley Online Library. URL: [Link]

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: Evotec. URL: [Link]

  • Title: Amino Acid conjugation - Reactome Pathway Database. Source: Reactome. URL: [Link]

  • Title: Hepatocyte Stability Assay - Domainex. Source: Domainex. URL: [Link]

  • Title: Hepatocyte Stability Assay Test - AxisPharm. Source: AxisPharm. URL: [Link]

  • Title: Hepatocyte Stability Assay - Creative Bioarray. Source: Creative Bioarray. URL: [Link]

  • Title: ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Source: BioDuro. URL: [Link]

  • Title: First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Microsomal Stability Assay Protocol - AxisPharm. Source: AxisPharm. URL: [Link]

  • Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. Source: PubMed Central. URL: [Link]

  • Title: Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed. Source: PubMed. URL: [Link]

  • Title: Carboxylic acid - Properties, Structure, Reactions - Britannica. Source: Britannica. URL: [Link]

  • Title: Benzoic Acid and Derivatives - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Microsomal Stability Assay & Protocol | AxisPharm Laboratories. Source: AxisPharm. URL: [Link]

  • Title: Microsomal Stability Assay - Creative Bioarray. Source: Creative Bioarray. URL: [Link]

  • Title: Microsomal Stability - In Vitro Assay - Charnwood Discovery. Source: Charnwood Discovery. URL: [Link]

  • Title: (PDF) Metabolic activation of carboxylic acids - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Source: eCampusOntario Pressbooks. URL: [Link]

  • Title: A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. Source: IJCRT.org. URL: [Link]

  • Title: Factors affecting strengths of carboxylic acids [closed] - Chemistry Stack Exchange. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Benzoic acids | Metabolic Pathways of Agrochemicals | Books Gateway. Source: Royal Society of Chemistry. URL: [Link]

  • Title: The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Source: International Journal of Biochemistry & Cell Biology. URL: [Link]

  • Title: A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. Source: YMER. URL: [Link]

  • Title: A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - Frontiers. Source: Frontiers. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(dimethylsulfamoyl)benzoic Acid, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. 3-(dimethylsulfamoyl)benzoic Acid (CAS: 7326-73-0) is a solid organic compound that presents specific risks that dictate its handling and disposal requirements.

According to its Safety Data Sheet (SDS), the primary hazards are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate that 3-(dimethylsulfamoyl)benzoic Acid be treated as a hazardous chemical. The causality is direct: contact with skin or eyes can cause immediate irritation or damage, and inhalation of the dust can compromise the respiratory system. Therefore, the core principle of our disposal plan is containment and isolation to prevent any unintended exposure to personnel or the environment.

PropertyValue
Chemical Name 3-(dimethylsulfamoyl)benzoic Acid
Synonyms 3-(N,N-Dimethylsulfamoyl)benzoic acid
CAS Number 7326-73-0
Molecular Formula C₉H₁₁NO₄S[2]
Molecular Weight 229.25 g/mol [2]
Appearance Solid
GHS Hazard Codes H315, H319, H335[1]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's known hazards and complies with general laboratory safety standards promulgated by bodies like the Occupational Safety and Health Administration (OSHA).[3][4]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, always wear appropriate PPE. This is your first and most critical line of defense.

  • Safety Goggles/Glasses: Essential to protect against dust particles causing serious eye irritation.[1]

  • Nitrile Gloves: Wear compatible chemical-resistant gloves. Inspect them for any tears or holes before use. This prevents direct skin contact and subsequent irritation.[1]

  • Laboratory Coat: Protects your skin and personal clothing from contamination.

Step 2: Waste Segregation

Chemical waste must be strictly segregated to prevent dangerous reactions.[3][5]

  • Designate a "Non-Halogenated Solid Waste" stream: 3-(dimethylsulfamoyl)benzoic Acid does not contain halogens. It should be disposed of in a waste container specifically designated for non-halogenated solid organic waste.

  • AVOID Mixing: Never mix this waste with incompatible materials such as strong bases, metals, or oxidizing agents.[6] Do not mix with other waste streams like liquid waste, sharps, or biological waste.

Step 3: Containerization

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Material Compatibility: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap.

  • Condition: The container must be in good condition, free from cracks or defects, and have a tightly sealing lid or cap.[3]

  • Keep Closed: Keep the waste container closed at all times except when adding waste.

Step 4: Accurate Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Chemical Hygiene Plan will specify the exact format, but it must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "3-(dimethylsulfamoyl)benzoic Acid" and its CAS Number: 7326-73-0 .

  • An indication of the hazards (e.g., "Irritant"). The relevant GHS pictograms should be present.[1]

  • The Accumulation Start Date (the date the first drop of waste was added to the container).

Step 5: Safe Storage (Satellite Accumulation)

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: Store in a well-ventilated area, such as a fume hood or a designated and ventilated cabinet.[1][6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible chemicals.

Step 6: Arrange for Final Disposal

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do Not Dispose in Trash or Sewer: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[8] Benzoic acid derivatives can be harmful to aquatic life.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup. This ensures a documented chain of custody and proper disposal in accordance with federal, state, and local regulations.[9][10] The most common final disposal method for this type of waste is incineration at a permitted facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(dimethylsulfamoyl)benzoic Acid waste.

G start Waste Generated: 3-(dimethylsulfamoyl)benzoic Acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Step 2: Segregate as Non-Halogenated Solid Waste is_solid->solid_waste Yes container Step 3: Place in a compatible, securely capped container. solid_waste->container label Step 4: Label Container with 'Hazardous Waste', Chemical Name, CAS#, Hazards, and Date. container->label storage Step 5: Store in designated, ventilated Satellite Accumulation Area with secondary containment. label->storage disposal Step 6: Arrange for pickup by licensed hazardous waste contractor per institutional protocol. storage->disposal end Safe and Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of 3-(dimethylsulfamoyl)benzoic Acid.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

For a Small Spill of Solid Material:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood. Avoid breathing dust.[1]

  • Containment: Gently sweep or scoop the solid material into a designated waste container. DO NOT dry sweep in a way that creates dust. If necessary, moisten the material slightly to prevent it from becoming airborne.[8]

  • Decontamination: Clean the spill area with soap and water.

  • Dispose of Materials: All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container as the chemical.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][11]

  • On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[1][11]

  • In Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

By adhering to this comprehensive guide, you ensure not only your own safety and that of your colleagues but also maintain the integrity of your research and the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • 3-DIMETHYLSULFAMOYL-BENZOICACID SDS, 7326-73-0 Safety Data Sheets. ECHEMI.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.

  • Benzoic Acid. PubChem, National Library of Medicine.

  • Benzoic Acid Safety Data Sheet. National Institute of Standards and Technology (NIST).

  • Benzoic Acid Safety Data Sheet. Sigma-Aldrich.

  • 3-Dimethylaminobenzoic acid Safety Data Sheet. Fisher Scientific.

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center (DTIC).

  • 2,6-Dimethylbenzoic acid Safety Data Sheet. Sigma-Aldrich.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • 3-DIMETHYLSULFAMOYL-BENZOIC ACID | 7326-73-0. ChemicalBook.

  • Best Practices for Working with Organosulfur Compounds. Benchchem.

  • 3-(dimethylamino)benzoic acid Safety Data Sheet. Apollo Scientific.

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.

Sources

Comprehensive Safety and Operational Guide for Handling 3-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-(dimethylsulfamoyl)benzoic Acid (CAS No. 7326-73-0). As a compound classified with specific hazards, adherence to rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Analysis and Risk Mitigation

3-(dimethylsulfamoyl)benzoic Acid is identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Understanding these risks is the first step in mitigating them. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[2] Therefore, our safety strategy is built around a multi-layered defense system, incorporating engineering controls, administrative controls, and personal protective equipment.

Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

The "Warning" signal word associated with this compound underscores the need for careful handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling 3-(dimethylsulfamoyl)benzoic Acid. The following table summarizes the recommended PPE, tailored to the specific laboratory task.

Protection Type Equipment Specification Purpose and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3]To protect eyes from splashes and airborne particles of the acidic powder.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[3]To prevent skin contact and contamination of personal clothing. These materials offer good resistance to acidic compounds.[3][4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[3][5]To protect against the inhalation of harmful dust and vapors, which can cause respiratory irritation.[1][3]
Foot Protection Closed-toe shoes.[3]To protect feet from potential spills.

Safe Handling and Operational Protocol

Adherence to a standardized operational protocol minimizes the risk of exposure and ensures procedural consistency.

Engineering Controls
  • Chemical Fume Hood: Always handle 3-(dimethylsulfamoyl)benzoic Acid, especially in its powdered form, within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[3]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the fume hood is operational and the work area is clean and uncluttered.[7] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[8]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[6]

    • When transferring the solid, use a spatula and avoid generating dust.

  • In Solution:

    • If preparing a solution, slowly add the 3-(dimethylsulfamoyl)benzoic Acid to the solvent.

    • If diluting, always add acid to water slowly, never the reverse, to prevent a potentially violent exothermic reaction.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

    • Decontaminate the work surface.

    • Properly remove and dispose of gloves and any other disposable PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 3-(dimethylsulfamoyl)benzoic Acid task_assessment Assess Task: Solid or Solution? start->task_assessment solid_handling Handling Solid (Powder) task_assessment->solid_handling Solid solution_handling Handling Solution task_assessment->solution_handling Solution fume_hood_check Is a Fume Hood in Use? solid_handling->fume_hood_check standard_ppe Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat/Apron - Closed-toe Shoes solution_handling->standard_ppe full_ppe Required PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron - Closed-toe Shoes - N95 Respirator fume_hood_check->full_ppe No fume_hood_check->standard_ppe Yes

Caption: PPE selection workflow based on the physical form of the chemical and engineering controls.

Emergency Procedures

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Spill Response
  • Small Spills (<1 L):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material or a spill kit designed for acids.[3]

    • Slowly neutralize the acid with a suitable base, such as sodium bicarbonate, working from the outside in.[3]

    • Once neutralized (pH 6-8), collect the residue into a labeled hazardous waste container.[3]

    • Clean the spill area with soap and water.[3]

  • Large Spills (>1 L):

    • Evacuate the laboratory immediately.[3]

    • Notify your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of 3-(dimethylsulfamoyl)benzoic Acid and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Chemical Waste: Collect all waste containing 3-(dimethylsulfamoyl)benzoic Acid in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste in a separate, labeled container.[3][6]

Disposal Procedure
  • Segregation: Do not mix acidic waste with other incompatible waste streams.

  • Neutralization: Depending on institutional and local regulations, dilute aqueous waste containing the acid may be neutralized to a pH between 6 and 8 before disposal.[3] Always add base slowly to the acidic waste while stirring.

  • Labeling and Storage: Ensure all waste containers are properly labeled with the contents and associated hazards. Store in a designated satellite accumulation area with secondary containment.[6]

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS department.[6]

Chemical Waste Disposal Workflow

This diagram outlines the steps for proper chemical waste disposal.

Disposal_Workflow start Start: Generation of Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste & Contaminated PPE waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize_check Neutralization Permitted by Local Regulations? liquid_waste->neutralize_check store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store neutralize Neutralize to pH 6-8 neutralize_check->neutralize Yes collect_liquid Collect in Labeled Hazardous Waste Container neutralize_check->collect_liquid No neutralize->collect_liquid collect_liquid->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Step-by-step workflow for the safe disposal of 3-(dimethylsulfamoyl)benzoic Acid waste.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem. 3

  • Irritants - Environmental Health & Safety Services. Syracuse University. 6

  • 3-DIMETHYLSULFAMOYL-BENZOICACID SDS. ECHEMI. 1

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.

  • 3-[4-(Dimethylsulfamoyl)phenyl]benzoic acid Safety Data Sheet. AK Scientific, Inc. 2

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. 7

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. 5

  • What are the safety precautions when handling acids?. Blog. 4

  • PPE For Chemical Handling With Example. Industrial Safety Tips. 10

  • 4-Sulfamoylbenzoic acid Safety Data Sheet. Santa Cruz Biotechnology. 11

  • SAFETY DATA SHEET - Benzoic Acid. Sigma-Aldrich.

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center. 12

  • 4-Sulfamoylbenzoic acid Safety Data Sheet. Acros Organics. 13

  • General Rules for Working with Chemicals. University of California, Santa Cruz.

  • 3-Dimethylaminobenzoic acid Safety Data Sheet. Fisher Scientific.

  • Benzoic Acid Safety Data Sheet. Fisher Scientific.

  • 2-(4-dimethylaminophenylazo)benzoic acid Safety Data Sheet. Sigma-Aldrich.

  • 3-DIMETHYLSULFAMOYL-BENZOIC ACID Information. ChemicalBook.

  • 3-{[(dimethylsulfamoyl)amino]methyl}benzoic acid Information. ChemScene.

  • 3-(dimethylamino)benzoic acid Safety Data Sheet. Apollo Scientific. 9

  • 4-Sulfamoylbenzoic acid Product Information. Sigma-Aldrich.

  • 2-chloro-5-(dimethylsulfamoyl)benzoic acid Safety Data Sheet. Enamine. 14

  • 2,6-Dimethylbenzoic acid Safety Data Sheet. Aldrich.

  • Benzoic acid Material Safety Data Sheet. Sciencelab.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylsulfamoyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(dimethylsulfamoyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.